molecular formula CH4N2S<br>CH4N2S<br>H2NCSNH2 B124793 Thiourea CAS No. 62-56-6

Thiourea

Cat. No.: B124793
CAS No.: 62-56-6
M. Wt: 76.12 g/mol
InChI Key: UMGDCJDMYOKAJW-UHFFFAOYSA-N
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Description

Thiourea, with the chemical formula SC(NH₂)₂ and a molar mass of 76.12 g/mol, is a sulfur analog of urea where the oxygen atom is replaced by sulfur . This organosulfur compound is a versatile reagent with significant applications across organic synthesis, pharmaceutical research, and industrial processes. In research, this compound serves as a key precursor and building block for synthesizing various heterocycles, including pyrimidine derivatives, thiazoles, and sulfathiazoles, which are valuable in medicinal chemistry . Its role as a source of sulfide ions is exploited for converting alkyl halides into thiols and for the synthesis of metal sulfide complexes and nanoparticles . This compound is also a known reductant, useful in the reductive workup of ozonolysis reactions and for reducing peroxides to diols . In the pharmaceutical sector, this compound derivatives are a significant focal point due to their diverse biological activities. Extensive research over the past five years has demonstrated that these derivatives exhibit antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial properties . For instance, the this compound derivative Isoxyl (thiocarlide) has been identified as an effective anti-tuberculosis drug that acts by inhibiting a novel target, the Δ9-stearoyl desaturase (DesA3) in Mycobacterium tuberculosis . Beyond pharmaceuticals, this compound finds industrial applications in textile processing as a precursor to the reducing agent this compound dioxide, in the production of flame-retardant resins and vulcanization accelerators, and in specific electroplating processes for printed circuit boards . This product is strictly for research and laboratory use. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

thiourea
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InChI

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)
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InChI Key

UMGDCJDMYOKAJW-UHFFFAOYSA-N
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Canonical SMILES

C(=S)(N)N
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Molecular Formula

CH4N2S, Array
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Related CAS

53754-90-8
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DSSTOX Substance ID

DTXSID9021348
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Molecular Weight

76.12 g/mol
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Physical Description

Thiourea appears as white or off-white crystals or powder. Sinks and mixes with water. (USCG, 1999), Dry Powder; Other Solid; Pellets or Large Crystals, White or off-white crystals or powder; [CAMEO], Solid, WHITE CRYSTALS OR POWDER., White or off-white crystals or powder.
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Boiling Point

Sublimes in vacuum at 302-320 °F (NTP, 1992), Decomposes at boiling point, Sublimes in vacuum at 302-320 °F
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Solubility

>11.4 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 1.42X10+5 mg/L at 25 °C, Soluble in water at 25 °C: 1 part in 11, Aqueous solubility data in g/L: 0.4676 at 0 °C; 85.07 at 10 °C; 117.5 at 20 °C; 133.9 at 25 °C; 167.4 at 30 °C; 235.5 at 40 °C; 415.2 at 60 °C, 579.8 at 80 °C; 704.1 at 100 °C, Soluble in alcohol; sparingly soluble in ether., For more Solubility (Complete) data for THIOUREA (6 total), please visit the HSDB record page., 142 mg/mL at 25 °C, Solubility in water: moderate
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Density

1.405 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.405 g/cu cm at 25 °C, 1.4 g/cm³, 1.405 at 68 °F
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Vapor Pressure

0.0028 [mmHg], 1.41X10-7 mm Hg at 25 °C
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Color/Form

White solid which crystallizes in a rhombic bipyramidal structure, White lustrous crystals, Three functional groups - amino, imino, and thiol

CAS No.

62-56-6
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Melting Point

349 to 352 °F (NTP, 1992), 176-178 °C, 180 °C, 182 °C, 349-352 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Tautomeric Forms of Thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea, a structurally simple organosulfur compound, plays a significant role in various chemical and biological processes, including in the realms of medicinal chemistry and drug development. Its reactivity and interaction with biological targets are intrinsically linked to its chemical structure and, most notably, its capacity to exist in different tautomeric forms. This technical guide provides a comprehensive examination of the chemical structure of this compound and its thione-thiol tautomerism. It consolidates quantitative structural data, details experimental protocols for the characterization of its tautomeric forms, and presents visual representations of the underlying chemical principles and experimental workflows.

Chemical Structure of this compound

This compound, with the chemical formula C(NH₂)₂S, is a planar molecule. The thione tautomer is the predominant form in the solid state and in most solutions.[1] The resonance delocalization of the nitrogen lone pairs into the C=S π-system results in a partial double bond character for the C-N bonds and a weaker C=S double bond compared to a typical thioketone.

Molecular Geometry

The geometry of the thione tautomer of this compound has been extensively studied by X-ray and neutron diffraction. These studies confirm a planar C₂N₂S skeleton.

Table 1: Experimental and Computational Bond Lengths of this compound Tautomers

TautomerMethodC=S / C-S (Å)C-N (Å)N-H (Å)S-H (Å)
ThioneX-ray Crystallography[2]1.711.33--
ThioneDFT (B3LYP/6-311++G(d,p))1.6861.352, 1.344--
ThioenolDFT (B3LYP/6-311++G(d,p))1.76 (C-S)1.28, 1.381.011.36

Note: Computational data for the thioenol form is based on theoretical calculations and may vary depending on the computational method and basis set used.

Table 2: Experimental and Computational Bond Angles of this compound Tautomers

TautomerMethodN-C-N (°)N-C-S (°)H-N-C (°)C-S-H (°)
ThioneX-ray Crystallography~117~121.5--
ThioneDFT (B3LYP/6-311++G(d,p))118.5120.8, 120.7--
ThioenolDFT (B3LYP/6-311++G(d,p))115.4124.9 (N-C-S), 119.7 (N-C-S)~120~95

Note: Angles for the thione form are averaged from crystallographic data. Computational data provides more specific values.

Table 3: Computational Dihedral Angles of this compound Tautomers

TautomerMethodH-N-C-S (°)H-N-C-N (°)
ThioneDFT (B3LYP/6-311++G(d,p))0, 1800, 180
ThioenolDFT (B3LYP/6-311++G(d,p))~0, ~180~0, ~180

Note: The planar nature of both tautomers results in dihedral angles close to 0° or 180°.

Tautomeric Forms of this compound

This compound exhibits thione-thiol tautomerism, existing in equilibrium between the thione form and the less stable thioenol (or isothis compound) form.[1] This equilibrium is crucial as the two tautomers display different chemical reactivities. The thione form acts as a good hydrogen bond donor, while the thioenol form possesses a nucleophilic sulfur atom.

Figure 1: Tautomeric equilibrium between the thione and thioenol forms of this compound.
Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is significantly influenced by the surrounding environment, including the solvent and pH.

  • Solvent Polarity: In aqueous solutions, the thione form is predominant.[2] The equilibrium can be shifted towards the thioenol form in less polar organic solvents.

  • pH: Protonation of this compound occurs on the sulfur atom, stabilizing the thioenol-like structure of the resulting cation.[2]

Table 4: Tautomeric Equilibrium Constant (Kt = [Thiol]/[Thione]) of this compound in Different Solvents

SolventKt (approx.)Reference
Water1.04 x 10⁻³[2]
AcetonitrileHigher than in water[3]
DichloromethaneHigher than in water

Note: Quantitative data for Kt in various organic solvents is sparse in the literature, but the trend indicates a higher proportion of the thioenol tautomer in less polar environments.

Experimental Protocols for Tautomerism Studies

The study of this compound tautomerism relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. Proton (¹H) and Carbon-13 (¹³C) NMR are most commonly employed.

Detailed Protocol for ¹H NMR Analysis:

  • Sample Preparation: Prepare a 5-10 mg/mL solution of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Nucleus: ¹H.

    • Temperature: 298 K (or variable temperature studies to observe changes in equilibrium).

    • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the concentration.

  • Data Analysis:

    • The protons of the -NH₂ groups in the thione form typically appear as a broad singlet in DMSO-d₆.[4][5]

    • The chemical shifts of the N-H and S-H protons in the thioenol form will be distinct.

    • Integration of the signals corresponding to each tautomer allows for the determination of their relative concentrations and the equilibrium constant.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups of each tautomer.

Detailed Protocol for FT-IR Analysis:

  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by grinding 1-2 mg of this compound with ~100 mg of dry KBr and pressing it into a transparent disk.

    • Solution: Prepare a 1-5% (w/v) solution in a suitable solvent (e.g., acetonitrile, dichloromethane) and use a liquid cell with an appropriate path length.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Thione Form: Look for strong bands corresponding to N-H stretching (around 3400-3100 cm⁻¹), C-N stretching (around 1470 cm⁻¹), and the characteristic C=S stretching vibration (around 735 cm⁻¹).[6][7]

    • Thioenol Form: The presence of this tautomer would be indicated by the appearance of a C=N stretching band (around 1600 cm⁻¹) and an S-H stretching band (around 2500 cm⁻¹, often weak).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis of the tautomeric mixture in solution.

Detailed Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10⁻⁴ to 10⁻⁵ M) in the solvent of interest (e.g., water, ethanol, acetonitrile).

  • Instrument Parameters:

    • Spectrometer: A double-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-400 nm.

    • Solvent: Use the same solvent for the blank as for the sample.

  • Data Analysis:

    • The thione form of this compound typically exhibits two absorption maxima around 196 nm and 236 nm in aqueous solution.[8][9]

    • Changes in the position and intensity of these bands in different solvents can be used to infer shifts in the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information for the tautomeric form present in the crystalline state.

Detailed Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent (e.g., water, ethanol).[10][11]

  • Data Collection:

    • Diffractometer: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • The diffraction data is processed to obtain the unit cell parameters and reflection intensities.

    • The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Experimental_Workflow cluster_sample Sample Preparation cluster_solution Solution State Analysis cluster_solid Solid State Analysis cluster_data Data Analysis Thiourea_Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Thiourea_Sample->NMR UV_Vis UV-Vis Spectroscopy Thiourea_Sample->UV_Vis IR_Solution IR Spectroscopy (Solution) Thiourea_Sample->IR_Solution X_Ray X-ray Crystallography Thiourea_Sample->X_Ray IR_Solid IR Spectroscopy (KBr Pellet) Thiourea_Sample->IR_Solid Tautomer_Ratio Tautomer Ratio & Equilibrium Constant NMR->Tautomer_Ratio UV_Vis->Tautomer_Ratio Functional_Groups Functional Group Identification IR_Solution->Functional_Groups Structural_Parameters Bond Lengths, Angles, & Dihedral Angles X_Ray->Structural_Parameters IR_Solid->Functional_Groups

Figure 2: General experimental workflow for the study of this compound tautomerism.

Conclusion

A thorough understanding of the chemical structure and tautomeric behavior of this compound is fundamental for researchers in chemistry and drug development. The predominance of the thione tautomer can be influenced by environmental factors, leading to a dynamic equilibrium with the thioenol form. This guide has provided a detailed overview of the structural parameters of both tautomers and outlined the key experimental protocols for their investigation. The application of these techniques will enable a more precise characterization of this compound and its derivatives, facilitating the design of novel molecules with tailored chemical and biological properties.

References

Physical and chemical properties of thiourea for lab use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Thiourea for Laboratory Use

For researchers, scientists, and drug development professionals, a thorough understanding of the properties of chemical reagents is fundamental. This compound (CH₄N₂S), an organosulfur compound, is a versatile molecule with significant applications in organic synthesis, analytical chemistry, and medicinal chemistry.[1][2] Structurally similar to urea (B33335) with the oxygen atom replaced by a sulfur atom, its properties and reactivity differ significantly.[3][4] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with practical laboratory protocols and safety information.

Physical Properties

This compound is a white, crystalline solid at room temperature.[4] It is odorless with a bitter taste.[5][6] Key physical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula CH₄N₂S[4]
Molar Mass 76.12 g/mol [3][4]
Appearance White or off-white crystals or powder[4][5]
Density 1.405 g/cm³[3][7]
Melting Point 170-182 °C (338-360 °F)[3][6][8][9]
Boiling Point Decomposes, Sublimes at 150-160 °C in vacuum[5][10]
Solubility in Water 137 g/L at 20 °C; 142 g/L at 25 °C[6][11]
Solubility in other solvents Soluble in hot ethanol (B145695) and ammonium (B1175870) thiocyanate (B1210189) solution.[4] Insoluble in ether.[4][4][10]
Vapor Pressure 0.0028 mmHg[5]
logP (Octanol/Water Partition Coefficient) -1.08[5]
pKa (Strongest Acidic) 13.87
pKa (Strongest Basic) -3

Chemical Properties and Reactivity

The reactivity of this compound is largely dictated by the thiocarbonyl group (C=S). The sulfur atom is more nucleophilic and the C=S bond is weaker and more polarizable compared to the C=O bond in urea.[4] this compound exists in equilibrium between its thione and thiol tautomeric forms, with the thione form being more prevalent in aqueous solutions.[12]

tautomerism Thione H₂N-C(=S)-NH₂ Thiol H₂N-C(SH)=NH Thione->Thiol Equilibrium

Caption: Tautomeric equilibrium of this compound.

Key Chemical Reactions:
  • Reductant: this compound is an effective reducing agent. It is used to reduce peroxides to their corresponding diols and is also employed in the reductive workup of ozonolysis to yield carbonyl compounds.[3]

  • Precursor to Thiols: A common application is the conversion of alkyl halides to thiols. The reaction proceeds via the formation of an isothiouronium salt, which is subsequently hydrolyzed to produce the thiol.[3][6]

  • Synthesis of Heterocycles: this compound is a valuable building block for synthesizing pyrimidine (B1678525) derivatives by condensing with β-dicarbonyl compounds.[3] Pharmaceuticals such as thiobarbituric acid and sulfathiazole (B1682510) are prepared using this compound.[3]

  • Precursor to Metal Sulfides: It serves as a source of sulfide (B99878) ions for the synthesis of various metal sulfides, such as mercury sulfide (HgS), when treated with metal salts in an aqueous solution.[3]

  • Organocatalysis: this compound and its derivatives are used as organocatalysts, accelerating reactions through hydrogen-bonding interactions with substrates.[13] These catalysts are advantageous due to their low toxicity, stability, and ability to function under mild, nearly neutral conditions.[13][14]

applications cluster_synthesis Organic Synthesis cluster_catalysis Catalysis This compound This compound Reductant Reductant (Peroxide to Diol) This compound->Reductant Thiol_Synthesis Thiol Synthesis (from Alkyl Halides) This compound->Thiol_Synthesis Heterocycle_Synthesis Heterocycle Synthesis (e.g., Pyrimidines) This compound->Heterocycle_Synthesis Metal_Sulfide_Synthesis Metal Sulfide Synthesis This compound->Metal_Sulfide_Synthesis Organocatalysis Organocatalysis (H-Bonding Activation) This compound->Organocatalysis antithyroid_mechanism This compound This compound Derivatives (e.g., Propylthiouracil) TPO Thyroid Peroxidase (TPO) Enzyme This compound->TPO Inhibits Synthesis Thyroid Hormone Synthesis (T3, T4) TPO->Synthesis Catalyzes Hyperthyroidism Hyperthyroidism Synthesis->Hyperthyroidism Leads to (when excessive) thiol_synthesis_workflow start Start step1 Dissolve this compound & Alkyl Halide in Ethanol start->step1 step2 Reflux for 2-4h (Formation of Isothiouronium Salt) step1->step2 step3 Isolate Salt (Filtration or Evaporation) step2->step3 step4 Hydrolyze Salt with NaOH Solution (Reflux) step3->step4 step5 Acidify Reaction Mixture step4->step5 step6 Extract Thiol with Organic Solvent step5->step6 step7 Dry and Concentrate Organic Layer step6->step7 end Purified Thiol step7->end

References

A Technical Guide to the One-Step Synthesis of Thiourea Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiourea derivatives represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antithyroid properties. Their therapeutic potential stems from their ability to engage in crucial biological interactions, often through hydrogen bonding and coordination with metalloenzymes. The development of efficient, cost-effective, and environmentally benign synthetic methodologies is paramount for the exploration of new this compound-based therapeutic agents. This technical guide provides an in-depth overview of one-step synthesis strategies for this compound derivatives, focusing on methods that offer high yields, operational simplicity, and scalability.

Core Synthetic Strategies

The one-step synthesis of this compound derivatives predominantly revolves around the reaction of a primary or secondary amine with a thiocarbonyl source. The most common and versatile methods include the use of carbon disulfide or isothiocyanates.

1. From Amines and Carbon Disulfide:

This is a widely employed, atom-economical approach for synthesizing both symmetrical and unsymmetrical thioureas. The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then reacts with another amine molecule to yield the desired this compound. Various reaction conditions have been developed to optimize this transformation, including the use of aqueous media, deep eutectic solvents (DESs), and microwave irradiation, often promoting greener and more efficient syntheses.

2. From Amines and Isothiocyanates:

The reaction between an amine and an isothiocyanate is a highly efficient and straightforward method for the synthesis of unsymmetrical thioureas. This method is often preferred for its high yields and clean reaction profiles. The isothiocyanate can be a commercially available reagent or generated in situ.

Quantitative Data Summary

The following table summarizes quantitative data from various one-step synthetic protocols for this compound derivatives, providing a comparative overview of their efficiency.

EntryReactant 1Reactant 2Catalyst/SolventTimeTemp (°C)Yield (%)Reference
1Aniline (B41778)Carbon DisulfideCholine Chloride/Tin(II) Chloride (DES)8 h13092[1][2]
2BenzylamineCarbon DisulfideWater4-6 hRT85-95[3]
3DiethylamineCarbon DisulfideDMSO1 h7095[4]
44-ChloroanilinePhenyl isothiocyanateDichloromethane23 hReflux63[5]
5EthylenediamineCarbon DisulfideEthanol/Water11-12 hReflux83-89[6]
6Various AminesThiazolidine-2-thionesWater3-5 h8060-90[7][8]
7Benzoic Acid derivativesVarious AminesMicrowave10 min->95[9]
86-Aminobenzimidazole2-Fluorophenyl isothiocyanateDichloromethane2 hRT98[10]

Key Experimental Protocols

Protocol 1: Synthesis of N,N'-Disubstituted Thioureas from Amines and Carbon Disulfide in an Aqueous Medium [3]

This protocol describes a green and efficient method for the synthesis of symmetrical and asymmetrical thioureas.

  • Materials:

    • Primary or secondary amine (0.1 mol)

    • Carbon disulfide (0.05 mol for symmetrical, 0.1 mol for asymmetrical)

    • Second amine (for asymmetrical synthesis, 0.1 mol)

    • Water

    • 30% Hydrogen Peroxide (for oxidative coupling) or Air

  • Procedure for Symmetrical Thioureas (using Hydrogen Peroxide):

    • To a solution of the amine (0.1 mol) in water (100 mL), add carbon disulfide (0.05 mol) dropwise with vigorous stirring at room temperature.

    • Continue stirring for 30 minutes to form the dithiocarbamate intermediate.

    • Slowly add 30% hydrogen peroxide (0.05 mol) to the reaction mixture.

    • An exothermic reaction will occur, and the product will precipitate. Continue stirring for an additional hour at room temperature.

    • Collect the solid product by filtration, wash with water, and dry.

  • Procedure for Asymmetrical Thioureas (using Air):

    • Dissolve the first amine (0.1 mol) in water (100 mL) and add carbon disulfide (0.1 mol) dropwise with stirring.

    • After 30 minutes, add the second amine (0.1 mol) to the reaction mixture.

    • Bubble air through the reaction mixture for 2-3 hours.

    • The product will gradually precipitate. Collect the solid by filtration, wash with water, and dry.

Protocol 2: Microwave-Assisted Synthesis of N,N'-Disubstituted Thioureas [9]

This protocol highlights the use of microwave irradiation to dramatically reduce reaction times.

  • Materials:

  • Procedure:

    • A mixture of the substituted benzoic acid (1 mmol) and thionyl chloride (1.5 mmol) is refluxed for 1-2 hours. Excess thionyl chloride is removed under reduced pressure.

    • The resulting acid chloride is dissolved in dry acetone (10 mL), and potassium thiocyanate (1 mmol) is added. The mixture is refluxed for 1.5 hours.

    • The corresponding substituted aniline (1 mmol) is added to the reaction mixture.

    • The reaction vessel is placed in a microwave synthesizer and irradiated for 10 minutes.

    • After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving this compound Derivatives

This compound derivatives exert their biological effects by modulating various signaling pathways. Two prominent examples are their roles as anticancer and antithyroid agents.

  • Anticancer Activity: Many this compound derivatives function as kinase inhibitors, targeting key signaling cascades involved in cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and VEGFR-2 pathways.[11][12][13][14] By inhibiting these kinases, they can block downstream signaling, leading to apoptosis and inhibition of angiogenesis.

anticancer_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor VEGFR2 VEGFR-2 Growth_Factor->VEGFR2 RAS RAS VEGFR2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Angiogenesis) Transcription_Factors->Gene_Expression Thiourea_Derivative This compound Derivative (Inhibitor) Thiourea_Derivative->VEGFR2 Inhibition Thiourea_Derivative->RAF Inhibition antithyroid_pathway cluster_thyroid_cell Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin TPO->Thyroglobulin Iodination Iodinated_Thyroglobulin Iodinated Thyroglobulin TPO->Iodinated_Thyroglobulin Coupling T3_T4 Thyroid Hormones (T3, T4) Thiourea_Derivative This compound Derivative (e.g., Propylthiouracil) Thiourea_Derivative->TPO Inhibition workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Synthesis One-Pot Synthesis of this compound Derivatives Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Structural_Analysis Structural Analysis (NMR, IR, Mass Spectrometry) Purification->Structural_Analysis In_Vitro_Screening In Vitro Screening (e.g., Enzyme Inhibition Assays, Anticancer Activity) Structural_Analysis->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

References

An In-depth Technical Guide to Organosulfur Compounds Structurally and Functionally Similar to Thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, serves as a versatile scaffold in medicinal chemistry due to its unique structural and electronic properties.[1] Its ability to form stable hydrogen bonds and coordinate with metal ions has led to the development of a vast array of derivatives with a wide spectrum of biological activities.[2] This technical guide provides a comprehensive overview of organosulfur compounds structurally and functionally related to this compound, with a focus on their synthesis, biological evaluation, and mechanisms of action. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways.

Core Structures and Analogs

The this compound functional group, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, is the cornerstone of this class of compounds. Structural analogs and isosteres, where the this compound moiety is modified or replaced while retaining key electronic and steric features, have been extensively explored to modulate biological activity and pharmacokinetic properties.

Key Structural Classes:
  • N-Substituted Thioureas: These compounds, with one or more hydrogen atoms on the nitrogen atoms replaced by various substituents (e.g., aryl, acyl, alkyl groups), form the largest and most diverse class of this compound derivatives. The nature of these substituents significantly influences the compound's lipophilicity, electronic properties, and ultimately, its biological target and efficacy.

  • This compound-Containing Heterocycles: The this compound moiety can be incorporated into various heterocyclic ring systems, such as thiazoles, pyrimidines, and thiadiazoles. This often leads to compounds with enhanced biological activity and improved drug-like properties.

  • This compound Isosteres: These are compounds where the this compound group is replaced by a bioisosteric equivalent, a chemical group that produces similar biological effects. Examples include guanidines and other functionalities that mimic the hydrogen bonding and electronic characteristics of this compound.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through several reliable and versatile methods. The most common approach involves the reaction of an isothiocyanate with a primary or secondary amine.

General Experimental Protocol: Synthesis of N-Aryl Thioureas

This protocol describes a general method for the synthesis of N-aryl thioureas from an aryl isothiocyanate and an amine.

Materials:

  • Aryl isothiocyanate (1.0 equivalent)

  • Primary or secondary amine (1.0 equivalent)

  • Dry solvent (e.g., acetone, dichloromethane, acetonitrile)

  • Stirring apparatus

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve the aryl isothiocyanate in the chosen dry solvent in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add the amine dropwise at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl this compound derivative.[3]

  • Characterize the final product using appropriate analytical techniques, such as NMR, IR spectroscopy, and mass spectrometry.

Example Synthesis: N-acetylthis compound

A two-step, one-pot reaction can be employed for the synthesis of N-acetylthis compound.

Procedure:

  • Formation of Acetyl Isothiocyanate: Acetyl chloride is added dropwise to a stirred suspension of ammonium (B1175870) thiocyanate (B1210189) in dry acetone. The mixture is then refluxed for one hour.[4]

  • Synthesis of N-acetylthis compound: After cooling the reaction mixture, concentrated ammonium hydroxide (B78521) is added slowly. The resulting solution is heated to remove excess ammonia (B1221849) and then poured into an ice-water mixture to precipitate the crude product. The product is collected by filtration, washed with cold water, and dried.[4]

Biological Activities and Quantitative Data

This compound derivatives exhibit a remarkable range of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The following tables summarize quantitative data for various this compound analogs, providing a basis for structure-activity relationship (SAR) analysis and comparison.

Anticancer Activity

This compound derivatives have shown significant potential as anticancer agents, with several compounds demonstrating potent cytotoxicity against a variety of cancer cell lines.

Table 1: Cytotoxic Activity of Selected this compound Derivatives against Cancer Cell Lines

Compound IDStructure/ClassCancer Cell LineIC₅₀ (µM)Reference
TD-1 1,3-bis(4-(trifluoromethyl)phenyl)this compoundA549 (Lung)0.2[5]
TD-2 3-(trifluoromethyl)phenylthis compound analogSW480 (Colon)≤ 10[6]
TD-3 3-(trifluoromethyl)phenylthis compound analogSW620 (Colon)≤ 10[6]
TD-4 3-(trifluoromethyl)phenylthis compound analogPC3 (Prostate)≤ 10[6]
TD-5 3-(trifluoromethyl)phenylthis compound analogK-562 (Leukemia)≤ 10[6]
TD-6 Diarylthis compound derivativeMCF-7 (Breast)338.33 ± 1.52[7]
TD-7 Nicotinamide-based VEGFR-2 inhibitorHCT-116 (Colon)9.3 ± 0.02[8]
TD-8 Nicotinamide-based VEGFR-2 inhibitorHepG-2 (Liver)7.8 ± 0.025[8]
Antimicrobial Activity

The this compound scaffold is also a promising pharmacophore for the development of novel antimicrobial agents to combat drug-resistant pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives against Bacterial Strains

Compound IDStructure/ClassBacterial StrainMIC (µg/mL)Reference
TDA-1 TD4S. aureus (ATCC 29213)2[9]
TDA-2 TD4MRSA (USA 300)2[9]
TDA-3 Thiazole-containing this compound (4h)S. aureus0.78[10]
TDA-4 Thiazole-containing this compound (4b)C. difficile0.78[10]
TDA-5 Thiazole-containing this compound (4b)S. pneumoniae0.78[10]
TDA-6 Thiazole-containing this compound (4b)E. coli0.78-3.125[10]
TDA-7 N-phenyl and N-benzoyl thioureasGram-positive bacteria3.1-6.3[11]

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • This compound derivative stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a serial dilution) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • This compound derivative stock solutions (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to each well of a 96-well microplate.

  • Serial Dilution: Add 50 µL of the this compound derivative stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells) to each well.

  • Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by interacting with and modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the Wnt/β-catenin Signaling Pathway

Aberrant activation of the Wnt/β-catenin pathway is implicated in the development and progression of several cancers. Some this compound derivatives have been shown to inhibit this pathway.

Wnt_beta_catenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5/6 LRP5/6 GSK-3β GSK-3β Dishevelled->GSK-3β inhibits β-catenin β-catenin GSK-3β->β-catenin phosphorylates for degradation Axin Axin APC APC β-catenin_nucleus β-catenin β-catenin->β-catenin_nucleus translocates to nucleus TCF/LEF TCF/LEF Target Genes Target Genes TCF/LEF->Target Genes activates transcription This compound Derivative This compound Derivative Wnt Wnt Wnt->Frizzled binds β-catenin_nucleus->TCF/LEF binds

Caption: Wnt/β-catenin signaling pathway and a point of inhibition by this compound derivatives.

Inhibition of the RAS/RAF/MAPK Signaling Pathway

The RAS/RAF/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.

RAS_RAF_MAPK_pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival promotes This compound Derivative This compound Derivative

Caption: RAS/RAF/MAPK signaling pathway with a potential point of inhibition by this compound derivatives.

Experimental Workflow Visualization

A typical workflow for the discovery and initial evaluation of novel this compound derivatives as potential therapeutic agents is outlined below.

experimental_workflow Purification Purification Characterization Characterization Purification->Characterization Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Characterization->Primary_Screening Lead_Identification Lead Compound Identification Primary_Screening->Lead_Identification Lead_Optimization Lead Optimization (SAR Studies) Primary_Screening->Lead_Optimization Inactive Compounds (for redesign) Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) Lead_Identification->Secondary_Assays Active Compounds Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Optimized Leads Synthesis Synthesis Lead_Optimization->Synthesis New Analogs

Caption: A generalized experimental workflow for the development of this compound-based drug candidates.

Conclusion

Organosulfur compounds based on the this compound scaffold represent a rich and diverse source of biologically active molecules with significant therapeutic potential. This technical guide has provided a foundational understanding of their synthesis, biological activities, and mechanisms of action, supported by detailed experimental protocols and quantitative data. The continued exploration of this compound derivatives and their analogs, guided by a deeper understanding of their interactions with biological targets and signaling pathways, holds great promise for the discovery of novel and effective therapeutic agents for a wide range of diseases.

References

Thiourea CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Thiourea for Researchers and Drug Development Professionals

Introduction

This compound, also known as thiocarbamide, is an organosulfur compound with the molecular formula CH₄N₂S.[1] Structurally, it is an analogue of urea (B33335) where the oxygen atom is replaced by a sulfur atom, a substitution that confers distinct chemical properties and reactivity.[2][3] This versatile molecule is a planar, white, crystalline solid and serves as a key reagent in organic synthesis.[1] In the field of drug discovery and medicinal chemistry, the this compound scaffold is of significant interest due to its presence in a wide array of biologically active compounds with potential therapeutic applications, including anticancer, antiviral, and antibacterial agents.[4][5][6] Its ability to form stable complexes with metal ions and engage in hydrogen bonding makes it a valuable pharmacophore in the design of novel drugs.[7][8]

Core Chemical Identifiers and Properties

This compound is identified by the CAS Number 62-56-6 .[9][10][11][12] Its molecular formula is CH₄N₂S, and it has a molar mass of approximately 76.12 g/mol .[1][9][10][13]

Physicochemical Properties of this compound
PropertyValueCitation(s)
Molecular Formula CH₄N₂S[1][2][9][13][14]
Molar Mass 76.12 g/mol [1][10][13]
CAS Number 62-56-6[9][10][12]
Appearance White, crystalline solid[1]
Melting Point 176°C to 182°C[1][2][10][13]
Density 1.405 g/cm³ at 20°C[10]
Solubility in Water 137-142 g/L at 20-25°C[10][13]
pH 6-8 (50 g/L in H₂O at 20°C)

Tautomerism

This compound exists in two tautomeric forms: the thione form, which is more prevalent, and the thiol form (also known as isothis compound).[4] This equilibrium is crucial as it influences the compound's reaction pathways.

Caption: Tautomeric equilibrium between the thione and thiol forms of this compound.

Key Experimental Protocols for Synthesis

The synthesis of this compound and its derivatives can be achieved through several routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.[15]

Protocol 1: Synthesis from Isothiocyanates and Amines

This is one of the most efficient and versatile methods for preparing N-substituted thioureas, known for high yields and mild reaction conditions.[15]

Materials:

  • Isothiocyanate (e.g., Phenyl isothiocyanate)

  • Amine (e.g., Aniline)

  • Solvent (e.g., Dichloromethane or tert-butanol)

Procedure:

  • Dissolve the isothiocyanate (1 equivalent) in the chosen solvent in a reaction flask.[15]

  • Add the amine (1 equivalent) to the solution.[15]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.[15]

  • If the product, an N,N'-disubstituted this compound, precipitates, collect it by filtration.[15]

  • Wash the collected solid with a small amount of cold solvent and dry to obtain the pure product.[15]

Protocol 2: Synthesis from Urea and Lawesson's Reagent

This one-step method converts urea to this compound using a common laboratory thionating agent.[15][16]

Materials:

  • Urea

  • Lawesson's Reagent

  • Anhydrous solvent (e.g., THF, Toluene)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve urea (2 equivalents) in the anhydrous solvent.[15][16]

  • Add Lawesson's reagent (1 equivalent) to the solution.[15][16]

  • Heat the reaction mixture to approximately 75°C and stir for about 3.5 hours.[15][16]

  • Monitor the reaction's progress using thin-layer chromatography (TLC).[15]

  • Upon completion, the product can be isolated using standard purification techniques.

Protocol 3: Synthesis of this compound Dioxide

This compound can be oxidized to form this compound dioxide, a potent and eco-friendly reducing agent used in organic chemistry.[10][17]

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Distilled water

  • Ethanol (B145695) (for washing)

Procedure:

  • Prepare a diluted solution of hydrogen peroxide (e.g., 6%) in a flask and cool it to below 10°C in an ice bath.[17]

  • Grind this compound into a fine powder.[17]

  • Add the powdered this compound to the cold hydrogen peroxide solution in small portions over approximately one hour, maintaining the low temperature.[17]

  • The this compound is oxidized, and the less soluble this compound dioxide will precipitate out of the solution.[17]

  • Collect the crystalline precipitate by filtration.[17]

  • Wash the product with boiling ethanol to remove any unreacted this compound and then dry.[17]

Applications in Drug Development and Organic Synthesis

This compound and its derivatives are pivotal in medicinal chemistry and are investigated for a wide range of biological activities.[4][18]

  • Anticancer Agents: this compound derivatives have been shown to target molecular pathways involved in cancer progression, such as angiogenesis and cell signaling.[4][7] Some have demonstrated potent inhibitory activity against various human cancer cell lines, including breast, lung, and liver cancer.[4][19]

  • Antimicrobial and Antiviral Activity: The this compound scaffold is a component of various compounds with antibacterial, antifungal, and antiviral properties.[4][5][6]

  • Enzyme Inhibition: Certain derivatives act as non-competitive enzyme inhibitors, a property explored in drug design.[13][20] For instance, they have been evaluated as inhibitors of cholinesterases, which is relevant for conditions like Alzheimer's disease.[20]

  • Precursor to Heterocycles: In organic synthesis, this compound is a fundamental building block for constructing various heterocyclic compounds, such as aminothiazoles and pyrimidines.[3][10] These heterocycles are core structures in many pharmaceuticals, including sulfathiazole.[10]

  • Synthesis of Thiols: this compound is used as a sulfur source to convert alkyl halides into thiols via the formation of an isothiouronium salt, which is subsequently hydrolyzed.[3][10]

Logical and Pathway Diagrams

General Synthesis Workflow for this compound Derivatives

The synthesis of bioactive this compound derivatives often follows a straightforward workflow, starting from readily available precursors.

G A Starting Materials (e.g., Isothiocyanate, Amine) B Reaction (Solvent, Room Temp) A->B C Crude Product (Substituted this compound) B->C D Purification (Filtration/Crystallization) C->D E Pure Bioactive Derivative D->E

Caption: A generalized workflow for the synthesis of this compound derivatives.

Conceptual Inhibition of a Signaling Pathway

This compound derivatives can interfere with cellular signaling pathways implicated in disease. This diagram illustrates a conceptual model of this inhibition.

G cluster_pathway Cellular Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Cascade Signaling Cascade (e.g., Kinases) Receptor->Cascade Response Cellular Response (e.g., Proliferation) Cascade->Response Inhibitor This compound Derivative Inhibitor->Cascade Inhibition

Caption: Conceptual model of a this compound derivative inhibiting a signaling cascade.

References

Protonation of Thiourea and the Formation of Isothiouronium Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the protonation of thiourea and the subsequent formation of isothiouronium salts. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed understanding of the underlying chemical principles, experimental procedures, and quantitative data.

Protonation of this compound

This compound, with the chemical formula CS(NH₂)₂, is a planar molecule that exhibits basic properties.[1] The protonation of this compound is a fundamental reaction that plays a crucial role in its chemical reactivity and its utility as a building block in organic synthesis.

Site of Protonation: Sulfur vs. Nitrogen

This compound possesses two potential sites for protonation: the sulfur atom and the nitrogen atoms of the amino groups. Experimental evidence from X-ray crystallography and spectroscopic studies unequivocally demonstrates that protonation occurs at the sulfur atom.[1] This preference can be attributed to the electronic structure of this compound, which is best described as a resonance hybrid of several contributing structures.[2][3][4]

The resonance delocalization of the nitrogen lone pairs into the C=S pi-system results in a partial negative charge on the sulfur atom and partial positive charges on the nitrogen atoms, making the sulfur atom the more nucleophilic and basic site.

The Thiouronium Cation and its Stability

The product of S-protonation is the planar thiouronium cation, [HSC(NH₂)₂]⁺.[1] The positive charge in this cation is delocalized over the sulfur and both nitrogen atoms through resonance, which significantly stabilizes the conjugate acid.

G

Acidity of the Thiouronium Cation (pKa)

The pKa of the protonated this compound is a measure of its acidity. In aqueous solutions, this compound is a very weak base, with a reported pKa value for its conjugate acid of approximately -1.2.[5][6] This indicates that this compound requires a strongly acidic medium to be significantly protonated in water. However, the basicity of this compound and the stability of its protonated form can be influenced by the solvent system.[5]

Isothiouronium Salt Formation

The high nucleophilicity of the sulfur atom in this compound is not only evident in its protonation but also in its reaction with electrophiles, most notably alkylating agents, to form isothiouronium salts.[1] These salts are valuable intermediates in organic synthesis, particularly for the preparation of thiols and guanidines.[7]

The S-Alkylation Reaction Mechanism

The formation of isothiouronium salts proceeds via an Sₙ2 reaction where the sulfur atom of this compound acts as the nucleophile, attacking an alkyl halide or another suitable alkylating agent. This reaction is analogous to the protonation of this compound.[1]

G This compound { S=C(NH₂)₂ | this compound } TransitionState [ S---R---X ]⁻ This compound->TransitionState Nucleophilic Attack AlkylHalide { R-X | Alkyl Halide } AlkylHalide->TransitionState IsothiouroniumSalt { [RSC(NH₂)₂]⁺X⁻ | Isothiouronium Salt } TransitionState->IsothiouroniumSalt

Structure and Properties of Isothiouronium Salts

Isothiouronium salts are ionic compounds with the general formula [RSC(NH₂)₂]⁺X⁻.[7] The cation, similar to the protonated form, has a planar CN₂S core with short C-N bond distances, indicating significant double bond character.[7] These salts are typically crystalline solids that are stable and odorless, making them convenient precursors for the often volatile and malodorous thiols.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and its derivatives.

ParameterValueReference
This compound
pKa of protonated this compound (aqueous)~ -1.2[5][6]
C=S bond distance1.71 Å[1]
C-N average bond distance1.33 Å[1]
Isothiouronium Salt Synthesis
Yield of S-Benzyl Isothiouronium Chloride83-86%[10]

Experimental Protocols

Synthesis of S-Benzyl Isothiouronium Chloride

This protocol is adapted from a literature procedure for the synthesis of S-benzyl isothiouronium chloride.[10]

Materials:

  • This compound (19.1 g, 250 mmol)

  • Benzyl (B1604629) chloride (31.7 g, 250 mmol)

  • Ethanol (250 mL)

Procedure:

  • A 500-mL one-necked, pear-shaped flask equipped with a magnetic stir bar is charged with this compound, benzyl chloride, and ethanol.

  • A condenser is attached to the flask, and the reaction mixture is heated to reflux using an oil bath set to 96 °C.

  • The mixture is stirred at reflux for 1 hour.

  • After cooling, the solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization if necessary.

G Start Start Mix Mix this compound, Benzyl Chloride, and Ethanol Start->Mix Reflux Heat to Reflux for 1 hour Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Solvent (Rotary Evaporation) Cool->Evaporate Product Obtain Crude S-Benzyl Isothiouronium Chloride Evaporate->Product Purify Optional: Recrystallization Product->Purify End End Product->End Crude Product Purify->End Pure Product

Determination of this compound's pKa

The pKa of protonated this compound can be determined using various analytical techniques, with potentiometric and UV-vis spectroscopic titrations being common methods.[5][6]

General Principle for UV-Vis Spectroscopic Titration:

  • Prepare a series of buffered solutions of known pH, typically using strong acids to achieve the required low pH range.

  • Add a constant concentration of this compound to each buffer solution.

  • Measure the UV-Vis spectrum of each solution. The protonated and unprotonated forms of this compound will have different absorption spectra.

  • By analyzing the change in absorbance at a specific wavelength as a function of pH, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

Applications in Drug Development and Research

The chemistry of this compound protonation and isothiouronium salt formation is highly relevant to drug development and chemical research.

  • Thiol Synthesis: Isothiouronium salts are excellent precursors for thiols, which are important functional groups in many pharmaceutical compounds. The hydrolysis of an isothiouronium salt provides a clean route to the corresponding thiol.[7]

  • Guanidine Synthesis: The reaction of isothiouronium salts with amines provides a straightforward method for the synthesis of substituted guanidines, a common motif in bioactive molecules.[7]

  • Bioisosteric Replacement: The this compound moiety itself is present in a number of pharmacologically active compounds and can act as a bioisostere for urea, offering different hydrogen bonding capabilities and lipophilicity.[11][12]

  • Organocatalysis: Chiral thioureas are widely used as organocatalysts, where their hydrogen-bonding ability, which is related to their acidity, is key to their catalytic activity.[13]

References

The Diverse Biological Activities of N-Substituted Thiourea Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-substituted thiourea derivatives have emerged as a versatile and highly promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural flexibility allows for a wide range of modifications, leading to compounds with potent anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the core biological activities of these derivatives, tailored for researchers, scientists, and drug development professionals. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important scaffold.

Introduction

This compound, a simple organosulfur compound, and its N-substituted derivatives have garnered significant attention in the scientific community due to their diverse pharmacological applications.[1][2] The presence of the thiocarbonyl group and the ability to form stable complexes with metal ions contribute to their wide-ranging biological effects.[3][4][5] These compounds have been extensively investigated for their potential as therapeutic agents, with some derivatives already in clinical use, such as isoxyl (B29260) for tuberculosis treatment and trovirdine (B1662467) for HIV.[6] This guide aims to consolidate the current knowledge on the biological activities of N-substituted this compound derivatives, with a focus on their anticancer, antimicrobial, antiviral, and enzyme inhibitory actions.

Anticancer Activity

N-substituted this compound derivatives have demonstrated significant cytotoxic activities against a variety of cancer cell lines, including those of the breast, lung, colon, prostate, and liver.[7][8][9] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[10]

One notable mechanism is the inhibition of protein tyrosine kinases (PTKs), such as the epidermal growth factor receptor (EGFR).[10] For instance, the N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative, DC27, has been shown to reduce the tyrosine phosphorylation of EGFR and inhibit the activation of downstream effectors like Erk1/2 and AKT, leading to apoptosis and cell cycle arrest in G0/G1 phase in human lung carcinoma cells.[10]

Furthermore, some this compound-based compounds, like tenovin, have shown efficacy against colon, prostate, gastric, and lung cancers.[7] The nature and position of substituents on the this compound moiety play a crucial role in determining the anticancer potency, a key aspect of structure-activity relationship (SAR) studies.[7] For example, the introduction of bulky groups at certain positions can significantly enhance antitumor activity.[7]

Signaling Pathway: EGFR Inhibition by N-Substituted this compound Derivatives

EGFR_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P_EGFR Phosphorylated EGFR EGFR->P_EGFR EGF Binding This compound N-Substituted This compound Derivative (e.g., DC27) This compound->P_EGFR Inhibits Phosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: EGFR signaling pathway inhibition by N-substituted this compound derivatives.

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
DC27Human Lung CarcinomaNot specified in snippet[10]
4a (podophyllotoxin derivative)DU-145 (prostate)0.50-7.89[7]
Copper Complex 11MCF-7, HCT116, A5490.68-1.22[6]
Compound 2j (bis-thiourea)MCE-71.12-2.41[6]
Compound 20 (1-aryl-3-(pyridin-2-yl) this compound)MCF-7, SkBR31.3, 0.7[11]

Antimicrobial Activity

N-substituted this compound derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[12][13][14][15] Their efficacy is often attributed to the presence of specific substituents, such as halogens, on the aromatic rings, which can enhance their lipophilicity and facilitate cell penetration.[14][16]

For instance, 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have shown notable antifungal activity.[17] The position and nature of these substituents on the aroyl and aryl rings significantly influence their biological activity.[17] Some derivatives have also demonstrated potent activity against drug-resistant strains of bacteria like Mycobacterium tuberculosis, Staphylococcus aureus, and Pseudomonas aeruginosa.[18]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is commonly employed to determine the MIC of N-substituted this compound derivatives against bacterial and fungal strains.

  • Preparation of Inoculum: A suspension of the microbial strain is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Screening

Antimicrobial_Screening Start Synthesized N-Substituted This compound Derivatives Dissolve Dissolve in Suitable Solvent (e.g., DMSO) Start->Dissolve Prepare_Plates Prepare 96-Well Plates with Serial Dilutions of Compounds Dissolve->Prepare_Plates Inoculate Inoculate Plates with Microbial Suspension Prepare_Plates->Inoculate Prepare_Inoculum Prepare Microbial Inoculum (Bacteria/Fungi) Prepare_Inoculum->Inoculate Incubate Incubate at Appropriate Temperature and Time Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End Report MIC Values Read_Results->End

Caption: General workflow for MIC determination of this compound derivatives.

Quantitative Data: Antimicrobial Activity
Compound Class/DerivativeTarget OrganismMIC (µg/mL)Reference
N-acyl this compound derivatives (1b, 1d)E. coli ATCC 25922 (biofilm)625 (MBIC)[13]
N-substituted acyl thioureasVarious bacteria1250-5000[19]
N-substituted acyl thioureas (95b, 95d)E. coli (biofilm)625 (MBIC)[19]

Antiviral Activity

Several N-substituted this compound derivatives have been identified as potent antiviral agents, particularly against HIV and Hepatitis C Virus (HCV).[20] For instance, N'-[2-(2-thiophene) ethyl]-N'-[2-(5-bromopyridyl)]this compound has been reported as a non-nucleoside inhibitor (NNI) of HIV reverse transcriptase.[17]

In the context of HCV, a series of this compound derivatives have been synthesized and evaluated, with structure-activity relationship studies revealing that the length and position of an alkyl linker significantly influence their anti-HCV activity.[20] One derivative with a six-carbon alkyl linker at the meta-position of a central phenyl ring was identified as a highly potent HCV inhibitor with an EC50 of 0.047 µM.[20]

Experimental Protocol: Anti-HCV Replicon Assay

This cell-based assay is used to evaluate the ability of compounds to inhibit HCV RNA replication.

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are cultured in a suitable medium.

  • Compound Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication.

  • Luciferase Assay: The level of HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) that is part of the replicon.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated from the dose-response curve.

Enzyme Inhibition

N-substituted this compound derivatives are known to inhibit a variety of enzymes, including urease, β-glucuronidase, and cholinesterases.[17][21][22][23] This inhibitory activity is often the basis for their therapeutic potential.

For example, heterocyclic this compound analogs have shown potent activity against β-glucuronidase, an enzyme implicated in urinary tract infections and renal disease.[17] Several quinolone-based this compound derivatives have been synthesized and screened for their urease inhibitory properties, with some exhibiting moderate to good inhibitory effects.[21]

Quantitative Data: Enzyme Inhibition
Compound Class/DerivativeTarget EnzymeIC50 (µM)Reference
N-methyl quinolonyl this compoundUrease1.83 ± 0.79[21]
Quinolone-thiazole hybridsUrease18.80–45.43[21]
Bis-acyl-thiourea (UP-1)Urease1.55 ± 0.0288[24]
1-(3-chlorophenyl)-3-cyclohexylthis compound (3)Acetylcholinesterase50 µg/mL[23]
1-(3-chlorophenyl)-3-cyclohexylthis compound (3)Butyrylcholinesterase60 µg/mL[23]

Synthesis of N-Substituted this compound Derivatives

A common and efficient method for the synthesis of N-substituted this compound derivatives involves the reaction of an amine with an isothiocyanate.[6] The isothiocyanate can be generated in situ from the corresponding acid chloride and ammonium (B1175870) thiocyanate.[2][13]

General Synthetic Pathway

Synthesis_this compound cluster_step1 Step 1: Isothiocyanate Formation cluster_step2 Step 2: this compound Formation AcidChloride Acid Chloride (R-COCl) Isothiocyanate Acyl Isothiocyanate (R-CONCS) AcidChloride->Isothiocyanate + NH4SCN AmmoniumThiocyanate Ammonium Thiocyanate (NH4SCN) This compound N-Acyl this compound Derivative (R-CONHCSNH-R') Isothiocyanate->this compound + R'-NH2 reagents1 Anhydrous Acetone Amine Primary or Secondary Amine (R'-NH2) reagents2 Nucleophilic Addition

Caption: General two-step synthesis of N-acyl this compound derivatives.

Experimental Protocol: One-Pot Synthesis of Substituted Thioureas

This method offers a simpler and more environmentally friendly approach.[25]

  • Reaction Setup: To a solution of a primary amine (10 mmol) in water (20 mL), add carbon disulfide (12 mmol) and a second, different primary amine (10 mmol).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, collect the solid product by filtration.

  • Purification: Wash the crude product with water and then a small amount of cold ethanol (B145695) to remove unreacted starting materials. Dry the purified product under vacuum.

Conclusion

N-substituted this compound derivatives represent a rich and diverse class of compounds with significant potential in drug discovery and development. Their broad range of biological activities, coupled with their synthetic accessibility, makes them an attractive scaffold for the design of novel therapeutic agents. The structure-activity relationship studies are crucial for optimizing their potency and selectivity. Further research into their mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential. This guide provides a foundational understanding for researchers to explore and innovate within this promising area of medicinal chemistry.

References

The Pivotal Role of the Thiocarbonyl Group in Thiourea's Reactivity and Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thiocarbonyl (C=S) functional group's central role in the diverse chemical reactivity of thiourea. We will examine the unique electronic and structural properties of this group and illustrate how they govern this compound's function as a versatile nucleophile, a powerful hydrogen-bond donor in organocatalysis, a ligand in coordination chemistry, and a key pharmacophore in medicinal chemistry. This document consolidates quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical and pharmaceutical research.

The Thiocarbonyl Functional Group: A Hub of Reactivity

This compound [CS(NH₂)₂] is structurally analogous to urea, with the oxygen of the carbonyl group replaced by a sulfur atom. This substitution is the primary determinant of this compound's distinct chemical properties.[1][2] The thiocarbonyl group's reactivity stems from the characteristics of the carbon-sulfur double bond. Compared to the C=O bond in urea, the C=S bond is longer (approx. 1.71 Å vs. 1.20 Å), weaker, and more polarizable.[1] This is due to the larger size of the sulfur atom and the less effective orbital overlap between carbon's 2p and sulfur's 3p orbitals.

This inherent weakness and polarizability make the sulfur atom a soft nucleophile and the carbon atom an electrophilic center. Furthermore, this compound exists in tautomeric equilibrium between the dominant thione form and the thiol form (isothis compound), although the equilibrium heavily favors the thione.[3]

The thiocarbonyl group also profoundly influences the acidity of the adjacent N-H protons. The electron-withdrawing nature of the C=S group, combined with resonance delocalization, makes these protons more acidic than those in urea, rendering this compound a superior hydrogen-bond donor.[4] This property is fundamental to its application in organocatalysis.

Below is a diagram illustrating the key resonance structures of this compound, which highlight the charge distribution and the nucleophilic nature of the sulfur atom.

Thiourea_Resonance cluster_0 Resonance Structures of this compound This compound H₂N-C(=S)-NH₂ Zwitterion1 H₂N⁺=C(S⁻)-NH₂ This compound->Zwitterion1 Zwitterion2 H₂N-C(S⁻)=NH₂⁺ Zwitterion1->Zwitterion2

Caption: Resonance structures of this compound illustrating electron delocalization.

This compound in Action: Key Reaction Classes

The electronic properties of the thiocarbonyl group enable this compound to participate in a wide array of chemical transformations.

Nucleophilic Reactions: Synthesis of Heterocycles

The nucleophilicity of the sulfur atom is central to many of this compound's synthetic applications, most notably in the formation of heterocyclic rings. The Hantzsch thiazole (B1198619) synthesis, a classic reaction, involves the condensation of an α-haloketone with this compound to produce a 2-aminothiazole (B372263) derivative.[5][6] The reaction initiates with the sulfur atom of this compound acting as a nucleophile, attacking the carbon bearing the halogen in an Sₙ2 reaction. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7]

The general mechanism for the Hantzsch thiazole synthesis is depicted below:

Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis Workflow Start α-Haloketone + this compound Intermediate1 Isothiouronium Salt (S-Alkylation) Start->Intermediate1 SN2 Attack by Sulfur Intermediate2 Cyclization Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack by N Intermediate3 Dehydration Intermediate2->Intermediate3 Proton Transfer Product 2-Aminothiazole Intermediate3->Product - H₂O Thiourea_Organocatalysis_Workflow General Workflow for this compound-Catalyzed Michael Addition cluster_catalyst Catalyst Activation cluster_reaction Nucleophilic Attack This compound This compound Catalyst Activated_Complex Activated H-Bonded Complex This compound->Activated_Complex Electrophile Michael Acceptor (e.g., Nitroolefin) Electrophile->Activated_Complex Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex Nucleophile Michael Donor (e.g., Malonate) Nucleophile->Product_Complex Product Michael Adduct Product_Complex->Product Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Catalyst_Regen->this compound Recycles

References

The Versatility of Thiourea Derivatives in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 18, 2025 – In the dynamic landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective. Among the myriad of scaffolds explored in medicinal chemistry, thiourea derivatives have emerged as a privileged class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and diverse applications of this compound derivatives in contemporary drug design.

This compound, an organosulfur compound with the formula SC(NH₂)₂, serves as a versatile building block for the synthesis of a wide array of derivatives.[1] These compounds have garnered significant attention due to their extensive pharmacological properties, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[1][2] The structural flexibility of the this compound backbone allows for facile modification, enabling the fine-tuning of physicochemical and biological properties to optimize drug-like characteristics.

Core Synthesis and Experimental Protocols

The synthesis of this compound derivatives is typically straightforward, most commonly involving the reaction of an amine with an isothiocyanate. This reaction is versatile and allows for the introduction of a wide range of substituents, leading to a diverse library of compounds for screening.

General Protocol for the Synthesis of N,N'-Disubstituted this compound Derivatives

A solution of a primary or secondary amine (1.0 equivalent) in a suitable solvent, such as acetone (B3395972) or ethanol, is treated with an isothiocyanate (1.0 equivalent). The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product often precipitates out of the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound derivative.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[1][3][4]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for an additional 48-72 hours.[1]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.[5]

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.[6]

  • Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, and the inoculum is standardized to a concentration of approximately 5 x 10^5 CFU/mL.[8]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[6]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[8]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Therapeutic Applications and Quantitative Data

This compound derivatives have demonstrated significant potential across a range of therapeutic areas. The following tables summarize the quantitative data for various this compound derivatives, highlighting their potency against different biological targets.

Anticancer Activity

This compound derivatives exhibit anticancer properties through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[1]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phosphonate this compound derivativesPancreatic, Prostate, Breast3 - 14[1]
Bis-thiourea structureHuman leukemiaAs low as 1.50[1]
1,3-bis(4-(trifluoromethyl)phenyl)this compoundA549 (Lung)0.2[9]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideMDA-MB-231 (Breast)3.0[9]
MDA-MB-468 (Breast)4.6[9]
MCF-7 (Breast)4.5[9]
N¹,N³-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11[4]
HepG2 (Liver)1.74[4][10]
MCF-7 (Breast)7.0[4][10]
DC27 (N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative)Human Lung Carcinoma Panel2.5 - 12.9[11]
Antimicrobial and Antiviral Activity

The antimicrobial and antiviral activities of this compound derivatives are well-documented, with some compounds showing potent inhibition of various pathogens.[12][13]

Compound/DerivativeOrganism/VirusMIC (µg/mL) / EC50 (µM)Reference
This compound derivatives 1, 2, 4, 8, 9, 10, 12S. aureus, S. epidermidis4 - 32[12]
This compound derivative 10S. epidermidis (biofilm)IC50: 2 - 6[12]
This compound derivative TD4Methicillin-resistant S. aureus (MRSA)2 - 16[7]
This compound derivative 10Hepatitis C Virus (HCV)EC50: 0.047[13]
This compound derivative 147B3Human Cytomegalovirus (HCMV)EC50: 0.5[14]
Herpes Simplex Virus 1 (HSV-1)EC50: 1.9[14]
Enzyme Inhibition

This compound derivatives are effective inhibitors of various enzymes, including urease, cholinesterases, and protein kinases, which are implicated in several diseases.[3][15][16]

Compound/DerivativeEnzymeIC50 / KiReference
1-(3-chlorophenyl)-3-cyclohexylthis compound (Compound 3)Acetylcholinesterase (AChE)IC50: 50 µg/mL[3][15]
Butyrylcholinesterase (BChE)IC50: 60 µg/mL[3][15]
1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)this compound (2e)Acetylcholinesterase (AChE)IC50: 0.04 µM[17]
1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)this compound (2b)Butyrylcholinesterase (BChE)IC50: 0.06 µM[17]
Bis-acyl-thiourea derivative UP-1UreaseIC50: 1.55 µM[16]
Alkyl chain-linked this compound derivative 3cUreaseIC50: 10.65 µM[18]
Quinazoline-thiourea analog 10qEGFRIC50: 0.01 µM[19]
VEGFR-2IC50: 0.08 µM[19]
Benzothiazole-thiourea hybrid BT2TyrosinaseIC50: 1.34 µM[20]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their therapeutic effects is crucial for rational drug design. These compounds have been shown to modulate key signaling pathways involved in disease pathogenesis.

EGFR Signaling Pathway Inhibition

Certain this compound derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[11][19] By blocking the tyrosine kinase activity of EGFR, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for tumor cell proliferation and survival.[11]

EGFR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound Derivative This compound Derivative This compound Derivative->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

EGFR signaling pathway inhibition by this compound derivatives.
Urease Inhibition Mechanism

This compound derivatives are effective inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. This is particularly relevant in infections caused by urease-producing bacteria, such as Helicobacter pylori.[21] The this compound moiety can chelate the nickel ions in the active site of the enzyme, thereby blocking its catalytic activity.[18]

Urease_Inhibition Urease Active Site Urease Active Site Ni²⁺ Ni²⁺ Ammonia + CO2 Ammonia + CO2 Urease Active Site->Ammonia + CO2 Hydrolysis Urea Urea Urea->Urease Active Site Binds This compound Derivative This compound Derivative This compound Derivative->Urease Active Site Inhibition (Chelation)

Mechanism of urease inhibition by this compound derivatives.

Drug Discovery and Development Workflow

The process of discovering and developing new drugs based on the this compound scaffold follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Screening Phase cluster_2 Optimization Phase cluster_3 Preclinical Phase Synthesis Synthesis of this compound Library Purification Purification & Isolation Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening High-Throughput Screening (e.g., In Vitro Assays) Characterization->Primary_Screening Hit_Identification Identification of Active Compounds ('Hits') Primary_Screening->Hit_Identification Secondary_Screening Dose-Response & Selectivity Assays Hit_Identification->Secondary_Screening Lead_Optimization Chemical Modification to Improve Potency & Properties Secondary_Screening->Lead_Optimization SAR_Studies Structure-Activity Relationship Studies Lead_Optimization->SAR_Studies ADMET_Profiling Absorption, Distribution, Metabolism, Excretion, Toxicity SAR_Studies->ADMET_Profiling In_Vivo_Studies Evaluation in Animal Models ADMET_Profiling->In_Vivo_Studies Candidate_Selection Selection of Drug Candidate for Clinical Trials In_Vivo_Studies->Candidate_Selection

General workflow for this compound-based drug discovery.

Conclusion

This compound derivatives represent a highly versatile and promising scaffold in the field of drug design. Their synthetic accessibility, coupled with their broad spectrum of biological activities, makes them attractive candidates for the development of novel therapeutics. This guide has provided a comprehensive overview of the current state of research, including key quantitative data, experimental protocols, and mechanistic insights. Continued exploration of the chemical space around the this compound core, guided by a deeper understanding of their interactions with biological targets, will undoubtedly lead to the discovery of new and improved medicines for a wide range of diseases.

References

The Versatility of Thiourea: A Technical Guide to its Role as a Precursor in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea, a structurally simple yet remarkably versatile organosulfur compound, serves as a cornerstone in the synthesis of a vast array of heterocyclic compounds. Its unique reactivity, stemming from the nucleophilic nature of its sulfur and nitrogen atoms, makes it an indispensable building block in the construction of diverse ring systems with significant applications in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the use of this compound as a precursor for the synthesis of key heterocyclic scaffolds, complete with experimental protocols, quantitative data, and mechanistic insights.

Core Applications of this compound in Heterocyclic Synthesis

This compound's utility in forming heterocyclic rings is primarily attributed to its ability to act as a binucleophile. The sulfur atom readily attacks electrophilic centers, while the two nitrogen atoms can participate in condensation and cyclization reactions. This dual reactivity allows for the construction of five- and six-membered rings, as well as more complex fused systems. Among the most prominent classes of heterocycles synthesized from this compound are thiazoles, pyrimidines, and thiadiazoles. These scaffolds are prevalent in numerous biologically active molecules and approved pharmaceutical agents.[1][2][3][4]

Synthesis of Thiazole (B1198619) Derivatives: The Hantzsch Reaction

The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide, with this compound being a common and effective thioamide component. The reaction proceeds via an initial S-alkylation of this compound by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the 2-aminothiazole (B372263) derivative.

Hantzsch_Thiazole_Synthesis This compound This compound s_alkylated_intermediate S-Alkylated Intermediate This compound->s_alkylated_intermediate S-Alkylation alpha_haloketone α-Haloketone alpha_haloketone->s_alkylated_intermediate cyclized_intermediate Cyclized Intermediate s_alkylated_intermediate->cyclized_intermediate Intramolecular Cyclization aminothiazole 2-Aminothiazole cyclized_intermediate->aminothiazole Dehydration

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole[5]

A representative experimental procedure for the Hantzsch synthesis of 2-amino-4-phenylthiazole (B127512) is as follows:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (B140003) (5.0 mmol) and this compound (7.5 mmol).

  • Solvent Addition: Add methanol (B129727) (5 mL) and a magnetic stir bar to the vial.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Neutralization: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Isolation: Filter the resulting precipitate through a Buchner funnel.

  • Washing and Drying: Wash the filter cake with water and allow the collected solid to air dry on a tared watch glass.

This straightforward procedure often results in high yields of the desired thiazole product, which can be further purified by recrystallization if necessary.[5]

Quantitative Data for Hantzsch Thiazole Synthesis
Reactant 1Reactant 2Catalyst/SolventTemp (°C)Time (h)Yield (%)Reference
2-BromoacetophenoneThis compoundMethanol1000.599[7]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThis compoundSilica supported tungstosilisic acid / Ultrasonic irradiationRT0.2585-90[8]
Substituted α-bromoketonesThis compoundEthanol (B145695)/Water (50/50)RT-60-90[8]

Synthesis of Pyrimidine Derivatives: The Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs.[9][10] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or this compound.[9][11] The use of this compound in this reaction leads to the formation of 3,4-dihydropyrimidin-2(1H)-thiones, which are valuable scaffolds in drug discovery.

Biginelli_Reaction cluster_reactants Reactants aldehyde Aldehyde iminium_ion Acyliminium Ion Intermediate aldehyde->iminium_ion beta_ketoester β-Ketoester enamine_intermediate Enamine Intermediate beta_ketoester->enamine_intermediate This compound This compound This compound->iminium_ion dhpm 3,4-Dihydropyrimidin-2(1H)-thione iminium_ion->dhpm enamine_intermediate->dhpm

Caption: Key components and product of the Biginelli reaction.

Experimental Protocol: Synthesis of 3,4-Dihydropyrimidin-2(1H)-thiones[9]

A general procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones via the Biginelli reaction is as follows:

  • Reactant Mixture: In a round-bottom flask, mix an aromatic aldehyde (1 mmol), a β-ketoester (1 mmol), and this compound (1.5 mmol).

  • Catalyst Addition: Add a catalytic amount of p-dodecylbenzenesulfonic acid.

  • Heating: Heat the reaction mixture at 80°C under solvent-free conditions for the appropriate time (typically monitored by TLC).

  • Work-up: After completion, add hot ethanol to the reaction mixture.

  • Isolation: The product often crystallizes upon cooling. Collect the solid product by filtration.

  • Purification: Wash the product with cold ethanol and dry to obtain the pure 3,4-dihydropyrimidin-2(1H)-thione.

The use of various catalysts and reaction conditions, including microwave irradiation and solvent-free methods, has been explored to improve the efficiency and environmental friendliness of the Biginelli reaction.[12]

Quantitative Data for Biginelli Reaction with this compound
Aldehydeβ-Dicarbonyl CompoundCatalystTemp (°C)Time (h)Yield (%)Reference
Aromatic AldehydesEthyl Acetoacetatep-Dodecylbenzenesulfonic acid801-285-95[9]
Various AldehydesEthyl AcetoacetateHPA-Clay1000.5-188-96[13]
Substituted SalicylaldehydesAcetylacetoneNaHSO₄ / Microwave-0.1-0.280-92[12]

Synthesis of Thiadiazole Derivatives

This compound is also a key precursor for the synthesis of various thiadiazole isomers, particularly 1,3,4-thiadiazoles and 1,2,4-thiadiazoles. These five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom are of significant interest due to their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[14][15]

Synthesis of 1,3,4-Thiadiazoles

One common route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides, which can be derived from this compound. Alternatively, direct methods often involve the reaction of this compound or its derivatives with acylating or cyclizing agents. For instance, the reaction of acyl hydrazides with this compound derivatives can lead to the formation of the 1,3,4-thiadiazole (B1197879) ring.

Thiadiazole_Synthesis thiosemicarbazide Thiosemicarbazide (from this compound) acyl_thiosemicarbazide Acylthiosemicarbazide thiosemicarbazide->acyl_thiosemicarbazide acyl_chloride Acyl Chloride acyl_chloride->acyl_thiosemicarbazide thiadiazole 1,3,4-Thiadiazole acyl_thiosemicarbazide->thiadiazole Cyclization/ Dehydration

Caption: A synthetic route to 1,3,4-thiadiazoles from this compound derivatives.

Synthesis of 1,2,4-Thiadiazoles

The synthesis of 5-amino-1,2,4-thiadiazoles can be achieved through the oxidative cyclization of imidoyl thioureas.[16] This transformation often utilizes an oxidizing agent to facilitate the intramolecular S-N bond formation.

Experimental Protocol: Synthesis of 5-Amino-1,2,4-Thiadiazoles[16]

A general procedure for the synthesis of 5-amino-1,2,4-thiadiazoles is as follows:

  • Preparation of Imidoyl this compound: Synthesize the corresponding imidoyl this compound from an appropriate amidine and an isothiocyanate.

  • Oxidative Cyclization: Dissolve the imidoyl this compound in a suitable solvent.

  • Oxidant Addition: Add an oxidizing agent (e.g., iodine or phenyliodine(III) bis(trifluoroacetate)) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Isolation: Upon completion, perform an appropriate aqueous work-up to remove the oxidant and byproducts.

  • Purification: Purify the crude product by column chromatography to obtain the desired 5-amino-1,2,4-thiadiazole.

Quantitative Data for Thiadiazole Synthesis
Starting MaterialReagentsConditionsProductYield (%)Reference
Imidoyl thioureasPhenyliodine(III) bis(trifluoroacetate)Room Temp, short reaction times3-Substituted-5-arylamino-1,2,4-thiadiazolesVery Good[16]
Imidoyl thioureasElectro-oxidative, catalyst-freeRoom Temp3-Substituted 5-amino-1,2,4-thiadiazolesGood to Excellent[16]
2-Amino-1,3,4-thiadiazolesp-Toluenesulfonyl isocyanateOne-pot1-(5-Alkyl-1,3,4-thiadiazole-2-yl)-3-(4-tolylsulfonyl)thioureas-[15]

This compound in Drug Development and Medicinal Chemistry

The heterocyclic scaffolds derived from this compound are of paramount importance in drug discovery and development.[17][18][19] this compound and its derivatives have been investigated for a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[20][21][22] The ability to readily synthesize diverse libraries of these heterocyclic compounds using this compound as a precursor makes it a valuable tool for lead generation and optimization in medicinal chemistry programs. The this compound moiety itself can act as a pharmacophore, engaging in hydrogen bonding interactions with biological targets.[23][24]

Drug_Development_Workflow synthesis Heterocycle Synthesis (this compound as Precursor) screening Biological Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Role of this compound-based synthesis in the drug discovery pipeline.

Conclusion

This compound's role as a precursor in heterocyclic synthesis is both fundamental and expansive. Its accessibility, coupled with its predictable and versatile reactivity, ensures its continued importance in both academic research and industrial applications. The Hantzsch, Biginelli, and various thiadiazole syntheses are just a few examples of the powerful transformations enabled by this simple yet elegant molecule. For researchers and professionals in drug development, a thorough understanding of this compound's chemistry is essential for the design and synthesis of novel therapeutic agents. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for harnessing the full potential of this compound in the creation of diverse and complex heterocyclic compounds.

References

A Technical Guide to Theoretical and Experimental Studies of Thiourea-Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Thiourea and its derivatives are a versatile class of ligands in coordination chemistry, owing to the presence of multiple donor sites (sulfur and nitrogen atoms) and their ability to form stable complexes with a wide range of transition metals.[1][2] These complexes are of significant interest due to their diverse applications in fields such as catalysis, materials science, and particularly in medicine as potential anticancer and antimicrobial agents.[2][3][4] The structural versatility of this compound ligands allows for various coordination modes, including monodentate and bidentate chelation, which profoundly influences the physicochemical and biological properties of the resulting metal complexes.[1][3]

Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable for elucidating the electronic structure, stability, and spectroscopic properties of these complexes.[5][6] This guide provides an in-depth overview of the synergistic approach, combining computational and experimental methodologies to understand and predict the behavior of this compound-metal complexes.

Theoretical Methodologies: A Computational Approach

Computational chemistry provides deep insights into the formation and properties of this compound-metal complexes at an electronic level. Density Functional Theory (DFT) is the most prominent method used for this purpose, offering a balance between accuracy and computational cost.[5]

Density Functional Theory (DFT) Calculations

DFT calculations are used to optimize the molecular geometry of the ligands and their metal complexes to find the most stable conformation.[1][7] Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), charge distribution, and dipole moments are calculated to understand the complex's reactivity and stability.[8][9] Furthermore, vibrational frequency analysis is performed to predict infrared spectra, which can then be compared with experimental data for structural validation.[1][5]

A common computational protocol involves:

  • Method: The B3LYP hybrid functional is frequently utilized for geometry optimization and electronic property calculations.[1]

  • Basis Sets: For the ligand's atoms (C, H, N, O, S), Pople-style basis sets like 6-311++G(d,p) are common.[1][5] For the central metal atom (e.g., Pd, Pt, Ni, Zn), the Stuttgart-Dresden (SDD) effective core potential is often implemented.[1][6]

  • Software: The Gaussian suite of programs is a standard tool for carrying out these computations.[1]

G cluster_workflow Computational Workflow for this compound-Metal Complexes Ligand 1. Ligand Structure Input Optimization 3. Geometry Optimization (e.g., B3LYP/6-311G(d,p)/SDD) Ligand->Optimization Metal 2. Metal Ion Input Metal->Optimization Frequency 4. Vibrational Frequency Calculation Optimization->Frequency Electronic 5. Electronic Property Calculation (HOMO, LUMO, etc.) Optimization->Electronic Analysis 6. Data Analysis and Comparison with Experiment Frequency->Analysis Electronic->Analysis

Caption: A typical workflow for DFT analysis of this compound complexes.

Calculated Molecular Properties

Theoretical calculations yield valuable quantitative data that predict the structural and spectroscopic features of the complexes.

Table 1: Selected Theoretical Bond Parameters for a Silver(I)-Thiourea Complex

Parameter Bond Value (Å or °) Reference
Bond Length Ag1-P1 2.4198 [4]
Bond Length Ag1-S1 2.6725 [4]
Bond Angle P1-Ag1-P2 137.81 [4]

| Bond Angle | S1-Ag1-S2 | 103.18 |[4] |

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹)

Vibrational Mode Experimental (FT-IR) Calculated (DFT) Compound Reference
N-H Stretch 3176 3140 HPMCT Ligand [1]
Thioamide Band I 1530 1570 HPMCT Ligand [1]
Thioamide Band II 1462 1350 HPMCT Ligand [1]
N-H Stretch 3162 - HL1 Ligand [10]

| Aromatic C-H Stretch | 2988 | - | HL1 Ligand |[10] |

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of this compound-metal complexes are fundamental to verifying theoretical predictions and discovering new properties.

General Synthesis of this compound-Metal Complexes

A general procedure involves the reaction of a this compound derivative with a suitable metal salt in a 2:1 or 1:1 ligand-to-metal molar ratio.[1][9] The coordination mode can often be controlled by the reaction conditions, such as the presence or absence of a base.

Protocol for Bidentate (S,N) Chelation:

  • Ligand Dissolution: Dissolve two equivalents of the N-substituted this compound ligand (e.g., HPMCT) in a suitable solvent like acetone (B3395972) or ethanol.[1][8]

  • Addition of Base: Add a base, such as triethylamine (B128534) (Et3N), to the solution to deprotonate the this compound ligand, facilitating N-coordination.[1]

  • Metal Salt Addition: Slowly add a solution of one equivalent of the bivalent metal salt (e.g., NiCl₂, PdCl₂, PtCl₂) dissolved in the same solvent.[1]

  • Reaction: Stir the mixture under an inert atmosphere (e.g., N₂) at room temperature or under reflux for several hours.[8]

  • Isolation: The resulting solid complex is isolated by filtration, washed with the solvent, and dried under vacuum.

Protocol for Monodentate (S) Coordination: The procedure is similar to the one above, but it is performed without the addition of a base. In a neutral medium, the this compound ligand typically coordinates to the metal center only through the sulfur atom.[1]

G cluster_workflow General Experimental Workflow Ligand_Synth 1. This compound Ligand Synthesis Reaction 2. Reaction with Metal Salt (e.g., 2:1 ratio) Ligand_Synth->Reaction Isolation 3. Isolation and Purification of Complex Reaction->Isolation Characterization 4. Spectroscopic and Structural Characterization Isolation->Characterization Activity 5. Biological Activity Screening (Optional) Characterization->Activity

Caption: A standard workflow for synthesis and analysis of complexes.

Characterization Techniques

A suite of analytical methods is employed to confirm the structure and purity of the synthesized complexes.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the coordination sites. A shift in the C=S and N-H stretching vibration bands of the ligand upon complexation indicates their involvement in binding to the metal ion.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra show shifts in the signals of protons and carbons near the donor atoms upon coordination. A downfield shift of the thiocarbonyl carbon (C=S) signal is indicative of coordination through the sulfur atom.[1]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including precise bond lengths, bond angles, and the coordination geometry around the metal center.[8][11]

  • Elemental Analysis (CHN): Determines the percentages of carbon, hydrogen, and nitrogen, which are compared to the calculated values for the proposed molecular formula.[1]

Coordination Chemistry and Binding Analysis

The interaction between the this compound ligand and the metal center is the cornerstone of the complex's structure and function.

Coordination Modes of this compound Ligands

This compound derivatives can coordinate to metal ions in several ways, primarily through the soft sulfur donor atom and sometimes through the harder nitrogen atoms.[3]

  • Monodentate Coordination: The ligand binds to the metal center exclusively through the sulfur atom (κ¹S). This is common in neutral media.[1]

  • Bidentate Chelation: The ligand binds through both a sulfur and a nitrogen atom (κ²S,N), forming a stable chelate ring. This mode is often induced in a basic medium, which facilitates the deprotonation of the N-H group.[1]

G cluster_modes Coordination Modes of this compound M1 M S1 S M1->S1 κ¹S C1 C S1->C1 N1a N C1->N1a N1b N C1->N1b M2 M S2 S M2->S2 κ²S,N N2a N M2->N2a C2 C S2->C2 C2->N2a N2b N C2->N2b

Caption: Monodentate (left) and bidentate (right) coordination modes.

Quantitative Analysis of Complex Formation and Activity

Experimental data provides quantitative measures of complex stability and biological efficacy.

Table 3: Spectroscopic and Physicochemical Data for this compound Complexes

Parameter Compound/Complex Value Significance Reference
Molar Conductivity [PdCl₂(HPMCT)₂] in DMSO 3–19 Ω⁻¹ cm² mol⁻¹ Indicates non-electrolytic nature [1]
¹³C NMR Shift (C=S) Pd(II) and Pt(II) Complexes δ 174.80–177.31 ppm Downfield shift confirms S-coordination [1]

| Binding Constant (K) | Ferrocenyl thioureas with DNA | - | Indicates electrostatic interaction mode |[8] |

Table 4: In Vitro Cytotoxicity Data (IC₅₀ Values)

Compound/Complex Cell Line IC₅₀ (μM) Reference Drug Reference
[PtCl₂(HPMCT)₂] (Complex 3) MCF-7 (Breast Cancer) 12.72 ± 0.4 - [1]
Cd(II)-TU² MCF-7 (Breast Cancer) 17.8 ± 0.6 Cisplatin/Imatinib [9]
Cd(II)-TU² HepG-2 (Liver Cancer) 12.0 ± 0.3 Cisplatin/Imatinib [9]

| Silver/Gold Complexes | A549, Jurkat, HeLa | - | Significantly more active than Cisplatin |[4] |

References

Solubility of Thiourea in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of thiourea in various organic solvents, a critical parameter for its application in synthesis, formulation, and drug development. This compound (SC(NH₂)₂), an organosulfur compound structurally analogous to urea, exhibits a range of biological activities and serves as a versatile intermediate in organic synthesis.[1] Understanding its solubility behavior is paramount for processes such as crystallization, purification, and the preparation of solutions for preclinical and clinical studies.[1][2]

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature.[1] Generally, this compound, a polar molecule, demonstrates higher solubility in polar solvents.[1] The dissolution process is typically endothermic, meaning solubility increases with a rise in temperature.[2] The following tables summarize the mole fraction solubility of this compound in a range of organic solvents at various temperatures.

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Monosolvents at Different Temperatures (K) [2]

Temperature (K)Methanol (B129727)Ethanol (B145695)n-PropanolIsopropanol (B130326)n-ButanolIsobutanol
283.150.04010.01950.01210.01450.00950.0089
288.150.04780.02270.01420.01690.01120.0104
293.150.05490.02630.01650.01960.01310.0121
298.150.05960.02880.01810.02150.01440.0133
303.150.06810.03310.02080.02470.01650.0153
308.150.07690.03750.02360.02810.01880.0174
313.150.08630.04230.02670.03180.02130.0197
318.150.09640.04750.03010.03580.02400.0222
323.150.10720.05310.03380.04020.02700.0250

Table 2: Mole Fraction Solubility (x₁) of this compound in Other Organic Solvents at Different Temperatures (K) [2]

Temperature (K)Acetone (B3395972)2-Butanone (B6335102)Methyl Acetate (B1210297)Ethyl AcetateAcetonitrile (B52724)
283.150.02230.01480.00510.00450.0068
288.150.02610.01730.00600.00530.0080
293.150.03040.02010.00700.00620.0094
298.150.03510.02330.00810.00720.0109
303.150.04040.02680.00940.00830.0126
308.150.04630.03080.01090.00960.0146
313.150.05280.03520.01250.01110.0169
318.150.05990.04010.01430.01280.0195
323.150.06780.04550.01640.01460.0224

At 298.15 K, the solubility of this compound in the tested solvents follows the order: methanol > water > acetone > ethanol > isopropanol > 2-butanone > n-propanol > n-butanol > isobutanol > acetonitrile > methyl acetate > ethyl acetate.[2] this compound exhibits its highest solubility in methanol and its lowest in ethyl acetate among these solvents.[2]

Experimental Protocols for Solubility Determination

The quantitative data presented above were primarily determined using the static gravimetric method and the synthetic method.

Static Gravimetric Method

This method involves achieving a solid-liquid equilibrium of the solute and solvent at a constant temperature and then determining the concentration of the solute in a known amount of the saturated solution.[1][2]

Apparatus:

  • Jacketed glass vessel

  • Thermostatic water bath

  • Magnetic stirrer

  • Analytical balance

  • Syringe with a microporous filter

  • Drying oven

Procedure: [3]

  • Charging: An excess amount of this compound is added to a known mass of the solvent in the jacketed glass vessel.

  • Equilibration: The vessel is maintained at a constant temperature using the thermostatic water bath, and the mixture is stirred continuously for a sufficient time (e.g., 1-2 hours) to ensure solid-liquid equilibrium is reached.

  • Settling: Stirring is stopped, and the solution is allowed to stand for a period (e.g., 30 minutes) to allow undissolved solid to settle.

  • Sampling: A sample of the clear supernatant is withdrawn using a syringe fitted with a filter to prevent the transfer of solid particles.

  • Gravimetric Analysis: The collected sample is weighed and then dried in an oven at a suitable temperature (e.g., 323.15 K) until all the solvent has evaporated. The mass of the remaining solid this compound is then determined.

  • Calculation: The mole fraction solubility is calculated using the masses of the solute and solvent in the sample.[2]

Synthetic Method

In the synthetic method, a known composition of solute and solvent is heated until the solid phase completely dissolves. The temperature at which the last solid particle disappears is recorded as the solubility temperature for that specific composition.[4][5]

Apparatus:

  • Sealed tube or a vessel with a temperature probe

  • Heating and stirring device with precise temperature control

  • Light source and a means of observation

Procedure:

  • Preparation: Accurately weighed amounts of this compound and the solvent are placed in the sealed tube.

  • Heating: The mixture is slowly heated while being continuously stirred.

  • Observation: The mixture is carefully observed to determine the temperature at which all the solid this compound dissolves completely. This temperature corresponds to the saturation temperature for the prepared concentration.

  • Data Collection: The experiment is repeated with different compositions of this compound and solvent to obtain solubility data over a range of temperatures.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the static gravimetric method.

Solubility_Determination_Workflow start Start charging Charging: Add excess This compound to solvent start->charging equilibration Equilibration: Constant T, continuous stirring charging->equilibration settling Settling: Stop stirring, allow solid to settle equilibration->settling sampling Sampling: Withdraw supernatant through filter settling->sampling weighing_wet Weigh wet sample sampling->weighing_wet drying Drying: Evaporate solvent in oven weighing_wet->drying weighing_dry Weigh dry residue (this compound) drying->weighing_dry calculation Calculation of mole fraction solubility weighing_dry->calculation end End calculation->end

Caption: Workflow for solubility determination by the static gravimetric method.

This guide provides foundational knowledge on the solubility of this compound in organic solvents, essential for its effective use in research and development. The provided data and experimental protocols offer a starting point for further investigation and application-specific formulation development.

References

Spectroscopic Analysis of Thiourea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the core spectroscopic techniques—Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Diffraction (XRD)—for the characterization of thiourea. It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data interpretation, and a summary of key quantitative data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs the frequencies corresponding to its natural vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule. For this compound, FTIR is essential for confirming the presence of key functional groups such as N-H, C-N, and C=S.[1][2]

Experimental Protocols

Two common methods for preparing solid samples like this compound for FTIR analysis are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

a) KBr Pellet Method

  • Sample Grinding: Finely grind approximately 1-2 mg of the this compound sample using an agate mortar and pestle to reduce particle size and minimize scattering of the infrared beam.[3]

  • Mixing: Add the ground sample to 100-200 mg of dry, IR-grade potassium bromide (KBr) powder. Mix thoroughly to ensure the sample is evenly distributed within the KBr matrix.[3]

  • Pellet Formation: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press. This forms a thin, transparent, or translucent pellet.[3][4]

  • Data Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.[1][5][6] A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

b) Attenuated Total Reflectance (ATR) Method

  • Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be recorded.

  • Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.[1]

  • Pressure Application: Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Acquire the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹).[1] The instrument's software will automatically perform the background subtraction.

FTIR Data for this compound

The FTIR spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrations of its functional groups. These peaks confirm the molecular structure and can indicate intermolecular interactions like hydrogen bonding.[5]

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
3371, 3260, 3156N-H Stretching[5]
1615 - 1626NH₂ Bending (Scissoring)[7]
1471C-N Stretching[8]
1411 - 1449C=S Asymmetric Stretching[5][8]
1082 - 1088NH₂ Rocking / C-N Stretching[5][8]
729 - 739C=S Symmetric Stretching[5][8]

FTIR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Powder Grind Grind Sample Sample->Grind KBr ATR_Place Place on ATR Crystal Sample->ATR_Place ATR Mix Mix with KBr Grind->Mix Press Press into Pellet Mix->Press Pellet KBr Pellet Press->Pellet Spectrometer FTIR Spectrometer Pellet->Spectrometer ATR_Sample Sample on ATR ATR_Place->ATR_Sample ATR_Sample->Spectrometer Acquire Acquire Spectrum (4000-400 cm⁻¹) Spectrometer->Acquire Background Background Subtraction Acquire->Background Spectrum Final IR Spectrum Background->Spectrum Analysis Peak Identification Spectrum->Analysis

Caption: Workflow for FTIR analysis of this compound via KBr pellet or ATR methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can identify the chemical environments of the nuclei, providing information on the connectivity and structure of the molecule.

Experimental Protocol
  • Sample Preparation: Weigh approximately 5-10 mg of this compound.[1]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective for dissolving this compound and has exchangeable protons that do not interfere with the N-H signals of the analyte.[1][9] Ensure complete dissolution by vortexing or sonicating the sample.[1]

  • Transfer: Transfer the resulting solution into a 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the ¹H NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, the acquisition of a ¹³C NMR spectrum will require a significantly larger number of scans to achieve a good signal-to-noise ratio.[1]

NMR Data for this compound

The chemical shifts (δ) in NMR are reported in parts per million (ppm) and are relative to a standard, typically tetramethylsilane (B1202638) (TMS).

¹H and ¹³C NMR Data Due to the symmetry of the this compound molecule, the four protons of the two NH₂ groups are chemically equivalent, as are the two nitrogen atoms. This results in a simplified spectrum.

NucleusChemical Shift (δ, ppm)SolventAssignmentReference
¹H~7.2DMSO-d₆NH₂ (broad signal)[9]
¹³C181.95DMSO-d₆C=S[9]

Note: The ¹H NMR signal for the N-H protons is often broad due to quadrupole broadening from the adjacent ¹⁴N nuclei and chemical exchange with any residual water in the solvent.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh this compound (5-10 mg) Solvent Add Deuterated Solvent (e.g., DMSO-d₆) Sample->Solvent Dissolve Vortex/Sonicate to Dissolve Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire_H Acquire ¹H Spectrum Spectrometer->Acquire_H Acquire_C Acquire ¹³C Spectrum (requires more scans) Spectrometer->Acquire_C Process Process Data (Fourier Transform, Phase Correction) Acquire_H->Process Acquire_C->Process Spectrum Final NMR Spectra Process->Spectrum Analysis Assign Chemical Shifts Spectrum->Analysis

Caption: General workflow for ¹H and ¹³C NMR analysis of this compound.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. When a beam of X-rays strikes a crystal, the atoms diffract the beam in specific directions. The resulting diffraction pattern of intensities and angles is unique to the crystal's structure. XRD can be used to identify the crystal phase (Powder XRD) and to determine the precise bond lengths, bond angles, and unit cell dimensions (Single-Crystal XRD).[2][10]

Experimental Protocols

a) Powder XRD (PXRD)

  • Sample Preparation: Finely grind the crystalline this compound sample into a homogenous powder using a mortar and pestle. This ensures that the crystal orientations in the sample are randomized.

  • Mounting: Mount the powder onto a sample holder.

  • Data Collection: Place the holder in the X-ray diffractometer. The instrument will scan the sample over a range of 2θ angles (e.g., 10° to 80°) while recording the intensity of the diffracted X-rays.[6]

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. This pattern can be compared to databases (like JCPDS) for phase identification. The sharp, well-defined peaks in the pattern indicate good crystallinity.[6]

b) Single-Crystal XRD

  • Crystal Growth: Grow a single crystal of this compound of suitable size and quality, typically through slow evaporation of a saturated solution.[2]

  • Mounting: Carefully select a high-quality crystal and mount it on a goniometer head.

  • Data Collection: Place the goniometer in the single-crystal X-ray diffractometer. The instrument rotates the crystal in the X-ray beam, collecting a full sphere of diffraction data.[2]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to yield the final atomic positions, bond lengths, and bond angles.[2]

Crystallographic Data for this compound

Single-crystal XRD analysis has established that this compound crystallizes in the orthorhombic system.

ParameterValueReference
Crystal SystemOrthorhombic[11]
a (Å)5.46
b (Å)7.63
c (Å)8.59
α, β, γ (°)90, 90, 90
Volume (ų)358 (approx.)

Note: Lattice parameters can vary slightly depending on experimental conditions and co-crystallized substances.

XRD Experimental Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Collection cluster_analysis Data Analysis Sample Crystalline This compound Grind Grind to Fine Powder Sample->Grind Powder XRD Grow Grow Single Crystal Sample->Grow Single-Crystal XRD Powder Homogenous Powder Grind->Powder Diffractometer Place in X-ray Diffractometer Powder->Diffractometer Crystal Single Crystal Grow->Crystal Crystal->Diffractometer Scan Scan over 2θ range Diffractometer->Scan Powder Collect Collect Diffraction Data Diffractometer->Collect Single-Crystal Pattern Diffraction Pattern Scan->Pattern Refine Structure Solution & Refinement Collect->Refine PhaseID Phase Identification (vs. Database) Pattern->PhaseID Structure Determine Crystal Structure & Parameters Refine->Structure

Caption: Workflow for Powder and Single-Crystal XRD analysis of this compound.

Integrated Spectroscopic Analysis

While each technique provides valuable information, a comprehensive characterization of this compound is achieved by integrating the data from all three methods. FTIR confirms the presence of the correct functional groups, NMR elucidates the precise molecular structure and connectivity in solution, and XRD reveals the arrangement of molecules in the solid-state crystal lattice.

Integrated_Analysis This compound This compound Sample FTIR FTIR Spectroscopy This compound->FTIR NMR NMR Spectroscopy This compound->NMR XRD X-ray Diffraction This compound->XRD Info_FTIR Functional Groups (N-H, C=S, C-N) FTIR->Info_FTIR Info_NMR Molecular Structure Connectivity (¹H & ¹³C Environments) NMR->Info_NMR Info_XRD Crystal Structure (Unit Cell, Bond Lengths, 3D Arrangement) XRD->Info_XRD Conclusion Comprehensive Characterization Info_FTIR->Conclusion Info_NMR->Conclusion Info_XRD->Conclusion

Caption: Logical relationship of spectroscopic methods for this compound analysis.

References

Methodological & Application

Application Notes and Protocols for Thiourea-Catalyzed Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing thiourea and its derivatives as organocatalysts in the Biginelli reaction. This powerful multi-component reaction is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs) and their thio-analogs, which are classes of heterocyclic compounds with significant therapeutic potential, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[1]

Introduction

The Biginelli reaction, first reported by Pietro Biginelli in 1893, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea (B33335) or this compound.[2] The use of this compound as an organocatalyst offers a mild, efficient, and often environmentally benign alternative to traditional acid or metal-catalyzed methods. This compound-based catalysts can activate the substrates through hydrogen bonding, facilitating the key steps of the reaction mechanism and enabling the synthesis of a diverse range of DHPMs with high yields. This approach is particularly valuable in medicinal chemistry and drug development for the creation of compound libraries for screening and lead optimization.

Data Presentation: Performance of this compound Catalysts in the Biginelli Reaction

The following table summarizes quantitative data from various studies on the this compound-catalyzed Biginelli reaction, showcasing the effects of different catalysts, substrates, and reaction conditions on yield and reaction time.

CatalystAldehydeβ-Dicarbonyl CompoundSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (20 mol%)Benzaldehyde (B42025)Ethyl acetoacetateEthanol (B145695)Reflux585F. Shirini et al. (2003)
This compound (10 mol%)4-ChlorobenzaldehydeEthyl acetoacetateAcetonitrile80392A. Shaabani et al. (2005)
This compound (15 mol%)4-NitrobenzaldehydeMethyl acetoacetateDMF100295D. S. Raghuvanshi et al. (2011)
N-Acetylthis compound (10 mol%)3-NitrobenzaldehydeEthyl acetoacetateToluene110490B. Das et al. (2006)
Phenylthis compound (20 mol%)BenzaldehydeAcetylacetoneDichloromethaneRT1288J. S. Yadav et al. (2004)
This compound (catalytic)2-NitrobenzaldehydeEthyl acetoacetateAbsolute EthanolStirrer0.58~60-70H. Trivedi et al. (2018)[3]
This compound (1.5 mmol)Substituted benzaldehyde (1 mmol)β-ketoester (1 mmol)EthanolRefluxVariesHighRedalyc (2013)[1]
This compound (excess)Aliphatic/Aryl aldehydeso-methyl acetoacetanilideEthanol--GoodF. Faizan et al. (2022)[4]
This compoundSubstituted salicylaldehydesAcetylacetoneSolvent-free (MW)-ShortGoodT. Cheng et al. (2010)[5]

Experimental Protocols

General Protocol for this compound-Catalyzed Synthesis of Dihydropyrimidinethiones

This protocol provides a general procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones using this compound as a catalyst.

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • This compound (1.5 mmol)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Filtration apparatus

Procedure:

  • To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and this compound (1.5 mmol).[1]

  • Add ethanol (5 mL) to the flask.

  • The mixture is then heated to reflux with constant stirring.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 3,4-dihydropyrimidin-2(1H)-thione.[1]

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol for Solvent-Free this compound-Catalyzed Biginelli Reaction

This protocol outlines an environmentally friendly, solvent-free approach for the synthesis of dihydropyrimidinethiones.

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • This compound (1.5 mmol)

  • Ammonium (B1175870) chloride (0.5 mmol) as a co-catalyst (optional)[5]

  • Mortar and pestle or a small reaction vial with a magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a mortar, grind together the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), this compound (1.5 mmol), and optionally, ammonium chloride (0.5 mmol).[5] Alternatively, combine the reagents in a small vial with a magnetic stir bar.

  • Heat the mixture at a specified temperature (e.g., 80-100 °C) with continuous stirring or occasional grinding.

  • Monitor the reaction by TLC. The reaction is typically faster under solvent-free conditions.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a small amount of a suitable solvent (e.g., ethanol) to the solid mass and triturate to break up the solid.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Purify the product by recrystallization.

Visualizations

Proposed Catalytic Cycle of this compound in the Biginelli Reaction

Biginelli_Mechanism This compound This compound Catalyst Activated_Aldehyde Activated Aldehyde (H-bonded) This compound->Activated_Aldehyde H-bonding Aldehyde Aldehyde (R-CHO) Aldehyde->Activated_Aldehyde Acyliminium N-Acyliminium Ion Intermediate Activated_Aldehyde->Acyliminium Condensation Thiourea_Reactant This compound (Reactant) Thiourea_Reactant->Acyliminium Adduct Open-Chain Ureide Adduct Acyliminium->Adduct Michael Addition Enolate β-Ketoester Enolate Enolate->Adduct DHPM Dihydropyrimidinethione (Product) Adduct->DHPM Cyclization & Dehydration Regenerated_Catalyst This compound Catalyst DHPM->Regenerated_Catalyst Catalyst Regeneration Experimental_Workflow Start Start Mixing Mix Aldehyde, β-Ketoester, & this compound in Solvent Start->Mixing Reaction Heat to Reflux with Stirring Mixing->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Filtration Filter the Precipitated Solid Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Purification Recrystallize from Suitable Solvent Washing->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

References

Synthesis of Aminothiazoles via Hantzsch Condensation: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the synthesis of 2-aminothiazoles through the Hantzsch thiazole (B1198619) synthesis, a classic and versatile condensation reaction between α-haloketones and thiourea. The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This application note details the reaction mechanism, provides a step-by-step experimental protocol, and presents a summary of reaction conditions and yields under various methodologies, including conventional heating, microwave irradiation, and ultrasound assistance.

Introduction

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone of heterocyclic chemistry for the preparation of thiazole derivatives.[2][3] The reaction involves the cyclocondensation of an α-haloketone with a thioamide, most commonly this compound, to yield the corresponding thiazole.[4][5] The simplicity, high yields, and broad substrate scope of this reaction have made it a popular choice for the synthesis of diverse thiazole-containing compounds.[6]

The 2-aminothiazole moiety is of particular interest in drug discovery due to its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][7] This structural motif is present in several commercially available drugs, highlighting the importance of efficient and optimized synthetic protocols.[1] This document aims to provide researchers with a detailed and practical guide to performing the Hantzsch synthesis of aminothiazoles.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of this compound, acting as a nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide and forming an isothiouronium salt intermediate.

  • Cyclization: The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1_ketone α-Haloketone Isothiouronium Isothiouronium Salt R1_ketone->Isothiouronium Nucleophilic Attack (SN2) This compound This compound This compound->Isothiouronium Aminothiazole 2-Aminothiazole Isothiouronium->Aminothiazole Intramolecular Cyclization & Dehydration Workflow A Reactant Mixing: Acetophenone, this compound, Iodine in Flask B Reflux: Heat the mixture for 12 hours A->B C Cooling & Washing: Cool to room temperature, wash with diethyl ether B->C D Neutralization & Precipitation: Pour into ammonium (B1175870) hydroxide (B78521) solution C->D E Isolation: Filter the crude product D->E F Purification: Recrystallize from methanol E->F G Characterization: Melting point, TLC, etc. F->G

References

Application Notes: Thiourea as a Reagent for Converting Alkyl Halides to Thiols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conversion of alkyl halides to thiols is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and materials. While reagents like sodium hydrosulfide (B80085) can be used, they are often associated with the liberation of highly toxic and malodorous hydrogen sulfide (B99878) gas. The use of thiourea offers a convenient, two-step alternative that avoids the direct handling of H₂S and provides good yields, particularly for primary alkyl halides.[1][2] This method proceeds via a stable, often crystalline, S-alkylisothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to furnish the desired thiol.[3][4]

Reaction Mechanism

The overall conversion involves two distinct steps:

  • S-Alkylation of this compound: The sulfur atom in this compound acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (Sₙ2) reaction.[5] This step forms a stable intermediate known as an S-alkylisothiouronium salt.[3]

  • Hydrolysis of the Isothiouronium Salt: The intermediate salt is then treated with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide.[3][6] The hydroxide ion attacks the central carbon of the isothiouronium group, leading to the formation of the thiol (as a thiolate salt under the basic conditions) and urea (B33335) as a byproduct.[4] Subsequent acidification of the reaction mixture protonates the thiolate to yield the final thiol product.

G cluster_0 Step 1: S-Alkylation (Sₙ2) cluster_1 Step 2: Basic Hydrolysis RX Alkyl Halide (R-X) Salt S-Alkylisothiouronium Salt RX->Salt Sₙ2 Attack This compound This compound This compound->Salt Salt_h S-Alkylisothiouronium Salt Thiol Thiol (R-SH) Salt_h->Thiol Hydrolysis Urea Urea Salt_h->Urea Base Base (e.g., NaOH) Base->Thiol Base->Urea

Caption: Reaction mechanism for the two-step synthesis of thiols from alkyl halides.

Quantitative Data

The yield of thiols from this method is highly dependent on the structure of the alkyl halide. Primary alkyl halides and benzyl (B1604629) halides generally provide excellent yields. Secondary halides react more slowly and may produce elimination byproducts, while tertiary halides predominantly undergo elimination.[7]

Alkyl Halide SubstrateProductYield (%)Purity (%)Reference
2,4-Dimethoxybenzyl alcohol2,4-Dimethoxybenzyl thiol9798[7]
3,4-Dimethoxybenzyl alcohol3,4-Dimethoxybenzyl thiol9496[7]
2,4,6-Trimethoxybenzyl alcohol*2,4,6-Trimethoxybenzyl thiol9597[7]
Chloroacetylated StarchThiol-functionalized Starch~83Not Reported[7]

Note: In these examples, the corresponding benzyl alcohols were first converted to the halides in situ with HBr before reacting with this compound.[7]

Experimental Protocols

The following is a general two-step protocol for the synthesis of a thiol from a primary alkyl halide.

G General Experimental Workflow start Start reagents 1. Combine Alkyl Halide and this compound in Solvent (e.g., Ethanol) start->reagents reflux1 2. Heat mixture (e.g., Reflux) to form salt reagents->reflux1 add_base 3. Add Aqueous Base (e.g., NaOH solution) reflux1->add_base reflux2 4. Heat mixture (e.g., Reflux) for hydrolysis add_base->reflux2 workup 5. Cool, Acidify (HCl), and Extract with Organic Solvent reflux2->workup purify 6. Dry, Concentrate, and Purify (e.g., Distillation) workup->purify end End Product: Pure Thiol purify->end

References

Application of Thiourea Derivatives as Antifungal Agents in Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for novel and effective antifungal agents in agriculture to combat the growing threat of phytopathogenic fungi has led to the exploration of various synthetic compounds. Among these, thiourea derivatives have emerged as a promising class of molecules exhibiting significant fungicidal properties. This document provides detailed application notes, experimental protocols, and a summary of the antifungal activity of various this compound derivatives against key agricultural fungal pathogens.

Introduction to this compound Derivatives as Antifungal Agents

This compound [(NH₂)₂CS] is a versatile scaffold in medicinal and agricultural chemistry due to its ability to form a variety of derivatives with diverse biological activities. In the context of agriculture, this compound derivatives have demonstrated broad-spectrum antifungal activity against a range of plant pathogenic fungi. Their proposed mechanisms of action often involve the disruption of fungal cell membrane integrity and the induction of oxidative stress through the generation of reactive oxygen species (ROS), ultimately leading to fungal cell death. Some derivatives have also been suggested to act as enzyme inhibitors, for instance, targeting laccase. The structural diversity of this compound derivatives allows for the fine-tuning of their antifungal efficacy and spectrum of activity, making them attractive candidates for the development of new-generation fungicides.

Quantitative Antifungal Activity of this compound Derivatives

The following tables summarize the in vitro antifungal activity of selected this compound derivatives against various phytopathogenic fungi, as reported in recent scientific literature. The data is presented as the half-maximal effective concentration (EC₅₀) or inhibition rate at a specific concentration.

Table 1: Antifungal Activity of Citral-Thiourea Derivatives against Colletotrichum gloeosporioides

CompoundEC₅₀ (mg/L)Reference
e10.16[1]
e31.66[1]
e61.37[1]
e184.76[1]
g4.60[1]
Kresoxim-methyl (Positive Control)> 50[1]
Carbendazim (Commercial Fungicide)> 50[1]

Table 2: Antifungal Activity of Aldehydes-Thiourea Derivative 9 against Botrytis cinerea

CompoundEC₅₀ (mg/L)Reference
90.70[2][3]
Boscalid (Positive Control)1.41[2][3]

Table 3: Antifungal Activity of Cuminic Acid Derivative 4k against Valsa mali

CompoundEC₅₀ (mg/L)Reference
4kNot Specified (Best Activity)[4]

Table 4: Antifungal Activity of Nopol-Derived 1,3,4-Thiadiazole-Thiourea Derivatives at 50 µg/mL

CompoundTarget FungusInhibition Rate (%)Reference
6c (R = m-Me Ph)Physalospora piricola86.1[5][6]
6q (R = i-Pr)Physalospora piricola86.1[5][6]
6i (R = p-Cl Ph)Physalospora piricola80.2[5][6]
6h (R = m-Cl Ph)Cercospora arachidicola80.6[5][6]
6n (R = o-CF₃ Ph)Gibberella zeae79.0[5][6]
Chlorothalonil (Positive Control)Physalospora piricola< 80.2[5][6]
Chlorothalonil (Positive Control)Cercospora arachidicola< 80.6[5][6]
Chlorothalonil (Positive Control)Gibberella zeae< 79.0[5][6]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound derivatives as antifungal agents.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is adapted from methodologies used to assess the efficacy of antifungal compounds against mycelial fungi.

Materials:

  • This compound derivatives to be tested

  • Phytopathogenic fungal strains (e.g., Botrytis cinerea, Colletotrichum gloeosporioides)

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Fungal Plates: Culture the fungal strains on PDA plates at 25-28°C until the mycelia cover the entire plate.

  • Preparation of Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

  • Preparation of Amended Media: Add the appropriate volume of the stock solution to molten PDA medium (cooled to about 45-50°C) to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth (typically ≤1% v/v). Pour the amended PDA into sterile Petri dishes. A control plate containing only the solvent should also be prepared.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture and place it mycelium-side down in the center of the PDA plates containing the test compounds and the control plate.

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.

  • Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.

  • EC₅₀ Determination: To determine the EC₅₀ value, a range of concentrations of the this compound derivative is tested. The inhibition percentages are then plotted against the logarithm of the compound concentrations, and the EC₅₀ value is calculated using probit analysis.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

This protocol is based on the guidelines for determining the MIC of antifungal agents against filamentous fungi.

Materials:

  • This compound derivatives

  • Fungal strains

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or water with 0.05% Tween 80

Procedure:

  • Preparation of Fungal Inoculum: Grow the fungal strain on an agar plate. Harvest the spores by flooding the plate with sterile saline or water containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore suspension to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ spores/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent. Perform serial two-fold dilutions of the stock solution in the liquid medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the fungal spore suspension to each well containing the diluted compound. Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

  • Incubation: Incubate the microtiter plates at 25-28°C for 48-72 hours, or until visible growth is observed in the positive control wells.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

In Vivo Antifungal Activity Assay (Detached Leaf/Fruit Assay)

This protocol provides a general method for evaluating the protective and curative effects of this compound derivatives on plant tissues.

Materials:

  • Healthy, young, and fully expanded plant leaves or fresh, undamaged fruits (e.g., tomato leaves, mango fruits)

  • This compound derivatives

  • Fungal spore suspension or mycelial plugs

  • Atomizer or sprayer

  • Humid chamber or sealed plastic box with moist filter paper

Procedure:

For Protective Activity:

  • Treatment: Spray the detached leaves or fruits evenly with a solution of the this compound derivative at various concentrations. A control group should be sprayed with a solution containing only the solvent. Allow the treated surfaces to air-dry.

  • Inoculation: After a specified period (e.g., 24 hours), inoculate the treated leaves or fruits with a fungal spore suspension or by placing a mycelial plug on the surface.

  • Incubation: Place the inoculated plant material in a humid chamber and incubate at a suitable temperature and humidity for disease development.

  • Disease Assessment: After a few days (depending on the pathogen), assess the disease severity by measuring the lesion diameter or calculating the percentage of infected area.

For Curative Activity:

  • Inoculation: Inoculate the detached leaves or fruits with the fungal pathogen.

  • Incubation: Allow a certain period for the infection to establish (e.g., 24 hours).

  • Treatment: Spray the inoculated plant material with the this compound derivative solution.

  • Incubation and Assessment: Continue incubation in a humid chamber and assess the disease severity as described for the protective activity assay.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Antifungal this compound Derivatives

The following diagram illustrates a typical workflow for the discovery and evaluation of novel this compound derivatives as agricultural antifungal agents.

Antifungal_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_moa Mechanism of Action Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (Mycelial Growth Inhibition) characterization->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination detached_leaf Detached Leaf/Fruit Assay (Protective & Curative) mic_determination->detached_leaf pot_experiment Greenhouse/Pot Experiment detached_leaf->pot_experiment membrane_permeability Cell Membrane Permeability Assay pot_experiment->membrane_permeability ros_detection Reactive Oxygen Species (ROS) Detection enzyme_inhibition Enzyme Inhibition Assay (e.g., Laccase)

Caption: Experimental workflow for antifungal this compound derivatives.

Proposed Mechanism of Action and Fungal Stress Response

The diagram below illustrates the proposed mechanism of action of this compound derivatives at the cellular level and the subsequent activation of fungal stress response signaling pathways.

Mechanism_of_Action cluster_cell Fungal Cell cluster_effects Cellular Effects cluster_pathways Stress Response Pathways Activated This compound This compound Derivative cell_membrane Cell Membrane This compound->cell_membrane Interaction membrane_disruption Membrane Disruption & Increased Permeability cytoplasm Cytoplasm ros_production Increased Reactive Oxygen Species (ROS) membrane_disruption->ros_production cwi_pathway Cell Wall Integrity (CWI) Pathway membrane_disruption->cwi_pathway calcium_pathway Calcium-Calcineurin Signaling membrane_disruption->calcium_pathway hog_pathway High Osmolarity Glycerol (HOG) Pathway ros_production->hog_pathway cell_death Fungal Cell Death cwi_pathway->cell_death Cell Wall Remodeling & Adaptation hog_pathway->cell_death Oxidative Stress Response calcium_pathway->cell_death Stress Adaptation

Caption: Proposed mechanism of action of this compound derivatives.

Discussion on Signaling Pathways

The antifungal activity of this compound derivatives is linked to the induction of significant cellular stress, primarily through the disruption of the cell membrane and the generation of reactive oxygen species (ROS). This cellular damage triggers a cascade of stress response signaling pathways within the fungal cell as it attempts to counteract the adverse effects. Key pathways implicated in this response include:

  • Cell Wall Integrity (CWI) Pathway: This is a crucial signaling cascade that responds to cell wall and cell membrane stress. Damage to the cell membrane by this compound derivatives likely activates sensors in the membrane, initiating the CWI pathway. This leads to the activation of a MAP kinase cascade, ultimately resulting in the expression of genes involved in cell wall remodeling and repair as a compensatory mechanism.

  • High Osmolarity Glycerol (HOG) Pathway: The HOG pathway is a primary defense mechanism against oxidative stress in fungi. The increased production of ROS induced by this compound derivatives activates this pathway. The central kinase of this pathway, Hog1, is phosphorylated and translocates to the nucleus to regulate the expression of genes involved in detoxification of ROS and adaptation to oxidative stress.

  • Calcium-Calcineurin Signaling Pathway: Intracellular calcium levels are tightly regulated and serve as a critical second messenger in response to various stresses. Cell membrane damage can lead to an influx of calcium ions, activating the calmodulin-calcineurin pathway. This pathway plays a vital role in stress adaptation, ion homeostasis, and virulence.

The activation of these pathways represents the fungus's attempt to survive the chemical insult. However, sustained and overwhelming stress caused by effective this compound derivatives can exceed the capacity of these protective pathways, leading to programmed cell death or necrosis. Understanding the interplay between the damaging effects of these compounds and the fungal stress responses is crucial for the rational design of more potent and specific antifungal agents.

References

The Pivotal Role of Thiourea in the Synthesis of Sulfathiazole and Other Key Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea, a versatile organosulfur compound, serves as a critical building block and reagent in the synthesis of a wide array of pharmaceutical agents. Its unique reactivity, particularly the nucleophilicity of its sulfur atom and the ability of its amino groups to participate in condensation reactions, makes it an indispensable tool in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of the antibacterial agent sulfathiazole (B1682510) and other notable pharmaceuticals, highlighting the central role of this compound.

Synthesis of Sulfathiazole

Sulfathiazole is a sulfonamide antibiotic that has been historically significant in the treatment of bacterial infections. The synthesis of sulfathiazole is a multi-step process where this compound is essential for the construction of the pivotal 2-aminothiazole (B372263) ring.

Signaling Pathway: Synthesis of Sulfathiazole from this compound

Sulfathiazole_Synthesis This compound This compound aminothiazole 2-Aminothiazole This compound->aminothiazole chloroacetaldehyde (B151913) Chloroacetaldehyde chloroacetaldehyde->aminothiazole n_acetylsulfathiazole N-Acetylsulfathiazole aminothiazole->n_acetylsulfathiazole acetylsulfanilyl_chloride p-Acetylaminobenzenesulfonyl Chloride acetylsulfanilyl_chloride->n_acetylsulfathiazole hydrolysis Alkaline Hydrolysis n_acetylsulfathiazole->hydrolysis sulfathiazole Sulfathiazole hydrolysis->sulfathiazole

Caption: Synthetic pathway of Sulfathiazole from this compound.

Experimental Protocols

Step 1: Synthesis of 2-Aminothiazole

This crucial intermediate is formed via the Hantzsch thiazole (B1198619) synthesis, involving the reaction of an α-haloketone (or its equivalent) with a thioamide, in this case, this compound.

  • Materials:

    • This compound

    • Chloroacetaldehyde (or its stable equivalent like chloroacetaldehyde dimethyl acetal)

    • Isopropanol

    • Sodium bicarbonate

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a reaction flask equipped with a stirrer, reflux condenser, and thermometer, dissolve this compound (0.27 mol) and monochloroacetaldehyde (0.28 mol) in 200 ml of 2-propanol.[1]

    • Heat the reaction mixture to 60°C and maintain for 2 hours with stirring.[1]

    • After the reaction, cool the mixture and gradually add sodium bicarbonate (0.30 mol) to neutralize the formed hydrochloride salt. Stir the mixture at 60°C for 3 hours.[1]

    • Filter the mixture to remove inorganic salts.

    • To the filtrate, add an aqueous solution of sodium hydroxide (B78521) to basify the solution.

    • Extract the 2-aminothiazole into diethyl ether (5 x 100 ml).

    • Dry the combined ether extracts over anhydrous magnesium sulfate.

    • Distill off the diethyl ether to obtain crystalline 2-aminothiazole.

    • Recrystallize the crude product from benzene (B151609) to yield pure 2-aminothiazole. A purity of 99.9% can be achieved with a yield of approximately 88.9% based on this compound.[1]

Step 2: Synthesis of p-Acetylaminobenzenesulfonyl Chloride

This intermediate is prepared by the chlorosulfonation of acetanilide (B955).

  • Materials:

    • Acetanilide

    • Chlorosulfonic acid

    • Ice

  • Procedure:

    • In a flask equipped for gas evolution and stirring, carefully add acetanilide (25 g) to chlorosulfonic acid (110 g) while stirring.[2]

    • Heat the mixture to 60-70°C for 2 hours.[2]

    • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice (approximately 500 g).[2]

    • The p-acetylaminobenzenesulfonyl chloride precipitates as a white solid.

    • Filter the solid and wash it thoroughly with cold water until the washings are neutral. The crude product is often used directly in the next step. A yield of 80-82% can be expected.[3]

Step 3: Synthesis of N-Acetylsulfathiazole and subsequent Hydrolysis to Sulfathiazole

  • Materials:

    • 2-Aminothiazole

    • p-Acetylaminobenzenesulfonyl chloride

    • Pyridine (B92270)

    • Tetrahydrofuran (THF)

    • Sodium hydroxide

    • Hydrochloric acid

  • Procedure:

    • Dissolve 2-aminothiazole (12 mmol) in a mixture of THF (20 mL) and pyridine (1 mL).[4]

    • To this solution, add p-acetylaminobenzenesulfonyl chloride (10 mmol) and stir the reaction mixture at room temperature for 6 hours.[4]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Add 0.5 M hydrochloric acid (30 mL) to the residue to precipitate the crude N-acetylsulfathiazole. Filter the solid and wash with water.

    • Dissolve the crude N-acetylsulfathiazole in a 20% sodium hydroxide solution and heat the mixture to reflux for 2 hours to effect hydrolysis.[4]

    • Cool the reaction solution and neutralize with 2 M hydrochloric acid to a pH of 7.4.

    • The sulfathiazole will precipitate as a white solid.

    • Filter the product, wash with water, and dry in a vacuum desiccator. A yield of approximately 86% can be achieved for this step.[4]

Quantitative Data for Sulfathiazole Synthesis

StepKey ReagentsMolar Ratio (approx.)Reaction TimeTemperatureYieldPurity
1. 2-Aminothiazole Synthesis This compound, Chloroacetaldehyde1 : 1.042 hours60°C~89%99.9%
2. p-Acetylaminobenzenesulfonyl Chloride Synthesis Acetanilide, Chlorosulfonic acid1 : 4.42 hours60-70°C80-82%-
3. Sulfathiazole Synthesis 2-Aminothiazole, p-Acetylaminobenzenesulfonyl chloride1.2 : 16 hours (coupling)Room Temp.~86%-
N-Acetylsulfathiazole, NaOH-2 hours (hydrolysis)Reflux

This compound in the Synthesis of Other Pharmaceuticals

This compound's utility extends to the synthesis of a variety of other important pharmaceutical compounds.

Thiobarbituric Acid

Thiobarbituric acid derivatives are used as sedatives and in analytical chemistry. The synthesis involves the condensation of this compound with a malonic ester.

Experimental Workflow: Synthesis of Thiobarbituric Acid

Thiobarbituric_Acid_Synthesis start Start dissolve Dissolve this compound and Diethyl Malonate in Methanol (B129727) start->dissolve add_base Add Sodium Methoxide (B1231860) dissolve->add_base reflux Reflux for 4-5 hours add_base->reflux recover_methanol Recover Methanol (Reduced Pressure) reflux->recover_methanol acidify Acidify with HCl (pH 1-2) recover_methanol->acidify precipitate Precipitate Thiobarbituric Acid (Overnight) acidify->precipitate filter_recrystallize Filter and Recrystallize from Water precipitate->filter_recrystallize end End filter_recrystallize->end

Caption: Workflow for the synthesis of Thiobarbituric Acid.

  • Experimental Protocol:

    • Dissolve this compound (0.25 mol) in methanol (200 mL).

    • Add a solution of sodium methoxide (prepared by dissolving 6 g of sodium metal in methanol).

    • Add diethyl malonate (40 mL) to the mixture.

    • Heat the reaction mixture under reflux for 4-5 hours.

    • After reflux, distill off the methanol under reduced pressure.

    • Cool the residue and acidify with hydrochloric acid to a pH of 1-2.

    • Allow the mixture to stand overnight to precipitate thiobarbituric acid crystals.

    • Filter the crystals and recrystallize from water to obtain the pure product.

Thioacetazone

Thioacetazone is a thiosemicarbazone drug used in the treatment of tuberculosis. Its synthesis involves the condensation of p-acetamidobenzaldehyde with thiosemicarbazide (B42300) (which can be considered a derivative of this compound).

  • Experimental Protocol:

    • In a round-bottom flask, dissolve p-acetamidobenzaldehyde (10 mmol) in absolute ethanol (B145695) (10 ml).

    • To the stirring solution, add thiosemicarbazide (10 mmol, 0.91 g) and glacial acetic acid (0.5 ml).

    • Reflux the mixture for 3 hours.

    • After reflux, cool the mixture and allow it to stand for 18 hours to facilitate crystallization.

    • Collect the crude white powder by filtration.

    • Recrystallize the solid from 95% ethanol to obtain pure thioacetazone.

Thiocarlide

Thiocarlide is another antitubercular drug. The synthesis of this compound derivatives like thiocarlide generally involves the reaction of an isothiocyanate with an amine.

  • General Protocol for this compound Derivative Synthesis:

    • Dissolve the desired amine (e.g., a substituted aniline (B41778) for thiocarlide synthesis) in a suitable solvent like acetonitrile.

    • Add the corresponding isothiocyanate to the solution.

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the this compound derivative.

This compound as a Catalyst in Pharmaceutical Synthesis

This compound and its derivatives have emerged as powerful organocatalysts, particularly in asymmetric synthesis.

  • Zanamivir and Laninamivir: The synthesis of these anti-influenza drugs utilizes a chiral bifunctional primary amine-thiourea catalyst for the enantioselective Michael addition of acetone (B3395972) to a nitrovinyl carbamate. This key step establishes the stereochemistry of the final drug molecules. In one reported synthesis, the use of a this compound catalyst (20 mol%) resulted in a 96% yield with 82% enantiomeric excess for the Michael addition product.

  • Sitagliptin: The synthesis of this antidiabetic drug can be achieved using a chiral this compound hybrid catalyst containing a boronic acid moiety for an aza-Michael addition reaction. This catalyzed reaction provides the β-amino acid precursor with high yield (83%) and good enantioselectivity (91% ee).

  • Ticlopidine (B1205844): The cardiovascular drug ticlopidine can be synthesized via an amination of an alcohol catalyzed by an iridium complex in the presence of Schreiner's this compound, which acts as an oxyanion stabilizer. This method provides a green synthetic route with yields ranging from 60-82%.

Logical Relationship: this compound in Direct Synthesis vs. Catalysis

Thiourea_Roles This compound This compound direct_synthesis Direct Incorporation (Building Block) This compound->direct_synthesis catalysis Catalytic Role (Reaction Facilitator) This compound->catalysis sulfathiazole Sulfathiazole direct_synthesis->sulfathiazole thiobarbituric_acid Thiobarbituric Acid direct_synthesis->thiobarbituric_acid thioacetazone Thioacetazone direct_synthesis->thioacetazone zanamivir Zanamivir catalysis->zanamivir sitagliptin Sitagliptin catalysis->sitagliptin ticlopidine Ticlopidine catalysis->ticlopidine

Caption: Roles of this compound in Pharmaceutical Synthesis.

Quantitative Data for Other Pharmaceutical Syntheses

PharmaceuticalKey Role of this compoundKey Reagents/CatalystYieldEnantiomeric Excess (ee)
Thiobarbituric Acid Building BlockDiethyl malonate, Sodium methoxide--
Thioacetazone Precursor (via Thiosemicarbazide)p-Acetamidobenzaldehyde, Thiosemicarbazide--
Zanamivir/Laninamivir CatalystChiral primary amine-thiourea96% (Michael adduct)82%
Sitagliptin CatalystChiral this compound-boronic acid hybrid83% (β-amino acid)91%
Ticlopidine Co-catalyst[Cp*IrCl2]2, Schreiner's this compound60-82%-

Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must be followed. All chemical handling and disposal should be in accordance with institutional and regulatory guidelines.

References

Application Notes and Protocols for Reductive Workup of Ozonolysis Using Thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozonolysis is a powerful organic reaction that cleaves carbon-carbon double and triple bonds to form carbonyl compounds. The outcome of the reaction is largely determined by the workup conditions employed after the initial ozonide formation. While oxidative workup yields carboxylic acids or ketones, reductive workup is essential for the synthesis of aldehydes and ketones. Dimethyl sulfide (B99878) (DMS) and triphenylphosphine (B44618) (TPP) are commonly used reagents for this purpose. However, thiourea presents a convenient and efficient alternative for the reductive cleavage of ozonolysis products.[1]

These application notes provide detailed protocols and a summary of the available data on the use of this compound for the reductive workup of ozonolysis, highlighting its utility in organic synthesis and drug development.

Advantages of this compound

While less common than other reagents, this compound offers several practical advantages:

  • Solid Reagent: As a stable, crystalline solid, this compound is easier to handle and measure compared to the volatile and odorous dimethyl sulfide.

  • Benign Byproducts: The primary byproduct of the reaction is urea (B33335), a water-soluble and generally non-problematic compound that can often be easily removed during aqueous workup.

  • Efficiency: this compound has been shown to be an effective reagent for the reduction of ozonides, leading to good yields of the desired carbonyl compounds.

Data Presentation

Currently, comprehensive quantitative studies directly comparing the yields of various carbonyl compounds from the ozonolysis of a wide range of alkenes using this compound versus other reductive reagents like dimethyl sulfide (DMS) or triphenylphosphine (TPP) are not extensively available in the literature. However, existing research indicates that this compound is a viable and effective reagent for this transformation.

For illustrative purposes, the following table summarizes typical product outcomes for the ozonolysis of representative alkenes with a generic reductive workup, a role that this compound effectively fulfills.

Starting AlkeneOzonolysis Product(s) after Reductive Workup
CyclohexeneHexane-1,6-dial
1-OcteneHeptanal and Formaldehyde
Stilbene (cis or trans)Benzaldehyde (2 equivalents)
α-PineneNopinone

Note: The yields for these transformations using this compound are reported to be good, but specific percentages vary depending on the substrate and reaction conditions.

Experimental Protocols

The following are detailed methodologies for conducting ozonolysis with a this compound reductive workup.

General Protocol for Ozonolysis

This initial step is consistent regardless of the reductive workup reagent used.

Materials:

  • Alkene

  • Anhydrous solvent (e.g., methanol, dichloromethane, or a mixture thereof)

  • Ozone generator

  • Gas dispersion tube

  • Dry ice/acetone bath

Procedure:

  • Dissolve the alkene in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[2]

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color in the solution, indicating an excess of ozone.[2] Alternatively, a triphenylphosphine indicator can be used, which is consumed after the alkene, and its disappearance can be monitored by TLC.

  • Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen to remove any residual ozone. This is a critical safety step.

Protocol for Reductive Workup with this compound

Materials:

  • Ozonide solution from the general protocol

  • This compound

  • Methanol (if not already used as the solvent)

Procedure:

  • To the cold ozonide solution (-78 °C) from the general ozonolysis protocol, add a solution of this compound in methanol. A slight excess of this compound (approximately 1.1 to 1.5 molar equivalents relative to the starting alkene) is typically used.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 4-12 hours). The reaction progress can be monitored by TLC or by testing for the absence of peroxides using starch-iodide paper.

  • Once the reduction is complete, the solvent can be removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The water-soluble urea byproduct will predominantly remain in the aqueous phase.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude carbonyl product.

  • The crude product can then be purified by standard methods such as distillation or column chromatography.

Mandatory Visualizations

Ozonolysis and Reductive Workup Workflow

Ozonolysis_Workflow Experimental Workflow for Ozonolysis with this compound Workup cluster_ozonolysis Ozonolysis cluster_workup Reductive Workup A Dissolve Alkene in Solvent B Cool to -78 °C A->B C Bubble Ozone (O3) through Solution B->C D Formation of Ozonide C->D E Purge with N2 or O2 to Remove Excess O3 D->E F Add this compound Solution E->F Proceed to Workup G Warm to Room Temperature and Stir F->G H Quench and Aqueous Workup G->H I Extraction and Drying H->I J Purification I->J K K J->K Isolated Aldehyde(s) and/or Ketone(s)

Caption: A flowchart of the ozonolysis experimental workflow.

Proposed Mechanism of Ozonide Reduction by this compound

The generally accepted mechanism for ozonolysis proceeds through the Criegee intermediate to form a 1,2,4-trioxolane (B1211807) (ozonide).[2] The subsequent reduction by this compound is proposed to occur as follows:

Thiourea_Reduction_Mechanism Proposed Mechanism of Ozonide Reduction by this compound cluster_reactants Proposed Mechanism of Ozonide Reduction by this compound cluster_products Proposed Mechanism of Ozonide Reduction by this compound ozonide 1,2,4-Trioxolane (Ozonide) intermediate Proposed Intermediate ozonide->intermediate Nucleophilic attack by Sulfur This compound This compound (SC(NH2)2) This compound->intermediate carbonyls Aldehydes/Ketones intermediate->carbonyls Fragmentation urea Urea (OC(NH2)2) intermediate->urea Oxidation of this compound

Caption: Mechanism of ozonide reduction by this compound.

Applications in Drug Development

Ozonolysis is a valuable tool in drug synthesis and development for the cleavage of carbon-carbon double bonds to introduce carbonyl functionalities, which can then be further elaborated.[3] For example, the synthesis of intermediates for vitamin D analogues can be achieved through an ozonolysis-reduction sequence. While specific examples highlighting the use of this compound in these syntheses are not as prevalent in the literature as those using DMS, the principles and advantages of using a solid, odorless reagent with benign byproducts make it an attractive option for process development and scale-up in the pharmaceutical industry. The ease of removal of the urea byproduct can simplify purification protocols, which is a significant consideration in multi-step syntheses.

Safety Considerations

  • Ozone is a toxic and powerful oxidizing agent. All ozonolysis reactions must be carried out in a well-ventilated fume hood.

  • Ozonides are potentially explosive, especially upon concentration. They should not be isolated and should be worked up at low temperatures.

  • The purging of excess ozone after the initial reaction is crucial to prevent uncontrolled reactions during the workup.

  • This compound is considered a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

By following these guidelines and protocols, researchers can safely and effectively utilize this compound as a convenient reagent for the reductive workup of ozonolysis reactions in their synthetic endeavors.

References

Application Notes and Protocols: Thiourea Dioxide in Textile Processing

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea dioxide (TDO), also known as formamidine (B1211174) sulfinic acid (FAS), is a potent and stable reducing agent increasingly utilized in the textile industry as a more environmentally benign and efficient alternative to sodium hydrosulfite (also known as sodium dithionite).[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound dioxide in key textile processes, including reduction clearing of disperse dyes, vat dyeing, and discharge printing. Its chemical properties, advantages, and reaction mechanisms are also discussed.

Introduction to this compound Dioxide

This compound dioxide is an organosulfur compound with the chemical formula CH₄N₂SO₂.[4] It is a white, odorless crystalline powder that is stable in its solid form and in cold aqueous solutions.[5][6] Its reducing power is activated under alkaline conditions and upon heating, where it tautomerizes into its more reactive form, formamidine sulfinic acid.[4][5][7] This property makes it a versatile reducing agent in various textile applications.[8][9][10]

Key Advantages over Sodium Hydrosulfite:

  • Enhanced Stability: TDO exhibits greater thermal stability and a longer shelf life, and it is not hygroscopic.[1][3][4]

  • Increased Reducing Power: It is considered to be up to five times stronger than sodium hydrosulfite, allowing for lower usage rates.[1][11]

  • Improved Safety: TDO does not spontaneously ignite on contact with water and does not release noxious sulfurous gases, making it safer to handle.[1][12]

  • Environmental Profile: Its use is associated with a lower pollution load in wastewater, aligning with modern environmental standards.[1][3]

  • Ease of Use: Operations are simplified due to its stability and effectiveness.[6][13]

Chemical Properties and Data

The physical and chemical properties of this compound dioxide are summarized in the table below.

PropertyValueReferences
Synonyms Formamidine sulfinic acid, Thiox, Spectralite[1][8][11]
CAS Number 1758-73-2[8][14]
Molecular Formula CH₄N₂SO₂[4][8]
Molecular Weight 108.12 g/mol [8]
Appearance White crystalline powder[8][14]
Melting Point ~126 °C (with decomposition)[8][14]
Solubility in Water 27 g/L at room temperature[6][14]
pH of 1% Solution ~4.0[4]
Reduction Potential Up to -1340 mV[3]

Reaction Mechanism

In aqueous solutions, particularly under alkaline and heated conditions, this compound dioxide undergoes tautomerization to formamidine sulfinic acid. This isomer is the active reducing species. The reducing power is attributed to the subsequent decomposition to the highly reactive sulfoxylic acid.

G cluster_activation Activation cluster_reduction Reduction TDO This compound Dioxide (NH₂)₂CSO₂ FSA Formamidine Sulfinic Acid (NH₂)(NH)CSO₂H TDO->FSA Tautomerization (Alkali, Heat) ActiveSpecies Active Reducing Species (e.g., Sulfoxylic Acid) FSA->ActiveSpecies Decomposition Dye_Red Reduced (Soluble) Dye ActiveSpecies->Dye_Red Reduction Dye_Ox Oxidized Dye Dye_Ox->Dye_Red

Caption: Activation and reduction pathway of this compound Dioxide.

Application Protocols

Reduction clearing is a post-treatment process to remove unfixed disperse dyes from the surface of dyed polyester (B1180765), thereby improving wash fastness.[15][16]

Experimental Protocol:

  • Prepare the Reduction Clearing Bath: In a suitable vessel, prepare a solution with the components listed in the table below. The bath ratio (liquor-to-goods ratio) is typically 1:10 to 1:20.

  • Introduce Fabric: Introduce the dyed polyester fabric into the bath.

  • Heating and Treatment: Raise the temperature of the bath to 70-80°C and maintain for 15-30 minutes.

  • Rinsing: After the treatment, drain the bath and rinse the fabric thoroughly with hot and then cold water.

  • Neutralization: A final rinse with a dilute solution of a mild acid (e.g., acetic acid) may be necessary to neutralize any residual alkali.[15]

  • Drying: Dry the fabric.

Quantitative Data for Reduction Clearing Bath:

ComponentConcentrationPurpose
This compound Dioxide1-3 g/LReducing Agent
Soda Ash (Sodium Carbonate)1-2 g/LAlkaline Activator
Non-ionic Surfactant0.5-1 g/LWetting and Detergency

A study has also demonstrated the potential for low-temperature reduction clearing at 20-30°C with the addition of a catalyst.[17]

This compound dioxide is used to reduce insoluble indigo (B80030) dye to its soluble leuco form, which has an affinity for cellulosic fibers.[11][18]

Experimental Protocol:

  • Prepare the Stock Solution: In a small container, create a paste with indigo powder and a small amount of water.

  • Prepare the Vat: In the main dyeing vessel, add warm water (around 50°C).

  • Add Chemicals: Add this compound dioxide and soda ash to the main vat and stir until dissolved.

  • Introduce Indigo: Add the indigo paste to the vat and stir gently.

  • Reduction: Allow the vat to stand for approximately 30 minutes for the reduction to occur. The solution should turn a clear yellow-green.

  • Dyeing: Immerse the wetted fabric into the vat for 5-10 minutes.

  • Oxidation: Remove the fabric and allow it to oxidize in the air. The color will change from yellow-green to blue.

  • Repetition: For deeper shades, repeat the dipping and oxidation steps.

  • Rinsing: Once the desired shade is achieved, rinse the fabric thoroughly with water.

Quantitative Data for Indigo Vat (based on a study on modal fabrics): [19][20]

ComponentConcentrationPurpose
This compound Dioxide80 g/LReducing Agent
Sodium Hydroxide (B78521)2 g/LAlkaline Activator
Process Parameter Value
Reduction Temperature50°C
Reduction Time30 minutes
Dyeing Time30 minutes

In discharge printing, a printing paste containing a reducing agent is applied to a dyed fabric to destroy the ground color in a specific pattern.[21]

Experimental Protocol:

  • Prepare the Discharge Paste: Mix the components listed in the table below to form a smooth paste. Let the paste stand for about 10 minutes.[22]

  • Application: Apply the paste to the dyed fabric using a screen, block, or brush.

  • Drying: Allow the printed fabric to air dry completely.

  • Activation: Activate the discharge process by steaming the fabric for 20-30 minutes or by ironing with a hot, dry iron over a protective cloth.[22]

  • Washing: Wash the fabric in warm water with a synthrapol-type detergent to remove the discharged color and residual chemicals.[22]

  • Neutralization (for silk): If working with silk, neutralize the fabric in a dilute vinegar solution.[22]

Quantitative Data for Discharge Printing Paste:

ComponentAmount (for ~1 cup of paste)Purpose
This compound Dioxide1/4 tsp (approx. 1.25g)Reducing Agent
Soda Ash (Sodium Carbonate)1/2 tsp (approx. 2.5g)Alkaline Activator
Sodium Alginate (Thickener)1.5 tsp (or as needed)Viscosity Modifier
WaterTo make 1 cupSolvent

Experimental Workflow Diagram

G cluster_prep Preparation cluster_application Application cluster_post Post-Treatment Fabric_Preparation Fabric Scouring/ Wetting Solution_Preparation Prepare TDO Solution/ Paste Fabric_Preparation->Solution_Preparation Reduction_Clearing Reduction Clearing (70-80°C) Solution_Preparation->Reduction_Clearing Vat_Dyeing Vat Dyeing (Reduction & Dyeing) Solution_Preparation->Vat_Dyeing Discharge_Printing Discharge Printing (Application & Drying) Solution_Preparation->Discharge_Printing Rinsing Rinsing Reduction_Clearing->Rinsing Vat_Dyeing->Rinsing Activation Activation (Steaming/Ironing) Discharge_Printing->Activation Activation->Rinsing Neutralization Neutralization (Optional) Rinsing->Neutralization Drying Drying Rinsing->Drying Neutralization->Drying

Caption: General workflow for textile processing with TDO.

Safety Precautions

While safer than sodium hydrosulfite, this compound dioxide should still be handled with care.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[22]

  • Use in a well-ventilated area to avoid inhalation of any dust or potential decomposition gases.[23][24]

  • Store in a cool, dry place away from moisture and heat.[4]

  • Do not mix with chlorine bleach, as this can produce toxic fumes.[23]

Conclusion

This compound dioxide is a highly effective and more sustainable reducing agent for various textile processing applications. Its stability, safety profile, and strong reducing power make it an excellent alternative to traditional chemicals. The protocols and data presented in this document provide a comprehensive guide for its successful implementation in research and industrial settings.

References

Application Notes and Protocols: Thiourea Foliar Spray to Improve Crop Stress Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the application of thiourea (TU) as a foliar spray to enhance abiotic stress tolerance in crops. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms.

Introduction

Abiotic stresses such as drought, salinity, extreme temperatures, and heavy metal toxicity are significant factors limiting crop productivity worldwide.[1][2] this compound (SC(NH₂)₂), a synthetic plant growth regulator containing nitrogen (36%) and sulfur (42%), has emerged as a potent agent for mitigating these stresses.[2][3][4] Exogenous application of this compound, particularly as a foliar spray, stimulates a wide range of physiological and biochemical defense mechanisms in plants.[2][3] These include the enhancement of antioxidant systems, modulation of photosynthesis and nutrient metabolism, and regulation of gene expression, ultimately leading to improved growth and yield under adverse conditions.[2][3][5] This document provides detailed application notes, protocols, and mechanistic insights for researchers exploring the use of this compound to enhance crop resilience.

Data Presentation: Efficacy of this compound Foliar Spray

The following tables summarize the quantitative effects of this compound foliar application on various crops under different abiotic stress conditions.

Table 1: Effect of this compound (TU) Foliar Spray on Crops under Drought Stress

CropCultivar(s)TU ConcentrationApplication StageKey FindingsReference
Wheat Anaaj-2017500 mg/LReproductive stageReduced electrolyte leakage by 49% and MDA by 32%. Increased POD (13%), SOD (20%), CAT (12%), proline (17%), and total phenolics (52%).[6]
Chickpea Not specified1000 ppmFlowering (45 DAS) & Seed Setting (75 DAS)Increased drought tolerance efficiency by 3.17% over control.[7]
Maize Not specified1000 ppmNot specifiedSpraying with 1000 ppm this compound on ridge-sown maize resulted in higher enzymatic antioxidants (catalase, ascorbate (B8700270) peroxidase).[8]
Wheat HI-16341000 ppm or 2000 ppm (with 500 ppm seed treatment)Flag leaf stageFoliar spray of 2000 ppm TU + seed treatment significantly improved growth and yield parameters under water stress.[9][10]

Table 2: Effect of this compound (TU) Foliar Spray on Crops under Salinity Stress

CropCultivar(s)TU ConcentrationApplication StageKey FindingsReference
Flax Linum usitatissimum L.6 mMNot specifiedCounteracted salinity effects by increasing photosynthetic pigments, Ascorbate Peroxidase (APX), Total Soluble Sugars (TSS), and reducing proline and Malondialdehyde (MDA).[11][12][13]
Wheat S-24, Inqlab-91, etc.10 mMSeedling, Pre-anthesis, Grain fillingImproved salt tolerance by 6-11%.[14][15]
Maize DK6789, 33M15400 µM (Medium supplemented)Not specifiedDecreased H₂O₂ and MDA; enhanced antioxidant activities.[16]

Table 3: Effect of this compound (TU) Foliar Spray on Crops under Heat Stress

CropCultivar(s)TU ConcentrationApplication StageKey FindingsReference
Wheat Not specified6.6 mMAnthesis stageImproved tolerance to terminal heat by lowering oxidative damage (cell membrane injury, H₂O₂).[2]
Camelina & Canola Camelina (618), Canola (45S42)1000 mg/LBBCH scale code-60Improved seed yield by 39% in camelina and 38% in canola under heat stress (35°C).[17]
Wheat S-24, BK-2002, etc.10 mMSeedling, Pre-anthesis, MaturityImproved high-temperature tolerance by 4-10%.[14][15]

Table 4: Effect of this compound (TU) Foliar Spray on Crops under Heavy Metal Stress

CropCultivar(s)TU ConcentrationApplication StageKey FindingsReference
Wheat FSD-2008, Zincol-2016500 µM7 days after stress inductionUnder Cobalt (300 µM) stress, TU increased chlorophyll (B73375) a (16%), chlorophyll b (15%), and carotenoids (15%). Reduced H₂O₂ by 5% and MDA by 20%.[4]
Wheat Ghazi 11, Akbar 1910 mM (Soil application)Not specifiedUnder Lead (15 mM) stress, TU improved shoot fresh weight (up to 14.2%), root fresh weight (up to 37.5%), and total chlorophyll (up to 18%).[18]
Maize Not specified600 mg/L, 1200 mg/LNot specifiedCombined with biochar, TU foliar spray reduced Cadmium (Cd) concentration in shoots and roots and improved photosynthetic rate.[19]
Wheat Azar 21000 mg/L, 1500 mg/LTillering stageFoliar spray was more effective than seed priming in enhancing mineral nutrition and decreasing heavy metal content.[20]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound foliar application to assess crop stress tolerance.

Protocol for Preparation of this compound Foliar Solution

Objective: To prepare stock and working solutions of this compound for foliar application.

Materials:

  • This compound (CH₄N₂S, Molar Mass: 76.12 g/mol )

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks (various sizes)

  • Beakers

  • Weighing balance

  • Optional: A non-ionic surfactant (e.g., Tween-20 at 0.05-0.1% v/v) to improve leaf surface coverage.

Procedure:

  • Molar Solution (e.g., 1M Stock):

    • To prepare a 1M stock solution, weigh 76.12 g of this compound.

    • Dissolve it in approximately 800 mL of distilled water in a beaker using a magnetic stirrer.

    • Once fully dissolved, transfer the solution to a 1 L volumetric flask.

    • Add distilled water to the mark to make the final volume 1 L. Store in a cool, dark place.

  • Working Solution Calculation (from stock):

    • Use the formula: M₁V₁ = M₂V₂

      • M₁ = Molarity of the stock solution (e.g., 1M)

      • V₁ = Volume of the stock solution needed

      • M₂ = Desired molarity of the working solution (e.g., 10 mM or 0.01 M)

      • V₂ = Final volume of the working solution (e.g., 1 L)

    • Example for 1 L of 10 mM solution: (1 M) * V₁ = (0.01 M) * (1 L) → V₁ = 0.01 L or 10 mL.

    • Add 10 mL of the 1M stock solution to a 1 L volumetric flask and bring it to volume with distilled water.

  • ppm (mg/L) Solution Calculation:

    • To prepare a 1000 ppm (1000 mg/L) solution directly:

    • Weigh 1.0 g (1000 mg) of this compound.

    • Dissolve it in 1 L of distilled water.

    • For other concentrations, adjust the weight accordingly (e.g., 500 mg for a 500 ppm solution).

  • Final Preparation:

    • Before application, add a surfactant if required and mix gently.

    • Prepare fresh working solutions on the day of application to ensure efficacy.

Protocol for Foliar Spray Application

Objective: To apply this compound solution uniformly to plant foliage for maximum absorption.

Materials:

  • Prepared this compound working solution

  • Handheld sprayer or atomizer

  • Personal Protective Equipment (PPE): gloves, safety glasses

  • Control solution (distilled water, with surfactant if used in treatments)

Procedure:

  • Timing: Apply the spray during the cooler parts of the day, typically early morning or late afternoon, to minimize evaporation and prevent leaf burn.

  • Plant Stage: Apply at the specific developmental stage relevant to the research question (e.g., seedling, vegetative, anthesis, or grain filling).[14][15]

  • Application:

    • Calibrate the sprayer to ensure a fine mist.

    • Spray the foliage until runoff, ensuring complete coverage of both the adaxial (upper) and abaxial (lower) leaf surfaces.

    • Spray control plants with the control solution (water ± surfactant) to account for any mechanical effects of spraying.

  • Frequency: The number of applications can vary. Some studies use a single application, while others apply it multiple times at different stages.[2][7]

  • Post-Application: Protect treated plants from rain for at least 24 hours to allow for absorption.

Protocol for Induction of Abiotic Stress (Pot Experiment)

Objective: To impose a consistent and measurable level of abiotic stress on experimental plants.

A. Drought Stress Induction:

  • Grow plants in pots with a known soil weight and water holding capacity.

  • Water plants to 100% field capacity (FC) until the desired growth stage.

  • Apply this compound foliar spray as per Protocol 3.2.

  • Induce stress by withholding irrigation. Monitor soil moisture content daily by weighing the pots.

  • Maintain the drought stress level at a predetermined percentage of field capacity (e.g., 40% FC) by adding a calculated amount of water every 1-2 days.[6]

  • A control group should be maintained at optimal moisture (e.g., 80% FC).[6]

B. Salinity Stress Induction:

  • Grow plants in a suitable medium (soil, sand, or hydroponics).

  • Apply this compound foliar spray before or during stress induction.

  • Introduce salinity stress by irrigating with a saline solution (e.g., Sodium Chloride - NaCl).

  • To avoid osmotic shock, apply the salt solution incrementally over several days until the target concentration is reached (e.g., increase by 20 mM NaCl per day).[14]

  • Maintain the stress for the desired duration, ensuring proper drainage to prevent waterlogging.

  • Control plants should be irrigated with non-saline water/nutrient solution.

C. Heat Stress Induction:

  • Grow plants in a controlled environment chamber or a greenhouse with temperature regulation.

  • At the target growth stage, apply the this compound foliar spray.

  • Induce heat stress by raising the ambient temperature to the desired level (e.g., 35°C or 7-10°C above ambient).[2][15][17]

  • Maintain the high temperature for the required duration (e.g., several hours per day or continuously for several days).

  • Control plants should be kept at an optimal (ambient) temperature.

Protocol for Measurement of Stress Indicators

Objective: To quantify the physiological and biochemical responses of plants to stress and this compound treatment.

A. Malondialdehyde (MDA) Assay (Lipid Peroxidation):

  • Homogenize 0.5 g of fresh leaf tissue in 5 mL of 0.1% trichloroacetic acid (TCA).

  • Centrifuge the homogenate at 10,000 x g for 15 minutes.

  • Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).

  • Heat the mixture at 95°C for 30 minutes, then quickly cool it in an ice bath.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Measure the absorbance of the supernatant at 532 nm and 600 nm.

  • Calculate MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹), subtracting the non-specific absorbance at 600 nm.

B. Antioxidant Enzyme Activity (e.g., Catalase - CAT):

  • Extract enzyme by homogenizing 1.0 g of leaf tissue in an ice-cold extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1% PVPP).

  • Centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

  • The assay mixture contains 50 mM phosphate buffer (pH 7.0) and 15 mM H₂O₂.

  • Initiate the reaction by adding a small volume of the enzyme extract.

  • Measure the decrease in absorbance at 240 nm for 1-2 minutes, which corresponds to the decomposition of H₂O₂.

  • One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Note: Assays for other enzymes like SOD, POD, and APX follow specific, established protocols.

Visualizations: Mechanisms and Workflows

This compound-Mediated Stress Signaling Pathway

The application of this compound under abiotic stress triggers a complex signaling cascade that enhances the plant's defense mechanisms.

Thiourea_Signaling_Pathway This compound-Mediated Stress Mitigation Pathway cluster_input Inputs cluster_response Plant Cellular Response cluster_output Phenotypic Outcome AbioticStress Abiotic Stress (Drought, Salinity, Heat) ROS ↑ Reactive Oxygen Species (ROS) AbioticStress->ROS induces This compound Foliar Applied This compound (-SH, -NH₂) AntioxidantSystem Activation of Antioxidant System (SOD, CAT, APX, POD) This compound->AntioxidantSystem upregulates Osmolytes ↑ Osmolyte Synthesis (Proline, Soluble Sugars) This compound->Osmolytes promotes GeneExpression Modulation of Stress-Responsive Genes This compound->GeneExpression regulates Photosynthesis Protection of Photosynthetic Machinery This compound->Photosynthesis stabilizes OxidativeDamage ↓ Oxidative Damage (↓ MDA, ↓ H₂O₂) ROS->OxidativeDamage causes AntioxidantSystem->ROS scavenges AntioxidantSystem->OxidativeDamage Homeostasis Improved Cellular Homeostasis Osmolytes->Homeostasis GeneExpression->AntioxidantSystem GeneExpression->Osmolytes Photosynthesis->Homeostasis StressTolerance Enhanced Stress Tolerance & Improved Growth/Yield OxidativeDamage->StressTolerance Homeostasis->StressTolerance

Caption: this compound mitigates abiotic stress by enhancing antioxidant defense and maintaining homeostasis.

Experimental Workflow for Assessing this compound Efficacy

This workflow outlines the key steps in a typical pot experiment designed to evaluate the effects of this compound on crop stress tolerance.

Experimental_Workflow General Experimental Workflow start Start: Experimental Design prep 1. Plant Cultivation (Potting, Germination, Growth to desired stage) start->prep grouping 2. Grouping of Plants (Control, Stress-Only, TU-Only, Stress+TU) prep->grouping application 3. This compound Application (Foliar spray with specified concentration) grouping->application stress 4. Stress Induction (Drought, Salinity, Heat, etc.) application->stress sampling 5. Data Collection & Sampling (During and post-stress) stress->sampling analysis 6. Analysis (Physiological, Biochemical, Growth & Yield) sampling->analysis end End: Data Interpretation & Conclusion analysis->end

Caption: A standard workflow for evaluating this compound's effect on crop stress tolerance.

Logical Relationships in this compound's Protective Action

This diagram illustrates the cause-and-effect relationships between this compound application and the resulting improvements in plant health under stress.

Logical_Relationships Logical Flow of this compound's Protective Effects cluster_biochem Biochemical & Molecular Level cluster_physio Physiological Level cluster_whole Whole Plant Level TU_App This compound Foliar Application Antioxidant ↑ Antioxidant Enzyme Activity (CAT, SOD, APX) TU_App->Antioxidant Osmoprotectant ↑ Osmoprotectant Levels (Proline, Sugars) TU_App->Osmoprotectant ROS_Scavenging ↓ ROS Accumulation (H₂O₂, O₂⁻) Antioxidant->ROS_Scavenging leads to Water_Status ↑ Plant Water Status (↑ RWC) Osmoprotectant->Water_Status improves Membrane ↑ Membrane Stability (↓ MDA, ↓ Electrolyte Leakage) ROS_Scavenging->Membrane results in Photosynthesis ↑ Photosynthetic Efficiency (↑ Pigments, ↑ Gas Exchange) Membrane->Photosynthesis protects Growth Improved Growth (Biomass, Height) Membrane->Growth contributes to Photosynthesis->Growth contributes to Water_Status->Photosynthesis supports Water_Status->Growth contributes to Yield Sustained/Improved Yield (Grain Weight, Number) Growth->Yield

Caption: this compound improves biochemical responses, leading to enhanced physiological health and yield.

References

Application Notes and Protocols: Chelating Properties of Thiourea for Metal Ion Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea, an organosulfur compound with the formula CS(NH₂)₂, is a versatile chelating agent widely recognized for its efficacy in metal ion separation. Its unique structure, featuring both sulfur (a soft donor) and nitrogen (a hard donor) atoms, allows it to form stable complexes with a variety of metal ions. This property is particularly valuable in hydrometallurgy, environmental remediation, and analytical chemistry. This compound serves as a less toxic alternative to cyanide for leaching precious metals like gold and silver and is a key component in functionalized materials designed for the selective removal of toxic heavy metals from aqueous solutions.[1][2] The coordination chemistry of this compound is complex; it can coordinate as a neutral monodentate ligand through its sulfur atom or as a bidentate chelating ligand via both sulfur and nitrogen atoms.[3] This document provides a detailed overview of this compound's applications in metal separation, including quantitative data summaries and experimental protocols.

Mechanism of Chelation and Interaction

The chelating ability of this compound is primarily attributed to the lone pair of electrons on its sulfur and nitrogen atoms, which can form coordinate bonds with metal ions. As a soft ligand, this compound shows a strong affinity for soft Lewis acids, such as precious metals (Au(I), Ag(I), Pd(II)) and heavy metals (Hg(II), Pb(II), Cd(II)).[4][5] The interaction often involves the formation of cationic complexes, for example, with gold in acidic solutions. In some cases, the interaction is more complex than simple chelation. For instance, the selective extraction of Copper(II) by a this compound-functionalized resin was found to occur through the reduction of Cu(II) to Cu(I) by the this compound group, followed by complexation.[6] Theoretical studies on this compound derivatives interacting with Cd²⁺, Hg²⁺, and Pb²⁺ confirm that the most stable interaction is typically through the S-monodentate structure.[7]

G Fig. 1: this compound Chelation Mechanism cluster_0 Reactants cluster_1 Complex Formation This compound This compound (CS(NH₂)₂) Complex Metal-Thiourea Complex [M(CS(NH₂)₂)n]ˣ⁺ This compound->Complex Chelation via S/N donors MetalIon Metal Ion (e.g., Au⁺, Ag⁺, Hg²⁺) MetalIon->Complex Coordination

Caption: General mechanism of metal ion chelation by this compound.

Applications in Metal Ion Separation

Precious Metal Recovery (Gold, Silver, Palladium, Platinum)

This compound is a well-established lixiviant for extracting precious metals from ores, concentrates, and electronic waste, offering faster leaching kinetics than traditional cyanidation under certain conditions.[1][8] The process is typically conducted in an acidic medium (pH 1-2), requiring an oxidant like ferric sulfate (B86663) (Fe₂(SO₄)₃) or hydrogen peroxide (H₂O₂) to facilitate the dissolution of metals into stable this compound complexes.[1][8] While effective for gold, silver extraction can sometimes be limited without oxidative pretreatment of the ore.[9] this compound-modified adsorbents, such as magnetic nanoparticles, have also been developed for the highly effective and selective recovery of precious metals from acidic leachates.[10][11]

G Fig. 2: Workflow for Precious Metal Leaching Start Ore / E-Waste Leaching Acidic this compound Leaching (this compound + Oxidant + Acid) Start->Leaching Separation Solid-Liquid Separation (Filtration) Leaching->Separation Leachate Metal-Rich Leachate Separation->Leachate Residue Barren Solid Residue Separation->Residue Recovery Metal Recovery (Adsorption / Precipitation) Leachate->Recovery Product Precious Metals (Au, Ag, Pd) Recovery->Product Spent Spent Solution Recovery->Spent

Caption: General workflow for precious metal recovery using this compound.

Heavy and Base Metal Removal (Hg, Pb, Cd, Cu)

The strong affinity of this compound for heavy metals has led to the development of various chelating adsorbents for environmental remediation. These materials are synthesized by immobilizing this compound or its derivatives onto solid supports like resins, silica, magnetic nanoparticles, and graphene oxide.[4][12][13] These functionalized materials exhibit high adsorption capacities and selectivity for toxic ions such as Hg(II), Pb(II), and Cd(II), even at low concentrations.[4] For example, a this compound-modified D301 resin (TD301) demonstrated excellent performance for removing Hg(II), Pb(II), and Cd(II) from aqueous solutions.[4] Similarly, this compound-functionalized resins have shown high selectivity for copper.[6][14]

G Fig. 3: Workflow for Heavy Metal Adsorption Start Contaminated Water (with Hg²⁺, Pb²⁺, etc.) Adsorption Batch Adsorption Process (this compound-Functionalized Adsorbent) Start->Adsorption Separation Separation (Filtration / Magnetic) Adsorption->Separation Conditions Control pH, Temp, Time Conditions->Adsorption Clean Treated Water Separation->Clean Loaded Metal-Loaded Adsorbent Separation->Loaded Regen Elution / Regeneration Loaded->Regen

Caption: Workflow for heavy metal removal using this compound adsorbents.

Quantitative Data Summary

Table 1: Adsorption Capacities of Various this compound-Based Materials for Metal Ion Separation

Adsorbent Material Target Metal Ion Max. Adsorption Capacity (mg/g) Optimal pH Temperature (°C) Reference
This compound Modified Magnetic Nanoparticle (MNP-Tu) Au(III) 118.46 2 25 [10][11]
Pd(II) 111.58 2 25 [10][11]
Pt(IV) 43.34 2 25 [10][11]
This compound Modified D301 Resin (TD301) Hg(II) 454.1 6 20 [4]
Pb(II) 436.6 6 20 [4]
Cd(II) 254.1 6 20 [4]
This compound-Functionalized Resin (Puromet MTS9140) Cu(II) 32.04 2.5 - 4.5 20 [6][14]
This compound Modified Hyper-Cross-Linked Polystyrene Pb(II) 689.65 - - [15]
Cd(II) 432.90 - - [15]
Cu(II) 290.69 - - [15]
This compound-Functionalized Graphene Oxide (TU-GO) Pb(II) - - - [13]

| | Cr(VI) | - | - | - |[13] |

Table 2: Performance of this compound Leaching for Precious Metal Recovery

Metal(s) Source Material Leaching Conditions Recovery (%) Reference
Au, Ag Pyrite Cinders 10% this compound, Fe₂(SO₄)₃ oxidant, pH 1, 25°C, 2h Au: 71.43%, Ag: 32.79% [8]
Au, Ag Gold-Silver Ores 20 g/L this compound, Fe₂(SO₄)₃ oxidant Varied by ore; sometimes exceeded NaCN [16][17]
Au, Pd Waste PCBs 1 M this compound, 6 g/L Fe³⁺, 0.1 M H₂SO₄, 50°C, 24h Au: ~49%, Pd: ~44% [18]
Au Copper Anode Slime This compound, H₂O₂ oxidant, H₂SO₄ for pH 1-1.5 High recovery, precipitated with ammonia

| Au, Ag | Oxide Gold Ore | this compound + Na₂S₂O₅ | Au: 94%, Ag: 28.3% |[8] |

Experimental Protocols

Protocol 1: Batch Adsorption of Precious Metals using this compound-Modified Magnetic Nanoparticles (MNP-Tu)

This protocol is adapted from the methodology for recovering precious metals from acidic solutions.[10][11]

  • Preparation of Adsorbent: Synthesize MNP-Tu by coating this compound onto the surface of magnetite nanoparticles as described in the literature.[10]

  • Preparation of Metal Solution: Prepare a stock solution of Au(III), Pd(II), or Pt(IV) in an acidic aqueous medium (e.g., dilute HCl). Adjust the pH of the solution to the optimal level (typically pH 2).

  • Adsorption Experiment: a. Add a known mass of MNP-Tu adsorbent (e.g., 0.15 g) to a fixed volume of the metal ion solution (e.g., 100 mL) with a specific initial concentration (e.g., 50 mg/L). b. Place the mixture in a shaker and agitate at a constant speed and temperature (e.g., 25°C) for a predetermined contact time (e.g., 30-60 minutes) to reach equilibrium. c. After agitation, separate the MNP-Tu adsorbent from the solution using a strong external magnet. d. Collect the supernatant and analyze the final concentration of the metal ion using an appropriate analytical technique (e.g., ICP-OES or AAS).

  • Data Analysis: Calculate the amount of metal adsorbed per unit mass of adsorbent (qₑ, in mg/g) and the removal efficiency (%).

  • Desorption and Regeneration (Optional): a. Wash the metal-loaded MNP-Tu with deionized water. b. Add an eluent solution (e.g., 10 mL of 0.7 M this compound in 2% HCl) to the adsorbent.[10] c. Agitate for 60 minutes to desorb the precious metals. d. Separate the regenerated MNP-Tu with a magnet for reuse.

Protocol 2: Leaching of Gold from Ores using Acidic this compound

This protocol provides a general procedure for laboratory-scale agitation leaching of gold-bearing materials.[1][8]

  • Ore Preparation: Crush and grind the ore sample to a desired particle size (e.g., -75 µm) to ensure adequate liberation of gold particles.

  • Leaching Slurry Preparation: a. Prepare a fresh leaching solution. For 100 mL of solution, dissolve the required amount of this compound (e.g., to achieve 10 g/L) and an oxidant, typically ferric sulfate (e.g., to achieve 5 g/L), in deionized water. b. Carefully adjust the pH of the solution to the desired acidic range (e.g., pH 1.0-1.5) using a strong acid like sulfuric acid (H₂SO₄).

  • Leaching Procedure: a. Place the prepared leaching solution into a conical Erlenmeyer flask or a baffled reactor. b. Add the ground ore sample to the flask to achieve a specific pulp density (e.g., 10% w/v). c. Seal the flask and place it on a magnetic stirrer or mechanical agitator. d. Maintain a constant stirring speed (e.g., 400 rpm) and temperature (e.g., 25°C) for the duration of the experiment (e.g., 2-6 hours). e. Periodically, withdraw small slurry samples, filter them immediately, and analyze the liquid phase for dissolved gold concentration to monitor the leaching kinetics.

  • Final Analysis: a. At the end of the leaching period, filter the entire slurry to separate the pregnant leach solution from the solid residue. b. Analyze the pregnant solution for its final gold concentration. c. Wash, dry, and assay the solid residue for any remaining gold to calculate the overall extraction efficiency.

Protocol 3: Batch Adsorption of Heavy Metals using this compound-Modified Resin

This protocol is based on methodologies for removing heavy metals like Hg(II) and Pb(II) from aqueous solutions.[4][14]

  • Resin Preparation: Use a commercially available this compound-functionalized resin (e.g., Puromet MTS 9140) or a synthesized resin (e.g., TD301).[4][14] Pre-wash the resin with deionized water to remove any impurities.

  • Preparation of Metal Solution: Prepare synthetic wastewater by dissolving salts of the target heavy metals (e.g., HgCl₂, Pb(NO₃)₂) in deionized water to a known concentration.

  • Adsorption Experiment: a. Adjust the pH of the metal solution to the optimal value for adsorption (e.g., pH 6 for TD301 resin) using dilute HCl or NaOH.[4] b. In a series of flasks, add a fixed amount of dry resin (e.g., 0.6 g) to a specific volume of the metal solution (e.g., 20 mL).[14] c. Place the flasks in a temperature-controlled shaker (e.g., at 20°C) and agitate at a constant speed (e.g., 150 rpm) for a time sufficient to reach equilibrium (determined from prior kinetic studies). d. After equilibration, filter the resin from the solution. e. Analyze the filtrate for the final concentration of the heavy metal ions using ICP-OES or AAS.

  • Data Analysis: Calculate the adsorption capacity (mg/g) and removal percentage. Fit the equilibrium data to isotherm models (e.g., Langmuir, Freundlich) to characterize the adsorption behavior.

References

Application Notes and Protocols: Thiourea as a Versatile Intermediate in the Synthesis of Insecticides and Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as a crucial and versatile building block in the synthesis of a wide array of agrochemicals, including insecticides and herbicides.[1] Its unique molecular structure, featuring a reactive thiocarbonyl group, allows for its incorporation into various molecular scaffolds, leading to compounds with significant biological activity.[2] this compound derivatives have been successfully commercialized as pesticides, demonstrating their importance in crop protection.[3] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as an intermediate for synthesizing these vital agricultural tools.

Insecticidal Applications of this compound Derivatives

This compound derivatives are effective against a range of insect pests.[3] A prominent example is Diafenthiuron (B39198), a this compound-based insecticide and acaricide that offers a unique mode of action.[1] Additionally, the structural similarity of N-benzoyl-N'-phenylthis compound derivatives to benzoylphenylurea (B10832687) insecticides, which are known chitin (B13524) synthesis inhibitors, highlights another avenue for developing insect control agents from this compound.[4]

Featured Insecticide: Diafenthiuron

Diafenthiuron is a pro-insecticide that is converted to its active carbodiimide (B86325) form by metabolic processes within the insect or by light.[5] This active metabolite is a potent inhibitor of mitochondrial respiration.[5]

Synthesis of Diafenthiuron

The synthesis of diafenthiuron can be achieved through a multi-step process starting from 2,6-diisopropylaniline. A key intermediate is N-(2,6-diisopropyl-4-phenoxyphenyl)-N'-tert-butylurea, which is subsequently converted to the this compound.[6][7]

Experimental Protocol: Synthesis of Diafenthiuron from N-(2,6-diisopropyl-4-phenoxyphenyl)-N'-tert-butylurea [6]

Materials:

  • N-(2,6-diisopropyl-4-phenoxyphenyl)-N'-tert-butylurea

  • Phosphorus pentasulfide (P₄S₁₀)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve N-(2,6-diisopropyl-4-phenoxyphenyl)-N'-tert-butylurea in toluene.

  • Add potassium carbonate to the solution.

  • Gradually add phosphorus pentasulfide to the stirring mixture. The molar ratio of the urea (B33335) intermediate to phosphorus pentasulfide should be in the range of 1:1 to 1:5.[6]

  • Heat the reaction mixture to a temperature between 50°C and 150°C and reflux for several hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any solid residues.

  • Wash the organic phase with water in a separatory funnel.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude diafenthiuron.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data: Insecticidal Activity of this compound Derivatives

The following table summarizes the insecticidal activity of various this compound derivatives against different insect species.

Compound ClassSpecific CompoundTarget InsectActivity MetricValueReference(s)
Thiobenzamide2,4-Dichloro-N-[(2-methoxyphenyl)carbamothioyl]-benzamideSpodoptera littoralis (2nd instar larvae)LC₅₀46.84 ppm[8]
Thiobenzamide2,4-Dichloro-N-[(2-methoxyphenyl)carbamothioyl]-benzamideSpodoptera littoralis (4th instar larvae)LC₅₀148.05 ppm[8]
Benzoylthis compoundN-(2-(2-cyanoacetyl)hydrazinecarbonothioyl)furan-2-carboxamideSpodoptera littoralis (2nd instar larvae)LC₅₀17.082 ppm[9]
Benzoylthis compoundN-(2-(2-cyanoacetyl)hydrazinecarbonothioyl)furan-2-carboxamideSpodoptera littoralis (4th instar larvae)LC₅₀60.832 ppm[9]
Oxopropylthis compoundCompound 8 (structure in source)Spodoptera littoralis (2nd instar larvae)LC₅₀2.412 ppm[10]
Oxopropylthis compoundCompound 3 (structure in source)Spodoptera littoralis (4th instar larvae)LC₅₀10.18 ppm[10]

Herbicidal Applications of this compound Derivatives

This compound derivatives have also been developed as effective herbicides.[3] Notable examples include Methabenzthiazuron (B33166) and Bentaluron, which are used for weed control in various crops.[11] The mode of action for many this compound-based herbicides involves the inhibition of key enzymes in plant metabolic pathways.

Featured Herbicide: Methabenzthiazuron

Methabenzthiazuron is a selective herbicide used for the control of a wide range of annual grasses and broad-leaved weeds in cereals, legumes, and other crops.[11]

Synthesis of Methabenzthiazuron

The synthesis of methabenzthiazuron typically involves the reaction of 2-amino-1,3-benzothiazole with a suitable isocyanate. A common precursor to 2-aminobenzothiazoles is the corresponding arylthis compound.[12][13]

Experimental Protocol: Synthesis of 2-Amino-6-methylbenzothiazole (A Precursor to Methabenzthiazuron Analogs) [12]

Materials:

Equipment:

  • Three-necked round-bottom flask with a stirrer, reflux condenser, thermometer, and dropping funnel

  • Oil bath

  • Filtration apparatus

Procedure:

  • Dissolve p-toluidine in chlorobenzene in the three-necked flask.

  • Slowly add concentrated sulfuric acid to form a suspension of p-toluidine sulfate.

  • Add sodium thiocyanate and heat the mixture at 100°C for 3 hours to form the corresponding this compound.[12]

  • Cool the solution to 30°C and add sulfuryl chloride, keeping the temperature below 50°C.

  • Maintain the temperature at 50°C for 2 hours.

  • Filter the mixture to remove chlorobenzene.

  • Dissolve the solid residue in hot water and remove any remaining solvent with steam.

  • Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide to precipitate the 2-amino-6-methylbenzothiazole.

  • Filter the precipitate, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol-water.[12]

To synthesize Methabenzthiazuron, 2-amino-1,3-benzothiazole would be further reacted with methyl isocyanate.

Quantitative Data: Herbicidal Activity of this compound Derivatives

The following table presents data on the herbicidal activity of certain this compound derivatives.

Compound ClassTarget WeedActivity MetricValueReference(s)
Acylthis compound (Compound 5b)Echinochloa crusgalli, Setaria viridis, Digitaria sanguinalis, Amaranthus retroflexus, Eclipta prostrataInhibition (Pre-emergence at 200 g ai/ha)90%[14]
Acylthis compound (Compound 5e)Echinochloa crusgalli, Setaria viridis, Digitaria sanguinalis, Amaranthus retroflexusInhibition (Post-emergence at 200 g ai/ha)100%[14]
1,2,4-Oxadiazole derivative (Compound 5q)Arabidopsis thaliana LPORIC₅₀17.63 µM[15]
2-Picolinic acid derivative (Compound S202)Arabidopsis thaliana (root growth)Inhibition (at 0.5 µmol/L)78.4%[16]

Mechanisms of Action & Experimental Workflows

Signaling Pathways

Diafenthiuron_Mechanism cluster_insect Insect Cell Diafenthiuron Diafenthiuron (Pro-insecticide) Metabolism Metabolic Activation (e.g., by light or enzymes) Diafenthiuron->Metabolism Enters cell Carbodiimide Carbodiimide Metabolite (Active Form) Metabolism->Carbodiimide ATP_Synthase ATP_Synthase Carbodiimide->ATP_Synthase Inhibits ATP ATP ATP_Synthase->ATP Produces ATP_Synthase->ATP Production Blocked ETC ETC Proton_Gradient Proton_Gradient ETC->Proton_Gradient Pumps H+ Proton_Gradient->ATP_Synthase Drives

Chitin_Synthesis_Inhibition Inhibitor Benzoylphenylurea/ This compound Derivative Chitin_Synthase Chitin_Synthase Inhibitor->Chitin_Synthase Inhibits Glucose Glucose UDP_NAG UDP_NAG Glucose->UDP_NAG Multiple Steps UDP_NAG->Chitin_Synthase Substrate Chitin_Polymer Chitin_Polymer Chitin_Synthase->Chitin_Polymer Polymerizes Cuticle Cuticle Chitin_Polymer->Cuticle Incorporation

Experimental Workflows

Synthesis_Workflow Start Start: Select Starting Materials (e.g., Amine and Isothiocyanate) Reaction Reaction Setup: - Dissolve reactants in solvent - Stir at specified temperature Start->Reaction Monitoring Reaction Monitoring (e.g., TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quenching - Extraction - Washing Monitoring->Workup Reaction Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - Elemental Analysis Purification->Characterization Final_Product Final Product: Pure this compound Derivative Characterization->Final_Product

Bioassay_Workflow Start Start: Prepare Test Compound Stock Solutions Dilutions Prepare Serial Dilutions Start->Dilutions Application Apply Compound to Assay System (e.g., diet, topical, leaf dip) Dilutions->Application Exposure Introduce Test Organisms (Insects or Plants) Application->Exposure Incubation Incubate under Controlled Conditions (Temperature, Light, Humidity) Exposure->Incubation Data_Collection Data Collection: - Mortality counts (insects) - Growth inhibition (plants) Incubation->Data_Collection Analysis Data Analysis: - Calculate LC₅₀ / IC₅₀ - Statistical analysis Data_Collection->Analysis End End: Determine Efficacy Analysis->End

Conclusion

This compound and its derivatives are undeniably valuable intermediates in the agrochemical industry. Their synthetic accessibility and the diverse biological activities of the resulting compounds make them attractive targets for the development of new and effective insecticides and herbicides. The unique modes of action, such as the disruption of mitochondrial function and chitin synthesis, offer opportunities to manage resistance to existing pesticide classes. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel crop protection solutions.

References

Application Notes and Protocols for Thiourea-Based Ligands in Stable Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of thiourea-based ligands in the synthesis of stable metal complexes. It explores their diverse applications, particularly in medicinal chemistry and catalysis, supported by quantitative data and detailed methodologies.

Application Notes

This compound derivatives are a versatile class of ligands known for their ability to form stable complexes with a wide range of metal ions.[1][2] The presence of both soft sulfur and hard nitrogen donor atoms allows for various coordination modes, including monodentate, bidentate, and bridging, contributing to the stability and unique properties of the resulting metal complexes.[3][4] These complexes have garnered significant interest due to their potential applications in drug development, catalysis, and materials science.[5][6][7]

Medicinal Applications: Anticancer and Antimicrobial Agents

This compound-metal complexes have emerged as a promising class of therapeutic agents.[5][8] The coordination of a metal ion to a this compound-based ligand can significantly enhance its biological activity compared to the free ligand.[9] This synergistic effect is attributed to factors such as increased lipophilicity, which can improve cellular uptake, and the ability of the metal center to interact with biological targets.[9]

Several studies have demonstrated the potent anticancer properties of this compound complexes, particularly with metals like gold, silver, ruthenium, and iridium.[9][10] For instance, gold(I) and silver(I) complexes with phosphine-containing this compound ligands have shown excellent cytotoxicity against various cancer cell lines, including HeLa, A549, and Jurkat.[9][11] The mechanism of action for some of these complexes involves the inhibition of enzymes like thioredoxin reductase (TrxR), which is crucial for cancer cell survival.[9]

In addition to their anticancer potential, this compound-metal complexes have also exhibited significant antimicrobial activity.[1] The versatile coordination chemistry of this compound allows for the fine-tuning of the complex's properties to target specific microbial pathways.

Catalytic Applications

This compound-based metal complexes are effective catalysts for a variety of organic transformations.[6] The ability of the this compound ligand to act as a hydrogen bond donor, coupled with the catalytic activity of the metal center, makes these complexes valuable in asymmetric catalysis. Chiral this compound-based organocatalysts are particularly well-recognized for their ability to catalyze enantioselective reactions.[12] For example, silica-supported Fe(II) catalysts containing acyl this compound ligands have been successfully employed for the transfer hydrogenation of various carbonyl compounds.[6]

Heavy Metal Sensing

The strong affinity of the sulfur atom in this compound for soft heavy metal ions like mercury(II), lead(II), and cadmium(II) makes this compound-based ligands excellent candidates for the development of chemosensors.[13][14] The coordination of a metal ion to a fluorescently-tagged this compound ligand can lead to a detectable change in its optical properties, enabling the sensitive and selective detection of heavy metal pollutants.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for selected this compound-metal complexes, providing a basis for comparison of their biological activity.

Table 1: Cytotoxicity of Gold(I) and Silver(I) this compound Complexes [9]

CompoundCancer Cell LineIC50 (µM)
[AuT1(PPh₃)]OTfHeLa1.5 ± 0.2
A5492.3 ± 0.3
Jurkat0.8 ± 0.1
[Au(T1)₂]OTfHeLa1.2 ± 0.1
A5491.9 ± 0.2
Jurkat0.6 ± 0.1
[AgT2(PPh₃)]OTfHeLa3.1 ± 0.4
A5494.5 ± 0.5
Jurkat2.1 ± 0.3
[Ag(T2)₂]OTfHeLa2.5 ± 0.3
A5493.8 ± 0.4
Jurkat1.8 ± 0.2

T1 and T2 represent different substituted this compound ligands as described in the source literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound-based ligands and their metal complexes, as well as a general protocol for cytotoxicity assessment.

Protocol 1: General Synthesis of N,N'-Disubstituted this compound Ligands

This protocol describes a common method for the synthesis of N,N'-disubstituted this compound ligands from an isothiocyanate and a primary amine.

Materials:

Procedure:

  • Dissolve the primary amine (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Add the isothiocyanate (1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 18 hours.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane:ethyl acetate) to yield the pure this compound ligand.[11]

  • Characterize the synthesized ligand using NMR (¹H, ¹³C, ³¹P if applicable), FT-IR spectroscopy, and mass spectrometry.[9][16]

Protocol 2: Synthesis of a Gold(I)-Thiourea Complex

This protocol outlines the synthesis of a gold(I) complex using a pre-synthesized this compound ligand.[16]

Materials:

  • This compound ligand (e.g., T1 from Table 1) (1 equivalent)

  • [AuCl(THT)] (THT = tetrahydrothiophene) or another suitable gold(I) precursor (1 equivalent)

  • Dry dichloromethane (CH₂Cl₂)

  • Dry diethyl ether or hexane

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound ligand in dry dichloromethane.

  • In a separate Schlenk flask, dissolve the gold(I) precursor in dry dichloromethane.

  • Add the solution of the gold precursor to the ligand solution dropwise at room temperature with constant stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the complex by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether or dichloromethane/hexane) to obtain the pure gold(I)-thiourea complex.[16]

  • Characterize the final complex using NMR (¹H, ¹³C, ³¹P), FT-IR, and mass spectrometry to confirm its structure and purity.[9][16]

Protocol 3: General Synthesis of a Schiff Base this compound Ligand and its Metal Complex

This protocol details the synthesis of a Schiff base ligand derived from this compound and its subsequent complexation with a metal ion.[17][18]

Materials:

Procedure for Ligand Synthesis (Template Method):

  • Dissolve the metal salt (1 equivalent) in ethanol in a round-bottom flask.

  • Add this compound (1 equivalent) to the solution and stir until dissolved.

  • Add salicylaldehyde (2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8 hours with continuous stirring.[17]

  • A colored precipitate of the metal complex will form.

  • Cool the mixture to room temperature and collect the solid complex by filtration.

  • Wash the precipitate with ethanol and dry it in a desiccator.

  • Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis.[17]

Note: In the template synthesis, the ligand is formed in situ around the metal ion.

Protocol 4: Cytotoxicity Assessment using the MTT Assay

This protocol provides a general procedure for evaluating the in vitro cytotoxicity of the synthesized metal complexes against cancer cell lines.[11]

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • Synthesized this compound-metal complexes

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Prepare stock solutions of the test compounds in DMSO.

  • Add serial dilutions of the compounds (e.g., 0.25 to 100 µM) to the wells in quadruplicate. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the cells with the compounds for 24-72 hours at 37 °C in a humidified CO₂ incubator.[11]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO per well.

  • Measure the absorbance at 550 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by non-linear regression analysis.[11]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound-based metal complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Ligand Synthesis Ligand Synthesis Metal Complexation Metal Complexation Ligand Synthesis->Metal Complexation This compound Ligand Purification Purification Metal Complexation->Purification Crude Complex Spectroscopy Spectroscopic Analysis (NMR, FT-IR, UV-Vis) Purification->Spectroscopy Pure Complex MS Mass Spectrometry Purification->MS X-ray X-ray Crystallography Purification->X-ray Cytotoxicity Assay Cytotoxicity Assay Purification->Cytotoxicity Assay Catalytic Test Catalytic Test Purification->Catalytic Test

Caption: General experimental workflow for synthesis and evaluation.

coordination_modes cluster_monodentate Monodentate cluster_bidentate Bidentate Chelation cluster_bridging Bridging M Metal S S N1 N N2 N O O M1 Metal S1 S M1->S1 S-coordination M2 Metal S2 S M2->S2 N3 N M2->N3 M3 Metal S3 S M3->S3 M4 Metal M4->S3

Caption: Common coordination modes of this compound ligands.

anticancer_mechanism Complex This compound-Metal Complex Cell Cancer Cell Complex->Cell Cellular Uptake TrxR Thioredoxin Reductase (TrxR) Complex->TrxR Inhibition ROS Increased Reactive Oxygen Species (ROS) TrxR->ROS Leads to Apoptosis Apoptosis (Cell Death) ROS->Apoptosis

Caption: Simplified anticancer mechanism of action.

References

Application Notes and Protocols for Plant Growth Regulation Using Thiourea Seed Priming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea (NH₂CSNH₂), a molecule containing both nitrogen and sulfur, has emerged as a significant plant growth regulator. Its application through seed priming has been shown to enhance germination, improve seedling vigor, and increase tolerance to a range of abiotic stresses, including drought, salinity, and heat stress.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound seed priming in research and developmental settings.

This compound's efficacy stems from its multifaceted physiological and biochemical effects. It improves leaf gas exchange, nutrient uptake by roots, and subsequent assimilation.[1][2][3][4] At the biochemical level, it enhances sugar metabolism and protein biosynthesis.[1][2][3][4] Furthermore, this compound modulates gene expression, a likely mechanism for its stress-mitigating effects.[1][2][3][4] The thiol group within this compound is a potent scavenger of reactive oxygen species (ROS), thus alleviating oxidative stress, while the imino group can serve as a nitrogen source.[4][5]

Data Summary of this compound Seed Priming Effects

The following tables summarize the quantitative effects of this compound seed priming on various plant species under different conditions, as reported in the cited literature.

Table 1: Effect of this compound Seed Priming on Germination and Seedling Growth under Abiotic Stress

Plant SpeciesStress ConditionThis compound Concentration (ppm)Priming DurationObserved ImprovementsReference
Mungbean (Vigna radiata L.)Water (-0.2 & -0.4 MPa PEG) & Salinity (30 & 50 mM NaCl)1000Not SpecifiedHigher germination percentage and seedling growth compared to non-primed and hydro-primed seeds. 15-85% longer seedlings under water stress.[5]
Wheat (Triticum aestivum L.)Late Sown400Not SpecifiedMaximum leaf area index and crop growth rate.[6]
Wheat (Triticum aestivum L.)Late Sown800Not SpecifiedMinimum time to 50% emergence.[6]
Camelina (Camelina sativa L.)Heat Stress (32°C)500Not SpecifiedImproved root and shoot length, biomass production, and seed yield (12-15% increase).[7][8][9]
Indian Squash (Praecitrullus fistulosus)Heat Stress5006 hoursLower improvement in germination, plant height, and yield compared to Ascorbic Acid and Salicylic Acid priming.[10]
Sesame (Sesamum indicum L.)Salinity (70 mM)150 mM16 hoursIncreased shoot fresh weight (13-16%) and shoot dry weight (21-24%).[11]

Table 2: Physiological and Biochemical Effects of this compound Application

Plant SpeciesApplication MethodThis compound ConcentrationStress ConditionKey Physiological/Biochemical ChangesReference
WheatFoliar Spray500 ppmHeat StressIncreased grain yield by 24%.[12]
WheatSeed Soaking + Foliar Spray500 ppmNormalIncreased plant height, tiller number, dry matter accumulation, and chlorophyll (B73375) content.[12]
MustardFoliar Spray0.1%NormalIncreased plant height, LAI, and dry matter accumulation.[12]
Camelina (Camelina sativa L.)Seed Priming500 ppmHeat StressUpregulated plant water relations, regulated stomatal conductance and photosynthetic efficiency.[7]
Calotropis proceraSeed Priming0.3%Salinity (120 mM)Higher chlorophyll content.[13]

Experimental Protocols

Protocol 1: Standard this compound Seed Priming

This protocol describes a general procedure for this compound seed priming, which can be optimized for different plant species and experimental setups.

Materials:

  • Seeds of the desired plant species

  • This compound (reagent grade)

  • Distilled water

  • Beakers or flasks

  • Magnetic stirrer and stir bars

  • Filter paper or paper towels

  • Incubator or growth chamber

Procedure:

  • Solution Preparation: Prepare the desired concentration of this compound solution (e.g., 500 ppm, 1000 ppm) by dissolving the calculated amount of this compound in distilled water. For example, to make a 1000 ppm (mg/L) solution, dissolve 1 gram of this compound in 1 liter of distilled water.

  • Seed Soaking: Place the seeds in a beaker and add the this compound solution. Ensure the seeds are fully submerged. The seed-to-solution ratio should be sufficient to allow for uniform hydration (e.g., 1:5 w/v).

  • Priming Duration: Gently stir the mixture on a magnetic stirrer at a low speed or periodically swirl the flask. The duration of priming can vary from a few hours to overnight (e.g., 6, 12, or 16 hours) depending on the seed type and prior optimization.[10][11]

  • Rinsing: After the priming period, decant the this compound solution and thoroughly rinse the seeds with distilled water to remove any excess this compound.

  • Drying: Spread the seeds on filter paper or paper towels in a thin layer and allow them to air-dry back to their original moisture content. This can be done at room temperature, avoiding direct sunlight or high temperatures.

  • Storage: Once dried, the primed seeds can be sown immediately or stored in a cool, dry place for a short period before sowing.

Protocol 2: Germination Assay under Stress Conditions

This protocol outlines the steps to evaluate the efficacy of this compound priming on seed germination under simulated abiotic stress.

Materials:

  • Primed and non-primed (control) seeds

  • Petri dishes with filter paper

  • Stress-inducing agents (e.g., Polyethylene glycol (PEG) for drought, Sodium chloride (NaCl) for salinity)

  • Growth chamber or incubator with controlled temperature and light conditions

  • Forceps

Procedure:

  • Stress Media Preparation: Prepare the stress solutions of desired concentrations (e.g., -0.2 MPa PEG, 50 mM NaCl).[5]

  • Plating: Place two layers of filter paper in each Petri dish and moisten them with the respective stress solution or distilled water (for control).

  • Seed Placement: Arrange a known number of seeds (e.g., 25 or 50) evenly on the filter paper in each Petri dish using forceps.

  • Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in a growth chamber set to the appropriate temperature and light/dark cycle for the specific plant species.

  • Data Collection:

    • Germination Percentage: Count the number of germinated seeds (radicle emergence) daily for a specified period (e.g., 7 days).

    • Seedling Length: At the end of the experiment, measure the root and shoot length of a representative sample of seedlings from each treatment.[5]

    • Seedling Vigor Index: Calculate the seedling vigor index using the formula: Vigor Index = (Mean root length + Mean shoot length) × Germination percentage.

Signaling Pathways and Experimental Workflows

This compound-Mediated Stress Tolerance Signaling Pathway

The application of this compound triggers a cascade of molecular and physiological responses that contribute to enhanced stress tolerance. The thiol group in this compound plays a crucial role in scavenging reactive oxygen species (ROS), thereby reducing oxidative damage. This, in turn, influences downstream signaling pathways involving phytohormones and stress-responsive genes.

Thiourea_Signaling_Pathway This compound This compound Application (Seed Priming) ROS_Scavenging Direct ROS Scavenging (Thiol Group) This compound->ROS_Scavenging Antioxidant_System Upregulation of Antioxidant Enzymes (SOD, POD, CAT) This compound->Antioxidant_System Oxidative_Stress Reduced Oxidative Stress ROS_Scavenging->Oxidative_Stress Antioxidant_System->Oxidative_Stress Gene_Expression Modulation of Stress-Responsive Gene Expression Oxidative_Stress->Gene_Expression Hormonal_Regulation Phytohormone Regulation (e.g., ABA, Ethylene) Oxidative_Stress->Hormonal_Regulation Physiological_Responses Improved Physiological Responses Gene_Expression->Physiological_Responses Hormonal_Regulation->Physiological_Responses Growth_Improvement Enhanced Germination & Seedling Growth Physiological_Responses->Growth_Improvement Stress_Tolerance Increased Abiotic Stress Tolerance Physiological_Responses->Stress_Tolerance

Caption: this compound-induced signaling for stress tolerance.

Experimental Workflow for Evaluating this compound Seed Priming

The following diagram illustrates a typical experimental workflow for assessing the effects of this compound seed priming on plant growth and stress tolerance.

Experimental_Workflow start Seed Selection priming This compound Seed Priming (Different Concentrations) start->priming control Control Treatments (Non-primed, Hydro-primed) start->control stress Application of Abiotic Stress (Drought, Salinity, etc.) priming->stress no_stress Normal Growth Conditions priming->no_stress control->stress control->no_stress germination Germination Assays stress->germination growth Seedling Growth Measurements stress->growth biochemical Biochemical Analyses (Antioxidants, Proline, etc.) stress->biochemical physiological Physiological Measurements (Photosynthesis, Water Relations) stress->physiological no_stress->germination no_stress->growth no_stress->biochemical no_stress->physiological analysis Data Analysis and Interpretation germination->analysis growth->analysis biochemical->analysis physiological->analysis Thiourea_Function This compound This compound Molecule (NH₂CSNH₂) Thiol Thiol Group (-SH) This compound->Thiol Amino_Imino Amino/Imino Groups (-NH₂/-NH) This compound->Amino_Imino ROS_Scavenging Reactive Oxygen Species Scavenging Thiol->ROS_Scavenging N_Source Nitrogen Source Amino_Imino->N_Source Oxidative_Stress_Mitigation Oxidative Stress Mitigation ROS_Scavenging->Oxidative_Stress_Mitigation Growth_Promotion Growth Promotion & Protein Synthesis N_Source->Growth_Promotion

References

Application Notes and Protocols: Thiourea in Flame Retardant Resin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiourea in the production of flame-retardant resins. This document details the mechanisms of action, experimental protocols for synthesis and testing, and quantitative data on the performance of this compound-containing resins.

Introduction

This compound and its derivatives are effective nitrogen-sulfur-containing compounds utilized to enhance the flame retardancy of various polymeric materials, including urea-formaldehyde (UF) and epoxy resins.[1][2] The incorporation of this compound into the polymer matrix can significantly improve the thermal stability and fire resistance of the resulting resin.[3] This is attributed to the synergistic flame-retardant effects between nitrogen and sulfur, which can act in both the condensed and gas phases during combustion.[3][4]

Mechanism of Action

The flame-retardant mechanism of this compound in resins is multifaceted, primarily functioning through a combination of gas phase and condensed phase actions.

  • Gas Phase Inhibition: Upon heating, this compound and its derivatives decompose to release non-flammable gases such as ammonia (B1221849) (NH₃) and sulfur dioxide (SO₂).[1] These gases dilute the flammable volatiles and oxygen in the combustion zone, thereby inhibiting the flame propagation.[3] The released nitrogen and sulfur-containing radicals can also act as scavengers for highly reactive H• and OH• radicals in the flame, interrupting the chain reactions of combustion.[5]

  • Condensed Phase Charring: In the solid phase, this compound promotes the formation of a stable, insulating char layer on the surface of the polymer.[6] This char layer acts as a physical barrier, limiting the heat transfer from the flame to the underlying material and slowing the release of flammable gases.[6] The sulfur compounds formed during decomposition can facilitate cross-linking reactions within the polymer, leading to a more robust and thermally stable char.[5] This process is often described as an intumescent mechanism, where the material swells to form a protective, carbonaceous foam.[7][8]

Data Presentation

The following tables summarize the quantitative data on the flame-retardant properties of resins modified with this compound and related compounds.

Table 1: Flame Retardancy of this compound-Modified Epoxy Resins

Sample IDPhosphorus Content (wt%)Nitrogen Content (wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (PHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference
Neat Epoxy0023.0No Rating1166.799.3[9]
EP/BPD-1.01.0-39.1V-0--[3]
PSN-1.0/DGEBA/DDS1.0-29.2V-0--[1]
EP/BP-0.9--31.9V-0520.080.2[9]

LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories vertical burn test. BPD and PSN are novel flame retardants containing phosphorus, nitrogen, and sulfur, with PSN being a phosphoryl this compound-containing compound. EP/BP-0.9 contains black phosphorus, another phosphorus-based flame retardant.

Table 2: Flame Retardancy of Urea-Formaldehyde (UF) Resins

Sample IDAdditiveLOI (%)UL-94 RatingPeak Heat Release Rate (PHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference
UFNone29.5V-1--[10]
FRUF-0Composite curing agents32.1V-0--[10]
FRUF-1PCS (1 wt%)36.0V-0Reduced by 81.13% vs UFReduced by 86.44% vs UF[11]

FRUF: Flame-Retardant Urea-Formaldehyde Resin; PCS: Phytic acid-chitosan polyelectrolyte.

Experimental Protocols

Synthesis of this compound-Formaldehyde (T-F) Resin

This protocol is adapted from a procedure for synthesizing T-F resins with varying molar ratios.[12]

Materials:

  • This compound (T)

  • Formaldehyde (B43269) (F) solution (37 wt%)

  • Deionized water

  • Acidic catalyst (e.g., HCl)

Procedure:

  • Dissolve a specific molar ratio of this compound in deionized water in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.

  • Add the formaldehyde solution to the flask. The T/F molar ratio can be varied to optimize the properties of the resulting resin.

  • Adjust the pH of the solution to an acidic range (e.g., pH 4-5) using an acidic catalyst.

  • Heat the reaction mixture to 55°C and maintain this temperature for 3 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting this compound-formaldehyde resin can then be filtered, dried, and collected for further analysis.

Synthesis of this compound-Modified Epoxy Resin

This protocol describes the preparation of an epoxy resin modified with a phosphoryl this compound-containing flame retardant (PSN).[1]

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • Phosphoryl this compound-containing flame retardant (PSN)

  • Curing agent (e.g., 4,4′-diaminodiphenyl sulfone, DDS)

Procedure:

  • In a reaction vessel, mix the desired amount of the PSN flame retardant with the DGEBA epoxy resin.

  • Heat the mixture to 160°C and stir mechanically until the PSN is completely dissolved.

  • Cool the mixture to a temperature suitable for the addition of the curing agent (e.g., 140°C for DDS).

  • Add the stoichiometric amount of the curing agent (DDS) to the mixture and stir until a homogeneous solution is obtained.

  • Pour the mixture into preheated molds and cure in an oven. A typical curing cycle is 180°C for 2 hours followed by post-curing at 200°C for 2 hours.

  • Allow the cured samples to cool slowly to room temperature before demolding.

Flame Retardancy Testing

The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain the combustion of a material.[13]

Apparatus:

  • LOI instrument

  • Specimen holder

  • Ignition source

Procedure:

  • Prepare test specimens of the resin with standard dimensions (e.g., 100 mm × 10 mm × 4 mm).

  • Mount the specimen vertically in the holder inside the glass chimney of the LOI instrument.

  • Introduce a mixture of nitrogen and oxygen into the chimney at a controlled flow rate.

  • Set the initial oxygen concentration to a value expected to be near the LOI of the material.

  • Ignite the top edge of the specimen with the ignition source.

  • Observe the burning behavior of the specimen. If the flame self-extinguishes before a certain time or burning length, increase the oxygen concentration. If it continues to burn, decrease the oxygen concentration.

  • Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration that supports combustion is determined.

The UL-94 test evaluates the burning characteristics of a material after exposure to a flame source in a vertical orientation.[2][13]

Apparatus:

  • UL-94 test chamber

  • Specimen holder

  • Burner (Tirrill or Bunsen)

  • Surgical cotton

Procedure:

  • Prepare rectangular bar specimens of the resin (e.g., 125 mm × 13 mm × 3 mm).

  • Mount a specimen vertically in the holder within the test chamber.

  • Place a layer of dry surgical cotton on the floor of the chamber, 300 mm below the lower end of the specimen.

  • Apply a calibrated blue flame (20 mm high) to the lower end of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t₁).

  • Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.

  • Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).

  • Note whether any flaming drips from the specimen ignite the cotton below.

  • Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and flame-retardant mechanism of this compound-containing resins.

Synthesis_Workflow cluster_synthesis Resin Synthesis cluster_testing Flame Retardancy Testing This compound This compound Mixing Mixing This compound->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Epoxy_Monomer Epoxy_Monomer Epoxy_Monomer->Mixing Curing_Agent Curing_Agent Reaction_Polymerization Reaction_Polymerization Mixing->Reaction_Polymerization Reaction_Polymerization->Curing_Agent Curing Curing Reaction_Polymerization->Curing Flame_Retardant_Resin Flame_Retardant_Resin Curing->Flame_Retardant_Resin LOI_Test LOI_Test Flame_Retardant_Resin->LOI_Test UL94_Test UL94_Test Flame_Retardant_Resin->UL94_Test

Caption: Experimental workflow for synthesis and testing.

Flame_Retardant_Mechanism cluster_combustion Combustion Zone cluster_action Flame Retardant Action Heat Heat Resin Resin Heat->Resin Thiourea_Decomposition Thiourea_Decomposition Heat->Thiourea_Decomposition Decomposition Decomposition Resin->Decomposition Flammable_Gases Flammable_Gases Decomposition->Flammable_Gases Flame Flame Flammable_Gases->Flame Flame->Heat Gas_Phase_Inhibition Gas_Phase_Inhibition Thiourea_Decomposition->Gas_Phase_Inhibition Condensed_Phase_Charring Condensed_Phase_Charring Thiourea_Decomposition->Condensed_Phase_Charring Non_Flammable_Gases Non_Flammable_Gases Gas_Phase_Inhibition->Non_Flammable_Gases Radical_Scavenging Radical_Scavenging Gas_Phase_Inhibition->Radical_Scavenging Char_Layer Char_Layer Condensed_Phase_Charring->Char_Layer Non_Flammable_Gases->Flame Dilution Radical_Scavenging->Flame Inhibition Char_Layer->Resin Insulation

Caption: this compound's flame retardant mechanism.

Signaling_Pathway Heat_Input Heat_Input Thiourea_in_Resin Thiourea_in_Resin Heat_Input->Thiourea_in_Resin Decomposition Decomposition Thiourea_in_Resin->Decomposition Gas_Phase_Products Gas_Phase_Products Decomposition->Gas_Phase_Products Condensed_Phase_Products Condensed_Phase_Products Decomposition->Condensed_Phase_Products NH3_SO2 NH3, SO2 Gas_Phase_Products->NH3_SO2 N_S_Radicals N/S Radicals Gas_Phase_Products->N_S_Radicals Crosslinked_Char Cross-linked Char Condensed_Phase_Products->Crosslinked_Char Dilution_of_Fuel Dilution of Fuel/O2 NH3_SO2->Dilution_of_Fuel Radical_Trapping Radical Trapping (H, OH) N_S_Radicals->Radical_Trapping Insulating_Barrier Insulating Barrier Crosslinked_Char->Insulating_Barrier Flame_Retardancy Flame_Retardancy Dilution_of_Fuel->Flame_Retardancy Radical_Trapping->Flame_Retardancy Insulating_Barrier->Flame_Retardancy

References

Application Notes and Protocols for the Use of Thiourea in Silver Polishing and Electroplating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiourea as a key component in silver polishing formulations and silver electroplating baths. The following sections detail the underlying chemical principles, provide standardized experimental protocols, and present quantitative data for comparative analysis.

Part 1: this compound as a Silver Polish

This compound-based solutions are highly effective for the chemical removal of silver sulfide (B99878) (Ag₂S), the black tarnish that forms on silver surfaces due to reaction with sulfur compounds in the atmosphere.[1][2][3] Unlike abrasive polishes, this compound dissolves the tarnish layer without significant removal of the underlying silver.[4]

Mechanism of Action

The primary mechanism involves the complexation of silver ions from the silver sulfide layer by this compound molecules. In an acidic environment, this compound reacts with silver sulfide to form a soluble silver-thiourea complex, which can then be rinsed away.[3][5] The reaction can be represented as follows:

Ag₂S(s) + 2n CS(NH₂)₂(aq) ⇌ 2 [Ag(CS(NH₂)₂)n]⁺(aq) + S²⁻(aq)[1]

The presence of an acid in the formulation helps to drive the reaction by reacting with the sulfide ions.

Quantitative Data on Silver Polish Formulations

The effectiveness of a this compound-based silver polish is dependent on its composition. The table below summarizes typical formulations found in commercial products and laboratory preparations.

ComponentFunctionConcentration Range (% w/w)Notes
This compound (CS(NH₂)₂)Active cleaning agent10 - 50%[6]Forms a soluble complex with silver sulfide.[5]
AcidifierEnhances tarnish removal15 - 30%[6]Citric acid, sulfamic acid, phosphoric acid, or sulfuric acid are commonly used.[7][8][9]
SurfactantWetting agent0.15 - 0.50%[6]Improves contact between the solution and the silver surface.
DisintegrantAids dissolution of solid formulations5 - 12%[6]Typically an alkali metal carbonate or bicarbonate.[7]
BinderFor tablet formulations3 - 7%[10]Polyethylene glycol 4000 is a common example.[10]
DiluentFiller10 - 20%[6]Potassium sulfate (B86663) is often used.[10]

Experimental Protocol: Tarnish Removal from Silver Coupons

This protocol describes a laboratory procedure for evaluating the efficacy of a this compound-based silver polishing solution.

Materials:

  • Tarnished sterling silver coupons

  • This compound solution (e.g., 4% this compound in water, acidified to pH 2.0 with citric or sulfuric acid)[6][7]

  • Deionized water

  • Ethanol (B145695)

  • Cotton swabs

  • Beakers

  • Timer

  • Analytical balance

Procedure:

  • Pre-treatment: Record the initial weight of the tarnished silver coupons. Clean the coupons of any surface grime with a soft brush and a neutral detergent solution, then rinse thoroughly with deionized water and dry with ethanol.

  • Tarnish Removal: Immerse the tarnished coupons in the acidified this compound solution at room temperature.[7] Alternatively, apply the solution using cotton swabs for localized cleaning.[2]

  • Exposure Time: Allow the solution to act for approximately 1-5 minutes. The tarnish should visibly dissolve.[2]

  • Rinsing: Immediately after the desired level of tarnish removal is achieved, thoroughly rinse the silver coupons with running deionized water for an extended period (e.g., up to one hour) to remove all traces of the cleaning solution and dissolved complexes.[2] This step is critical to prevent re-tarnishing.[5]

  • Post-treatment: Perform a final rinse with ethanol and dry the coupons completely.

  • Evaluation: Record the final weight of the cleaned coupons. The surface can be examined visually and microscopically for any remaining tarnish or etching.[4]

Logical Relationship of Tarnish Removal

TarnishedSilver Tarnished Silver (Ag₂S) Complexation Formation of Soluble Silver-Thiourea Complex TarnishedSilver->Complexation ThioureaSolution Acidified this compound Solution ThioureaSolution->Complexation Rinsing Thorough Rinsing Complexation->Rinsing CleanSilver Clean Silver Surface Rinsing->CleanSilver

Caption: Logical workflow for silver tarnish removal using this compound.

Part 2: this compound in Silver Electroplating Processes

This compound is a valuable additive in cyanide-free silver electroplating baths. It functions as a complexing agent for silver ions, a stabilizer for the plating solution, and a grain refiner, contributing to a bright and smooth silver deposit.

Role of this compound in Electroplating

  • Complexing Agent: this compound forms stable complexes with silver ions, such as [Ag(CS(NH₂)₂)₃]⁺, which helps to control the concentration of free silver ions in the electrolyte.

  • Stabilizer: It enhances the stability of the plating bath, preventing the spontaneous precipitation of silver.

  • Brightener and Leveler: this compound adsorbs onto the cathode surface during electrodeposition, inhibiting the growth of large crystals and promoting a finer, brighter, and more level silver coating.[11][12]

Quantitative Data on Silver Electroplating Baths

The composition of a this compound-based silver electroplating bath can be tailored to achieve specific deposit characteristics.

ComponentFunctionConcentration RangeNotes
Silver Salt (e.g., AgNO₃, Ag₂SO₄)Source of silver ions5 x 10⁻³ M to 40 g/L[12][13]The choice of salt can influence the bath stability and deposit quality.
This compound (CS(NH₂)₂)Complexing agent, brightener10 to 15 times the weight of the silver salt[14]The concentration affects the grain size and brightness of the deposit.
Acid (e.g., H₂SO₄)Provides conductivity and maintains pHSufficient to achieve pH 1.0 - 2.4[14]The pH is crucial for bath stability and plating efficiency.
Supporting Electrolyte (e.g., Na₂SO₄)Increases conductivity~0.5 M[12]
Wetting AgentReduces surface tensionVaries by agentEnsures uniform wetting of the substrate.[14]
Other Additives (e.g., sulfide ions)Can modify deposit properties< 10 g/L[14]May be used to enhance passivity.[14]

Experimental Protocol: Silver Electroplating on a Copper Substrate

This protocol outlines a standard procedure for electroplating silver onto a copper substrate using a this compound-based bath.

Materials:

  • Copper substrate (cathode)

  • Pure silver anode

  • Electroplating bath (e.g., 5 x 10⁻³ M Ag₂SO₄, 10⁻² M H₂SO₄, 0.5 M Na₂SO₄, with an appropriate concentration of this compound)[12]

  • DC power supply

  • Beaker or electroplating cell

  • Magnetic stirrer and stir bar

  • Deionized water

  • Acetone or other degreasing solvent

  • Acid pickling solution (e.g., dilute H₂SO₄)

Procedure:

  • Substrate Preparation:

    • Degrease the copper substrate by wiping with acetone.

    • Rinse with deionized water.

    • Activate the surface by dipping in a dilute acid solution for 30-60 seconds.

    • Rinse thoroughly with deionized water.

  • Electroplating Setup:

    • Place the electroplating bath in the beaker and add a stir bar.

    • Position the silver anode and the prepared copper cathode in the bath, ensuring they do not touch.

    • Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.

  • Electrodeposition:

    • Begin gentle stirring of the bath.

    • Apply a constant current density (e.g., 0.01 - 1 mA/cm²) to the cell.[12]

    • Continue plating for the time required to achieve the desired deposit thickness.

  • Post-treatment:

    • Turn off the power supply and remove the plated substrate.

    • Rinse the substrate thoroughly with deionized water.

    • Dry the plated substrate.

  • Characterization:

    • The quality of the silver deposit can be assessed by visual inspection for brightness and uniformity, and by techniques such as scanning electron microscopy (SEM) for surface morphology and X-ray fluorescence (XRF) for thickness and composition.

Experimental Workflow for Silver Electroplating

cluster_prep Substrate Preparation cluster_plating Electroplating cluster_post Post-Treatment Degrease Degrease Substrate Rinse1 Rinse Degrease->Rinse1 Activate Acid Activation Rinse1->Activate Rinse2 Rinse Activate->Rinse2 Setup Assemble Electroplating Cell Rinse2->Setup ApplyCurrent Apply Current Density Setup->ApplyCurrent Rinse3 Rinse Plated Substrate ApplyCurrent->Rinse3 Dry Dry Rinse3->Dry Characterize Characterize Deposit Dry->Characterize

Caption: Workflow for the silver electroplating process.

References

Troubleshooting & Optimization

Overcoming high thiourea consumption in gold leaching processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to high thiourea consumption in gold leaching processes.

Troubleshooting Guide

This section addresses common issues encountered during gold leaching experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My this compound consumption is excessively high, even with good gold recovery. What are the likely causes?

Answer: High this compound consumption is a common challenge and can be attributed to several factors, primarily related to the chemical instability of this compound in the leaching environment. The main causes include:

  • Oxidation by Ferric Iron (Fe³⁺): Ferric iron is a common oxidant used to facilitate gold dissolution, but an excess of it will rapidly oxidize and degrade this compound.[1] The reaction between ferric iron and this compound is a major contributor to its consumption.[1]

  • Irreversible Decomposition of Formamidine (B1211174) Disulfide (FDS): this compound is first oxidized to formamidine disulfide (FDS), which in turn oxidizes the gold. However, FDS is unstable and can irreversibly decompose into other compounds like cyanamide (B42294) and elemental sulfur, representing a loss of this compound from the leaching cycle.

  • High Leaching Temperature: Elevated temperatures can accelerate the thermal degradation of this compound.[1] While higher temperatures can increase the rate of gold dissolution, they also significantly increase the rate of this compound decomposition.

  • Presence of Catalytic Minerals: Certain minerals, particularly sulfides like pyrite, can catalyze the redox reaction between this compound and ferric ions, leading to accelerated this compound consumption.

  • Inappropriate pH: this compound is most stable in acidic conditions, typically between pH 1 and 2. At higher pH values, it becomes unstable and decomposes more readily.

  • Complexation with Other Metals: The presence of other metals in the ore, such as copper (Cu), zinc (Zn), and lead (Pb), can lead to the formation of metal-thiourea complexes, consuming this compound and making it unavailable for gold leaching.

Question 2: I am observing a passivation layer on my gold surface, which is hindering dissolution. What is causing this?

Answer: Passivation of the gold surface is often caused by the decomposition products of this compound. The irreversible oxidation of formamidine disulfide (FDS) can produce elemental sulfur. This elemental sulfur can precipitate on the gold surface, forming a coating that blocks the leaching agent from accessing the gold. This is more likely to occur when there is an excessive amount of oxidant or when the redox potential of the solution is too high.

Question 3: My gold recovery is low despite using a high concentration of this compound. What should I investigate?

Answer: Low gold recovery with high this compound concentration can be due to several factors:

  • Insufficient Oxidant: While excess oxidant is detrimental, an insufficient amount will result in a slow gold dissolution rate. The oxidant is necessary to oxidize the gold so it can be complexed by this compound.

  • Sub-optimal pH: If the pH is outside the optimal range of 1-2, the gold-thiourea complex may not be stable, or the this compound itself may be decomposing rapidly.

  • Presence of Interfering Ions: As mentioned, ions like copper can compete with gold for this compound, reducing the amount available for gold leaching.

  • Improper Redox Potential: The electrochemical potential of the leaching solution is critical. If the potential is too low, gold dissolution will be slow. If it is too high, this compound will be rapidly consumed through oxidation. The optimal range is generally considered to be between +150 mV and +250 mV (vs. Ag/AgCl).

  • Passivation: As discussed in the previous question, a passivation layer of elemental sulfur on the gold surface will prevent its dissolution.

Frequently Asked Questions (FAQs)

1. What is the primary role of an oxidant in this compound leaching of gold?

In the this compound leaching process, gold is first oxidized from its elemental state (Au⁰) to a gold ion (Au⁺). The oxidant, typically ferric iron (Fe³⁺) or hydrogen peroxide (H₂O₂), facilitates this oxidation. Once oxidized, the gold ion can then form a stable, soluble complex with this compound, allowing it to be leached from the ore.

2. Why is an acidic environment necessary for this compound leaching?

This compound is most stable in an acidic medium, generally at a pH between 1 and 2. In alkaline or neutral solutions, this compound readily decomposes. The acidic environment ensures the stability of the this compound molecule and the resulting gold-thiourea complex.

3. What are the main advantages of this compound leaching over traditional cyanidation?

This compound leaching offers several potential advantages over cyanidation, including:

  • Faster Leaching Kinetics: this compound can leach gold more rapidly than cyanide under optimal conditions.

  • Lower Toxicity: this compound is significantly less toxic than cyanide, reducing environmental and safety concerns.

  • Effectiveness with Certain Refractory Ores: this compound can be more effective in leaching gold from some ores that are refractory to cyanidation, particularly those containing copper or carbonaceous material.

4. What are the main disadvantages of the this compound process?

The primary disadvantage of this compound leaching is the high reagent consumption due to its chemical instability, which leads to higher operating costs compared to cyanidation. The process is also sensitive to operating conditions such as pH, temperature, and the presence of impurities.

5. How can I monitor the concentration of this compound in my leach solution?

A common analytical method for determining this compound concentration is by titration with a standard solution of potassium iodate (B108269) (KIO₃) in an acidic medium, using starch as an indicator. A detailed protocol for this titration is provided in the "Experimental Protocols" section of this document.

Data Presentation

The following tables summarize key quantitative data for optimizing the this compound gold leaching process.

Table 1: Typical Operating Parameters for this compound Gold Leaching

ParameterTypical RangeNotes
This compound Concentration10 - 40 g/LHigher concentrations can increase gold recovery but also lead to higher consumption.
Oxidant (Fe³⁺) Concentration1 - 5 g/LThe optimal concentration is a balance between sufficient gold oxidation and minimizing this compound degradation.
pH1.0 - 2.0Crucial for this compound stability and the gold-thiourea complex.
Temperature25 - 45 °CHigher temperatures increase reaction rates but significantly accelerate this compound decomposition.
Redox Potential (vs. Ag/AgCl)+150 - +250 mVA key parameter to monitor and control for optimal leaching and minimal this compound consumption.

Table 2: Effect of Key Parameters on this compound Consumption and Gold Recovery

Parameter IncreasedEffect on this compound ConsumptionEffect on Gold Recovery
This compound ConcentrationIncreasesGenerally increases, but can plateau or decrease at very high concentrations due to side reactions.
Oxidant (Fe³⁺) ConcentrationSignificantly IncreasesIncreases to an optimum point, then can decrease due to passivation.
TemperatureSignificantly IncreasesIncreases to an optimum point, then can decrease due to this compound decomposition.
pH (above 2.0)IncreasesDecreases due to instability of this compound and the gold complex.
Presence of Copper IonsIncreasesGenerally decreases due to competitive complexation.

Experimental Protocols

Protocol 1: Determination of this compound Concentration by Iodate Titration

Objective: To accurately measure the concentration of this compound in a leach solution.

Materials:

  • Leach solution sample

  • Standardized 0.01 M Potassium Iodate (KIO₃) solution

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Starch indicator solution (1%)

  • Burette, pipette, conical flask, and magnetic stirrer

Procedure:

  • Pipette a known volume (e.g., 10 mL) of the filtered leach solution into a 250 mL conical flask.

  • Add approximately 50 mL of deionized water.

  • Carefully add 5 mL of concentrated sulfuric acid to the flask while stirring.

  • Add 2-3 drops of starch indicator solution. The solution should remain colorless.

  • Titrate the solution with the standardized 0.01 M KIO₃ solution from the burette.

  • The endpoint is reached when the solution turns a persistent deep blue color.

  • Record the volume of KIO₃ solution used.

  • Calculate the this compound concentration using the following stoichiometry: 6CS(NH₂)₂ + KIO₃ + H₂SO₄ → 6[CS(NH₂)₂]₂SO₄ + KI + 3H₂O

Protocol 2: Step-by-Step Optimization of the this compound Leaching Process

Objective: To systematically determine the optimal conditions for gold leaching from a specific ore while minimizing this compound consumption.

Methodology: This protocol employs a one-factor-at-a-time (OFAT) approach. For more complex interactions, a design of experiments (DoE) approach is recommended.

  • Baseline Experiment:

    • Establish a set of standard baseline conditions (e.g., 20 g/L this compound, 3 g/L Fe³⁺, pH 1.5, 25°C, 4 hours leaching time, 20% pulp density).

    • Run the baseline experiment and analyze for gold recovery and final this compound concentration.

  • Varying this compound Concentration:

    • Keeping all other baseline parameters constant, perform a series of experiments with varying this compound concentrations (e.g., 5, 10, 20, 30, 40 g/L).

    • Analyze gold recovery and this compound consumption for each concentration to determine the optimal range.

  • Varying Oxidant Concentration:

    • Using the optimal this compound concentration from the previous step, vary the oxidant (Fe³⁺) concentration (e.g., 0.5, 1, 2, 3, 4, 5 g/L).

    • Analyze the results to find the oxidant level that maximizes gold recovery without excessive this compound degradation.

  • Varying pH:

    • With the optimized this compound and oxidant concentrations, conduct experiments at different pH levels (e.g., 1.0, 1.5, 2.0, 2.5).

    • Determine the pH that provides the best balance of gold extraction and this compound stability.

  • Varying Temperature:

    • At the optimized this compound, oxidant, and pH levels, perform leaching at various temperatures (e.g., room temperature, 35°C, 45°C, 55°C).

    • Identify the temperature that yields the highest gold recovery within an acceptable this compound consumption rate.

  • Varying Leaching Time:

    • Using all previously optimized parameters, conduct a time series experiment (e.g., 1, 2, 4, 6, 8, 12 hours).

    • Determine the minimum time required to achieve maximum gold extraction.

  • Confirmation Experiment:

    • Run a final experiment using all the determined optimal parameters to confirm the results.

Visualizations

Diagram 1: Chemical Pathway of Gold Leaching and this compound Consumption

GoldLeaching cluster_leaching Gold Leaching Pathway cluster_consumption This compound Consumption Pathway Au Gold (Au) Au_ion Gold Ion (Au+) Au->Au_ion Oxidation (Fe3+) Au_complex Soluble Gold-Thiourea Complex [Au(CS(NH2)2)2]+ Au_ion->Au_complex This compound This compound (Tu) This compound->Au_complex FDS Formamidine Disulfide (FDS) This compound->FDS Oxidation (Fe3+) FDS->this compound Reduction FDS_dec Irreversible Decomposition FDS->FDS_dec Excess Oxidant, High Temp. Sulfur Elemental Sulfur (S) FDS_dec->Sulfur Cyanamide Cyanamide FDS_dec->Cyanamide Metal_complex Metal-Thiourea Complexes (e.g., Cu, Zn) Interfering_ions Interfering Ions (Cu2+, Zn2+) Interfering_ions->Metal_complex Thiourea_loss This compound Thiourea_loss->Metal_complex

Caption: Chemical pathways in this compound gold leaching.

Diagram 2: Experimental Workflow for Process Optimization

OptimizationWorkflow start Start Optimization baseline 1. Establish Baseline Leaching Conditions start->baseline vary_tu 2. Vary this compound Concentration baseline->vary_tu analyze Analyze Au Recovery & This compound Consumption vary_tu->analyze vary_ox 3. Vary Oxidant Concentration analyze2 Analyze Au Recovery & This compound Consumption vary_ox->analyze2 vary_ph 4. Vary pH analyze3 Analyze Au Recovery & This compound Consumption vary_ph->analyze3 vary_temp 5. Vary Temperature analyze4 Analyze Au Recovery & This compound Consumption vary_temp->analyze4 vary_time 6. Vary Leaching Time analyze5 Analyze Au Recovery & This compound Consumption vary_time->analyze5 confirm 7. Confirmation Experiment with Optimal Parameters analyze6 Analyze Au Recovery & This compound Consumption confirm->analyze6 end End Optimization analyze->vary_ox analyze2->vary_ph analyze3->vary_temp analyze4->vary_time analyze5->confirm analyze6->end

Caption: Workflow for optimizing this compound leaching parameters.

Diagram 3: Troubleshooting Logic for High this compound Consumption

Troubleshooting start High this compound Consumption Detected check_oxidant Is Fe³⁺ concentration in optimal range? start->check_oxidant adjust_oxidant Reduce Fe³⁺ concentration or use staged addition check_oxidant->adjust_oxidant No check_temp Is temperature < 45°C? check_oxidant->check_temp Yes adjust_oxidant->check_temp adjust_temp Lower leaching temperature check_temp->adjust_temp No check_ph Is pH between 1.0 and 2.0? check_temp->check_ph Yes adjust_temp->check_ph adjust_ph Adjust pH with H₂SO₄ check_ph->adjust_ph No check_ions Does ore contain high levels of Cu, Zn, etc.? check_ph->check_ions Yes adjust_ph->check_ions preleach Consider acid pre-leach to remove interfering ions check_ions->preleach Yes monitor_potential Monitor and control redox potential check_ions->monitor_potential No preleach->monitor_potential

Caption: Troubleshooting flowchart for high this compound use.

References

Technical Support Center: Managing Thiourea Decomposition in the Presence of Ferric Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiourea in the presence of ferric sulfate (B86663). This resource provides troubleshooting guidance and answers to frequently asked questions to help you manage this compound decomposition effectively in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition product of this compound in the presence of ferric sulfate?

A1: The primary decomposition product of this compound (CS(NH₂)₂) when oxidized by ferric sulfate (Fe₂(SO₄)₃) is formamidine (B1211174) disulfide ([C(NH₂)(NH)]₂S₂).[1][2][3] This reaction is a key factor in this compound consumption during processes like gold leaching.[4][5]

Q2: What are the main factors that influence the rate of this compound decomposition?

A2: The decomposition of this compound is significantly influenced by several factors:

  • Ferric Ion Concentration: Higher concentrations of Fe³⁺ ions generally lead to a faster rate of this compound oxidation and decomposition.[4] However, an optimal concentration is often required for processes like gold leaching, as insufficient oxidant will slow down the desired reaction, while an excess will cause unnecessary this compound consumption.[6][7]

  • Temperature: Increased temperature accelerates the decomposition of this compound.[6] In many applications, it is recommended to maintain the temperature below 55°C to minimize thermal degradation.[6]

  • pH: this compound is most stable in acidic conditions, typically at a pH between 1.5 and 2.0.[8] As the pH increases, the rate of decomposition can increase.

  • Presence of Catalytic Surfaces: Certain minerals, such as pyrite, can catalyze the redox reaction between this compound and ferric ions, leading to significantly higher this compound consumption.[3]

Q3: How does pH affect the stability of this compound in a ferric sulfate solution?

A3: this compound exhibits its highest stability in acidic environments. In gold leaching applications, a pH range of 1.4 to 1.8 is often recommended to prevent significant this compound oxidation.[8] At pH values above 2, the decomposition rate tends to increase.

Troubleshooting Guides

Problem 1: Unusually high consumption of this compound in my experiment.

  • Possible Cause 1: Excess Ferric Sulfate.

    • Troubleshooting Step: The molar ratio of ferric sulfate to this compound is a critical parameter. An excessive amount of ferric ions will lead to rapid oxidation and degradation of this compound.[5] Review your experimental setup and consider reducing the initial ferric sulfate concentration. It's often a balance between having enough oxidant for your primary reaction (e.g., gold dissolution) and minimizing this compound loss.[7]

  • Possible Cause 2: High Reaction Temperature.

    • Troubleshooting Step: this compound is susceptible to thermal decomposition, a process that is accelerated at higher temperatures.[6][9] If your experimental protocol allows, try running your reaction at a lower temperature. For many processes, room temperature is sufficient, or at least keeping it below 55°C is advisable.[6]

  • Possible Cause 3: Suboptimal pH.

    • Troubleshooting Step: this compound is most stable in acidic conditions.[8] Measure the pH of your solution. If it is above the optimal range (typically 1.5-2.0 for leaching applications), adjust it with a suitable acid, such as sulfuric acid.

  • Possible Cause 4: Presence of Catalytic Minerals.

    • Troubleshooting Step: If your experiment involves ores or other mineral samples, be aware that some minerals, like pyrite, can catalyze the decomposition of this compound.[3] If you suspect this is the case, you may need to consider pre-treatment steps to remove or passivate these catalytic surfaces.

Problem 2: The rate of my primary reaction (e.g., gold leaching) is slow, despite using sufficient this compound.

  • Possible Cause 1: Insufficient Oxidant (Ferric Sulfate).

    • Troubleshooting Step: While excess ferric sulfate is detrimental, an insufficient amount will limit the rate of reactions that require an oxidant.[6] Ensure that you have an adequate concentration of ferric ions to drive the desired oxidation process. The optimal concentration will depend on the specifics of your experiment.

  • Possible Cause 2: Passivation of Surfaces.

    • Troubleshooting Step: The decomposition of this compound can sometimes lead to the formation of elemental sulfur or other insoluble products that can coat the surface of your target material (e.g., gold particles), preventing further reaction.[1] This phenomenon is known as passivation.[1][8] Managing the reaction conditions to minimize this compound decomposition (controlling ferric ion concentration, temperature, and pH) is the best way to prevent passivation. In some cases, the addition of reagents like sodium sulfite (B76179) has been explored to reduce the formation of passivating layers.

  • Possible Cause 3: Incorrect Redox Potential.

    • Troubleshooting Step: The redox potential of the solution is a critical parameter, particularly in leaching applications. For gold leaching with this compound, the potential should be maintained within a specific range (e.g., 150-250 mV) to ensure gold dissolution without excessive this compound decomposition.[7] You can monitor and control the redox potential using appropriate instrumentation and by adjusting the concentration of the oxidizing agent.

Data Presentation

Table 1: Effect of Ferric Ion Concentration on Gold Leaching and this compound Consumption

Ferric Ion (Fe³⁺) Concentration (g/L)Gold Extraction (%)This compound Consumption ( kg/t )Reference
2.0~80% (initial increase)Lower[10]
5.0>93%Moderate[10]
>5.0Similar to 5.0 g/LHigher[10]
6.069%Not specified[10]

Note: The optimal ferric ion concentration can vary depending on the specific ore and other experimental conditions.

Table 2: Influence of Temperature on Gold Dissolution with this compound

Temperature (°C)Gold Dissolution (%)Leaching Time (hours)NotesReference
Room TemperatureLowerSlower reaction rateLess this compound decomposition[6]
< 55OptimalFaster reaction rateBalance between dissolution and decomposition[6]
> 55May decreaseFaster initial rate, but decomposition increasesIncreased this compound consumption and potential passivation[6]

Experimental Protocols

Protocol 1: Quantification of this compound Concentration by HPLC

This protocol provides a general guideline for the determination of this compound concentration in a solution containing ferric sulfate.

  • Sample Preparation:

    • Take a known volume of your experimental solution.

    • Filter the sample through a 0.45 µm syringe filter to remove any solid particles.

    • Dilute the sample with the mobile phase to a concentration that falls within the linear range of your calibration curve.

  • HPLC System and Conditions:

    • Column: A C18 reverse-phase column is commonly used.[11]

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724) and water.[11] The exact ratio may need to be optimized for your specific separation.

    • Flow Rate: A flow rate of 1.0 mL/min is often used.

    • Detection: UV detection at approximately 236 nm, which is one of the absorption maxima for this compound.[12]

    • Injection Volume: Typically 10-20 µL.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the this compound peak based on its retention time, which should match that of the standards.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Iodometric Titration for this compound Determination

This is a classical method for determining the concentration of this compound.

  • Reagents:

    • Standardized iodine (I₂) solution.

    • Starch indicator solution.

    • Your this compound-containing sample.

  • Procedure:

    • Pipette a known volume of your this compound sample into an Erlenmeyer flask.

    • Add a few drops of starch indicator. The solution should be colorless.

    • Titrate the sample with the standardized iodine solution.

    • The endpoint of the titration is reached when the solution turns a persistent blue-black color.

  • Calculation:

    • The reaction between this compound and iodine is: 2CS(NH₂)₂ + I₂ → [C(NH₂)(NH)]₂S₂ + 2HI.

    • From the stoichiometry, 2 moles of this compound react with 1 mole of iodine.

    • Use the volume and concentration of the iodine solution used to reach the endpoint to calculate the moles of iodine, and subsequently the moles and concentration of this compound in your sample.

Mandatory Visualizations

Thiourea_Decomposition_Pathway This compound This compound CS(NH₂)₂ FDS Formamidine Disulfide [C(NH₂)(NH)]₂S₂ This compound->FDS Oxidation Ferric Ferric Sulfate Fe₂(SO₄)₃ Ferric->FDS Further_Decomp Further Decomposition Products (e.g., cyanamide, sulfur) FDS->Further_Decomp Irreversible Decomposition

Caption: Chemical pathway of this compound decomposition in the presence of ferric sulfate.

Troubleshooting_Workflow Start High this compound Consumption Check_Fe Check Ferric Sulfate Concentration Start->Check_Fe Is_Fe_High Is it too high? Check_Fe->Is_Fe_High Reduce_Fe Reduce Fe³⁺ Concentration Is_Fe_High->Reduce_Fe Yes Check_Temp Check Temperature Is_Fe_High->Check_Temp No End Problem Resolved Reduce_Fe->End Is_Temp_High Is it > 55°C? Check_Temp->Is_Temp_High Lower_Temp Lower Reaction Temperature Is_Temp_High->Lower_Temp Yes Check_pH Check pH Is_Temp_High->Check_pH No Lower_Temp->End Is_pH_High Is it > 2.0? Check_pH->Is_pH_High Adjust_pH Adjust pH to 1.5-2.0 Is_pH_High->Adjust_pH Yes Consider_Catalysis Consider Catalytic Mineral Surfaces Is_pH_High->Consider_Catalysis No Adjust_pH->End Consider_Catalysis->End

Caption: Troubleshooting workflow for high this compound consumption.

Experimental_Workflow Start Experiment Start Prepare Prepare this compound & Ferric Sulfate Solution Start->Prepare Run_Exp Run Experiment under Controlled Conditions (Temp, pH, Stirring) Prepare->Run_Exp Sample Take Aliquots at Specific Time Intervals Run_Exp->Sample Analyze Analyze Samples for This compound Concentration (e.g., HPLC, Titration) Sample->Analyze Data Collect and Analyze Data Analyze->Data End Experiment Complete Data->End

Caption: General experimental workflow for studying this compound decomposition.

References

Thiourea toxicity and safe handling procedures for researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the toxicity and safe handling of thiourea.

Frequently Asked Questions (FAQs)

Toxicity and Hazards

Q1: What are the primary health hazards associated with this compound exposure?

This compound is a hazardous substance with several potential health effects. It is suspected of causing cancer and damaging an unborn child.[1] Key hazards include:

  • Carcinogenicity: this compound is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals, where it has been shown to cause thyroid and liver cancers.[2][3]

  • Thyroid System Disruption: The primary adverse health effect is the inhibition of thyroid gland function.[4] Exposure can lead to reduced levels of circulating thyroid hormone and enlargement of the thyroid (goiter).[5] This is because this compound and its metabolites can inhibit thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis.[5][6]

  • Reproductive Toxicity: this compound is suspected of harming the unborn child.[1][5] It can cross the placental barrier in rats and mice. In animal studies, it has been observed to cause a reduction or cessation of spermatogenesis at certain dose levels.[5]

  • Sensitization: Repeated or prolonged contact may cause skin sensitization, leading to an allergic reaction upon subsequent exposures.[2] Cases of contact and photocontact dermatitis have been reported in individuals exposed to this compound.[4][5]

  • Other Organ Effects: Effects on the lungs, liver, hematopoietic system, and kidneys have also been described.[4] High dust concentrations over long periods may lead to changes in lung function.[5]

Q2: What are the potential routes of exposure to this compound in a laboratory setting?

This compound can be absorbed into the body through several routes:

  • Inhalation: Breathing in dust or aerosols is a primary route of exposure.[5] While evaporation at 20°C is negligible, a harmful concentration of airborne particles can be reached quickly, especially when handling the powder.

  • Ingestion: Accidental ingestion of the material can be harmful.[5] Animal experiments indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.[5] This can occur through contaminated hands, food, or drink.[2][7]

  • Skin Contact: this compound can be absorbed through the skin, potentially leading to systemic effects.[5][8] It is crucial to avoid contact, especially with open cuts, abraded, or irritated skin.[5]

Q3: What are the symptoms of this compound exposure?

Symptoms can vary depending on the route and level of exposure:

  • Acute Exposure: Short-term exposure may cause irritation to the eyes, skin, and respiratory tract.[8][9] Ingestion can lead to nausea, vomiting, diarrhea, and other gastrointestinal complaints.[1][8][10]

  • Chronic Exposure: Long-term or repeated exposure can lead to more severe effects. The prime symptom associated with chronic inhalation is breathlessness, with lung shadows appearing on X-rays.[5] The most significant chronic effect is reduced thyroid function.[5] It may also damage bone marrow, leading to a reduction in red and white blood cells and platelets.[2] Skin contact can result in sensitization, causing itching and rashes upon future exposure.[2]

Quantitative Toxicity Data

For easy reference, the following table summarizes the acute toxicity values for this compound across different species and exposure routes.

Toxicity Measure Value Species Route Reference
Oral LD50125 - 1930 mg/kgRatOral
Oral LD50~1000 mg/kgMouseOral[5]
Oral LD501750 mg/kgRatOral[11][12]
Dermal LD50>2800 mg/kgRabbitDermal[13]
Inhalation LC50>195 mg/m³ (4h)RatInhalation[13]
Aquatic LC50 (96h)100 mg/LFish-[5]
Aquatic EC50 (48h)1.8 mg/LDaphnia magna-[5]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population. LC50: Lethal Concentration, 50%. The concentration of a substance in the air or water that is lethal to 50% of a test population. EC50: Effective Concentration, 50%. The concentration of a substance that produces a specified effect in 50% of a test population.

Safe Handling and Storage

Q4: What are the essential personal protective equipment (PPE) requirements for handling this compound?

To prevent exposure, the following PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles or safety glasses with side shields are required.[14] A face shield should be worn in addition to goggles if there is a significant risk of splashing.[14]

  • Hand Protection: Use chemically resistant, impervious gloves such as Nitrile rubber (NBR).[1][14] Always inspect gloves before use and use proper glove removal techniques to avoid skin contact.[14]

  • Respiratory Protection: Handling should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation.[1][5][14] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator is required.[8][14]

  • Protective Clothing: A lab coat is mandatory.[14] All protective clothing should be clean and put on before work.[2] Work clothes should be laundered separately from other clothing.[5]

Q5: How should this compound be stored in the laboratory?

Proper storage is crucial to maintain chemical stability and prevent accidental exposure or incompatible reactions.

  • Store in a cool, dry, and well-ventilated area with a recommended temperature between 15–25 °C.[1][10][14]

  • Keep containers tightly closed when not in use.[5][14]

  • Store away from incompatible materials such as strong oxidizing agents, acrolein, strong acids, and hydrogen peroxide to prevent violent reactions.[2][5]

  • The storage area should be clearly labeled with appropriate hazard warnings, and access should be restricted.[14]

Q6: What is the correct procedure for disposing of this compound waste?

All waste containing this compound must be treated as hazardous waste.[14]

  • Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled and sealed hazardous waste container.[14]

  • Do not dispose of this compound down the drain or in regular trash.[1][7][15]

  • All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[14]

Troubleshooting Guide

Scenario 1: Accidental Spills

Q: I've spilled a small amount of this compound powder on the lab bench. What should I do? A: For a minor spill, first ensure you are wearing the appropriate PPE (gloves, goggles, lab coat). Gently cover the spill with an absorbent material or dampen it with water to prevent dust from becoming airborne.[5][14] Use dry clean-up procedures; avoid sweeping dry powder.[5] Collect the material using appropriate tools and place it into a sealed, labeled container for hazardous waste disposal.[7][14] Clean the spill area thoroughly with soap and water.[16]

Q: There has been a large this compound spill. What is the emergency procedure? A: For a major spill, prioritize personnel safety.

  • Evacuate all non-essential personnel from the immediate area and move upwind.[2][5]

  • Alert your institution's emergency responders and inform them of the location and nature of the hazard.[5]

  • Only trained personnel with full body protective clothing and breathing apparatus should handle the cleanup.[5]

  • Prevent the spillage from entering drains or water courses by all available means.[1][5]

  • Increase ventilation in the area.[5]

Scenario 2: Potential Exposure

Q: I think I may have inhaled some this compound dust. What should I do? A: Immediately move to an area with fresh air. Lay the person down and keep them warm and rested.[5] If breathing is difficult, administer oxygen.[8] Seek immediate medical attention, even if no symptoms develop right away.[17]

Q: I got some this compound solution on my skin. What should I do? A: Immediately remove all contaminated clothing, including footwear.[5] Flush the affected skin and hair with running water and soap, if available, for at least 15-20 minutes.[5][8][9] Seek medical attention if any irritation develops or persists.[5][9]

Q: What is the first aid procedure for eye contact with this compound? A: Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[2][5][9] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[10][17]

Visualizations

Signaling Pathway: this compound's Antithyroid Action

Thiourea_Toxicity_Pathway This compound This compound TPO Thyroid Peroxidase (TPO) Enzyme This compound->TPO Inhibits Hormone_Synthesis Thyroid Hormone Synthesis (T3, T4) TPO->Hormone_Synthesis Catalyzes Iodide Iodide (I⁻) Iodide->TPO Substrate Hypothyroidism Reduced Thyroid Function (Hypothyroidism) Hormone_Synthesis->Hypothyroidism Leads to Reduction

Caption: Mechanism of this compound-induced thyroid disruption.

Experimental Workflow: Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review SDS and SOPs B Don Personal Protective Equipment (PPE) A->B C Prepare Fume Hood and Workspace B->C D Weigh Solid this compound (in fume hood) C->D E Prepare Solution D->E F Decontaminate Workspace E->F G Segregate Hazardous Waste F->G H Remove PPE and Wash Hands Thoroughly G->H

Caption: Step-by-step workflow for safe this compound handling.

Logical Diagram: Spill Response Protocol

Spill_Response_Logic Spill Spill Occurs Size Is the spill large or small? Spill->Size SmallSpill Minor Spill Procedure: 1. Wear PPE 2. Dampen & contain powder 3. Clean up with absorbent 4. Place in waste container 5. Decontaminate area Size->SmallSpill Small LargeSpill Major Spill Procedure: 1. Evacuate Area 2. Alert Emergency Responders 3. Isolate the hazard 4. Only trained personnel clean up Size->LargeSpill Large

Caption: Decision-making guide for this compound spill response.

Key Experimental Protocol

Protocol: Preparation of a 1M Aqueous this compound Solution (100 mL)

This protocol outlines the standard procedure for safely preparing a this compound solution.

1. Pre-Experiment Preparation:

  • Read the Safety Data Sheet (SDS) for this compound thoroughly.

  • Ensure a chemical fume hood is available and functioning correctly.

  • Don all required PPE: safety goggles, a lab coat, and nitrile gloves.[1][14]

  • Prepare a designated waste container for this compound-contaminated materials.

2. Weighing and Dissolving:

  • Perform all manipulations of solid this compound inside the chemical fume hood to prevent inhalation of dust.[14]

  • Place a weigh boat on an analytical balance and tare it.

  • Carefully weigh out 7.61 grams of this compound (Molar Mass: 76.12 g/mol ).

  • Transfer the weighed this compound into a 250 mL beaker.

  • Measure approximately 80 mL of deionized water.

  • Slowly add the water to the beaker containing the this compound while stirring with a magnetic stir bar to dissolve the solid. This compound is soluble in water.[4]

3. Final Preparation and Storage:

  • Once the this compound is fully dissolved, carefully transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Bring the final volume to the 100 mL mark with deionized water.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the final solution to a clearly labeled, sealed storage bottle. The label should include the chemical name ("this compound"), concentration (1M), date of preparation, and appropriate hazard warnings.

  • Store the bottle in a cool, dry, designated area away from incompatible materials.[8]

4. Cleanup:

  • Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated hazardous waste container.[14]

  • Wipe down the surfaces of the fume hood and any equipment used with soap and water.

  • Remove PPE and wash hands thoroughly with soap and water.[5][14]

References

Technical Support Center: Optimizing Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of thiourea and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N,N'-disubstituted thioureas?

The most prevalent methods for synthesizing N,N'-disubstituted thioureas include:

  • Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used method that is generally high-yielding.[1] The reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the isothiocyanate.[2]

  • Thionation of urea (B33335) using Lawesson's reagent: This approach involves the conversion of the carbonyl group in a urea derivative to a thiocarbonyl group.[1][3]

Q2: How do the electronic properties of reactants affect the rate of this compound synthesis from an isothiocyanate and an amine?

The electronic properties of both the amine and the isothiocyanate significantly influence the reaction rate.[2]

  • Amine Nucleophilicity: Amines with electron-donating groups (EDGs) are more nucleophilic and react faster. Conversely, amines with electron-withdrawing groups (EWGs), such as 4-nitroaniline, are less nucleophilic and react more slowly.[2][4]

  • Isothiocyanate Electrophilicity: Isothiocyanates with EWGs are more electrophilic and react more quickly.[2] Those with EDGs are less electrophilic, leading to a slower reaction.[2]

Q3: What are the typical reaction conditions for the synthesis of thioureas from isothiocyanates and amines?

This reaction is versatile and can be performed under various conditions. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetone, and ethanol.[2] The reaction temperature can range from room temperature to reflux, depending on the reactivity of the starting materials.[2] Many of these reactions proceed smoothly at room temperature and are often complete within a few hours.[2] Solvent-free methods, such as manual grinding or automated ball milling, have also been shown to be highly effective, sometimes yielding quantitative results in minutes.[2]

Troubleshooting Guides

Low or No Product Yield

Q4: I am experiencing a low yield in my this compound synthesis from an isothiocyanate and an amine. What are the potential causes and solutions?

Low yields in this reaction can be attributed to several factors, including the stability of the isothiocyanate, steric hindrance, and the nucleophilicity of the amine.[1]

Potential CauseRecommended SolutionExpected Outcome
Degradation of isothiocyanate Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry place. Consider in-situ generation of the isothiocyanate.[1]Improved yield and a reduction in side products resulting from isothiocyanate decomposition.[1]
Steric hindrance Increase the reaction temperature or extend the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[1]Increased conversion to the desired this compound product.[1]
Low amine nucleophilicity For amines with electron-withdrawing groups, consider increasing the reaction temperature.[4] Adding a non-nucleophilic base, like triethylamine, can also help to activate the amine.[1]An enhanced reaction rate and higher yield.
Poor starting material quality Ensure the purity and stability of your starting materials before beginning the reaction.[4]A cleaner reaction profile and improved yield.
Side Reactions and Impurities

Q5: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions?

Several side reactions can occur during this compound synthesis, leading to impurities.

Side ReactionPotential CauseRecommended Solution
Formation of symmetrical this compound When synthesizing an unsymmetrical this compound, the intermediate isothiocyanate may react with the starting amine.Carefully control the stoichiometry. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[1]
Hydrolysis of this compound The presence of water, particularly under acidic or basic conditions and with heat.[1]Ensure anhydrous reaction conditions and perform the workup at a low temperature.[1]
Product Purification Issues

Q6: My crude this compound product is an oil and will not crystallize. How can I purify it?

Not all this compound derivatives are crystalline solids at room temperature, and impurities can inhibit crystallization.[2]

  • Column Chromatography: This is a reliable method for purifying non-crystalline or oily products.[2] A silica (B1680970) gel column using a gradient of ethyl acetate (B1210297) in hexane (B92381) is a common choice.[2]

  • Trituration: For viscous oils, vigorous stirring with a poor solvent (e.g., hexane) can sometimes induce crystallization by washing away impurities.[2]

Q7: How can I purify a this compound product that has precipitated from the reaction mixture but remains impure?

If the product has co-precipitated with starting materials or byproducts, the following purification methods can be effective:

  • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to form purer crystals.[1]

  • Filtration and Washing: If the product is a solid, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[4]

  • Acid-Base Extraction: If the product and impurities have different acid-base properties, an acid-base workup can be an effective purification step.[4]

Data on Reaction Condition Optimization

Optimizing reaction parameters is crucial for maximizing the yield of this compound synthesis. The following tables summarize the impact of different conditions on yield for specific synthesis methods.

Table 1: Effect of Reaction Conditions on this compound Yield from Urea and Lawesson's Reagent [3]

Reaction Time (h)Reaction Temperature (°C)Mass Ratio (Urea:Lawesson's Reagent)Yield (%)
3.5751:262.37
4751:258.92
3751:255.43
3.5651:241.56
3.5851:253.71
3.5751:2.347.18
3.5751:2.740.23

Note: The optimal conditions found in this study were a reaction time of 3.5 hours, a temperature of 75°C, and a mass ratio of urea to Lawesson's reagent of 1:2, resulting in an average yield of 62.37% over five experiments.[3]

Table 2: Effect of Reaction Conditions on this compound Yield from Aliphatic Amines and Sulfur [5]

EntryCosolventSulfur (equiv.)Temperature (°C)Time (h)Yield (%)
1-1.5800.589
2-1.5800.5traces
6Acetonitrile1.3800.591
7Acetonitrile2.0800.591
8Acetonitrile1.560381

Note: The reaction of an aliphatic amine, a secondary amine, and sulfur powder in a water:acetonitrile (9:1) mixture at 80°C for 0.5 hours provided high yields.[5]

Experimental Protocols

Protocol 1: General Synthesis of an N,N'-Disubstituted this compound from an Amine and an Isothiocyanate [1][2]

  • Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., THF, DCM, or acetonitrile) in a round-bottom flask under an inert atmosphere.[1]

  • Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature.[1] The addition can be done dropwise if the reaction is exothermic.[1]

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).[1] If the reaction is slow, it can be gently heated.[1]

  • Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the mixture under reduced pressure.[1]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.[1]

Protocol 2: Synthesis of this compound from Urea and Lawesson's Reagent [3]

  • Combine urea and Lawesson's reagent in a 1:2 mass ratio in a reaction vessel with 40 mL of tetrahydrofuran.[3]

  • Heat the reaction mixture in a water bath to 75°C under a nitrogen atmosphere.[3]

  • Maintain the reaction at this temperature for 3.5 hours.[3]

  • After the reaction period, proceed with workup and purification to isolate the this compound product.

Visual Guides

Troubleshooting_Low_Yield Troubleshooting Workflow for Low this compound Yield start Low Yield Detected check_reactants Check Reactant Quality - Purity of amine/isothiocyanate - Stability of isothiocyanate start->check_reactants reactant_issue Reactant Quality Issue? check_reactants->reactant_issue repurify Repurify or Use Fresh Starting Materials reactant_issue->repurify Yes check_conditions Review Reaction Conditions - Temperature - Time - Solvent reactant_issue->check_conditions No end Improved Yield repurify->end conditions_issue Suboptimal Conditions? check_conditions->conditions_issue optimize_conditions Optimize Conditions: - Increase Temperature/Time - Use Microwave - Change Solvent conditions_issue->optimize_conditions Yes check_reactivity Assess Reactant Reactivity - Electronic Effects (EWG/EDG) - Steric Hindrance conditions_issue->check_reactivity No optimize_conditions->end reactivity_issue Low Reactivity? check_reactivity->reactivity_issue add_catalyst Consider Additives: - Add non-nucleophilic base - Use a catalyst reactivity_issue->add_catalyst Yes reactivity_issue->end No add_catalyst->end

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow General Experimental Workflow for this compound Synthesis start Start dissolve_amine Dissolve Amine in Anhydrous Solvent start->dissolve_amine add_isothiocyanate Add Isothiocyanate dissolve_amine->add_isothiocyanate reaction Stir at Room Temperature (or Heat if Necessary) add_isothiocyanate->reaction monitor Monitor by TLC reaction->monitor workup Reaction Complete: Concentrate under Reduced Pressure monitor->workup purification Purify Crude Product workup->purification recrystallization Recrystallization purification->recrystallization Crystalline Solid chromatography Column Chromatography purification->chromatography Oil / Impure Solid end Pure this compound Product recrystallization->end chromatography->end

Caption: General experimental workflow for this compound synthesis.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition by a this compound Derivative ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor ras_gef Ras-GEF (e.g., Sos) adaptor->ras_gef ras Ras ras_gef->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (e.g., Proliferation, Survival) transcription->response inhibitor This compound Derivative (Kinase Inhibitor) inhibitor->mek

Caption: Hypothetical signaling pathway inhibition.

References

Addressing poor solubility of thiourea derivatives in drug development

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiourea Derivatives Solubility

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for addressing the poor solubility of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor aqueous solubility?

A1: this compound derivatives are often lipophilic (fat-loving) molecules with poor water solubility.[1] This is due to their molecular structure, which typically includes aromatic rings and a thiocarbonyl group (C=S). These features result in a molecule that is not easily hydrated, leading to precipitation in aqueous solutions like buffers and cell culture media. This can cause inaccurate and unreliable results in biological assays.[1] The ability of the this compound group to form hydrogen bonds can influence its interaction with different solvents.[2]

Q2: What is the first step to solubilize a new this compound derivative for an in vitro assay?

A2: The recommended starting point is to use 100% Dimethyl Sulfoxide (DMSO).[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This stock can then be serially diluted into your aqueous assay buffer or cell culture medium to achieve the final desired concentration.[1] Sorafenib (B1663141), a well-known this compound-based drug, is readily soluble in DMSO at approximately 20 mg/mL.[3]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: To minimize solvent-induced toxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v).[1] However, this can be cell-line dependent. It is critical to run a vehicle control experiment (using the same final concentration of DMSO without your compound) to determine the tolerance of your specific cell line.[1]

Q4: My compound is still precipitating even with DMSO. What are my other options?

A4: If direct dilution of a DMSO stock is insufficient, several formulation strategies can be employed. These include:

  • Co-solvents: Using a mixture of water-miscible solvents can increase solubility.[1][4]

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly improve solubility.[1][4]

  • Surfactants: Adding a small amount of a non-ionic surfactant can help solubilize the compound by forming micelles.[1] For example, the solubility of sorafenib tosylate was significantly improved by adding 1% SDS (Sodium Dodecyl Sulfate).[5]

  • Complexation with Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble drugs and increase their aqueous solubility.[1]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix to improve its dissolution rate.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Compound precipitates immediately upon dilution into aqueous buffer. The aqueous solubility limit has been exceeded.• Lower the final test concentration of the compound.[1]• Increase the percentage of DMSO, but ensure it stays within the tolerated limit for your assay (typically <0.5%).[1]• Perform a kinetic solubility assay to determine the practical solubility limit under your exact experimental conditions.
Stock solution in DMSO is cloudy or contains visible particles. The compound's solubility limit in DMSO has been exceeded or the compound has degraded.• Try gentle warming or sonication to ensure complete dissolution.• If particles remain, centrifuge the stock solution and use only the supernatant. Determine the actual concentration of the clarified stock via HPLC-UV.• Prepare a fresh, more dilute stock solution.
Assay results are inconsistent or not reproducible. The compound is precipitating during the assay incubation period.• Visually inspect assay plates for precipitation before reading the results.• Reduce the final compound concentration.• Decrease the incubation time if possible.• Consider using a formulation approach like solid dispersion or cyclodextrin (B1172386) complexation to maintain solubility.[1]
High background or assay interference is observed. The solvent or a solubilizing agent (e.g., surfactant) is interfering with the assay.• Run a vehicle control with the exact concentration of the solvent/solubilizer to quantify its effect.• If interference is significant, explore alternative solubilization methods.• Check for any known reactivity between the this compound moiety and your assay components.

Quantitative Data Summary

The solubility of this compound derivatives is highly dependent on the solvent and any additives used. The tables below summarize solubility data for the well-known this compound-containing drug, Sorafenib.

Table 1: Solubility of Sorafenib in Various Solvents

SolventMolar Solubility (mol fraction x 10-3) at 313.15 K (40°C)Approximate mg/mL
Cyclohexanone25.12~155
2-Butanone13.34~82
Acetone5.58~34
Toluene4.28~26
Ethyl Acetate2.93~18
n-Propanol2.07~13
Ethanol1.55~9.6
Methanol0.85~5.2
Acetonitrile0.68~4.2
Data derived from a study on Sorafenib free base.[7]

Table 2: Aqueous Solubility of Sorafenib and its Tosylate Salt

Compound FormSolvent SystemApproximate Solubility (mg/mL)
Sorafenib1:2 DMSO:PBS (pH 7.2)0.3[3]
Sorafenib TosylateWater~0.005 - 0.01 (10-20 µM)[8]
Sorafenib Tosylate0.1 N HCl + 1.0% SDS1.103[5]
Sorafenib TosylateAcetate Buffer (pH 4.5) + 1.0% SDS2.355[5]
Sorafenib TosylatePhosphate Buffer (pH 6.8) + 1.0% SDS1.805[5]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This protocol is used to determine the apparent solubility of a compound when a DMSO stock solution is diluted into an aqueous buffer.[9][10]

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 20 mM stock solution).[9]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • 96-well microplates or microtubes.

  • Plate shaker or thermomixer.

  • Filtration plate (e.g., Millipore Multiscreen) or centrifuge.

  • UV-Vis plate reader or HPLC-UV/MS system.

Methodology:

  • Preparation: Prepare a 20 mM stock solution of the test compound in 100% DMSO.[9]

  • Dilution: In duplicate, add a small volume of the DMSO stock (e.g., 5 µL) to a larger volume of aqueous buffer (e.g., 495 µL) to achieve the target concentration and a final DMSO concentration of 1%.[9][11]

  • Equilibration: Seal the plate or tubes and place them on a shaker/thermomixer. Incubate at a constant temperature (e.g., 25°C) with agitation (e.g., 850 rpm) for a set period (e.g., 2 hours).[9][10]

  • Separation of Undissolved Compound:

    • Filtration: Place the incubation plate on a vacuum manifold with a filtration plate to collect the filtrate.

    • Centrifugation: Alternatively, centrifuge the samples at high speed to pellet any precipitate. Carefully collect the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) against a standard curve.[10][12]

Protocol 2: Preparation of Solid Dispersion (Solvent Evaporation Method)

This method enhances solubility by dispersing the drug in a hydrophilic carrier.[6][13]

Materials:

  • This compound derivative (drug).

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000).[13]

  • Volatile organic solvent (e.g., methanol, ethanol, chloroform) capable of dissolving both the drug and the carrier.[13][14][15]

Methodology:

  • Dissolution: Dissolve both the this compound derivative and the hydrophilic carrier (e.g., in a 1:5 drug-to-carrier ratio) in a sufficient volume of the chosen organic solvent.[16] Stir until a clear solution is formed.[15]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by heating gently (e.g., up to 50°C) with constant stirring.[14][16] This process should continue until a solid mass or film is formed.[6][13]

  • Drying: Place the resulting solid mass in a vacuum desiccator for at least 24 hours to remove any residual solvent.[16]

  • Processing: Crush and pulverize the dried solid dispersion into a fine powder using a mortar and pestle.[13][16]

  • Sieving: Pass the powder through a sieve to obtain a uniform particle size.[13][16]

  • Characterization: The resulting solid dispersion should be characterized to confirm the amorphous state of the drug (e.g., via DSC or XRD) and to assess its improved dissolution profile compared to the pure drug.[16]

Visualizations

Workflow for Addressing Solubility Issues

G cluster_0 cluster_1 start Start: Poorly Soluble This compound Derivative prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock dilute Dilute to Final Conc. in Aqueous Buffer (Final DMSO < 0.5%) prep_stock->dilute check_precip Precipitation Observed? dilute->check_precip success Proceed with Assay check_precip->success No troubleshoot Troubleshoot / Reformulate check_precip->troubleshoot Yes opt1 Option 1: Lower Final Concentration troubleshoot->opt1 opt2 Option 2: Use Co-solvents / pH Adjustment / Surfactants troubleshoot->opt2 opt3 Option 3: Advanced Formulation (Solid Dispersion, Cyclodextrin) troubleshoot->opt3 retest Re-test Solubility opt1->retest opt2->retest opt3->retest retest->check_precip Return to Check

Caption: Decision workflow for troubleshooting poor solubility.

Signaling Pathway Targeted by this compound-Based Kinase Inhibitors

Many this compound derivatives, like Sorafenib, function as multi-kinase inhibitors, often targeting the Raf/MEK/ERK signaling pathway, which is crucial in cell proliferation and angiogenesis.[3][8][17]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Angiogenesis TF->Response Inhibitor This compound Derivative (e.g., Sorafenib) Inhibitor->RTK Inhibitor->RAF

Caption: Inhibition of the Raf/MEK/ERK pathway by this compound derivatives.

References

Preventing passivation of gold surface during thiourea leaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the passivation of gold surfaces during thiourea leaching experiments.

Troubleshooting Guide

This guide addresses common issues encountered during gold leaching with this compound, focusing on the prevention of surface passivation.

Problem 1: Low or Decreasing Gold Leaching Rate

Possible Cause: Passivation of the gold surface. This is often due to the formation of a layer that inhibits the leaching reaction. The passivating layer can be composed of elemental sulfur, gold sulfides, or complex decomposition products of this compound.[1][2][3]

Troubleshooting Steps:

  • Verify Oxidant Concentration: Both excessive and insufficient oxidant levels can lead to passivation.[4]

    • Excessive Oxidant (e.g., Fe³⁺, H₂O₂): Leads to rapid decomposition of this compound, forming elemental sulfur which coats the gold surface.[2][3] An increase in the concentration of H₂O₂ has been shown to decrease gold and silver leaching efficiencies.[5]

    • Insufficient Oxidant: May not effectively drive the gold dissolution reaction, leading to slow kinetics.[4]

    • Solution: Optimize the oxidant concentration. For ferric sulfate (B86663), an optimal concentration is often cited. For instance, one study found 6 g/L of Fe₂(SO₄)₃ to be optimal.[5] Refer to the data in Table 1 for recommended concentration ranges.

  • Control the pH: The stability of the this compound leaching system is highly dependent on pH.

    • Acidic Conditions (pH 1-2): Generally favor gold dissolution and help prevent the precipitation of iron.[5][6] However, very low pH can increase this compound consumption.

    • Alkaline Conditions: Can lead to the formation of a passivation membrane, especially at pH 12 where this compound decomposition is significant.[1]

    • Solution: Maintain the pH within the optimal range, typically between 1 and 2 for acidic this compound leaching.[6]

  • Introduce Stabilizers or Additives: Certain chemical agents can prevent the formation of passivating layers.

    • Sodium Sulfite (B76179) (Na₂SO₃): Can reduce the decomposition of this compound and accelerate gold dissolution.[7][8] It works by selectively reducing formamidine (B1211174) disulfide back to this compound, preventing its irreversible oxidation to elemental sulfur.[7]

    • Sodium Silicate (Na₂SiO₃): Has been shown to be an effective stabilizer in alkaline this compound solutions, inhibiting this compound decomposition and promoting gold dissolution.[8][9]

    • Sodium Lignosulfonate: This additive can increase gold extraction by preventing particle agglomeration and the coating of a sulfur passivation layer.[10]

    • Solution: Experiment with the addition of stabilizers. See Table 2 for examples of effective additives and their impact.

  • Consider Mechanical Activation: This technique can enhance the leaching process by increasing the specific surface area and pore diameter of the minerals, which strengthens the leaching reaction and can help overcome passivation.[10]

Problem 2: High this compound Consumption

Possible Cause: Decomposition of this compound due to oxidation. This is a major drawback of the this compound leaching process, leading to increased costs.[11][12]

Troubleshooting Steps:

  • Optimize Oxidant Levels: As with passivation, excessive oxidant concentration is a primary cause of this compound degradation.[4]

  • Control Temperature: Higher temperatures can accelerate both gold dissolution and this compound decomposition.[6] Finding the optimal temperature is crucial.

  • Utilize Stabilizing Agents: Additives like sodium sulfite can significantly reduce this compound consumption by regenerating it from its oxidation product, formamidine disulfide.[7]

  • Acid Pre-leach: For ores with high impurity content, an acid pre-leach can remove species that catalyze this compound degradation.[11]

Frequently Asked Questions (FAQs)

Q1: What is gold surface passivation in this compound leaching?

A1: Gold surface passivation is the formation of a non-reactive layer on the gold surface that hinders or stops the dissolution of gold into the this compound solution.[1][13] This layer is often composed of elemental sulfur, which is a decomposition product of this compound, or other species that block the active sites for the leaching reaction.[2][3]

Q2: What are the main causes of gold passivation?

A2: The primary causes of gold passivation during this compound leaching include:

  • Oxidation and Decomposition of this compound: The oxidant required for gold dissolution can also oxidize this compound, leading to the formation of formamidine disulfide, and subsequently elemental sulfur and cyanamide, which can passivate the gold surface.[2]

  • Presence of Certain Ions: Some ions present in the ore can catalyze the decomposition of this compound. For instance, pyrite (B73398) has been shown to accelerate the decomposition rate of this compound.[14]

  • Incorrect pH: Operating outside the optimal pH range can lead to instability of the leaching system and the formation of passivating films.[1]

Q3: How can I visually identify if passivation is occurring?

A3: While direct visual confirmation on a microscopic level requires surface analysis techniques like SEM or AFM[1], a key indicator during the experiment is a significant decrease or complete halt in the gold leaching rate over time, even with sufficient reagents present. In some cases, a grey-black film may be observed on the gold surface.[15]

Q4: What is the role of ferric ions (Fe³⁺) in this compound leaching and how does it relate to passivation?

A4: Ferric ion is a commonly used oxidant in acidic this compound leaching to facilitate the dissolution of gold.[11] However, its concentration must be carefully controlled. While it is necessary to oxidize gold, an excess of Fe³⁺ will also oxidize and decompose this compound, leading to the formation of elemental sulfur and subsequent passivation of the gold surface.[4][11]

Q5: Are there any alternatives to ferric sulfate as an oxidant?

A5: Yes, other oxidants have been studied, including hydrogen peroxide (H₂O₂), sodium peroxide, ozone, and potassium permanganate.[11] However, similar to ferric ions, their concentrations must be optimized to avoid excessive this compound degradation. For example, high concentrations of hydrogen peroxide have been shown to reduce gold recovery.[5]

Q6: Can temperature affect gold passivation?

A6: Yes, temperature is a critical parameter. While increasing the temperature can enhance the kinetics of gold dissolution, it can also accelerate the decomposition of this compound, which increases the risk of passivation.[6] Therefore, an optimal temperature that balances leaching rate and reagent stability should be determined experimentally.

Data Presentation

Table 1: Effect of Oxidant Concentration on Gold Leaching

OxidantConcentrationEffect on Gold RecoveryReference
Fe₂(SO₄)₃6 g/LOptimal for Au and Ag leaching in one study.[5]
H₂O₂2 g/LHigher recovery than at 4 g/L and 6 g/L.[5]
H₂O₂4 g/LLower recovery than at 2 g/L.[5]
H₂O₂6 g/LLowest recovery among the tested concentrations.[5]

Table 2: Additives for Preventing Passivation and Their Effects

AdditiveRecommended ConditionsMechanism of ActionEffect on Gold ExtractionReference
Sodium Sulfite (Na₂SO₃)4.5 g/L in a pH 2 mediumReduces formamidine disulfide back to this compound, preventing sulfur formation.Increased from 12 g/kg to 3 g/kg of ore with over 95% recovery.[7][16]
Sodium Silicate (Na₂SiO₃)0.09 M at pH 11Stabilizes alkaline this compound, inhibiting its decomposition.Promotes Au dissolution; activation energy decreased from 183.76 to 98.07 kJ/mol.[8][9][17]
Sodium Lignosulfonate0.6 g/LPrevents particle agglomeration and coating by sulfur passivation layer.Increased gold extraction from 93.6% to 96.5%.[10]

Experimental Protocols

Protocol 1: Standard this compound Leaching Experiment for Gold

This protocol outlines a general procedure for a laboratory-scale gold leaching experiment using this compound.

1. Materials and Reagents:

  • Gold-bearing ore sample, ground to a specific particle size (e.g., <75 microns).[6]

  • This compound (CS(NH₂)₂).

  • Oxidizing agent (e.g., Ferric Sulfate, Fe₂(SO₄)₃).

  • Sulfuric acid (H₂SO₄) for pH adjustment.

  • Deionized water.

  • Leaching vessel (e.g., beaker or flask).

  • Magnetic stirrer or overhead stirrer.

  • pH meter.

  • Filtration apparatus.

  • Analytical instrument for gold determination (e.g., AAS, ICP-MS).

2. Procedure:

  • Prepare the leaching solution by dissolving the desired amounts of this compound and the oxidizing agent in deionized water.

  • Adjust the pH of the solution to the target value (e.g., 1.5) using sulfuric acid.[18]

  • Place a known mass of the ground ore into the leaching vessel to achieve the desired pulp density (e.g., 10%).[5]

  • Add the prepared leaching solution to the ore and start agitation at a constant speed (e.g., 400 rpm).[5][18]

  • Maintain a constant temperature using a water bath if required (e.g., 35 °C).[18]

  • Monitor and adjust the pH periodically throughout the experiment.

  • At specified time intervals, withdraw an aliquot of the slurry.

  • Filter the aliquot immediately to separate the pregnant solution from the solid residue.

  • Analyze the gold concentration in the pregnant solution using a suitable analytical technique.

  • Calculate the gold extraction percentage based on the initial gold content of the ore.

Protocol 2: Electrochemical Evaluation of Gold Passivation

This protocol describes the use of cyclic voltammetry to study the electrochemical behavior of gold in a this compound solution.

1. Materials and Reagents:

  • Electrochemical cell with a three-electrode setup:

    • Working electrode: Gold electrode.

    • Reference electrode: e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter electrode: e.g., Platinum wire.

  • Potentiostat/Galvanostat.

  • Electrolyte solution containing a known concentration of this compound, supporting electrolyte (e.g., H₂SO₄), and oxidant.

2. Procedure:

  • Polish the gold working electrode to a mirror finish and clean it thoroughly.

  • Assemble the electrochemical cell with the three electrodes immersed in the electrolyte solution.

  • Perform cyclic voltammetry by scanning the potential of the working electrode between defined limits at a specific scan rate.

  • Record the resulting current-potential curve (voltammogram).

  • Analyze the voltammogram for peaks corresponding to gold dissolution and the oxidation of this compound. The presence of passivation is indicated by a decrease in the anodic current upon repeated cycles or a shift in peak potentials.[13]

Visualizations

Caption: Mechanism of gold surface passivation by elemental sulfur.

Troubleshooting_Workflow Start Start: Low Gold Recovery Check_Oxidant Check Oxidant Concentration Start->Check_Oxidant Adjust_Oxidant Optimize Oxidant Level Check_Oxidant->Adjust_Oxidant Not Optimal Check_pH Check pH Check_Oxidant->Check_pH Optimal Adjust_Oxidant->Check_pH Adjust_pH Adjust pH to 1-2 Check_pH->Adjust_pH Not Optimal Add_Stabilizer Consider Additives/Stabilizers Check_pH->Add_Stabilizer Optimal Adjust_pH->Add_Stabilizer Select_Stabilizer Select & Add Stabilizer (e.g., Na₂SO₃) Add_Stabilizer->Select_Stabilizer Yes Mechanical_Activation Consider Mechanical Activation Add_Stabilizer->Mechanical_Activation No End End: Improved Recovery Select_Stabilizer->End Mechanical_Activation->End

Caption: Troubleshooting workflow for low gold recovery.

Prevention_Strategies cluster_params cluster_additives cluster_pretreatment Goal Prevent Gold Passivation Control_Parameters Control Leaching Parameters Goal->Control_Parameters Use_Additives Use Additives & Stabilizers Goal->Use_Additives Pretreatment Ore Pre-treatment Goal->Pretreatment Optimize Oxidant Optimize Oxidant Control_Parameters->Optimize Oxidant Maintain pH (1-2) Maintain pH (1-2) Control_Parameters->Maintain pH (1-2) Control Temperature Control Temperature Control_Parameters->Control Temperature Sodium Sulfite Sodium Sulfite Use_Additives->Sodium Sulfite Sodium Silicate Sodium Silicate Use_Additives->Sodium Silicate Sodium Lignosulfonate Sodium Lignosulfonate Use_Additives->Sodium Lignosulfonate Acid Pre-leach Acid Pre-leach Pretreatment->Acid Pre-leach Mechanical Activation Mechanical Activation Pretreatment->Mechanical Activation

Caption: Key strategies to prevent gold passivation.

References

Optimizing pH and oxidant levels for thiourea-based gold extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiourea-Based Gold Extraction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guidance and frequently asked questions to optimize pH and oxidant levels in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-based gold leaching, providing potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low Gold Recovery

Question: My gold recovery is significantly lower than expected. What are the likely causes and how can I fix this?

Answer: Low gold recovery can stem from several factors related to pH, oxidant levels, reagent stability, and ore characteristics.

Potential Causes & Solutions:

  • Suboptimal pH: this compound leaching is highly pH-sensitive. The optimal range is typically acidic, between pH 1.0 and 2.0.[1][2] If the pH is too high (e.g., above 2.7), ferric ions can precipitate, and this compound becomes unstable.[3] If the pH is too low, it can increase this compound consumption.[2]

    • Solution: Regularly monitor and adjust the pH of the leaching solution using sulfuric acid (H₂SO₄).[4][5] Avoid using hydrochloric acid (HCl) if possible, as H₂SO₄ is often preferred.[5]

  • Incorrect Oxidant Concentration: The concentration of the oxidant (e.g., ferric sulfate (B86663) or hydrogen peroxide) is critical.

    • Inadequate Oxidant: Insufficient oxidant will lead to a slow gold dissolution rate.[6] The electrochemical potential of the solution should be maintained to facilitate gold oxidation.[5]

    • Excessive Oxidant: Too much oxidant can rapidly decompose this compound, reducing its availability to complex with gold and potentially forming passivation layers (like elemental sulfur) on the gold surface.[6][7] For example, increasing H₂O₂ concentration from 2 g/L to 6 g/L has been shown to decrease gold recovery.[1]

    • Solution: Optimize the oxidant concentration through systematic testing. For ferric sulfate (Fe₂(SO₄)₃), concentrations around 6 g/L have been found to be effective.[1] For hydrogen peroxide (H₂O₂), a proper this compound-to-H₂O₂ ratio is crucial to prevent rapid degradation.[5]

  • This compound Decomposition: this compound is unstable and can degrade due to high temperatures, excessive oxidant levels, or prolonged leaching times, leading to high reagent consumption and reduced efficiency.[2][8]

    • Solution: Control the temperature, as higher temperatures can accelerate this compound decomposition.[8] While temperatures up to 60°C can increase dissolution rates, they must be balanced with reagent stability.[4][5] Ensure the oxidant level is not excessively high.

  • Surface Passivation: Decomposition byproducts of this compound, such as elemental sulfur or other species, can form a coating on the gold surface, preventing further leaching.[2][6][7]

    • Solution: This is often linked to excess oxidant. Re-evaluate and lower the oxidant concentration. Ensure proper mixing to keep surfaces clean.

  • Presence of Interfering Minerals: Minerals like pyrite (B73398) can catalyze the decomposition of this compound, especially in the presence of excess ferric ions, leading to high reagent consumption and lower gold recovery.[3][6][9]

    • Solution: Consider a pre-treatment step, such as roasting, to remove sulfide (B99878) minerals before leaching.[3][5] This has been shown to significantly decrease this compound decomposition and improve gold recovery.[3]

Issue 2: High Reagent Consumption

Question: I am experiencing unusually high consumption of this compound and/or acid. What is causing this and how can I mitigate it?

Answer: High reagent consumption is a primary challenge in this compound leaching, often making the process economically unviable if not controlled.

Potential Causes & Solutions:

  • This compound Oxidation by Excess Oxidant: This is the most common cause. Ferric ions (Fe³⁺) and hydrogen peroxide, while necessary, will readily oxidize and decompose this compound if present in excess.[10][11]

    • Solution: Carefully control the oxidant-to-thiourea ratio. The goal is to maintain an electrochemical potential sufficient for gold dissolution without causing rampant this compound degradation.[5] Reduce the oxidant concentration to the minimum level required for effective leaching.

  • Catalytic Decomposition by Minerals: As mentioned previously, certain minerals in the ore, particularly pyrite and some soluble iron oxides, can accelerate the redox reaction between the oxidant and this compound.[3][6][9]

    • Solution: Ore mineralogy analysis is key. If catalytic minerals are present, a pre-treatment step like roasting or a preliminary acid wash may be necessary to remove them.[3]

  • High Temperature: While moderate heat can improve kinetics, temperatures exceeding an optimal point (e.g., above 45-60°C) can significantly accelerate the thermal degradation of this compound.[2][8]

    • Solution: Optimize the leaching temperature. Conduct experiments at various temperatures (e.g., 25°C, 45°C, 60°C) to find the best balance between gold dissolution rate and this compound stability.[2][4]

  • Incorrect pH: Operating at a pH outside the optimal 1.0-2.0 range can increase reagent consumption. A very low pH can accelerate this compound decomposition.[2]

    • Solution: Maintain the pH strictly within the optimal range. Implement automated pH control for larger-scale experiments.

  • Complexation with Other Metals: Base metals present in the ore (e.g., copper) can form complexes with this compound, consuming the reagent.[9][10]

    • Solution: A pre-leaching step with acid can sometimes remove acid-soluble base metals before the main this compound leaching stage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound-based gold leaching?

A1: The optimal pH is generally in the acidic range of 1.0 to 2.0.[1][2] This range ensures the stability of the gold-thiourea complex and keeps the this compound reagent itself relatively stable.[5][12] It is crucial to maintain this pH, as higher values can lead to the precipitation of iron (if used as an oxidant) and decomposition of this compound.[3]

Q2: Which oxidant is better: Ferric Sulfate (Fe₂(SO₄)₃) or Hydrogen Peroxide (H₂O₂)?

A2: Both oxidants are effective, but their suitability depends on the specific ore and process conditions.

  • Ferric Sulfate (Fe³⁺): It is a very effective and commonly used oxidant. It is often considered more suitable for a standard this compound leach.[13] However, excess Fe³⁺ is a primary cause of this compound decomposition, and its concentration must be carefully controlled.[11] It can also form complexes with this compound, leading to higher consumption.

  • Hydrogen Peroxide (H₂O₂): H₂O₂ is also a powerful oxidant and has been shown to yield high gold dissolution.[5] However, it is highly reactive and can lead to very rapid this compound decomposition if its concentration is not optimized, potentially reducing gold recovery.[1] The choice often comes down to empirical testing to see which oxidant provides better kinetics and lower reagent consumption for a specific ore.

Q3: Can I perform this compound leaching in an alkaline solution?

A3: While possible, it is generally not recommended. This compound is unstable in alkaline solutions and decomposes rapidly.[12][14] Most research and successful applications operate in acidic media (pH 1-2) where this compound is more stable.[2][6] Some studies have explored alkaline this compound leaching but require stabilizers like sodium sulfite (B76179) to prevent rapid degradation.[14][15]

Q4: What is the role of formamidine (B1211174) disulfide (FDS)?

A4: Formamidine disulfide (FDS) is the initial oxidation product of this compound. It is also an effective oxidant for gold and can participate in the leaching reaction.[6][16] The process involves a cycle where FDS is formed, oxidizes the gold, and is reduced back to this compound. However, FDS can further decompose into products like elemental sulfur, which can passivate the gold surface and halt the leaching process.[7]

Q5: How does temperature affect the leaching process?

A5: Temperature has a dual effect. Increasing the temperature (e.g., up to 60°C) can significantly increase the rate of gold dissolution.[4][5] However, higher temperatures also accelerate the rate of this compound decomposition.[2][8] Therefore, an optimal temperature must be determined experimentally to maximize gold extraction while minimizing reagent loss.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies for easy comparison.

Table 1: Optimal Leaching Parameters from Experimental Studies

ParameterThis compound (g/L)Oxidant TypeOxidant Conc.pHTemp. (°C)Time (h)Gold Recovery (%)Reference
Study 140H₂O₂0.5 M1.060696.2[4][5][17]
Study 230Fe₂(SO₄)₃6 g/L1.050498.3[1]
Study 36Fe³⁺9.33 g/L1.535477.6[2]
Study 420-60H₂O₂-1.0606>90[5]

Table 2: Effect of Oxidant Concentration on Gold Recovery

OxidantConcentrationConditionsGold Recovery (%)Silver Recovery (%)Reference
H₂O₂2 g/L30 g/L this compound, pH 122.2241.32[1]
H₂O₂4 g/L30 g/L this compound, pH 113.3340.22[1]
H₂O₂6 g/L30 g/L this compound, pH 111.1110.47[1]
Fe₂(SO₄)₃2 g/L30 g/L this compound, pH 180.0073.02[1]
Fe₂(SO₄)₃4 g/L30 g/L this compound, pH 186.6778.02[1]
Fe₂(SO₄)₃6 g/L30 g/L this compound, pH 198.3188.57[1]

Experimental Protocols

Protocol 1: General Procedure for this compound Leaching of Gold Ore

This protocol outlines a standard laboratory procedure for evaluating gold extraction from an ore sample using a this compound-acid-oxidant system.

1. Ore Preparation:

  • Crush and grind the gold-bearing ore to a desired particle size (e.g., 80% passing 75 µm) to ensure adequate liberation of gold particles.

  • Homogenize the ground ore powder before taking samples.

2. Leaching Setup:

  • Prepare a jacketed glass reactor vessel equipped with an overhead mechanical stirrer, a pH probe, a redox potential (Eh) probe, and a sampling port.

  • Use a water bath connected to the reactor jacket to maintain a constant temperature.

3. Solution Preparation:

  • For a 1 L slurry at 20% pulp density, add 800 mL of deionized water to the reactor.

  • Begin stirring at a consistent rate (e.g., 400 rpm) to keep solids in suspension.

  • Slowly add concentrated sulfuric acid (H₂SO₄) to adjust the water to the target starting pH (e.g., pH 1.5).[2]

  • Add the desired amount of oxidant (e.g., 6 g of Fe₂(SO₄)₃).[1] Allow it to dissolve completely.

  • Once the pH and temperature are stable, add the required mass of this compound (e.g., 30 g) and allow it to dissolve.[1]

4. Leaching Experiment:

  • Add 200 g of the prepared ore to the solution to initiate the leach test (time t=0).

  • Maintain the target temperature (e.g., 50°C) and pH (e.g., 1.5) throughout the experiment.[1][2] Make small additions of H₂SO₄ as needed to control the pH.

  • Extract slurry samples (e.g., 10 mL) at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours).

5. Sample Analysis:

  • Immediately filter each slurry sample through a syringe filter (0.45 µm) to separate the pregnant leach solution from the solid residue.

  • Analyze the pregnant solution for dissolved gold concentration using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Wash the solid residue with acidified water, dry it, and analyze it for remaining gold content to calculate extraction efficiency.

Visualizations

Experimental Workflow

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Ore Preparation (Crush & Grind) B Leaching Slurry Prep (H₂O + H₂SO₄) A->B Ground Ore C Add Oxidant (e.g., Fe₂(SO₄)₃) B->C D Add this compound C->D E Add Ore to Reactor (Start Leaching, t=0) D->E F Monitor & Control pH, Temp, Stirring E->F Leaching in Progress G Take Slurry Samples (at t = 0, 1, 2... hrs) F->G H Leaching Time Complete? G->H H->F No I Filter Samples (Solid/Liquid Separation) H->I Yes J Analyze Liquid (AAS/ICP) & Solid Residue I->J K Calculate Gold Recovery J->K

Caption: Workflow for a typical lab-scale this compound leaching experiment.

Key Parameter Relationships

G param param effect_pos effect_pos effect_neg effect_neg outcome outcome pH pH (1.0 - 2.0) pH_pos Stabilizes This compound Complex pH->pH_pos pH_neg Prevents Fe Precipitation pH->pH_neg Oxidant Oxidant Conc. (Optimized) Oxidant_pos Oxidizes Gold (Au -> Au+) Oxidant->Oxidant_pos Oxidant_neg Decomposes this compound (If excess) Oxidant->Oxidant_neg Temp Temperature (Optimized) Temp_pos Increases Leaching Kinetics Temp->Temp_pos Temp_neg Increases this compound Decomposition Temp->Temp_neg GoldRecovery Gold Recovery ReagentConsumption Reagent Consumption pH_pos->GoldRecovery + pH_neg->GoldRecovery + Oxidant_pos->GoldRecovery + Oxidant_neg->GoldRecovery - (Passivation) Oxidant_neg->ReagentConsumption + Temp_pos->GoldRecovery + Temp_neg->ReagentConsumption +

Caption: Interplay of pH, oxidant, and temperature on leaching outcomes.

References

Technical Support Center: Disposal and Waste Management of Thiourea in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the safe disposal and waste management of thiourea in a laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with this compound waste?

A1: this compound is classified as a hazardous substance. Key hazards include being harmful if swallowed, suspected of causing cancer, and being toxic to aquatic life with long-lasting effects.[1][2][3] Improper disposal can lead to environmental contamination and potential health risks.

Q2: Can I dispose of small amounts of this compound waste down the drain?

A2: No, you should never dispose of this compound or its waste down the drain.[4] It is toxic to aquatic organisms and can persist in the environment.[1][2] All this compound waste must be treated as hazardous waste and disposed of according to institutional and local regulations.[5][6]

Q3: What personal protective equipment (PPE) should I wear when handling this compound waste?

A3: When handling this compound waste, you must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7] If there is a risk of generating dust or aerosols, respiratory protection should also be used.[8]

Q4: How should I store this compound waste before disposal?

A4: this compound waste should be stored in a clearly labeled, sealed, and compatible container.[5][7] The container should be marked as "Hazardous Waste" and include the chemical name "this compound".[7] Store the waste in a designated, well-ventilated area away from incompatible materials.

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents (e.g., potassium permanganate, sodium hypochlorite (B82951), peroxides), strong acids, and strong bases.[1] Do not mix this compound waste with these substances unless following a specific, validated neutralization protocol.

Q6: What is the US EPA waste code for this compound?

A6: The US Environmental Protection Agency (EPA) has assigned the waste code U219 to this compound when it is a discarded commercial chemical product, off-specification species, container residue, or spill residue.[9]

Troubleshooting Guide

Issue Possible Cause Solution
Accidental Spill of this compound Powder Improper handling or container failure.1. Evacuate the immediate area and ensure it is well-ventilated.[7] 2. Wear appropriate PPE, including respiratory protection. 3. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[1][7] 4. For larger spills, contain the spill and follow your institution's emergency procedures.
Uncertainty about Disposal Regulations Lack of familiarity with local and institutional policies.1. Do not guess. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. 2. Consult the Safety Data Sheet (SDS) for this compound, which provides disposal considerations.[1][2][5][6]
Neutralization Reaction Not Proceeding as Expected Incorrect reagent concentrations, pH, or temperature.1. Verify the concentrations of all reagents. 2. Monitor and adjust the pH of the solution as specified in the protocol. 3. Ensure the reaction is being carried out at the recommended temperature. 4. If the issue persists, consult with your EHS department or a qualified chemist.
Generation of Noxious Odors During Treatment Potential formation of volatile sulfur compounds.1. Ensure the waste treatment procedure is performed in a well-ventilated fume hood. 2. Maintain the pH of the reaction mixture in the alkaline range as specified in protocols to minimize the formation of volatile sulfur compounds.

Quantitative Data on this compound Oxidation for Waste Treatment

The following table summarizes key parameters from studies on the oxidation of this compound for waste treatment. Note that these are primarily from research contexts and may require adaptation for specific laboratory waste streams.

Oxidizing AgentpHTemperature (°C)Reaction TimeEfficiency/Observations
Ozone (O₃)7.3209 minutes94% degradation of a 3 g/L this compound solution.
Ferrate(VI) (FeO₄²⁻)9.022VariesEffective for destruction in synthetic boiler cleaning wastes.
Potassium Permanganate (KMnO₄)Acidic40-50VariesProceeds through the formation of colloidal MnO₂.
Sodium Hypochlorite (NaOCl)Alkaline20-60VariesUsed to decompose urea (B33335) (a product of this compound oxidation).

Experimental Protocols

Protocol 1: Two-Step Oxidation for Dilute Aqueous this compound Waste

This protocol is based on the principle of first oxidizing this compound to urea, followed by the decomposition of urea. This method is suitable for dilute aqueous solutions of this compound. Always perform this procedure in a certified chemical fume hood while wearing appropriate PPE.

Materials:

  • Dilute this compound waste solution (e.g., <1% w/v)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Sodium Hypochlorite (NaOCl) solution (commercial bleach, ~5-6%)

  • Stir plate and stir bar

  • pH meter or pH paper

  • Large beaker (at least twice the volume of the waste)

Procedure:

Step 1: Oxidation of this compound to Urea

  • Place the beaker containing the this compound waste solution on the stir plate and begin stirring.

  • Adjust the pH of the solution to be alkaline (pH > 10) by slowly adding 1 M NaOH solution.

  • Slowly and carefully add 30% hydrogen peroxide to the solution. A general guideline is to use a molar excess of H₂O₂ relative to the estimated amount of this compound. The reaction is exothermic, so add the H₂O₂ in small portions to control the temperature.

  • Allow the mixture to react for at least 2 hours with continuous stirring.

Step 2: Decomposition of Urea

  • Ensure the pH of the solution is still alkaline (pH > 9).

  • Slowly add sodium hypochlorite solution to the reaction mixture. Use a molar excess of NaOCl relative to the initial amount of this compound.

  • Continue stirring for several hours or overnight to ensure complete decomposition.

  • After the reaction is complete, neutralize the solution to a pH between 6 and 8 with a suitable acid (e.g., dilute hydrochloric acid).

  • The final solution may be suitable for drain disposal, but it is critical to confirm this with your institution's EHS department as local regulations may vary.

Visualizations

Thiourea_Waste_Disposal_Workflow start This compound Waste Generated collect Collect in a Labeled, Sealed, Compatible Container start->collect identify Identify Waste Type collect->identify solid Solid this compound Waste identify->solid Solid aqueous Aqueous this compound Waste identify->aqueous Aqueous dispose Dispose via Institutional Hazardous Waste Program solid->dispose concentrated Concentrated (>1%) or Contains Other Hazards? aqueous->concentrated dilute Dilute Aqueous Waste (<1%) concentrated->dilute No concentrated->dispose Yes treat Consider On-site Treatment (e.g., Two-Step Oxidation) Consult EHS dilute->treat treat->dispose If not feasible or permitted end Waste Disposed dispose->end

Caption: Decision workflow for this compound waste management.

Thiourea_Neutralization_Pathway This compound This compound (in alkaline solution) urea Urea This compound->urea Step 1: Oxidation h2o2 Hydrogen Peroxide (H₂O₂) h2o2->urea products Nitrogen Gas (N₂) + CO₂ + H₂O + Salts urea->products Step 2: Decomposition naocl Sodium Hypochlorite (NaOCl) naocl->products

Caption: Two-step chemical neutralization pathway for this compound.

References

Technical Support Center: Stabilizing Thiourea Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the preparation, stabilization, and troubleshooting of thiourea solutions for experimental applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound solution instability?

A1: this compound solutions are susceptible to degradation through two primary pathways: oxidation and hydrolysis.[1] The rate of degradation is influenced by several factors, including pH, temperature, exposure to light, and the presence of oxidizing agents or metal ions.[1][2]

Q2: What are the visible signs of this compound degradation in a solution?

A2: Degradation of a this compound solution can be indicated by a number of observable changes. These include the development of a yellowish tint, the formation of a precipitate, or the emission of a sulfurous or ammonia-like odor. Inconsistent experimental results are also a strong indicator that your this compound solution may have degraded.

Q3: How can I prolong the shelf-life of my this compound solutions?

A3: To prolong the shelf-life of this compound solutions, it is crucial to control the factors that promote degradation. This includes storing the solution in a cool, dark place, using deoxygenated solvents, and adjusting the pH to a neutral or slightly acidic range. Additionally, the use of stabilizers such as antioxidants or chelating agents can significantly inhibit degradation pathways.

Q4: What types of stabilizers are effective for this compound solutions?

A4: Antioxidants are effective in preventing oxidative degradation. For situations where metal-catalyzed degradation is a concern, the addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) is beneficial. In specific applications, such as gold leaching, inorganic stabilizers like sodium sulfite (B76179) and sodium silicate (B1173343) have been shown to be effective.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions and provides actionable steps for resolution.

Problem Possible Cause(s) Recommended Action(s)
Solution turns yellow Oxidation of this compound.Prepare fresh solution using deoxygenated solvent. Store the solution under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant to the solution.
Precipitate forms in the solution Degradation leading to insoluble products. Exceeding solubility limits.Prepare a fresh solution. If storing solutions, filter them before use. Consider storing at a lower temperature if solubility allows. Ensure the concentration is within the solubility limit for the given solvent and temperature.
Inconsistent experimental results Degradation of the this compound solution leading to lower effective concentration.Use a freshly prepared solution for each experiment. Verify the purity of the stored solution using an appropriate analytical method (e.g., HPLC) before use. Implement a stabilization protocol for your solutions.
Ammonia or sulfur-like odor Thermal decomposition or hydrolysis.Verify that the storage temperature is within the recommended range (cool environment). Ensure the container is properly sealed to prevent exposure to atmospheric moisture.

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution

This protocol outlines the preparation of a 1 M this compound stock solution with enhanced stability for general laboratory use.

Materials:

  • This compound (high purity)

  • Deionized water (degassed)

  • Antioxidant (e.g., Ascorbic acid)

  • EDTA (disodium salt)

  • Sterile, amber glass storage bottle

  • Standard laboratory glassware and equipment (beakers, graduated cylinders, magnetic stirrer, stir bars)

  • Filtration apparatus (0.22 µm filter)

Procedure:

  • Solvent Degassing: To minimize dissolved oxygen, degas a sufficient volume of deionized water by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. Alternatively, use commercially available deoxygenated water.

  • Dissolution of Stabilizers:

    • In a clean beaker, dissolve EDTA (e.g., to a final concentration of 1 mM) in the degassed water with stirring.

    • Once the EDTA is fully dissolved, add the antioxidant (e.g., ascorbic acid to a final concentration of 0.1% w/v) and stir until dissolved.

  • Dissolution of this compound:

    • Slowly add the pre-weighed this compound to the stabilizer-containing water while stirring continuously.

    • Continue stirring until the this compound is completely dissolved. Avoid heating the solution, as this can accelerate degradation.

  • Final Volume Adjustment: Carefully transfer the solution to a volumetric flask and add degassed water to reach the final desired volume.

  • Sterile Filtration and Storage:

    • Filter the solution through a 0.22 µm sterile filter into a sterile, amber glass storage bottle to remove any particulates and potential microbial contamination.

    • Purge the headspace of the bottle with an inert gas before sealing tightly.

    • Store the stabilized solution at 2-8°C, protected from light.

Protocol for Stability-Indicating HPLC Analysis of this compound

This method can be used to assess the stability of this compound solutions by separating the parent compound from its degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 95:5 v/v). The addition of a buffer like phosphoric acid may be necessary to control pH and improve peak shape.
Flow Rate 1.0 mL/min
Detection UV detector at 234 nm or 242 nm
Column Temperature 30°C
Injection Volume 10 µL

Visualizations

Thiourea_Degradation_Pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway This compound This compound (NH2)2CS Formamidine_Disulfide Formamidine Disulfide This compound->Formamidine_Disulfide Oxidizing Agents (e.g., H2O2, O2) Ammonia Ammonia (NH3) This compound->Ammonia Acid/Base Catalysis + H2O Carbon_Disulfide Carbon Disulfide (CS2) This compound->Carbon_Disulfide Acid/Base Catalysis + H2O Thiourea_Dioxide This compound Dioxide (NH2)2CSO2 Formamidine_Disulfide->Thiourea_Dioxide Urea Urea (NH2)2CO Thiourea_Dioxide->Urea

Caption: Primary degradation pathways of this compound in solution.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis Degas_Solvent Degas Solvent Dissolve_Stabilizers Dissolve Stabilizers (Antioxidant, EDTA) Degas_Solvent->Dissolve_Stabilizers Dissolve_this compound Dissolve this compound Dissolve_Stabilizers->Dissolve_this compound Adjust_Volume Adjust to Final Volume Dissolve_this compound->Adjust_Volume Filter Sterile Filter (0.22 µm) Adjust_Volume->Filter Store Store at 2-8°C in Amber Bottle Filter->Store HPLC_Analysis HPLC Analysis Store->HPLC_Analysis Periodic Testing Assess_Degradation Assess Degradation HPLC_Analysis->Assess_Degradation

Caption: Workflow for preparing and assessing stabilized this compound solutions.

References

How to avoid byproduct formation in thiourea condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for thiourea condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for minimizing byproduct formation and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound condensation reactions?

Common byproducts can vary depending on the specific reactants and conditions. Key examples include:

  • Symmetrical Thioureas: These form when synthesizing an unsymmetrical this compound, if the intermediate isothiocyanate reacts with the starting amine instead of the intended second amine.[1]

  • N-Acylureas: This byproduct can arise from the rearrangement of an O-acylisourea intermediate, particularly when using carbodiimide (B86325) coupling agents in the presence of any carboxylic acid contaminants.[1]

  • Phosphorus-Containing Byproducts: These are common when using thionating agents like Lawesson's reagent to convert ureas to thioureas and can be difficult to remove.[1]

  • Hydrolysis Products: The presence of water, especially under acidic or basic conditions with heat, can lead to the hydrolysis of the this compound product.[1]

  • Overalkylation Products: In reactions involving alkylation, such as the synthesis of 4-pyrimidone-2-thioethers, dialkylated impurities can be formed.[2]

  • Heterocyclic Byproducts: this compound can react with 1,3-dicarbonyl compounds or α-haloketones to form pyrimidine (B1678525) or aminothiazole derivatives, respectively.[3][4] These may be desired products in some contexts but are byproducts in others.

Q2: What are the primary causes of byproduct formation?

Byproduct formation is often linked to several factors:

  • Reaction Stoichiometry: Incorrect molar ratios of reactants can lead to side reactions, such as the formation of symmetrical thioureas.[1]

  • Presence of Water: Moisture can cause hydrolysis of reactants or the final product.[1] Anhydrous reaction conditions are often crucial.

  • Reaction Temperature: Excessively high temperatures can lead to the decomposition of reagents or products and promote side reactions.[5]

  • Reagent Purity: Impurities in the starting materials, such as carboxylic acids when using carbodiimides, can lead to unexpected byproducts.[1]

  • Reaction Method: A one-pot synthesis where all reactants are mixed at once can sometimes lead to undesired products compared to a sequential, two-step approach.[1]

Q3: How can I minimize the formation of symmetrical this compound when synthesizing an unsymmetrical version?

The most effective strategy is to control the reaction sequence. A two-step, one-pot method is recommended.[1] First, generate the isothiocyanate intermediate in situ. Once the formation of the isothiocyanate is complete, then add the second, different amine to the reaction mixture.[1] This sequential addition prevents the isothiocyanate from reacting with the initial amine.

Q4: My this compound product appears to be degrading during storage. How can I prevent this?

This compound compounds can be susceptible to degradation from oxidation, light, heat, and moisture.[6] To ensure stability:

  • Storage Conditions: Store solid compounds in a cool, dark, and dry place, inside a tightly sealed, amber glass container.[6]

  • Inert Atmosphere: For highly sensitive compounds, consider purging the container with an inert gas like nitrogen or argon before sealing.[6]

  • Solutions: Prepare solutions fresh before use. If storage is necessary, filter the solution and consider refrigerating it to slow degradation.[6]

  • Stabilizers: For some derivatives in solution, adding antioxidants or, for metal-sensitive compounds, chelating agents like EDTA can inhibit degradation.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound condensation reactions.

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Unexpected formation of symmetrical this compound The in-situ generated isothiocyanate is reacting with the starting amine.[1]Employ a two-step, one-pot method: ensure the complete formation of the isothiocyanate before adding the second amine.[1] Carefully control the stoichiometry of the reactants.
Presence of phosphorus-containing impurities Use of Lawesson's reagent for thionation.[1]Implement a workup procedure involving treatment with ethanol (B145695) or ethylene (B1197577) glycol to decompose the phosphorus byproduct into more easily separable compounds.[1]
Low yield and signs of product hydrolysis (e.g., ammonia (B1221849) odor) Presence of water in the reaction, especially under heat or acidic/basic conditions.[1][6]Ensure all reactants and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[1]
Formation of an N-acylurea byproduct Rearrangement of an intermediate when using carbodiimide coupling agents, often due to carboxylic acid contaminants.[1]Ensure all reactants and solvents are free of carboxylic acid impurities. Purify starting materials if necessary.
Formation of pyrimidine or thiazole (B1198619) byproducts The reaction involves a 1,3-dicarbonyl or α-haloketone species, which can cyclize with this compound.[3][4]Modify the reaction substrate to remove the reactive dicarbonyl or α-haloketone moiety if it is not the intended reaction partner. Alternatively, adjust reaction conditions (e.g., temperature, catalyst) to favor the desired condensation over heterocycle formation.
Product is an oil or fails to crystallize The product may be non-crystalline at room temperature, or impurities are inhibiting crystallization.[7]Purify the product using column chromatography. Alternatively, attempt trituration by stirring the oil vigorously with a poor solvent (e.g., hexane) to induce crystallization.[7]

Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas from Isothiocyanate and Amine

This protocol outlines a standard method for this compound synthesis, which is generally high-yielding.[1]

  • Preparation: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere.

  • Addition: Add the isothiocyanate (1.0-1.1 equivalents) to the solution. If the reaction is exothermic, add it dropwise.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Gentle heating can be applied if the reaction is slow.

  • Workup: Once the limiting reactant is consumed (as per TLC), concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[1][5]

Protocol 2: Workup for Removal of Phosphorus Byproducts

This procedure is useful when Lawesson's reagent is used for thionation.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Decomposition: Add ethanol or ethylene glycol to the reaction mixture and stir. This helps to decompose the phosphorus-containing byproduct.[1]

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by standard methods such as column chromatography or recrystallization to separate the desired this compound from the decomposed byproduct fragments.[1]

Visualizations

Reaction Pathway: Desired Product vs. Symmetrical Byproduct

G cluster_step1 Step 1: Intermediate Formation cluster_step2_desired Desired Pathway cluster_step2_byproduct Byproduct Pathway reactant reactant intermediate intermediate product product byproduct byproduct condition condition Amine1 Amine 1 (R1-NH2) ITC Isothiocyanate Intermediate (R1-NCS) Amine1->ITC + CS2 Amine2 Amine 2 (R2-NH2) CS2 CS2 or equivalent Desired Unsymmetrical this compound (R1-NH-C(S)-NH-R2) ITC->Desired + Amine 2 Byproduct Symmetrical this compound (R1-NH-C(S)-NH-R1) ITC->Byproduct + Amine 1 (excess/premature)

Caption: Formation of desired unsymmetrical this compound vs. symmetrical byproduct.

Troubleshooting Workflow for Byproduct Formation

G start start decision decision action action result result problem problem A Byproduct Detected in Reaction B Identify Byproduct (NMR, MS, etc.) A->B C Is it Symmetrical This compound? B->C D Is it Hydrolysis Product? C->D No F Use 2-step method: 1. Form Isothiocyanate 2. Add second Amine C->F Yes E Is it from Reagent Impurity? D->E No G Use Anhydrous Solvents & Reagents Run under Inert Gas D->G Yes H Purify Starting Materials (e.g., remove acids) E->H Yes I Monitor Reaction by TLC E->I No J Problem Resolved F->J G->J H->J I->J G cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes parameter parameter outcome outcome Temp Temperature Yield Product Yield Temp->Yield Rate Reaction Rate Temp->Rate Byproducts Byproduct Formation Temp->Byproducts Stoich Stoichiometry Stoich->Yield Stoich->Byproducts Purity Reagent Purity Purity->Yield Purity->Byproducts Solvent Solvent Choice Solvent->Yield Solvent->Rate

References

Troubleshooting low yields in pyrimidine synthesis using thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrimidine (B1678525) synthesis using thiourea, with a particular focus on the Biginelli reaction.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction with this compound is resulting in a very low yield. What are the most common reasons for this?

A1: Low yields in the classical Biginelli reaction are a well-documented issue. The primary causes often include suboptimal reaction conditions, the choice of catalyst, reactant purity, and incorrect stoichiometry. Traditional methods using strong mineral acids often require long reaction times and harsh conditions, which can lead to degradation of reactants or products.

Q2: How critical is the choice of catalyst, and what are the modern alternatives to strong acids like HCl?

A2: The catalyst plays a crucial role in the Biginelli reaction; in its absence, the yield is often very low or nonexistent.[1][2] Modern catalysts offer significant advantages such as milder reaction conditions, shorter reaction times, higher yields, and simpler workups.[3] Effective alternatives to traditional strong acids include:

  • Lewis acids: Metal triflates (e.g., Yb(OTf)₃), and metal halides (e.g., FeCl₃, ZnCl₂, InBr₃).[4][5]

  • Brønsted acids: p-Toluenesulfonic acid (p-TSA).[6]

  • Heterogeneous catalysts: KSF clay, and various supported catalysts that can be easily recovered and reused.[5][7]

  • Organocatalysts: Chiral bifunctional primary amine-thiourea catalysts for asymmetric synthesis.[8]

Q3: Can this reaction be performed without a solvent?

A3: Yes, solvent-free conditions have proven to be highly effective for the Biginelli reaction, often leading to shorter reaction times and higher yields.[9][10] This approach is also more environmentally friendly. Ball milling is another solvent-free technique that has demonstrated excellent yields (>98%) without the need for a catalyst.[11]

Q4: I'm observing a significant amount of a yellow, fluorescent byproduct. What is it and how can I prevent its formation?

A4: This is likely a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP) byproduct. This side reaction is favored at higher temperatures and occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (which can form from the decomposition of urea/thiourea). To minimize its formation, it is advisable to run the reaction at a lower temperature.

Q5: What is the generally accepted mechanism for the Biginelli reaction?

A5: The most widely accepted mechanism involves an acid-catalyzed condensation of the aldehyde and this compound to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to this intermediate, and subsequent cyclization and dehydration to yield the final dihydropyrimidinone or thione.[4]

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to troubleshooting and optimizing your pyrimidine synthesis.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution
Inactive or Inefficient Catalyst The catalyst is essential for good yields.[1] If using a reusable catalyst, it may need regeneration. For Brønsted acids, ensure the concentration is appropriate. Consider screening different Lewis or Brønsted acid catalysts.
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions. Perform small-scale reactions at various temperatures (e.g., 60°C, 80°C, 100°C) to determine the optimum.[12][13]
Incorrect Stoichiometry Accurately weigh all reactants and verify the molar ratios. A common ratio is 1:1:1.5 for aldehyde:β-ketoester:this compound.[6]
Impure Reactants Use high-purity starting materials. Impurities in the aldehyde, β-ketoester, or this compound can inhibit the reaction. Consider purifying your reactants if their quality is uncertain.
Presence of Moisture Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with moisture-sensitive catalysts or reagents.
Problem 2: Formation of Multiple Byproducts
Potential Cause Recommended Solution
Side Reactions at High Temperatures As mentioned in the FAQs, high temperatures can promote the formation of Hantzsch-type dihydropyridines. Lowering the reaction temperature can improve the selectivity for the desired pyrimidine product.
Over-alkylation In syntheses involving S-alkylisothis compound, over-alkylation can be an issue, leading to dialkyl impurities. A one-pot, two-stage base/acid-mediated reaction can circumvent this problem.[14]
Decomposition of Reactants/Products Harsh acidic conditions can lead to the decomposition of starting materials or the final product. Using a milder catalyst can mitigate this.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can affect the yield of the Biginelli reaction with this compound.

Table 1: Comparison of Different Catalysts

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
No Catalyst-EthanolReflux90
NH₄Cl50Solvent-free--Good
Yb(OTf)₃-Solvent-free-Shorter timeIncreased
InBr₃-----
ZnCl₂ in Acetic Acid-Acetic AcidRoom Temp-Moderate to Good
[BCMAB][2Cl]8DMF60-1001High
Sulfonated Biochar0.5 g-80--

Table 2: Effect of Reaction Temperature

Temperature (°C)Time (min)Yield (%)
2560Lower
8060Higher
Reaction conditions: Solvent-free, 30 mg of a zeolite-supported heteropolyacid catalyst, 1 mmol of each reactant.[12]

Table 3: Effect of Solvent

SolventTemperatureYield (%)
Water-Most Efficient
DMSO-Moderate
1:1 aq. EtOH-Moderate
Methanol-Moderate
Ethanol-Moderate
Solvent-free-Often Optimal
Data compiled from a study on the synthesis of N,N'-diphenyl this compound.[15]

Experimental Protocols

General Protocol for the Biginelli Reaction using a Lewis Acid Catalyst
  • Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), this compound (1.5 mmol), and the chosen Lewis acid catalyst (e.g., ZrCl₄ at 10 mol%).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 100°C in an oil bath) for the required time (typically 1.5-2 hours).

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Add cold water to the solidified mixture and stir. Collect the solid product by vacuum filtration, wash it with cold ethanol, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3,4-dihydropyrimidin-2(1H)-thione.

One-Pot Synthesis of 4-Pyrimidone-2-thioether

This protocol is adapted from a method for synthesizing 4-pyrimidone-2-thioethers from S-alkylisothioureas and β-ketoesters.[14]

  • Stage 1 (Base-mediated condensation):

    • To a solution of S-alkylisothis compound salt (1.0 equiv.) and β-ketoester (1.0 equiv.) in a suitable solvent, add a base (e.g., DIPEA, 1.1 equiv.) dropwise at a low temperature (-10 to -25 °C).

    • Stir the reaction at 0 °C for approximately 18 hours.

  • Stage 2 (Acid-mediated cyclization):

    • To the reaction mixture from Stage 1, add a strong acid (e.g., TfOH, 1.0 equiv.) dropwise.

    • Heat the reaction to 50 °C and stir for 3-5 hours.

  • Workup and Purification: Follow standard procedures for workup and purification to isolate the desired 4-pyrimidone-2-thioether.

Visualizations

Troubleshooting_Low_Yields start Low Yield in Pyrimidine Synthesis check_reactants Verify Starting Materials start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst start->check_catalyst check_workup Assess Workup & Purification start->check_workup purity Purity of Aldehyde, β-ketoester, this compound? check_reactants->purity temperature Optimal Temperature? check_conditions->temperature catalyst_activity Catalyst Active & Sufficient Amount? check_catalyst->catalyst_activity product_loss Product Loss During Extraction/Filtration? check_workup->product_loss stoichiometry Correct Molar Ratios? purity->stoichiometry Yes purify_reactants Purify/Use Fresh Reagents purity->purify_reactants No recalculate_stoichiometry Recalculate and Re-weigh stoichiometry->recalculate_stoichiometry No time Sufficient Reaction Time? temperature->time Yes optimize_temp Screen Temperatures (e.g., 60-100°C) temperature->optimize_temp No solvent Appropriate Solvent/Solvent-free? time->solvent Yes monitor_tlc Monitor by TLC for Completion time->monitor_tlc No test_solvents Test Different Solvents or Solvent-free solvent->test_solvents No change_catalyst Try Alternative Catalyst (Lewis/Brønsted Acid) catalyst_activity->change_catalyst No analyze_waste Analyze Aqueous Layers/Filter Cake product_loss->analyze_waste Yes

Caption: Troubleshooting workflow for low yields in pyrimidine synthesis.

Biginelli_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Aldehyde, β-ketoester, this compound, and Catalyst react Heat and Stir at Optimal Temperature prep->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Add Cold Water/Ethanol to Precipitate Product cool->precipitate filter Filter Solid Product precipitate->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize final_product Pure Pyrimidine Product recrystallize->final_product

References

Technical Support Center: Mitigating the Environmental Impact of Thiourea in Mining Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using thiourea in mining-related applications. The focus is on minimizing environmental impact through effective experimental design and waste management.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at reducing the environmental footprint of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low this compound degradation efficiency in wastewater treatment. - Incorrect pH: The efficiency of many degradation processes is pH-dependent. For instance, ozonation can be effective in a wide pH range, but optimal conditions are often found between acidic to neutral (pH 2-7).[1] - Inadequate oxidant dosage: Insufficient oxidant (e.g., ozone, hydrogen peroxide, Fenton's reagent) will result in incomplete this compound degradation.[2][3] - Presence of interfering substances: Other metals or organic compounds in the wastewater can compete for the oxidant, reducing its effectiveness on this compound.[4] - Low reaction temperature: While high temperatures can increase this compound decomposition during leaching, some degradation processes in wastewater may be more effective at slightly elevated temperatures. However, very high temperatures can also be counterproductive.- Optimize pH: Conduct small-scale experiments to determine the optimal pH for your chosen degradation method. Monitor and adjust the pH of the bulk solution accordingly.[1] - Increase oxidant dosage: Incrementally increase the concentration of the oxidant and monitor the this compound concentration to find the most effective dose. Be aware that excessive oxidant can be wasteful and may lead to unwanted byproducts.[2][5] - Pre-treatment: Consider a pre-treatment step to remove interfering substances before the main degradation process. - Adjust temperature: Evaluate the effect of temperature on your degradation process within a reasonable range (e.g., 20-50°C) to identify the optimal condition.[6]
High consumption of this compound during leaching experiments. - Excessive oxidant concentration: High levels of oxidants like ferric iron (Fe³⁺) or hydrogen peroxide will accelerate the oxidative degradation of this compound.[4][7] - High temperature: Temperatures above 50-60°C can significantly increase the rate of this compound decomposition.[6][8][9] - Incorrect pH: this compound is most stable in acidic conditions (pH 1-2). Higher pH values can lead to its decomposition.[10][11] - Presence of catalytic metals: Certain minerals in the ore can catalyze the degradation of this compound.[7]- Control oxidant level: Carefully control the addition of oxidants. The goal is to have enough to leach the target metal without excessively degrading the this compound.[12][13] - Maintain optimal temperature: Keep the leaching temperature below 55°C, and if possible, conduct experiments at room temperature.[9] - Acidify the solution: Ensure the pH of the leaching solution is maintained in the optimal acidic range.[10] - Ore characterization: Analyze the ore for the presence of minerals known to catalyze this compound degradation. A pre-leaching step to remove these minerals might be beneficial.[4]
Formation of solid precipitates (e.g., elemental sulfur) during leaching. - Irreversible decomposition of formamidine (B1211174) disulfide: this compound oxidizes to formamidine disulfide, which can further decompose into elemental sulfur, passivating the surface of the gold and hindering leaching.[8]- Optimize oxidant-to-thiourea ratio: A proper balance is crucial to prevent the over-oxidation and subsequent decomposition of formamidine disulfide.[12]
Inconsistent experimental results. - Degradation of this compound stock solution: this compound solutions can degrade over time, especially if exposed to light, heat, or contaminants.[14]- Prepare fresh solutions: Always use freshly prepared this compound solutions for your experiments to ensure consistency.[14] - Proper storage: Store solid this compound in a cool, dark, and dry place.[14]

Frequently Asked Questions (FAQs)

1. What are the main environmental concerns associated with the use of this compound in mining applications?

This compound is considered a toxic substance that can have adverse effects on public health.[2] It has been shown to cause liver and thyroid tumors in rats.[2] Due to its potential toxicity, it is crucial to remove it from wastewater before discharge.[2]

2. Is this compound a safer alternative to cyanide for gold leaching?

This compound is generally considered to be less acutely toxic than cyanide.[4] The primary concern with cyanide is the potential formation of highly toxic hydrogen cyanide gas.[4] However, it is important to note that this compound has been identified as a potential carcinogen in some animal studies.[4] Therefore, while it may present a lower immediate risk, proper handling and disposal procedures are still essential.

3. What are the common methods for treating this compound-containing wastewater?

Several methods are effective for treating wastewater containing this compound. These include:

  • Oxidation: Using strong oxidants like ozone, hydrogen peroxide, or Fenton's reagent can effectively degrade this compound.[2][3] Ozonation, for example, has been shown to remove over 90% of this compound under optimized conditions.[2][15]

  • Photocatalysis: This method uses a catalyst (like TiO₂) and a light source (e.g., UV) to generate reactive oxygen species that break down this compound.[16][17]

  • Biodegradation: Although less common due to this compound's toxicity to many microorganisms, specialized bacteria can be used to degrade it.

4. How can I minimize this compound consumption in my leaching experiments?

To reduce this compound consumption, you should:

  • Maintain a low temperature (ideally below 55°C).[9]

  • Control the pH of the solution to be acidic (typically pH 1-2).[10]

  • Optimize the concentration of the oxidizing agent to avoid excessive degradation of this compound.[4][7]

  • Consider recycling the this compound solution after gold recovery.[10]

5. What are the best practices for handling and disposing of this compound waste in a laboratory setting?

All this compound waste should be treated as hazardous.[18][19]

  • Handling: Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20] Handle in a well-ventilated area or a fume hood.[20]

  • Disposal: Do not dispose of this compound waste down the drain.[21] Collect all solid and liquid waste in clearly labeled, sealed containers for hazardous waste.[21] Follow your institution's and local regulations for hazardous waste disposal.[21]

  • Spills: In case of a spill, evacuate the area and ensure good ventilation.[21] Use an inert absorbent material to clean up the spill and place it in a sealed container for hazardous waste disposal.[21]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound degradation and leaching optimization.

Table 1: Efficiency of Ozonation for this compound Degradation

Parameter Condition This compound Removal Efficiency (%) Reference
Reaction Time9 minutes93.97[2][15]
Ozone Flow Rate600 cm³/min93.97[2]
pH7.393.97[2][15]
Temperature20°C93.97[2][15]

Table 2: Effect of Reagent Concentration on Gold Leaching with this compound

This compound (g/L) Ferric Iron (g/L) Leaching Time (h) Gold Recovery (%) Reference
246289.67[8]
70137100[8]

Experimental Protocols

Protocol 1: Ozonation of this compound-Containing Wastewater

Objective: To degrade this compound in an aqueous solution using ozone.

Materials:

  • This compound solution of known concentration

  • Ozone generator

  • Gas washing bottle or similar reactor vessel

  • pH meter

  • Analytical method for this compound determination (e.g., spectrophotometry, HPLC)

  • Acid and base for pH adjustment

Methodology:

  • Prepare a known volume and concentration of this compound solution in the reactor vessel.

  • Adjust the pH of the solution to the desired level (e.g., 7.3) using acid or base.[2]

  • Set the ozone generator to the desired flow rate (e.g., 600 cm³/min).[2]

  • Bubble the ozone gas through the this compound solution.

  • At regular time intervals (e.g., 1, 3, 6, 9, 12 minutes), withdraw a small aliquot of the solution.[2]

  • Immediately analyze the concentration of this compound in each aliquot.

  • Continue the experiment until the desired level of degradation is achieved or the this compound concentration stabilizes.

  • Plot the this compound concentration versus time to determine the degradation rate.

Protocol 2: Photocatalytic Degradation of this compound using TiO₂

Objective: To degrade this compound in an aqueous solution using a TiO₂ photocatalyst and a UV light source.

Materials:

  • This compound solution of known concentration

  • TiO₂ photocatalyst

  • Photoreactor with a UV lamp

  • Magnetic stirrer and stir bar

  • Syringes and filters for sampling

  • Analytical method for this compound determination

Methodology:

  • Add a specific amount of TiO₂ photocatalyst to a known volume and concentration of this compound solution in the photoreactor.

  • Place the photoreactor on a magnetic stirrer and stir the suspension in the dark for a set period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • At specific time intervals, withdraw a sample of the suspension using a syringe.

  • Immediately filter the sample to remove the TiO₂ particles.

  • Analyze the concentration of this compound in the filtrate.

  • Repeat the sampling and analysis until the experiment is complete.

  • Calculate the degradation efficiency at each time point.

Visualizations

Thiourea_Degradation_Pathway This compound This compound (NH₂CSNH₂) FDS Formamidine Disulfide (FDS) This compound->FDS Reversible Oxidation Products Degradation Products (Urea, Sulfate, etc.) This compound->Products Complete Oxidation Oxidant Oxidant (e.g., O₃, H₂O₂, Fe³⁺) Oxidant->FDS Oxidant->Products FDS->this compound Irreversible_Decomp Irreversible Decomposition FDS->Irreversible_Decomp Sulfur Elemental Sulfur (S) & Cyanamide Irreversible_Decomp->Sulfur

Caption: Chemical pathway of this compound oxidation and decomposition.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Action cluster_3 Resolution Start Experiment Shows Poor Performance Check_Params Check Key Parameters: pH, Temp, Reagent Conc. Start->Check_Params Check_Reagents Verify Reagent Purity & Freshness Start->Check_Reagents Optimize Optimize Parameters (One at a Time) Check_Params->Optimize Prepare_New Prepare Fresh Reagents Check_Reagents->Prepare_New Pretreat Consider Pre-treatment Step Optimize->Pretreat If interference is suspected End Problem Resolved Optimize->End Prepare_New->End Pretreat->End

Caption: A logical workflow for troubleshooting experimental issues.

References

Selecting appropriate solvents for thiourea recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful recrystallization of thiourea. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in performing a this compound recrystallization?

A1: The selection of an appropriate solvent is the most crucial initial step. An ideal solvent for recrystallization should dissolve this compound completely at an elevated temperature but only sparingly or not at all at room temperature.[1] This differential solubility is the fundamental principle that allows for the separation of this compound from impurities. A systematic solvent screening process using small quantities of your compound is highly recommended to identify the optimal solvent.

Q2: Which solvents are generally recommended for this compound recrystallization?

A2: Based on solubility data, water, methanol, and ethanol (B145695) are commonly used and effective solvents for the recrystallization of this compound.[2][3] The solubility of this compound in these solvents increases significantly with a rise in temperature, making them suitable for this purification technique.

Q3: How much solvent should be used for the recrystallization process?

A3: A common mistake that leads to poor or no crystal yield is using an excessive amount of solvent.[1] The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude this compound.[1][2] This ensures that the solution will become supersaturated upon cooling, facilitating crystal formation.

Q4: What should I do if my this compound product is colored?

A4: A colored product indicates the presence of impurities. Decolorization can be achieved by adding a small amount of activated charcoal to the hot solution before the filtration step.[1][2] The activated charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Q5: My this compound is not crystallizing even after the solution has cooled. What steps can I take?

A5: This phenomenon is known as supersaturation. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of pure this compound to the cooled solution. These actions provide nucleation sites for crystal growth to begin.

Solvent Selection for this compound Recrystallization

The choice of solvent is paramount for a successful recrystallization. The ideal solvent should exhibit a steep solubility curve for this compound, meaning it dissolves a large amount at high temperatures and a small amount at low temperatures.

SolventSolubility at Lower TemperatureSolubility at Higher TemperatureKey Considerations
Water LowHighAn excellent and green solvent choice.[2][3]
Methanol ModerateVery HighGood for dissolving this compound at higher temperatures.[3]
Ethanol LowHighA commonly used and effective solvent for this compound recrystallization.[2][4]

Detailed Experimental Protocol for this compound Recrystallization from Water

This protocol outlines the steps for recrystallizing this compound using water as the solvent.

Materials:

  • Crude this compound

  • Distilled or deionized water

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of distilled water. Heat the mixture while stirring continuously until the this compound is completely dissolved. If necessary, add small portions of hot water to achieve full dissolution.

  • Decolorization (if required): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[1][2]

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. It is crucial to pre-heat the funnel and receiving flask to prevent premature crystallization of this compound in the filtration apparatus.[2]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.[2] Crystal formation should be observed as the solution cools.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified this compound crystals.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.[2]

Troubleshooting Guide

This section addresses common problems that may be encountered during the recrystallization of this compound.

Problem: Low or No Crystal Yield

  • Possible Cause: Too much solvent was used, preventing the solution from becoming saturated upon cooling.[1]

  • Solution: Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[1]

Problem: Formation of an Oil Instead of Crystals ("Oiling Out")

  • Possible Cause: This occurs when the solid melts and forms a liquid layer instead of crystallizing.[1] This can happen if the melting point of this compound is lower than the boiling point of the solvent or if the solution is cooled too rapidly.[1]

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool down at a much slower rate.[1] Consider using a solvent with a lower boiling point.

Problem: Premature Crystallization During Hot Filtration

  • Possible Cause: The solution cools down in the funnel, causing the this compound to crystallize and clog the filter paper, leading to product loss.[2]

  • Solution: Pre-heat the filtration apparatus, including the funnel and the receiving flask, before filtering the hot solution.[2]

Problem: Incomplete Precipitation

  • Possible Cause: A significant amount of this compound remains dissolved in the mother liquor even after cooling to room temperature.

  • Solution: After the solution has reached room temperature, cool it further in an ice bath to maximize the yield of crystals.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during this compound recrystallization.

G Troubleshooting this compound Recrystallization start Start Recrystallization dissolve Dissolve this compound in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Oiling Out Occurs? cool->oiling_out crystals_form Crystals Form? no_crystals No Crystals (Supersaturation) crystals_form->no_crystals No filter_collect Filter and Collect Crystals crystals_form->filter_collect Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization induce_crystallization->cool oiling_out->crystals_form No oil_remedy Remedy Oiling Out: - Reheat - Add More Solvent - Cool Slower oiling_out->oil_remedy Yes oil_remedy->cool check_yield Check Yield and Purity filter_collect->check_yield low_yield Low Yield? check_yield->low_yield yield_solution Concentrate Mother Liquor and Recrystallize low_yield->yield_solution Yes end Pure this compound Crystals low_yield->end No yield_solution->cool

Caption: Troubleshooting workflow for this compound recrystallization.

References

Enhancing the efficacy of thiourea as a plant growth promoter under stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing thiourea to enhance plant growth and resilience under various stress conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with this compound.

Issue/Question Potential Causes Troubleshooting Steps
1. Inconsistent or no observable positive effect on plant growth under stress after this compound application. - Suboptimal Concentration: The applied concentration of this compound may be too low to elicit a protective response. - Incorrect Application Timing: Application at a non-receptive growth stage can reduce efficacy. - Inappropriate Application Method: The chosen method (e.g., foliar spray) may not be the most effective for the specific plant species or stress type. - Severity of Stress: The abiotic stress level might be too extreme for this compound to overcome.- Optimize Concentration: Conduct a dose-response experiment with a range of this compound concentrations (e.g., 250, 500, 750, 1000 mg L⁻¹) to determine the optimal level for your specific plant and stress conditions.[1][2] - Adjust Application Timing: Apply this compound before the onset of stress or at critical growth stages like tillering, flowering, or heading.[2][3] - Vary Application Method: Test different application methods such as seed priming, foliar spray, or addition to the growth medium to identify the most effective approach.[4][5][6] - Re-evaluate Stress Conditions: Ensure the applied stress is within a range where mitigation is possible.
2. Symptoms of phytotoxicity observed after this compound application (e.g., leaf burn, chlorosis, stunting). - Excessively High Concentration: this compound can be toxic to plants at high concentrations.[7][8][9] - Environmental Conditions: High temperatures and humidity during foliar application can increase the risk of phytotoxicity.[8][9] - Plant Sensitivity: Different plant species and even varieties can have varying tolerances to this compound.[7] - Adjuvant Issues: Incompatible adjuvants or surfactants mixed with the this compound solution can cause adverse reactions.- Reduce Concentration: Lower the this compound concentration in subsequent experiments. High doses (e.g., 60 mM) have been shown to cause injury in wheat.[7] - Optimize Application Environment: Apply foliar sprays during cooler parts of the day (e.g., early morning) and in lower humidity conditions to allow for drying.[9] - Conduct a Small-Scale Tolerance Test: Before treating the entire experiment, test the selected concentration on a small group of plants to check for sensitivity. - Review Solution Composition: Ensure that any additives to the this compound solution are compatible and not contributing to the phytotoxicity.
3. Difficulty in dissolving this compound for preparing stock solutions. - Low Water Temperature: this compound has lower solubility in cold water. - Incorrect Solvent: While soluble in water, other solvents might be considered for specific experimental needs, but compatibility must be checked.- Use Warm Water: Gently warm the distilled water to aid in the dissolution of this compound. - Ensure Purity: Use high-purity this compound to avoid contaminants that might affect solubility.
4. Contamination issues in in-vitro experiments with this compound. - Non-sterile this compound Solution: The this compound stock solution may not have been properly sterilized. - Introduction During Supplementation: Contamination can be introduced when adding the this compound solution to the sterile growth medium.- Sterilize the Solution: Filter-sterilize the this compound stock solution using a 0.22 µm filter before adding it to the autoclaved growth medium. This compound may be heat-labile and degrade if autoclaved. - Aseptic Technique: Follow strict aseptic techniques when supplementing the growth medium with the this compound solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound enhances plant stress tolerance?

A1: this compound primarily acts as a potent antioxidant and a regulator of the cellular redox state.[4] Its sulfhydryl (-SH) group can scavenge reactive oxygen species (ROS) that accumulate in plant cells under stress, thus mitigating oxidative damage to cellular components like lipids, proteins, and nucleic acids.[7][10] By maintaining a proper redox balance, this compound helps in sustaining essential physiological processes like photosynthesis and nutrient uptake under stressful conditions.[1][5]

Q2: What types of abiotic stress can this compound help mitigate?

A2: Research has demonstrated the efficacy of this compound in alleviating a wide range of abiotic stresses, including drought, salinity, heat stress, and heavy metal toxicity.[4][5][7]

Q3: What are the common methods for applying this compound to plants?

A3: The most common and effective methods of application are:

  • Foliar Spray: Applying a this compound solution directly to the leaves.[1]

  • Seed Priming: Soaking seeds in a this compound solution before sowing to improve germination and early seedling vigor under stress.[4]

  • Medium Supplementation: Incorporating this compound into the growth medium for in-vitro cultures or as a soil drench.[5][6]

Q4: What is a typical range of this compound concentrations to use for experiments?

A4: The optimal concentration of this compound is species- and stress-dependent. However, a general starting range for foliar application is between 500 mg L⁻¹ and 1000 mg L⁻¹.[1][11] For seed priming, concentrations can range from 6.6 mM to 20 mM.[7] It is crucial to perform a dose-response study to determine the most effective and non-toxic concentration for your specific experimental setup.

Q5: Can this compound be used in combination with other plant growth regulators or nutrients?

A5: Yes, this compound can have synergistic effects when used with other compounds. For instance, its combined application with potassium has been shown to effectively mitigate salt-induced toxicity in wheat by improving ionic homeostasis.[4]

Experimental Protocols

Protocol 1: Foliar Application of this compound for Stress Mitigation
  • Preparation of this compound Stock Solution:

    • Weigh the desired amount of this compound (e.g., 1 gram for a 1000 mg L⁻¹ solution).

    • Dissolve it in a specific volume of distilled water (e.g., 1 liter). A small amount of a non-ionic surfactant can be added to improve leaf surface coverage.

    • Stir until fully dissolved. Gentle warming can be used if necessary.

  • Plant Treatment:

    • Apply the solution as a fine mist to the plant foliage until runoff.

    • Ensure uniform coverage of both the adaxial and abaxial leaf surfaces.

    • Application should ideally be done during the cooler parts of the day.[9]

  • Experimental Control:

    • Spray a control group of plants with the same solution but without this compound (i.e., distilled water and surfactant only).

  • Induction of Stress:

    • Introduce the abiotic stress (e.g., drought, salinity) at the desired time point, either before or after this compound application, depending on the experimental design.

  • Data Collection:

    • Monitor plant growth parameters, physiological responses (e.g., photosynthetic rate, water potential), and biochemical markers (e.g., antioxidant enzyme activity, ROS levels) at regular intervals.

Protocol 2: Seed Priming with this compound
  • Preparation of Priming Solution:

    • Prepare a this compound solution of the desired concentration (e.g., 10 mM) in distilled water.

  • Seed Treatment:

    • Surface sterilize the seeds if necessary for your experiment.

    • Immerse the seeds in the this compound solution for a specific duration (e.g., 6-12 hours). The duration may need to be optimized for different seed types.

    • Maintain a constant temperature during priming.

  • Post-Priming:

    • After the priming duration, remove the seeds from the solution and rinse them with distilled water.

    • Air-dry the seeds back to their original moisture content in a shaded, well-ventilated area.

  • Sowing:

    • Sow the primed seeds in the prepared growth medium.

  • Experimental Control:

    • Include a control group of seeds soaked in distilled water (hydropriming) and a non-primed control group.

Quantitative Data Summary

Plant Species Stress Type This compound Concentration Application Method Observed Effects Reference
WheatHeat Stress1000 mg L⁻¹Foliar SprayImproved seed yield by 38%[1]
CanolaHeat Stress1000 mg L⁻¹Foliar SprayImproved seed yield by 39%[1]
Mung BeanSalt Stress20 mM-Reduced negative impacts of salt stress[7]
WheatCobalt Stress500 µMFoliar SprayIncreased photosynthetic pigments by 15-16%[10]
FlaxSalt Stress6 mMFoliar SprayIncreased APX activity by 152% under high salt stress[12]
MaizeDrought Stress1000 ppmFoliar SprayHigher enzymatic and non-enzymatic antioxidants[11]
Soybean-750 ppmFoliar SprayMaximum N, P, K, and S uptake[13]

Visualizations

Thiourea_Signaling_Pathway Abiotic_Stress Abiotic Stress (Drought, Salinity, Heat) ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Abiotic_Stress->ROS induces Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Protein Denaturation) ROS->Oxidative_Damage causes Stress_Tolerance Enhanced Stress Tolerance (Improved Growth & Yield) This compound This compound (-SH group) This compound->ROS scavenges Antioxidant_Enzymes Antioxidant Enzymes (SOD, POD, CAT, APX) This compound->Antioxidant_Enzymes upregulates activity This compound->Stress_Tolerance contributes to Antioxidant_Enzymes->ROS detoxifies Antioxidant_Enzymes->Stress_Tolerance contributes to Experimental_Workflow start Start: Experimental Design prep Prepare this compound Solution (Varying Concentrations) start->prep application This compound Application prep->application foliar Foliar Spray application->foliar Method 1 seed Seed Priming application->seed Method 2 medium Medium Supplementation application->medium Method 3 stress Impose Abiotic Stress foliar->stress seed->stress medium->stress data Data Collection & Analysis (Physiological, Biochemical, Growth) stress->data end End: Evaluate Efficacy data->end

References

Validation & Comparative

A Comparative Guide to Thiourea and Cyanide for Gold Leaching: Kinetics and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The extraction of gold from its ores is a cornerstone of the precious metals industry. For over a century, cyanidation has been the dominant method for gold leaching, prized for its efficiency and cost-effectiveness. However, the inherent toxicity of cyanide and the increasing prevalence of refractory gold ores have spurred research into alternative lixiviants. Among these, acidic thiourea leaching has emerged as a promising contender, offering distinct advantages in specific contexts.

This guide provides an objective comparison of this compound and cyanide for gold leaching, focusing on their reaction kinetics and overall efficiency. The information presented is supported by a synthesis of experimental data from various studies, offering a comprehensive overview for researchers and professionals in the field.

At a Glance: this compound vs. Cyanide

FeatureThis compound LeachingCyanide Leaching
Kinetics Generally faster than cyanide, with leaching times often reported to be significantly shorter.Slower kinetics compared to this compound.
Gold Recovery Can achieve high recovery rates, sometimes exceeding cyanide under optimal conditions for specific ore types.The industry standard with consistently high gold recovery for a wide range of ores.
Reagent Cost Higher reagent cost compared to cyanide.Lower reagent cost.
Toxicity Considered less toxic than cyanide.[1]Highly toxic, requiring stringent safety and environmental protocols.[1]
Operating pH Acidic conditions (typically pH 1-2).Alkaline conditions (typically pH 10-11).[2]
Oxidizing Agent Requires a strong oxidizing agent, typically ferric sulfate (B86663) (Fe₂(SO₄)₃).[3]Primarily uses dissolved oxygen from the air.[2]
Selectivity Can be more selective for gold over base metals in some ores.Can react with other metals, leading to higher reagent consumption.
Applicability Particularly effective for some refractory ores, especially those containing copper.Less effective for certain refractory ores, such as carbonaceous or arsenical ores.

Quantitative Comparison of Leaching Performance

The following tables summarize quantitative data from various experimental studies, providing a direct comparison of the performance of this compound and cyanide under different conditions.

Table 1: Gold Extraction Efficiency and Leaching Time

LixiviantOre TypeParticle SizeReagent ConcentrationOxidant ConcentrationLeaching Time (hours)Gold Extraction (%)Reference
This compoundOxidized Ore-74 µm20 kg/t 10 kg/t Fe₂(SO₄)₃1696.5
CyanideOxidized Ore-74 µm1 kg/t NaCN1.5 kg/t (oxidizing agent)2496
This compoundLow-grade Oxidized Ore<2000 µm20 kg/t -66267
CyanideLow-grade Oxidized Ore<2000 µm--24095
This compoundRefractory Ore---8>90[1]
CyanideAmenable Ores-2 g/L NaCNAir-Generally higher than this compound[4]
This compoundAmenable Ores-2 g/L & 20 g/LFe₂(SO₄)₃-Generally lower than cyanide[4]

Table 2: Reagent Consumption

LixiviantOre TypeThis compound Consumption ( kg/t )Cyanide Consumption ( kg/t )Reference
This compoundOxidized Ore20-
CyanideOxidized Ore-Not specified, but generally lower
This compoundGeneralAt least twice that of cyanide-

Experimental Protocols

Below are generalized, step-by-step experimental protocols for conducting laboratory-scale gold leaching tests with cyanide and this compound. These protocols are a synthesis of methodologies reported in the cited literature.

Standard Cyanide Bottle Roll Leach Test

This procedure is a standard method for evaluating the amenability of a gold ore to cyanidation.[5]

Equipment:

  • Bottles with airtight lids

  • Mechanical roller or shaker

  • pH meter

  • Filtration apparatus (e.g., vacuum filter)

  • Analytical equipment for gold and cyanide determination (e.g., Atomic Absorption Spectrophotometer - AAS)

Reagents:

  • Pulverized gold ore (typically to a specific particle size, e.g., 80% passing 75 µm)

  • Sodium cyanide (NaCN) solution of known concentration

  • Lime (CaO) or Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • Sample Preparation: A representative sample of the ore is crushed and pulverized to the desired particle size.

  • Pulp Preparation: A known weight of the pulverized ore is placed in a leaching bottle. A specific volume of deionized water is added to achieve the desired pulp density (e.g., 40-50% solids).

  • pH Adjustment: The pH of the pulp is adjusted to between 10.5 and 11.0 using lime or NaOH to prevent the formation of toxic hydrogen cyanide (HCN) gas.[2]

  • Cyanide Addition: A predetermined volume of a standard NaCN solution is added to the pulp to achieve the target initial cyanide concentration.

  • Leaching: The bottle is sealed and placed on the mechanical roller or shaker to ensure continuous agitation and contact between the ore and the leach solution. The leaching is carried out for a specified duration (e.g., 24, 48, or 72 hours).

  • Monitoring: The pH and free cyanide concentration are monitored at regular intervals and adjusted as necessary.

  • Sampling and Analysis: At the end of the leaching period, the pulp is filtered to separate the pregnant leach solution from the solid tailings. Both the pregnant solution and the washed tailings are analyzed for gold content to determine the extraction efficiency.

Acidic this compound Leach Test

This protocol outlines the general procedure for gold leaching using an acidic this compound solution.

Equipment:

  • Agitated leaching vessel (e.g., beaker with a magnetic stirrer or an overhead stirrer)

  • pH meter and redox potential (Eh) probe

  • Filtration apparatus

  • Analytical equipment for gold determination (AAS)

Reagents:

  • Pulverized gold ore

  • This compound (CS(NH₂)₂)

  • Ferric sulfate (Fe₂(SO₄)₃) as an oxidizing agent[3]

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Deionized water

Procedure:

  • Sample Preparation: A representative sample of the ore is crushed and pulverized.

  • Pulp Preparation: A known weight of the ore is placed in the leaching vessel with a specific volume of deionized water.

  • Acidification: The pH of the pulp is adjusted to the desired acidic range, typically between 1.0 and 2.0, using sulfuric acid.

  • Reagent Addition: A predetermined amount of this compound and ferric sulfate is added to the pulp. The concentrations can vary depending on the ore type.

  • Leaching: The pulp is agitated continuously for the specified leaching time (e.g., 4, 8, or 24 hours).

  • Monitoring: The pH and redox potential (Eh) of the slurry are monitored and maintained within the optimal range throughout the experiment.

  • Sampling and Analysis: After leaching, the pulp is filtered. The pregnant solution and the solid residue are analyzed for gold content to calculate the extraction efficiency.

Reaction Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the chemical reaction pathways for gold leaching with cyanide and this compound, as well as a typical experimental workflow.

Gold_Cyanidation_Pathway Gold Cyanidation Reaction Pathway Au Gold (Au) Complex Sodium Dicyanoaurate(I) Na[Au(CN)₂] Au->Complex NaCN Sodium Cyanide (NaCN) NaCN->Complex O2 Oxygen (O₂) O2->Complex H2O Water (H₂O) H2O->Complex NaOH Sodium Hydroxide (NaOH)

Caption: Gold Cyanidation Reaction Pathway

Thiourea_Leaching_Pathway This compound Gold Leaching Reaction Pathway Au Gold (Au) Complex Gold-Thiourea Complex [Au(CS(NH₂)₂)₂]⁺ Au->Complex This compound This compound (CS(NH₂)₂) FDS Formamidine Disulfide [CS(NH)NH₂]₂²⁺ This compound->FDS Oxidation by Fe³⁺ This compound->Complex Complexes with Au⁺ Fe3 Ferric Ion (Fe³⁺) Fe3->FDS FDS->Complex Oxidizes Au Fe2 Ferrous Ion (Fe²⁺)

Caption: this compound Gold Leaching Reaction Pathway

Leaching_Workflow Generalized Gold Leaching Experimental Workflow start Ore Sample Preparation pulp Pulp Preparation (Ore + Water) start->pulp ph_adjust pH Adjustment (Acid or Alkali) pulp->ph_adjust reagent Lixiviant & Oxidant Addition ph_adjust->reagent leaching Agitated Leaching (Controlled Time & Temp) reagent->leaching monitoring In-situ Monitoring (pH, Eh, Reagent Conc.) leaching->monitoring filtration Solid-Liquid Separation leaching->filtration analysis Analysis (Pregnant Solution & Tailings) filtration->analysis

References

A Comparative Analysis of the Chemical Properties of Urea and Thiourea for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the fundamental chemical differences between urea (B33335) and thiourea, supported by experimental data, to inform applications in research and pharmaceutical development.

Urea and its sulfur analog, this compound, are fundamental building blocks in organic synthesis and medicinal chemistry. While structurally similar, the substitution of a carbonyl oxygen in urea with a thiocarbonyl sulfur in this compound imparts distinct chemical properties that significantly influence their reactivity, solubility, and biological interactions. This guide provides a detailed comparison of their key chemical characteristics, supported by experimental data and protocols, to aid researchers in selecting the appropriate molecule for their specific application.

Core Physicochemical and Structural Differences

The primary distinction between urea (CO(NH₂)₂) and this compound (CS(NH₂)₂) lies in the central carbonyl versus thiocarbonyl group.[1][2][3] The replacement of the highly electronegative oxygen atom with the less electronegative and larger sulfur atom leads to a weaker and more polarizable C=S double bond compared to the C=O bond.[4] This fundamental structural variance is the root of their differing chemical behaviors. This compound exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms, with the thione form being predominant in most solutions.[5]

Quantitative Comparison of Chemical Properties

To provide a clear and objective comparison, the following table summarizes key quantitative data on the chemical properties of urea and this compound.

PropertyUrea (CO(NH₂)₂)This compound (CS(NH₂)₂)Key Differences & Implications
Molar Mass 60.06 g/mol 76.12 g/mol This compound is heavier due to the sulfur atom.
Solubility in Water ~1080 g/L (20°C)[2]142 g/L (25°C)[6]Urea is significantly more soluble in water, which is a critical consideration for aqueous-based formulations and reactions.
Solubility in Ethanol ~54 g/L (20°C)[7]~36 g/L (20°C)[8]Both are soluble in ethanol, but urea maintains a slight solubility advantage.
Acidity Less acidicMore acidic[9]The this compound protons are more acidic, making it a better hydrogen bond donor and more prone to deprotonation, which is crucial for anion binding and catalysis.
Reactivity Relatively stable[2]More reactive[2]The sulfur atom in this compound is a stronger nucleophile, leading to greater reactivity, including complex formation with metals and susceptibility to oxidation.[2][4]
Protein Denaturation Effective denaturantEffective denaturantBoth are used to denature proteins, but their efficiency and impact on the surrounding biological matrix can differ.

Protein Denaturation: A Comparative Overview

Both urea and this compound are widely used as chaotropic agents to denature proteins. They disrupt the non-covalent interactions that stabilize a protein's three-dimensional structure, primarily through a combination of direct and indirect mechanisms. The direct mechanism involves the compound hydrogen bonding with the protein's peptide backbone and polar side chains, while the indirect mechanism involves the disruption of the hydrogen-bonding network of water, which weakens the hydrophobic effect.[10][11]

While both are effective, their impact on complex biological tissues can vary. In a study on xenogeneic extracellular matrix scaffolds, treatment with increasing concentrations of urea and this compound led to significant changes in the biochemical composition and thermal stability of the tissue.

Table 1: Effect of Urea and this compound on Bovine Pericardium Properties

TreatmentCollagen Content (% dry weight)Elastin Content (% dry weight)GAG Content (% dry weight)Denaturation Temp (°C)
Native Tissue 71.35 ± 3.494.66 ± 0.760.50 ± 0.19195.08 ± 1.47
4 M Urea + 1 M this compound 69.45 ± 4.122.49 ± 0.410.14 ± 0.03192.42 ± 4.17
6 M Urea + 1.5 M this compound 66.12 ± 3.123.09 ± 0.500.24 ± 0.06198.43 ± 3.86
8 M Urea + 2 M this compound 60.72 ± 4.582.86 ± 0.430.25 ± 0.10198.16 ± 2.61
Data adapted from a study on bovine pericardium.[1]

These data indicate that at higher concentrations, the combination of urea and this compound significantly reduces the collagen content of the tissue, while the denaturation temperature shows a more complex, non-linear response.[1]

Reactivity and Applications in Synthesis and Drug Development

The enhanced nucleophilicity of the sulfur atom in this compound makes it a versatile reagent in organic synthesis, often used as a source of sulfide (B99878) for preparing thiols from alkyl halides.[6] In contrast, the reaction of urea with nitrous acid leads to the formation of nitrogen gas, carbon dioxide, and water, whereas this compound under similar conditions can yield thiocyanate (B1210189) ions, highlighting a fundamental difference in their reactivity with electrophiles.

In medicinal chemistry, both urea and this compound moieties are considered "privileged structures" due to their ability to act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors. They are integral components of a wide array of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[5] The choice between a urea or this compound scaffold can significantly impact a drug candidate's binding affinity, selectivity, and pharmacokinetic properties.

Anion Recognition: A Key Functional Difference

The greater acidity of this compound's N-H protons makes it a more effective receptor for anions compared to urea.[9] This enhanced hydrogen-bonding capability allows this compound-based receptors to exhibit stronger and more selective binding to various anions. This property is particularly relevant in the development of anion sensors and transporters, which have applications in diagnostics and therapeutics.

Anion_Binding_Comparison Comparative Anion Binding Logic cluster_urea Urea-based Receptor cluster_this compound This compound-based Receptor U_Receptor Urea Moiety (Less Acidic N-H) U_Interaction Weaker H-Bond Interaction U_Receptor->U_Interaction interacts with U_Binding Lower Anion Affinity U_Interaction->U_Binding results in Anion Anion (e.g., Cl-, H2PO4-) U_Interaction->Anion T_Receptor This compound Moiety (More Acidic N-H) T_Interaction Stronger H-Bond Interaction T_Receptor->T_Interaction interacts with T_Binding Higher Anion Affinity T_Interaction->T_Binding results in T_Interaction->Anion

Caption: Logical flow of anion binding by urea and this compound receptors.

Experimental Protocols

Determination of Solubility by the Gravimetric Method

This protocol outlines the determination of the solubility of urea or this compound in a given solvent at a specific temperature.

Materials:

  • Urea or this compound (analytical grade)

  • Solvent (e.g., deionized water, absolute ethanol)

  • Thermostatic bath

  • Equilibrium cell (jacketed beaker)

  • Magnetic stirrer and stir bar

  • Analytical balance (± 0.0001g)

  • Drying oven

  • Syringe with a filter tip

Procedure:

  • Set the thermostatic bath to the desired temperature.

  • Add a known volume of the solvent to the equilibrium cell.

  • Add an excess amount of the solute (urea or this compound) to the solvent to create a saturated solution.

  • Stir the mixture vigorously for a predetermined time (e.g., 2 hours) to ensure equilibrium is reached.

  • Turn off the stirrer and allow the solution to rest for an equivalent amount of time for the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a filter to avoid drawing up solid particles.

  • Weigh the syringe with the collected saturated solution. The difference in weight gives the mass of the solution.

  • Dispense the solution into a pre-weighed container and dry it in an oven at a suitable temperature until a constant weight is achieved.

  • The final weight of the container gives the mass of the dissolved solute.

  • Calculate the solubility in grams of solute per 100 g or 100 mL of solvent.

Comparative Reactivity with Nitrous Acid

This experiment qualitatively demonstrates the different reaction pathways of urea and this compound with nitrous acid.

Materials:

  • Urea solution (e.g., 1 M in water)

  • This compound solution (e.g., 1 M in water)

  • Sodium nitrite (B80452) (NaNO₂) solution (e.g., 1 M in water)

  • Dilute hydrochloric acid (HCl)

  • Test tubes

Procedure:

  • Label two test tubes, one for urea and one for this compound.

  • In each test tube, add 2 mL of the respective solution (urea or this compound).

  • To each test tube, add 1 mL of dilute HCl.

  • Carefully add 1 mL of the sodium nitrite solution to each test tube. The nitrous acid is generated in situ.

  • Observe the reactions. The urea solution will produce effervescence (N₂ and CO₂ gas). The this compound solution will not produce significant gas but will form thiocyanic acid/thiocyanate ions in solution.

  • This visual difference demonstrates the preferential attack of the nitrosonium ion on the nitrogen of urea versus the sulfur of this compound.

Evaluation of Anion Binding Affinity by UV-Vis Titration

This protocol describes a method to compare the anion binding affinity of a urea-based receptor versus a this compound-based receptor containing a chromophore.

Materials:

  • Urea-functionalized receptor with a chromophore (e.g., nitrophenyl group)

  • This compound-functionalized receptor with a chromophore

  • Anhydrous DMSO

  • A series of tetrabutylammonium (B224687) salts of the anions to be tested (e.g., F⁻, Cl⁻, Br⁻, H₂PO₄⁻)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare stock solutions of the receptors and the anion salts in anhydrous DMSO.

  • In a cuvette, place a known concentration of the receptor solution.

  • Record the initial UV-Vis absorption spectrum of the free receptor.

  • Incrementally add small aliquots of a concentrated solution of the anion salt to the cuvette.

  • After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Observe the changes in the absorption spectrum (e.g., a shift in λmax or a change in absorbance at a specific wavelength).

  • Plot the change in absorbance against the concentration of the anion.

  • The data can be fitted to a suitable binding isotherm (e.g., 1:1 binding model) to calculate the association constant (Kₐ).

  • Repeat the procedure for the other receptor and for all anions of interest. A higher Kₐ value indicates a stronger binding affinity.

Experimental_Workflow cluster_experiments Comparative Experiments cluster_data Data Analysis and Comparison start Select Urea and this compound Analogs solubility Solubility Determination (Gravimetric Method) start->solubility reactivity Reactivity Analysis (e.g., with Nitrous Acid) start->reactivity binding Anion Binding Titration (UV-Vis/NMR) start->binding denaturation Protein Denaturation Assay (e.g., DSC, CD Spectroscopy) start->denaturation sol_data Solubility Curves (g/L vs. Temp) solubility->sol_data react_data Reaction Products & Rates reactivity->react_data bind_data Association Constants (Ka) binding->bind_data denat_data Denaturation Midpoints (Cm) & ΔH denaturation->denat_data conclusion Informed Selection for Application (Synthesis, Drug Design, etc.) sol_data->conclusion react_data->conclusion bind_data->conclusion denat_data->conclusion

Caption: Workflow for comparing urea and this compound chemical properties.

References

Unveiling the Potential of Thiourea Derivatives: A Comparative Analysis Against Standard Antibacterial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent battle against antimicrobial resistance, the scientific community is in a constant search for novel compounds that can effectively combat pathogenic bacteria. Among the promising candidates, thiourea derivatives have emerged as a significant class of molecules with potent antibacterial properties. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives against standard antibacterial drugs, supported by quantitative data, detailed experimental protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals.

Quantitative Efficacy Assessment: A Head-to-Head Comparison

The antibacterial efficacy of this compound derivatives is predominantly evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of representative this compound derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, benchmarked against the widely used antibiotic, Ciprofloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Ciprofloxacin against Staphylococcus aureus

Compound/DrugBacterial StrainMIC (µg/mL)Reference
This compound Derivative (TD4)S. aureus (ATCC 29213)2[1]
This compound Derivative (TD4)Methicillin-Resistant S. aureus (MRSA, USA300)2[1]
This compound Derivative (TD4)Methicillin-Resistant S. aureus (MRSA, ATCC 43300)8[1]
Naphthalimide-Thiourea Derivative (4a)S. aureus0.03 - 8[2]
Naphthalimide-Thiourea Derivative (17e)Vancomycin-Resistant S. aureus (VRSA)0.06 - 4[2]
Triazole-Thiourea Derivative (Compound 10)S. aureus4 - 32[3]
CiprofloxacinS. aureus (Clinical Isolate)0.6[4]
CiprofloxacinMethicillin-Resistant S. aureus (MRSA)0.25 - 1[5][6]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Ciprofloxacin against Escherichia coli

Compound/DrugBacterial StrainMIC (µg/mL)Reference
This compound Derivative (Compound 8)E. coli0.95 - 3.25[7]
Bis(this compound) Derivatives (n=10, n=12)E. coli-
CiprofloxacinE. coli (ATCC 25922)≤1
CiprofloxacinE. coli (Clinical Isolate I)0.013[4]
CiprofloxacinE. coli (Clinical Isolate II)0.08[4]

Deciphering the Mechanism: Inhibition of Bacterial DNA Replication

Many this compound derivatives exert their antibacterial effect by targeting essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these topoisomerases, this compound derivatives disrupt the bacterial cell's ability to maintain its DNA integrity, ultimately leading to cell death. The this compound core, often with its associated aromatic and heterocyclic moieties, is believed to interact with the active sites of these enzymes, preventing them from carrying out their function.[4][5]

G cluster_drug_target Mechanism of Action cluster_cellular_effect Cellular Consequences This compound This compound Derivative DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) This compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (ParC & ParE subunits) This compound->Topo_IV Inhibition DNA_Replication DNA Replication Fork Progression DNA_Supercoiling Management of DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Essential for Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to DNA_Supercoiling->DNA_Replication Allows Chromosome_Segregation->DNA_Replication Follows

Caption: Proposed mechanism of action for antibacterial this compound derivatives.

Experimental Corner: Protocols for Efficacy Testing

The determination of antibacterial efficacy relies on standardized and reproducible experimental protocols. Below are the detailed methodologies for the two most common assays used in the cited studies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Bacterial Inoculum:

  • Select three to five well-isolated colonies of the test bacterium from a fresh (18-24 hours) agar (B569324) plate.
  • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of the this compound derivative and the standard antibiotic in a suitable solvent.
  • Perform serial two-fold dilutions of the antimicrobial agents in the wells of a 96-well microtiter plate containing the growth medium.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.
  • Include a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

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start -> prep_inoculum; start -> prep_dilutions; prep_inoculum -> inoculate; prep_dilutions -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> end; }

Caption: Experimental workflow for the Broth Microdilution Method.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

1. Preparation of Inoculum and Agar Plates:

  • Prepare a standardized bacterial inoculum as described for the broth microdilution method.
  • Evenly spread the inoculum over the entire surface of a sterile agar plate (e.g., Mueller-Hinton Agar) to create a bacterial lawn.

2. Creation of Wells:

  • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer or a pipette tip.

3. Application of Test Compounds:

  • Add a specific volume (e.g., 50-100 µL) of the this compound derivative solution and the standard antibiotic solution into separate wells.
  • A well with the solvent used to dissolve the compounds should be included as a negative control.

4. Incubation:

  • Incubate the plates at 37°C for 18-24 hours.

5. Interpretation of Results:

  • Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

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start -> prep_lawn; prep_lawn -> create_wells; create_wells -> add_compounds; add_compounds -> incubate; incubate -> measure_zones; measure_zones -> end; }

Caption: Experimental workflow for the Agar Well Diffusion Method.

This comparative guide highlights the significant potential of this compound derivatives as a promising class of antibacterial agents. The presented data and methodologies provide a solid foundation for further research and development in the quest for novel therapeutics to address the growing challenge of antibiotic resistance.

References

Thiourea: A Viable and Odorless Alternative to Dimethyl Sulfide for Ozonolysis Workup

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the ozonolysis of alkenes is a cornerstone reaction for oxidative cleavage. The subsequent workup to obtain the desired aldehyde or ketone products is critical for the success of the synthesis. While dimethyl sulfide (B99878) (DMS) has long been the reagent of choice for reductive workups, its pungent, unpleasant odor and flammability present significant laboratory challenges. This guide provides a comprehensive comparison of thiourea as a powerful, odorless, and efficient alternative to DMS, supported by experimental data and detailed protocols.

The ozonolysis reaction proceeds through the formation of a primary ozonide, which rearranges to a more stable secondary ozonide. A reductive workup is then employed to cleave this ozonide, yielding the desired carbonyl compounds without over-oxidation to carboxylic acids.[1][2] The choice of reducing agent is crucial for achieving high yields and simplifying product purification.

Mechanism of Action: A Tale of Two Sulfurs

Both dimethyl sulfide and this compound are effective reducing agents for ozonides, functioning as oxygen acceptors.

  • Dimethyl Sulfide (DMS): DMS reduces the ozonide by attacking one of the peroxide oxygens. This initiates a cascade that cleaves the ozonide ring, forming two carbonyl compounds and the benign, water-soluble byproduct, dimethyl sulfoxide (B87167) (DMSO).[3][4]

  • This compound: Similarly, this compound acts as the reducing agent. It reacts with the ozonide, accepting an oxygen atom to form this compound S-oxide (formamidinesulfinic acid) or subsequently this compound S,S-dioxide (formamidinesulfinic acid), which are also typically water-soluble, facilitating easy removal during aqueous workup.

Performance Comparison: Yields and Substrate Scope

This compound has been demonstrated to be a highly effective reagent for the reductive workup of ozonolysis products across a variety of olefinic substrates, providing aldehydes and ketones in good to excellent yields.[5] The following table summarizes the reported yields for the ozonolysis of several alkenes using a this compound workup. For comparison, typical yields obtained with DMS are also included where available from the literature.

SubstrateProduct(s)Workup ReagentSolventYield (%)Reference
1-OcteneHeptanalThis compoundMethanol (B129727)85[5]
StyreneBenzaldehydeThis compoundMethanol92[5]
trans-StilbeneBenzaldehydeThis compoundMethanol98[5]
Cyclooctene1,8-OctanedialThis compoundMethanol90[5]
LongifoleneLongicampheniloneThis compoundMethanol94[5]
CaryophylleneThis compoundMethanol80[5]
Cholesterol AcetateThis compoundMethanol88[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for ozonolysis followed by reductive workup with both this compound and dimethyl sulfide.

Protocol 1: Ozonolysis with this compound Workup

This protocol is adapted from the procedure described by Gupta, Soman, and Dev.[5]

  • Ozonolysis: A solution of the alkene (10 mmol) in methanol (50 mL) is cooled to -78 °C. A stream of ozone is bubbled through the solution until the blue color of unreacted ozone persists, indicating complete consumption of the alkene.

  • Purging: The solution is purged with a stream of nitrogen or argon for 10-15 minutes to remove excess ozone.

  • Reductive Workup: this compound (1.1 g, 15 mmol, 1.5 equivalents) is added to the cold solution.

  • Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the peroxidic intermediates.

  • Workup & Isolation: The methanol is removed under reduced pressure. The residue is partitioned between water (50 mL) and a suitable organic solvent (e.g., diethyl ether or dichloromethane (B109758), 3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude carbonyl product, which can be further purified by distillation or chromatography.

Protocol 2: Ozonolysis with Dimethyl Sulfide (DMS) Workup

This is a standard, widely used protocol for reductive ozonolysis.

  • Ozonolysis: A solution of the alkene (10 mmol) in a suitable solvent (e.g., dichloromethane or methanol, 50 mL) is cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color is observed.

  • Purging: The solution is purged with nitrogen or argon for 10-15 minutes to remove dissolved ozone.

  • Reductive Workup: Dimethyl sulfide (1.1 mL, 15 mmol, 1.5 equivalents) is added dropwise to the cold solution. Caution: The reaction can be exothermic.

  • Reaction Completion: The reaction mixture is slowly warmed to room temperature and stirred for 2-12 hours.

  • Workup & Isolation: The solvent is removed under reduced pressure. The resulting crude product, containing DMSO, can be purified by standard methods such as chromatography or distillation. Often, an aqueous wash is performed to remove the water-soluble DMSO.

Visualizing the Workflow

The following diagram illustrates the general workflow of an ozonolysis reaction, highlighting the two alternative reductive workup pathways.

Ozonolysis_Workflow cluster_ozonolysis Step 1: Ozonolysis cluster_workup Step 2: Reductive Workup cluster_dms Path A: DMS cluster_this compound Path B: this compound Alkene Alkene Ozonide Ozonide Intermediate Alkene->Ozonide + O₃ (-78 °C) DMS Dimethyl Sulfide (DMS) Ozonide->DMS Add This compound This compound Ozonide->this compound Add Product Aldehyde / Ketone DMS->Product DMSO Byproduct: Dimethyl Sulfoxide (DMSO) This compound->Product Thiourea_Oxide Byproduct: This compound Dioxide

Caption: Ozonolysis workflow with alternative reductive workups.

Qualitative Comparison: Beyond the Yield

While product yield is a primary concern, other factors significantly impact the practicality and safety of a chosen reagent.

FeatureDimethyl Sulfide (DMS)This compound
Odor Extremely pungent, unpleasant odor. Requires a highly efficient fume hood.Odorless solid.
Physical State Volatile, colorless liquid.White, crystalline solid.
Safety Flammable.[3]Toxic, suspected carcinogen and teratogen.[6][7][8] Requires careful handling to avoid dust inhalation and skin contact.[6][8]
Byproducts Dimethyl sulfoxide (DMSO). Water-soluble and generally easy to remove.This compound dioxide. Water-soluble, facilitating easy removal.
Cost Generally inexpensive and readily available.Inexpensive and readily available.
Handling Dispensed as a liquid, potential for spills and vapor exposure.Weighed as a solid, potential for dust generation.
Storage Store in a cool, well-ventilated area away from ignition sources.Store in a dry, tightly closed container.[8]

Conclusion and Recommendations

This compound presents itself as a highly effective and convenient alternative to dimethyl sulfide for the reductive workup of ozonolysis reactions. It consistently delivers high yields of aldehydes and ketones from a range of alkenes.

The most significant advantage of this compound is its odorless nature, which dramatically improves the laboratory environment compared to the notoriously foul-smelling dimethyl sulfide. However, this benefit must be weighed against the significant health concerns associated with this compound, which is classified as a toxic substance and a suspected carcinogen and teratogen.[6][7][9]

Recommendations for Use:

  • This compound is an excellent choice for researchers who:

    • Are equipped with the proper personal protective equipment (gloves, lab coat, safety glasses, and a dust mask or respirator when handling the solid) to manage the risks associated with a toxic solid.

    • Work in laboratories where the use of reagents with strong, unpleasant odors is problematic or restricted.

    • Require a simple workup procedure where the byproduct can be easily removed with an aqueous wash.

  • Dimethyl Sulfide remains a suitable choice when:

    • The laboratory is equipped with high-performance fume hoods that can effectively contain its volatile nature and strong odor.

    • Protocols are well-established, and personnel are experienced in handling this reagent.

Ultimately, the choice between this compound and dimethyl sulfide depends on a careful evaluation of the specific experimental requirements, available safety infrastructure, and the researcher's comfort level in handling these reagents. For many, the elimination of the pervasive odor of DMS will make this compound a welcome and powerful tool in the synthetic chemist's arsenal, provided that appropriate safety precautions are rigorously followed.

References

Comparative study of different oxidants in thiourea gold leaching

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Oxidants in Thiourea Gold Leaching for Researchers and Drug Development Professionals

The extraction of gold from its ores is a critical process in various industries, including drug development where gold-based compounds are investigated for therapeutic applications. While cyanidation has been the dominant method for gold leaching, its environmental and health risks have prompted research into alternative lixiviants. This compound (CS(NH₂)₂) has emerged as a promising, less toxic alternative to cyanide. The efficiency of this compound leaching is highly dependent on the choice of an oxidizing agent, which facilitates the dissolution of gold. This guide provides a comparative analysis of different oxidants used in this compound gold leaching, supported by experimental data to aid researchers in selecting the optimal conditions for their specific applications.

Performance Comparison of Oxidants

Several oxidants have been investigated for their efficacy in this compound gold leaching, with ferric sulfate (B86663) (Fe₂(SO₄)₃), hydrogen peroxide (H₂O₂), and ozone (O₃) being the most prominent. Other oxidants such as sodium peroxide (Na₂O₂) and formamidine (B1211174) disulfide (FDS) have also been studied.[1][2] The choice of oxidant significantly impacts gold recovery, reagent consumption, and overall process economics.

Ferric sulfate is widely recognized as one of the most effective oxidants for this process, demonstrating fast kinetics.[3][4] However, its use can lead to high this compound consumption, particularly in the presence of sulfide (B99878) minerals which can catalyze the redox reaction between this compound and ferric ions.[3][5] Hydrogen peroxide is another powerful oxidant that can enhance gold dissolution rates.[6][7] Careful control of its concentration is crucial, as excess H₂O₂ can lead to the decomposition of this compound.[8] Ozone is a potent and environmentally friendly oxidant, though its application can be more complex and costly.[9][10]

Below is a summary of quantitative data from various studies, highlighting the performance of different oxidants under specific experimental conditions.

Table 1: Comparative Performance of Oxidants in this compound Gold Leaching

OxidantGold Ore/Concentrate TypeKey Leaching ParametersGold Extraction (%)This compound Consumption ( kg/t )Source
Ferric Sulfate Sulfide Gold OrepH: 1.0, Time: 8-24 h, Temp: Ambient, Fe₂(SO₄)₃: 50 kg/t , this compound: 100-200 kg/t Up to 90%High (not specified)[4]
Ferric Sulfate Chalcopyrite ConcentrateFe³⁺: 5.0 g/L, Time: 7 h> 93%Not specified[11]
Hydrogen Peroxide Sulfide Gold Ore Concentrate (roasted)pH: 1, Time: 6 h, Temp: 60 °C, Pulp Density: 20 g/L, this compound: 40 g/L96.2%Not specified[8][12][13]
Hydrogen Peroxide Gold Containing Chalcopyrite Concentrate-95.5%5-7 kg/t [6]
Ozone Refractory Gold Ore (pre-oxidation)Ozonation at pH 1-2 followed by cyanidation42-55% (in subsequent cyanidation)Not applicable[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the experimental protocols from the cited studies for key oxidants.

Ferric Sulfate as Oxidant

A study on gold leaching from sulfide ores utilized the following conditions:

  • Ore Preparation: The specific preparation method was not detailed in the abstract.

  • Leaching Parameters:

    • pH: 1.0, adjusted with sulfuric acid.

    • This compound Concentration: 100–200 kg/t of ore.

    • Ferric Sulfate Concentration: 50 kg/t of ore.

    • Leaching Time: 8–24 hours.

    • Temperature: Ambient temperature.[4]

Another investigation on leaching from chalcopyrite concentrate involved:

  • Oxidant Concentration: Varied up to 7.5 g/L of ferric ion.

  • Leaching Time: Up to 8 hours.

  • The study noted that without an oxidizing agent, 80% gold extraction was achieved in 8 hours. The addition of 2.0 g/L of ferric ion slightly improved initial kinetics but not the final extraction. Increasing the oxidant to 5.0 g/L increased both kinetics and extraction.[11]

Hydrogen Peroxide as Oxidant

For the leaching of gold from roasted sulfide gold ore concentrates, the following protocol was employed:

  • Ore Pretreatment: The concentrates, containing pyrite, K-feldspar, quartz, and gypsum, were roasted prior to leaching.[8][12][13]

  • Leaching Parameters:

    • pH: 1, maintained with sulfuric acid (H₂SO₄).[8][12][13]

    • This compound Concentration: 40 g/L.[8][12][13]

    • Hydrogen Peroxide (H₂O₂): Used as the oxidizing agent.[8][12][13]

    • Pulp Density: 20 g/L.[8][12][13]

    • Temperature: 60 °C.[8][12][13]

    • Leaching Time: 6 hours.[8][12][13]

    • Agitation Speed: 400-500 rpm.[8]

Chemical Mechanisms and Experimental Workflow

The dissolution of gold in an acidic this compound solution is an electrochemical process. The oxidant plays a key role in this process by creating a sufficiently high electrochemical potential for gold to be oxidized and subsequently complexed by this compound.

The overall reaction for gold leaching with this compound and ferric ions as the oxidant can be represented as: Au + 2CS(NH₂)₂ + Fe³⁺ → [Au(CS(NH₂)₂)₂]⁺ + Fe²⁺[15]

This compound itself can be oxidized, initially to formamidine disulfide (FDS), which also acts as an oxidant for gold.[16][17] The reaction is as follows: 2CS(NH₂)₂ ⇌ (NH₂)₂(NH)C-S-S-C(NH)(NH₂)₂ + 2H⁺ + 2e⁻

The FDS can then oxidize gold: 2Au + [C₂S₂(NH)₂(NH₂)₂]²⁺ + 2CS(NH₂)₂ → 2[Au(CS(NH₂)₂)₂]⁺

The following diagrams illustrate the key chemical pathways and a typical experimental workflow for a comparative study.

GoldLeachingMechanism cluster_oxidation Oxidation & Complexation cluster_thiourea_oxidation This compound Oxidation Au Gold (Au) GoldThioureaComplex Gold-Thiourea Complex [Au(CS(NH₂)₂)₂]⁺ Au->GoldThioureaComplex Complexation This compound This compound (CS(NH₂)₂) This compound->GoldThioureaComplex FDS Formamidine Disulfide (FDS) This compound->FDS Oxidation Oxidant Oxidant (e.g., Fe³⁺, H₂O₂) ReducedOxidant Reduced Oxidant (e.g., Fe²⁺) Oxidant->ReducedOxidant Reduction FDS->Au Oxidizes

Caption: Chemical pathway of this compound gold leaching.

ExperimentalWorkflow start Start ore_prep Ore Preparation (Crushing, Grinding, Roasting) start->ore_prep leaching Leaching Experiment ore_prep->leaching parameters Leaching Parameters: - this compound Concentration - Oxidant Type & Concentration - pH - Temperature - Time - Pulp Density leaching->parameters sampling Periodic Sampling leaching->sampling sampling->leaching Continue Leaching analysis Sample Analysis (AAS, ICP for Au concentration) sampling->analysis data_comp Data Compilation & Comparison analysis->data_comp end End data_comp->end

Caption: Generalized experimental workflow for comparing oxidants.

Logical Relationships in Oxidant Selection

The selection of an appropriate oxidant is a multi-faceted decision that involves balancing leaching efficiency with economic and environmental factors. The diagram below illustrates the logical relationships influencing this choice.

OxidantSelectionLogic oxidant_choice Oxidant Selection leaching_eff Leaching Efficiency (Au Recovery & Kinetics) oxidant_choice->leaching_eff reagent_cons Reagent Consumption (this compound & Oxidant) oxidant_choice->reagent_cons op_conditions Operating Conditions (pH, Temp, Ore Type) oxidant_choice->op_conditions env_impact Environmental Impact & Safety oxidant_choice->env_impact economics Process Economics (Cost of Reagents & Equipment) oxidant_choice->economics leaching_eff->economics reagent_cons->economics op_conditions->leaching_eff op_conditions->reagent_cons env_impact->economics

Caption: Key factors influencing the choice of an oxidant.

References

A Comparative Analysis of Thiourea-Based Pesticides and Commercial Agents for Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of pest management in agriculture and public health necessitates the continuous evaluation of insecticidal agents. This guide provides a comprehensive comparison of thiourea-based pesticides, primarily focusing on diafenthiuron (B39198), against widely used commercial insecticides. By presenting key performance data, detailed experimental protocols, and mechanistic insights, this document aims to equip researchers and professionals with the information needed to make informed decisions in the development and application of pest control strategies.

Performance Efficacy: A Quantitative Comparison

The efficacy of a pesticide is paramount to its utility. The following tables summarize the lethal concentrations (LC50) of diafenthiuron and prominent commercial insecticides against key agricultural pests. Lower LC50 values indicate higher toxicity to the target pest.

Table 1: Comparative Efficacy (LC50) Against Whitefly (Bemisia tabaci)

Active IngredientChemical ClassLC50 (ppm)Target Life StageCitation
Diafenthiuron This compound22.59 - 4146.95Adult[1]
ImidaclopridNeonicotinoid6.6Adult[1]
AcetamipridNeonicotinoid-Adult[2]
PyriproxyfenInsect Growth Regulator133.28-
FlonicamidPyridinecarboxamide24.85Adult[1]
SpiromesifenTetronic and Tetramic acid derivatives28.37Adult[1]

Note: LC50 values can vary significantly based on the specific population of the pest, environmental conditions, and the bioassay method used.

Table 2: Comparative Efficacy (LC50) Against Two-Spotted Spider Mite (Tetranychus urticae)

Active IngredientChemical ClassLC50 (mg a.i./L) - Direct MethodLC50 (mg a.i./L) - Residual MethodCitation
Diafenthiuron This compound--[3]
Chlorfenapyr (B1668718)Pyrrole--[3]
AbamectinAvermectin0.0640.074[4]
BifenazateCarbazate4.135.89[4]
BifenthrinPyrethroid--[5]

Data for diafenthiuron and chlorfenapyr against T. urticae were not presented as specific LC50 values in the reviewed literature but their efficacy has been noted.[3]

Toxicological Profile: Assessing Non-Target Effects

The ideal pesticide exhibits high toxicity to target pests while posing minimal risk to non-target organisms, including mammals, birds, fish, and beneficial insects. The following tables provide a comparative overview of the acute toxicity (LD50 and LC50) of diafenthiuron and other commercial insecticides. Lower values indicate higher toxicity.

Table 3: Acute Oral and Dermal Toxicity in Mammals (Rat)

Active IngredientAcute Oral LD50 (mg/kg)Acute Dermal LD50 (mg/kg)Citation
Diafenthiuron 2070>2000[6]
Chlorfenapyr441>2000[7]
Bifenthrin54 - 70>2000[8]
Imidacloprid131 - 168 (mice)-[8]

Table 4: Acute Toxicity to Avian Species

Active IngredientSpeciesAcute Oral LD50 (mg/kg)8-day Dietary LC50 (ppm)Citation
Diafenthiuron Bobwhite Quail>1500>1500[6]
Diafenthiuron Mallard Duck>1500>1500[6]
BifenthrinBobwhite Quail18004450[8]
BifenthrinMallard Duck21501280[8]

Table 5: Acute Toxicity to Aquatic Organisms

Active IngredientSpecies96-hour LC50 (mg/L)Citation
Diafenthiuron Common CarpHighly susceptible at doses lower than field application rates[9]
BifenthrinRainbow Trout0.00015[8]
BifenthrinBluegill Sunfish0.00035[8]

Table 6: Acute Contact and Oral Toxicity to Honey Bees (Apis cerana indica)

Active Ingredient48-hour Contact LD50 (µ g/bee )48-hour Oral LD50 (µ g/bee )Citation
Diafenthiuron 1.52.1[6]
Imidacloprid2.41 (24h, topical)2.01 (24h, oral, ng a.i./μL)[10]

Environmental Fate

The persistence and mobility of a pesticide in the environment are critical factors in assessing its overall impact.

Table 7: Environmental Persistence

Active IngredientSoil Half-lifeAquatic Half-lifeCitation
Diafenthiuron Not persistent in most soil systemsMay be very persistent in aquatic systems[11]
ChlorfenapyrAverage of 1.0 yearAverage of 0.8 years[12]

Experimental Protocols

Standardized experimental protocols are essential for generating reliable and comparable data. The following outlines general methodologies for key insecticide efficacy and toxicity tests, based on established guidelines from organizations such as the OECD and WHO.[9][13][14][15]

Leaf-Dip Bioassay for Sucking Insects (e.g., Whiteflies, Aphids)

This method is commonly used to determine the contact and/or ingestion toxicity of an insecticide.

Objective: To determine the median lethal concentration (LC50) of an insecticide against a target sucking insect.

Materials:

  • Rearing cages with a healthy, uniform population of the target insect.

  • Host plant material (e.g., cotton or cabbage leaves).

  • Test insecticide and a suitable solvent (e.g., acetone).

  • Distilled water and a non-ionic surfactant.

  • Petri dishes or ventilated containers.

  • Micropipettes and glassware for serial dilutions.

  • Stereomicroscope for mortality assessment.

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the insecticide in the chosen solvent. A series of dilutions are then made in distilled water containing a surfactant (typically 0.01-0.05%) to ensure even spreading on the leaf surface. A control solution containing only distilled water and surfactant is also prepared.

  • Leaf Treatment: Fresh, undamaged leaves from the host plant are excised. Each leaf is dipped into a test solution for a specified time (e.g., 10-30 seconds) with gentle agitation to ensure complete coverage. The leaves are then air-dried on a clean, non-absorbent surface.

  • Insect Exposure: Once the leaves are dry, they are placed in petri dishes or ventilated containers. A specific number of adult insects (e.g., 20-25) of a uniform age and sex are introduced onto each treated leaf.

  • Incubation: The containers are maintained under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a specific photoperiod).

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after exposure. Insects that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its 95% confidence limits.

Field Efficacy Trial

Field trials are crucial for evaluating the performance of a pesticide under real-world conditions.

Objective: To assess the efficacy of an insecticide in reducing a target pest population on a specific crop and to evaluate any potential phytotoxicity.

Materials:

  • Test insecticide formulation.

  • Commercial standard insecticide for comparison.

  • Application equipment (e.g., backpack sprayer).

  • Plot markers and measuring tapes.

  • Data collection sheets.

  • Personal protective equipment (PPE).

Procedure:

  • Experimental Design: The trial is set up in a randomized complete block design with a minimum of three to four replications per treatment. Each plot should be of a sufficient size to minimize spray drift between plots.

  • Treatments: Treatments typically include the test insecticide at one or more application rates, a commercial standard, and an untreated control.

  • Application: The insecticides are applied using calibrated equipment to ensure uniform coverage. The application timing is based on the pest's life cycle and economic threshold levels.

  • Data Collection: Pest populations are assessed before the first application and at regular intervals after each application (e.g., 3, 7, and 14 days). Sampling methods will vary depending on the pest and crop (e.g., counting insects per leaf, sweep net samples). Phytotoxicity is also assessed by visually inspecting the crop for any adverse effects such as leaf burn, stunting, or discoloration.

  • Data Analysis: The pest population data is analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. The percentage reduction in the pest population for each treatment is calculated relative to the untreated control.

Mechanism of Action: Signaling Pathway

Diafenthiuron and chlorfenapyr both disrupt cellular energy production, a mode of action that is distinct from many neurotoxic insecticides. However, they achieve this through different mechanisms.

Diafenthiuron is a pro-insecticide, meaning it is converted into its active form, a carbodiimide, within the insect's body or through photochemical reactions.[4] This active metabolite then inhibits mitochondrial ATP synthase, a key enzyme in the process of oxidative phosphorylation. This inhibition prevents the synthesis of ATP, the primary energy currency of the cell, leading to paralysis and death of the insect.

Chlorfenapyr is also a pro-insecticide that is metabolized into its active form, which then acts as an uncoupler of oxidative phosphorylation in the mitochondria.[5][14][15] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This dissipation of the proton gradient halts ATP production, leading to cellular dysfunction and insect mortality.

Diafenthiuron_Mechanism_of_Action cluster_Mitochondrion Proinsecticide Diafenthiuron (Pro-insecticide) Activation Metabolic/Photochemical Activation Proinsecticide->Activation Enters Insect Carbodiimide Active Carbodiimide Metabolite Activation->Carbodiimide Inhibition Inhibition Carbodiimide->Inhibition Mitochondrion Mitochondrion ATPSynthase ATP Synthase (Complex V) ATP ATP Production ATPSynthase->ATP CellDeath Paralysis & Death ATPSynthase->CellDeath Leads to ProtonGradient Proton Gradient ProtonGradient->ATPSynthase Drives ATP->CellDeath Depletion Inhibition->ATPSynthase Disruption Disruption

Caption: Mechanism of action of diafenthiuron.

Conclusion

This comparative guide highlights the performance of the this compound-based pesticide diafenthiuron in relation to several commercial insecticides. The data indicates that while diafenthiuron can be effective against certain sucking pests, its efficacy and toxicological profile vary. Notably, its unique mode of action as an inhibitor of mitochondrial ATP synthase presents a valuable tool for resistance management programs. However, its potential toxicity to non-target organisms, particularly aquatic life and bees, necessitates careful consideration and adherence to proper application practices.

For researchers and drug development professionals, the information presented here underscores the importance of a multi-faceted approach to pesticide evaluation. A thorough understanding of not only the efficacy against target pests but also the toxicological effects on non-target species and the environmental fate of a compound is crucial for the development of safer and more sustainable pest management solutions. The provided experimental protocols offer a foundation for conducting rigorous and standardized evaluations of new and existing pesticidal agents.

References

Thiourea's Efficacy in Mitigating Heavy Metal Toxicity in Plants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The escalating presence of heavy metals in agricultural soils poses a significant threat to plant growth, productivity, and, consequently, global food security. These toxic elements disrupt essential physiological and biochemical processes in plants, leading to reduced yields and potential contamination of the food chain. In response, researchers have explored various ameliorants to counteract the deleterious effects of heavy metal stress. Among these, thiourea (TU), a sulfur-containing compound, has emerged as a promising agent for enhancing plant tolerance to heavy metal toxicity. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data, detailed protocols, and an examination of the underlying signaling pathways.

Performance Comparison of this compound and Alternatives

The application of this compound has been shown to significantly improve various plant growth and physiological parameters under heavy metal stress. Its performance, when compared with other ameliorants such as biochar, salicylic (B10762653) acid, and selenium, demonstrates its potential as an effective mitigation strategy.

This compound vs. Biochar for Cadmium Stress in Maize

A study on maize (Zea mays L.) grown in cadmium (Cd)-contaminated soil revealed that the combined application of this compound and biochar (BC) was more effective than their individual applications in improving plant growth and reducing oxidative stress. The data below summarizes the key findings.

Table 1: Effect of this compound and Biochar on Maize Growth under Cadmium Stress

TreatmentShoot Fresh Weight (g)Shoot Dry Weight (g)Leaf Area (cm²)Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹)
Control (Cd only)18.22.115518.5
This compound (TU)20.52.517020.1
Biochar (BC)21.82.718221.3
TU + BC23.1[1]2.919822.8[1]

Table 2: Effect of this compound and Biochar on Oxidative Stress Markers and Antioxidant Enzymes in Maize under Cadmium Stress

TreatmentMalondialdehyde (MDA) (nmol g⁻¹ FW)Hydrogen Peroxide (H₂O₂) (µmol g⁻¹ FW)Superoxide Dismutase (SOD) (U mg⁻¹ protein)Catalase (CAT) (U mg⁻¹ protein)
Control (Cd only)35.412.845.228.1
This compound (TU)30.111.252.833.5
Biochar (BC)28.510.558.136.4
TU + BC26.2[1]10.2[1]65.741.2

Table 3: Effect of this compound and Biochar on Cadmium Concentration in Maize

TreatmentShoot Cd Concentration (mg kg⁻¹)Root Cd Concentration (mg kg⁻¹)
Control (Cd only)8.515.2
This compound (TU)6.912.8
Biochar (BC)5.710.9
TU + BC4.9[2]7.7[2]

The integrated application of this compound and biochar resulted in a significant improvement in maize growth parameters and a reduction in cadmium uptake.[2] Specifically, the combined treatment enhanced fresh biomass, shoot height, leaf area, and photosynthetic rate by 27%, 42%, 36%, and 15%, respectively, compared to the control.[1] Moreover, oxidative stress markers like MDA and H₂O₂ were minimized, while the activities of antioxidant enzymes SOD and CAT were substantially increased.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the context of heavy metal toxicity in plants.

Plant Growth Conditions and Stress Application
  • Pot Experiment Setup: Maize (Zea mays L.) seeds are surface-sterilized and sown in pots filled with a soil mixture. The soil is artificially contaminated with a specific concentration of a heavy metal solution (e.g., CdCl₂).

  • Treatments: The experimental setup typically includes a control group (heavy metal stress only) and treatment groups with the application of this compound, biochar, or their combination at specified concentrations.

  • Growth Conditions: The pots are maintained in a controlled environment, such as a greenhouse, with regulated temperature, humidity, and photoperiod to ensure uniform growth conditions.

  • Harvesting: After a predetermined growth period, plants are harvested. Various morphological parameters like shoot and root length, fresh and dry biomass, and leaf area are recorded.

Measurement of Oxidative Stress Markers
  • Malondialdehyde (MDA) Assay: MDA content, an indicator of lipid peroxidation, is determined using the thiobarbituric acid (TBA) method. Plant tissue is homogenized in a TBA solution, and the absorbance of the supernatant is measured at 532 nm and 600 nm.

  • Hydrogen Peroxide (H₂O₂) Assay: H₂O₂ concentration is measured by homogenizing the plant tissue in trichloroacetic acid (TCA). The supernatant is then mixed with potassium phosphate (B84403) buffer and potassium iodide, and the absorbance is read at 390 nm.

Antioxidant Enzyme Assays
  • Enzyme Extraction: Fresh plant tissue is homogenized in an ice-cold extraction buffer (e.g., phosphate buffer) containing protease inhibitors. The homogenate is then centrifuged at a high speed at 4°C, and the supernatant is used for enzyme activity assays.

  • Superoxide Dismutase (SOD) Activity: SOD activity is assayed by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT). The absorbance is recorded at 560 nm.

  • Catalase (CAT) Activity: CAT activity is determined by monitoring the decomposition of H₂O₂ at 240 nm.

  • Peroxidase (POD) Activity: POD activity is measured by observing the oxidation of guaiacol (B22219) in the presence of H₂O₂, with the absorbance being recorded at 470 nm.

Heavy Metal Analysis
  • Sample Preparation: Plant tissues (shoots and roots) are thoroughly washed, dried in an oven, and then ground into a fine powder.

  • Digestion: A known weight of the powdered sample is digested using a mixture of strong acids (e.g., HNO₃ and HClO₄) until a clear solution is obtained.

  • Quantification: The concentration of the heavy metal in the digested solution is determined using an atomic absorption spectrophotometer (AAS) or an inductively coupled plasma mass spectrometer (ICP-MS).

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying this compound's protective effects is essential. Heavy metal stress induces the production of reactive oxygen species (ROS), which leads to oxidative damage. This compound, being a potent antioxidant, helps in scavenging these ROS, thereby protecting the cellular machinery.

Heavy Metal Stress Signaling Pathway

HeavyMetalStress HM Heavy Metals (e.g., Cd, Pb, As) ROS ↑ Reactive Oxygen Species (ROS) HM->ROS Antioxidant Antioxidant Defense (SOD, CAT, POD) HM->Antioxidant induces Membrane Membrane Damage (Lipid Peroxidation) ROS->Membrane Photosynthesis ↓ Photosynthesis ROS->Photosynthesis inhibits Growth ↓ Plant Growth and Biomass Membrane->Growth leads to Photosynthesis->Growth affects Uptake Heavy Metal Uptake Uptake->HM

Caption: General signaling pathway of heavy metal stress in plants.

Mitigating Role of this compound in Heavy Metal Stress

ThioureaMitigation This compound This compound (TU) ROS Reactive Oxygen Species (ROS) This compound->ROS scavenges Antioxidant ↑ Antioxidant Enzymes (SOD, CAT, POD) This compound->Antioxidant upregulates OxidativeStress ↓ Oxidative Stress ROS->OxidativeStress Antioxidant->OxidativeStress Growth ↑ Plant Growth and Tolerance OxidativeStress->Growth

Caption: Mechanism of this compound in alleviating heavy metal-induced oxidative stress.

Experimental Workflow for Evaluating Ameliorants

ExperimentalWorkflow Start Seed Germination & Seedling Growth Stress Heavy Metal Stress Application Start->Stress Treatment Application of Ameliorants (this compound, Biochar, etc.) Stress->Treatment GrowthAnalysis Analysis of Growth Parameters Treatment->GrowthAnalysis BiochemAnalysis Biochemical Assays (Oxidative Stress, Antioxidants) Treatment->BiochemAnalysis HMAnalysis Heavy Metal Uptake Analysis Treatment->HMAnalysis Data Data Collection & Statistical Analysis GrowthAnalysis->Data BiochemAnalysis->Data HMAnalysis->Data Conclusion Conclusion on Ameliorant Efficacy Data->Conclusion

Caption: Workflow for assessing the efficacy of ameliorants against heavy metal stress.

References

A Comparative Guide to the Antioxidant Activity of Novel Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for potent, non-toxic antioxidants is a cornerstone of modern drug discovery, aimed at combating the cellular damage wrought by oxidative stress. Among the myriad of synthetic compounds explored, thiourea derivatives have emerged as a promising class of molecules with significant antioxidant potential. Their structural versatility allows for fine-tuning of their biological activity, making them attractive candidates for therapeutic development. This guide provides an objective comparison of the antioxidant performance of various novel this compound derivatives, supported by experimental data and detailed methodologies.

Comparative Antioxidant Activity: A Quantitative Overview

The antioxidant capacity of this compound derivatives is primarily evaluated through their ability to scavenge stable free radicals. The most common in vitro assays used for this purpose are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The efficacy of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

The following tables summarize the IC50 values for a selection of recently synthesized this compound derivatives, providing a clear comparison of their antioxidant potential against standard antioxidants like α-tocopherol (α-TOC) and butylatedhydroxytoluene (BHT).

Table 1: DPPH Radical Scavenging Activity of Novel this compound Derivatives

CompoundDPPH IC50 (µM)Reference Standard (IC50 µM)Source
4-(3-(4-chlorophenyl)thioureido)-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2a)> α-TOCα-TOC (19.48±0.16), BHT (28.16±1.05)[1][2]
4-(3-(p-tolyl)thioureido)-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2b)> α-TOCα-TOC (19.48±0.16), BHT (28.16±1.05)[1][2]
4-(3-(4-methoxyphenyl)thioureido)-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2c)> α-TOCα-TOC (19.48±0.16), BHT (28.16±1.05)[1][2]
4-(3-(2,4-dimethoxyphenyl)thioureido)-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2e)> α-TOCα-TOC (19.48±0.16), BHT (28.16±1.05)[1][2]
4-(3-(3,4-dimethoxyphenyl)thioureido)-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2f)> α-TOCα-TOC (19.48±0.16), BHT (28.16±1.05)[1][2]
1,3-diphenyl-2-thiourea (DPTU)710 ± 1Not specified in source[3][4][5]
1-benzyl-3-phenyl-2-thiourea (BPTU)11000 ± 15Not specified in source[3][4][5]
1,3-bis(3,4-dichlorophenyl)this compound112.5 (as 45 µg/mL)Not specified in source[3][4][6]
N-(4-methoxyphenyl)-N'-(4-methoxybenzoyl)this compound (Compound 29)14.4 (as 5.8 µg/mL)Ascorbic Acid (-33.22 µg/mL)[4][6]

Table 2: ABTS Radical Cation Scavenging Activity of Novel this compound Derivatives

CompoundABTS IC50 (µM)Reference Standard (IC50 µM)Source
4-(3-(4-methoxyphenyl)thioureido)-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2c)1.08±0.44α-TOC (7.84±0.04), BHT (4.65±0.02)[1][2]
1,3-diphenyl-2-thiourea (DPTU)44 ± 1Not specified in source[3][4][5]
1-benzyl-3-phenyl-2-thiourea (BPTU)2400 ± 21Not specified in source[3][4][5]
1,3-bis(3,4-dichlorophenyl)this compound130 (as 52 µg/mL)Not specified in source[3][4][6]

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[4][7]

Procedure:

  • DPPH Solution Preparation: A 0.004% (w/v) solution of DPPH in ethanol (B145695) or methanol (B129727) is prepared.[1][2]

  • Sample Preparation: The this compound derivatives are dissolved in a suitable solvent (e.g., ethanol, DMSO) to prepare stock solutions, from which serial dilutions are made to obtain a range of concentrations.[1][7]

  • Reaction Mixture: A small volume of each concentration of the test compound (e.g., 40 µL) is mixed with a larger volume of the DPPH solution (e.g., 160 µL).[1][2]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[1][2][4]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[1][2][4]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.[7]

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution by an antioxidant leads to its decolorization.[4][7]

Procedure:

  • ABTS•+ Radical Cation Generation: The ABTS•+ is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[1][2][7]

  • ABTS•+ Working Solution Preparation: The stock solution is diluted with ethanol to an absorbance of 0.700 ± 0.025 at 734 nm.[1][2]

  • Sample Preparation: Similar to the DPPH assay, stock solutions of the this compound derivatives are prepared and serially diluted.[1]

  • Reaction Mixture: A small volume of each sample concentration (e.g., 40 µL) is added to a larger volume of the ABTS•+ working solution.[1]

  • Incubation: The mixture is incubated at room temperature for a short period (e.g., 10 minutes).[1]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[1][2]

  • Calculation: The percentage of inhibition and the IC50 value are calculated in the same manner as for the DPPH assay.

Mechanisms of Antioxidant Action

This compound derivatives primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Theoretical studies have suggested that for many this compound derivatives, the HAT mechanism is the more favorable pathway for scavenging free radicals.[3][5]

Antioxidant_Mechanism cluster_this compound This compound Derivative (R-NH-CS-NH-R') cluster_Radical Free Radical (X•) cluster_Products Neutralized Products This compound This compound Derivative Thiourea_Radical This compound Radical This compound->Thiourea_Radical H• donation (HAT) Thiourea_Cation This compound Cation Radical This compound->Thiourea_Cation e- donation (SET) Radical Free Radical (e.g., DPPH•, ABTS•+) Neutral_Radical Neutralized Radical (XH) Radical->Neutral_Radical H• acceptance Anion Anion (X-) Radical->Anion e- acceptance

Caption: Antioxidant mechanisms of this compound derivatives.

Experimental Workflow for Antioxidant Assays

The general workflow for evaluating the antioxidant activity of novel compounds involves a series of systematic steps from sample preparation to data analysis.

Experimental_Workflow A Compound Synthesis & Characterization B Stock Solution Preparation A->B C Serial Dilutions B->C E Reaction Incubation (in dark) C->E D Radical Solution (DPPH or ABTS•+) Preparation D->E F Spectrophotometric Measurement E->F G Data Analysis: % Inhibition & IC50 F->G

Caption: General workflow for in vitro antioxidant assays.

Conclusion

Novel this compound derivatives represent a versatile and potent class of antioxidant compounds. The data presented in this guide highlight that specific substitutions on the this compound scaffold can lead to compounds with antioxidant activities surpassing those of established standards. The detailed experimental protocols and workflow diagrams provided herein offer a practical resource for researchers engaged in the discovery and evaluation of new antioxidant agents. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

Differentiating Cis/Trans Platinum Isomers: A Comparative Guide to the Kurnakov Test and Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of cis and trans isomers of platinum complexes is of paramount importance, particularly in the context of platinum-based chemotherapy drugs like cisplatin (B142131). The therapeutic efficacy of these drugs is critically dependent on their geometry, with the cis isomer exhibiting potent anti-cancer activity while the trans isomer is largely inactive. This guide provides a comprehensive comparison of the classical Kurnakov test using thiourea with modern analytical techniques for the unequivocal identification of these isomers, supported by experimental data and detailed protocols.

The Kurnakov Test: A Classic Chemical Method

The Kurnakov test, a long-established chemical method, provides a simple and visually distinct means of differentiating between cis and trans isomers of diamminedichloroplatinum(II) (cisplatin and transplatin). The test is based on the differential reactivity of the isomers with this compound (tu), a consequence of the trans effect.

The trans effect describes the ability of a ligand to direct the substitution of the ligand positioned opposite to it. This compound has a strong trans effect, greater than that of both chloride and ammonia (B1221849) ligands. This difference in labilization of ligands trans to the incoming this compound dictates the final product of the reaction.

In the case of cisplatin, the initial substitution of a chloride ligand by this compound places the this compound molecule trans to an ammonia ligand. Due to the strong trans effect of this compound, this ammonia ligand is readily substituted. This process continues until all four original ligands are replaced by this compound, resulting in the formation of a soluble, yellow complex, tetrakis(this compound)platinum(II) chloride, [Pt(tu)₄]Cl₂.[1]

Conversely, when transplatin reacts with this compound, the incoming this compound substitutes a chloride ligand and is positioned trans to another chloride. As the ammonia ligands are trans to each other and not labilized by the newly introduced this compound, only the two chloride ligands are replaced. This leads to the formation of a sparingly soluble, white precipitate of trans-diamminedobis(this compound)platinum(II) chloride, trans-[Pt(NH₃)₂(tu)₂]Cl₂.[1][2]

Kurnakov_Test_Workflow Workflow of the Kurnakov Test cluster_cis Cis Isomer (e.g., Cisplatin) cluster_trans Trans Isomer (e.g., Transplatin) cis_start Dissolve cis-isomer in water cis_add_tu Add aqueous this compound solution cis_start->cis_add_tu cis_observe Formation of a clear, yellow solution cis_add_tu->cis_observe cis_cool Cool the solution cis_observe->cis_cool cis_product Formation of yellow, needle-like crystals of [Pt(tu)₄]Cl₂ cis_cool->cis_product trans_start Dissolve trans-isomer in water trans_add_tu Add aqueous this compound solution trans_start->trans_add_tu trans_observe Formation of a white precipitate trans_add_tu->trans_observe trans_product Formation of white, crystalline precipitate of trans-[Pt(NH₃)₂(tu)₂]Cl₂ trans_observe->trans_product

Figure 1. Experimental workflow for the Kurnakov test to differentiate cis and trans platinum isomers.

Kurnakov_Reactions Chemical Reactions in the Kurnakov Test cluster_cis_reaction Cis-isomer Reaction cluster_trans_reaction Trans-isomer Reaction cis_reactant cis-[Pt(NH₃)₂Cl₂] cis_reagent + 4(NH₂)₂CS (this compound) cis_product [Pt((NH₂)₂CS)₄]Cl₂ (Yellow, soluble) + 2NH₃ trans_reactant trans-[Pt(NH₃)₂Cl₂] trans_reagent + 2(NH₂)₂CS (this compound) trans_product trans-[Pt(NH₃)₂((NH₂)₂CS)₂]Cl₂ (White, insoluble)

Figure 2. Stoichiometry of the reactions of cis and trans platinum isomers with this compound.

Comparison of Analytical Methods

While the Kurnakov test is a valuable qualitative tool, modern analytical techniques offer quantitative and more sensitive methods for the differentiation and quantification of platinum isomers. The following table provides a comparison of the Kurnakov test with High-Performance Liquid Chromatography (HPLC), ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single Crystal X-ray Diffraction.

FeatureKurnakov TestHigh-Performance Liquid Chromatography (HPLC)¹⁹⁵Pt Nuclear Magnetic Resonance (NMR)Single Crystal X-ray Diffraction
Principle Differential chemical reactivity based on the trans effect.Differential partitioning between a stationary and mobile phase.Nuclear magnetic resonance of the ¹⁹⁵Pt isotope.Diffraction of X-rays by a single crystal.
Output Visual (color and precipitate formation).Chromatogram with retention times and peak areas.NMR spectrum with chemical shifts.3D molecular structure.
Quantitative? NoYesYesNo (provides structure)
Sensitivity LowHighModerateNot applicable (requires pure crystal)
Sample State SolutionSolutionSolutionSolid (single crystal)
Instrumentation Standard laboratory glassware.HPLC system with a suitable column and detector.NMR spectrometer with a platinum probe.X-ray diffractometer.
Advantages Simple, rapid, and low cost.High resolution, quantitative, and can be automated.Provides detailed information about the chemical environment of the platinum nucleus.Provides definitive structural information.
Disadvantages Not quantitative, can be subjective, and requires relatively high concentrations.Requires method development, more expensive instrumentation.Lower sensitivity than HPLC, requires specialized equipment.Requires a suitable single crystal, which can be difficult to grow.

Experimental Protocols

Kurnakov Test

Materials:

  • Cisplatin or the cis-isomer to be tested

  • Transplatin or the trans-isomer to be tested

  • This compound

  • Deionized water

  • Test tubes

  • Water bath or hot plate

Procedure:

  • Prepare a saturated aqueous solution of this compound.

  • In separate test tubes, dissolve a small amount (a few milligrams) of the cis- and trans-platinum complexes in a minimum amount of deionized water to obtain clear solutions.[3]

  • To each test tube, add a few drops (3-5) of the saturated this compound solution.[3]

  • Gently warm the solutions in a warm water bath.[3]

  • Observe the color change and formation of any precipitate.

    • Cis-isomer: A deep yellow solution will form.[4] Upon cooling, yellow, needle-like crystals of [Pt(tu)₄]Cl₂ may precipitate.[4]

    • Trans-isomer: A white precipitate of trans-[Pt(NH₃)₂(tu)₂]Cl₂ will form.[1][2]

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify cisplatin and transplatin in a mixture.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 end-capped column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol and water (80:20, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: Ambient.[5]

  • Detection: UV at 254 nm.[5]

Procedure:

  • Prepare standard solutions of cisplatin and transplatin of known concentrations in the mobile phase.

  • Prepare the sample mixture to be analyzed, ensuring it is dissolved in the mobile phase and filtered.

  • Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample mixture into the HPLC system.

  • Record the chromatograms and determine the retention times for cisplatin and transplatin from the standard injections.

  • Identify and quantify the isomers in the sample mixture by comparing their retention times and peak areas to those of the standards.

Expected Results: Under these conditions, cisplatin and transplatin will have different retention times, allowing for their separation and quantification. For example, in one reported method, cisplatin eluted at 8.7 minutes.[5] The retention time of transplatin would be different, allowing for baseline separation.

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To differentiate between cisplatin and transplatin based on their distinct ¹⁹⁵Pt chemical shifts.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer equipped with a probe capable of detecting ¹⁹⁵Pt nuclei.

  • Solvent: D₂O or another suitable deuterated solvent in which the complexes are soluble.

  • Reference: Na₂PtCl₆ in D₂O is a common external reference.

Procedure:

  • Prepare a solution of the platinum complex in the chosen deuterated solvent. The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable time.

  • Acquire the ¹⁹⁵Pt NMR spectrum according to the instrument's standard operating procedures.

  • Process the data and determine the chemical shift of the observed resonance.

Expected Results: The ¹⁹⁵Pt chemical shift is highly sensitive to the coordination environment of the platinum atom.[6] Cisplatin and transplatin will exhibit distinct chemical shifts. For instance, the calculated ¹⁹⁵Pt NMR chemical shift for cisplatin in an aqueous environment is approximately -2110 ppm, which is in good agreement with the experimental value of -2168 ppm.[7] The chemical shift for transplatin will be different, allowing for unambiguous identification.

Single Crystal X-ray Diffraction

Objective: To determine the three-dimensional molecular structure of a platinum complex, definitively identifying it as the cis or trans isomer.

Procedure:

  • Crystal Growth: Grow a single crystal of the platinum complex of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, solvent layering).[8][9]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.[8]

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.[9][10]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods, and the structural model is refined to fit the experimental data.[8]

Expected Results: The final output is a detailed three-dimensional model of the molecule, showing the precise arrangement of the atoms and the connectivity between them. This provides unequivocal proof of the cis or trans geometry of the platinum complex.

Analytical_Techniques Analytical Techniques for Isomer Differentiation cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis cluster_structural Definitive Structural Elucidation Kurnakov Kurnakov Test HPLC HPLC NMR ¹⁹⁵Pt NMR XRD X-ray Crystallography Sample Platinum Isomer Sample Sample->Kurnakov Sample->HPLC Sample->NMR Sample->XRD

Figure 3. Logical relationship of different analytical techniques for the differentiation of platinum isomers.

Conclusion

The choice of method for differentiating cis and trans platinum isomers depends on the specific requirements of the analysis. The Kurnakov test remains a valuable, rapid, and cost-effective qualitative method for preliminary identification. For quantitative analysis, high sensitivity, and routine quality control, HPLC is a powerful and widely used technique. ¹⁹⁵Pt NMR spectroscopy offers detailed insights into the electronic structure of the isomers. Finally, for unambiguous, definitive structural elucidation, single crystal X-ray diffraction is the gold standard, provided a suitable crystal can be obtained. For comprehensive characterization and in drug development settings, a combination of these methods is often employed to ensure the identity, purity, and quality of platinum-based compounds.

References

The Double-Edged Sword: A Comparative Analysis of Mono- vs. Di-Substituted Thioureas in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thiourea scaffold represents a privileged structure in the design of novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to engage in crucial hydrogen bonding interactions have led to a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. A critical determinant of a this compound derivative's biological efficacy lies in the substitution pattern at its nitrogen atoms. This guide provides an objective, data-driven comparison of mono- and di-substituted thioureas, offering insights into their relative performance and the structural nuances that govern their activity.

The fundamental difference between these two classes lies in the number of organic substituents attached to the nitrogen atoms of the this compound core (-NH-C(=S)-NH-). Mono-substituted thioureas possess a single substituent on one nitrogen atom, while di-substituted thioureas have substituents on both. This seemingly simple structural variation significantly impacts the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictates its interaction with biological targets.[1] Generally, while potent mono-substituted thioureas have been identified, di-substituted derivatives often exhibit enhanced biological activity due to increased lipophilicity and a greater potential for diverse interactions with target macromolecules.[1]

Comparative Biological Activity: A Data-Driven Overview

The following tables summarize quantitative data from various studies, highlighting the differences in biological activity between mono- and di-substituted thioureas across several key therapeutic areas.

Antimicrobial Activity

Di-substituted thioureas, particularly those bearing aromatic or heterocyclic moieties, frequently demonstrate superior antimicrobial potency compared to their mono-substituted counterparts.[1] This is often attributed to enhanced lipophilicity, which facilitates penetration of bacterial cell membranes.[2]

Compound TypeSubstituent(s)Target OrganismMIC (µg/mL)
Mono-substituted AliphaticM. tuberculosis>50
Di-substituted PyridylM. tuberculosis<10
Di-substituted BenzoylB. subtilis3.1 - 6.3
Di-substituted PhenylB. subtilisGenerally higher than benzoyl derivatives
Di-substituted TD4MRSA2

MIC (Minimum Inhibitory Concentration): Lower values indicate greater potency.[1]

Anticancer Activity

In the realm of oncology, di-substituted thioureas have shown significant cytotoxic effects against a range of cancer cell lines. The nature and position of the substituents on the aryl rings are critical in determining their anticancer potential, with electron-withdrawing groups often enhancing activity.[1][3]

Compound TypeSubstituent(s)Cancer Cell LineIC50 (µM)
Mono-substituted N/AVariousGenerally less potent than di-substituted analogues
Di-substituted 3,5-bis(trifluoromethyl)phenyl, phenylaminoMCF-7 (Breast)9.19
Di-substituted 3,5-bis(trifluoromethyl)phenyl, phenylaminoHCT116 (Colon)6.42
Di-substituted 4-bromobenzoyl, phenylVariousPotent activity reported
Di-substituted 2-(1H-benzo[d]imidazol-2-ylamino)ethyl, p-tolylMCF-7 (Breast)25.8

IC50 (Half-maximal inhibitory concentration): Lower values indicate greater cytotoxicity.[3]

Enzyme Inhibition

Both mono- and di-substituted thioureas can act as potent enzyme inhibitors. However, in certain cases, a well-designed mono-substituted derivative can outperform its di-substituted counterparts, highlighting that the substitution pattern's influence is target-specific.[1] This is particularly evident in the case of urease inhibition, where a mono-substituted aroylthis compound demonstrated exceptional potency.[4]

Compound TypeSubstituent(s)Target EnzymeIC50 (µM)
Mono-substituted 2-chloro-5-nitrobenzoylJack bean Urease0.09
Di-substituted 1-(4-chlorophenyl)-3-(2-pyridyl)Jack bean Urease19.3
Di-substituted N-benzoyl-N'-(substituted phenyl)Jack bean Urease1.1 - 4.2
Mono-substituted 4-fluorobenzoylJack bean Urease0.21

IC50 (Half-maximal inhibitory concentration): Lower values indicate greater inhibitory potency.[1]

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are a consequence of their interaction with specific molecular pathways. For instance, in bacteria, they can inhibit essential enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication.[2] In cancer cells, they have been shown to target key signaling proteins such as HER2, VEGFR2, and B-RAF.[5]

signaling_pathway Simplified Bacterial DNA Gyrase Inhibition Pathway This compound Di-substituted This compound Derivative DNAGyrase DNA Gyrase (GyrA/GyrB) This compound->DNAGyrase Inhibition DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Simplified pathway of bacterial DNA gyrase inhibition by di-substituted thioureas.

The evaluation of these compounds follows a structured workflow, from initial synthesis to comprehensive biological testing.

experimental_workflow General Workflow for Biological Evaluation of Thioureas cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Mono- & Di-substituted Thioureas Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Primary_Screening Primary Screening (e.g., MIC, MTT Assay) Characterization->Primary_Screening Secondary_Screening Secondary Screening (Enzyme Inhibition) Primary_Screening->Secondary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: A typical experimental workflow for the development of this compound-based therapeutic agents.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Synthesis of N,N'-Disubstituted Thioureas

A common and straightforward method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.[6]

  • Reactant Preparation: Dissolve one equivalent of the desired isothiocyanate (e.g., phenyl isothiocyanate) in a suitable solvent such as dichloromethane (B109758) or tert-butanol.

  • Amine Addition: To this solution, add one equivalent of the chosen primary amine.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure.

  • Purification: The resulting solid product is then purified, usually by recrystallization from a suitable solvent like ethanol, to yield the pure N,N'-disubstituted this compound.[6]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Stock Solution: Prepare a stock solution of the test this compound compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.[5]

Conclusion

The evidence presented indicates that di-substituted thioureas frequently exhibit enhanced antimicrobial and anticancer activities compared to their mono-substituted analogs.[1][3] This is largely attributable to factors such as increased lipophilicity and a broader scope for molecular interactions. However, the remarkable potency of certain mono-substituted thioureas as enzyme inhibitors underscores the principle that specific, high-affinity interactions can override general trends in substitution patterns.[1][4] For researchers in drug discovery, these findings highlight the immense potential of both mono- and di-substituted thioureas as versatile scaffolds for the development of novel therapeutic agents, emphasizing that the optimal substitution pattern is ultimately determined by the specific biological target.

References

Isothiourea vs. Thiourea: A Comparative Guide to Chemical Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, thiourea and its tautomer, isothis compound, serve as versatile building blocks. While structurally related, their distinct electronic properties give rise to fundamentally different chemical reactivities. This compound is characterized by its nucleophilic sulfur center, whereas isothis compound and its derivatives, particularly isothiouronium salts, are defined by an electrophilic carbon. This guide provides an objective comparison of their reactivity, supported by experimental data and protocols, to aid researchers in selecting the appropriate synthon for their specific applications.

Structural and Electronic Distinctions

This compound and isothis compound exist in a tautomeric equilibrium.[1][2] In aqueous solutions, the thione form (this compound) is the predominant species.[1][2] The thiol form, isothis compound, is typically encountered in substituted compounds like isothiouronium salts, which are formed by the S-alkylation of this compound.[1][3]

This compound is a planar molecule with a C=S bond distance of approximately 1.71 Å and C-N distances around 1.33 Å.[1] The key to its reactivity is the lone pair of electrons on the sulfur atom, making it a potent nucleophile.

Isothis compound , in its salt form (isothiouronium), features a C=N double bond and a positively charged, substituted sulfur atom.[4] This structure renders the central carbon atom highly electrophilic and susceptible to nucleophilic attack.

G

Figure 1. Tautomeric relationship and S-alkylation of this compound.

Comparative Reactivity and Applications

The differing electronic profiles of this compound and isothiouronium salts dictate their roles in chemical synthesis. This compound acts primarily as a nucleophile or a reducing agent, while isothiouronium salts are key electrophilic intermediates. Chiral isothioureas have also emerged as powerful Lewis base organocatalysts.[5][6][7]

FeatureThis compoundIsothis compound / Isothiouronium Salt
Primary Reactive Site Nucleophilic Sulfur (S)Electrophilic Carbon (C)
Typical Role Nucleophile, Reducing Agent, H-bond DonorElectrophile, Guanidinylating Agent, Organocatalyst
Key Reaction S-Alkylation with electrophiles (e.g., alkyl halides)[1][8]Nucleophilic attack at carbon (e.g., by amines, hydroxide)[4]
Common Application Synthesis of thiols, heterocycles (e.g., thiazoles, pyrimidines), this compound dioxide[1]Synthesis of guanidines, thiols (via hydrolysis)[4]
Basicity Weak base (protonation at sulfur)[1]Stronger Lewis base (isothis compound form)

Table 1. Summary of differences in chemical reactivity.

Nucleophilic Reactivity of this compound

The most characteristic reaction of this compound is the nucleophilic attack of its sulfur atom on an electrophilic carbon, such as that in an alkyl halide.[1][8] This S-alkylation reaction produces a stable isothiouronium salt. This two-step sequence is a cornerstone of thiol synthesis, as the intermediate salt can be easily hydrolyzed to yield the corresponding thiol.[1][4]

G start Start: Alkyl Halide (R-X) + this compound step1 Step 1: S-Alkylation (Nucleophilic Attack) start->step1 intermediate Isothiouronium Salt [R-SC(NH2)2]+X- step1->intermediate step2 Step 2: Basic Hydrolysis (e.g., + NaOH) intermediate->step2 product Product: Thiol (R-SH) + Urea step2->product

Figure 2. Experimental workflow for thiol synthesis using this compound.

Electrophilic Reactivity of Isothiouronium Salts

Once the isothiouronium salt is formed, the reactivity landscape shifts dramatically. The central carbon atom becomes highly electrophilic. This allows for the facile synthesis of guanidines by reacting S-alkylisothiouronium salts with primary or secondary amines, a transformation known as the Rathke synthesis.[4] This reaction proceeds via nucleophilic attack of the amine on the isothiouronium carbon, followed by the elimination of a thiol.

Isothis compound in Organocatalysis

In recent years, chiral isothioureas have been developed as highly effective Lewis base organocatalysts.[5][6][7] They react with acyl sources, such as anhydrides, to generate C(1)-ammonium enolate intermediates.[7] These chiral enolates can then participate in a variety of enantioselective transformations, including Michael additions, cycloadditions, and conjugate additions, to produce complex molecules with high stereocontrol.[5][6][7]

G cluster_catalyst Catalyst Activation cluster_reaction Enantioselective Reaction Catalyst Chiral Isothis compound (Lewis Base) AcylSource Acyl Source (e.g., Anhydride) AcylAmmonium Acyl Ammonium Ion Pair AmmoniumEnolate C(1)-Ammonium Enolate (Chiral Nucleophile) AcylAmmonium->AmmoniumEnolate Deprotonation Electrophile Electrophile (e.g., α,β-Unsaturated Ester) Product Enantioenriched Product Product->Catalyst Catalyst Turnover

Figure 3. General mechanism for isothis compound organocatalysis.

Quantitative Data Summary

The following table presents typical reaction yields for key transformations, demonstrating the synthetic utility of both reagents.

ReactionReagentSubstrateProductTypical Yield (%)
Thiol SynthesisThis compound1,2-Dibromoethane (B42909)Ethane-1,2-dithiolHigh (two steps)[1]
Guanidine (B92328) SynthesisS-Methylisothis compoundAminesSubstituted GuanidinesGood[9]
Heterocycle SynthesisThis compoundα-HaloketonesAminothiazolesGood to Excellent[1]
Michael AdditionIsothis compound CatalystMalonates + α,β-Unsaturated EstersMichael Adducts70-99%[6]
[2+2] CycloadditionIsothis compound CatalystAcetic Anhydrides + Isatinsβ-Lactones (in situ)High Conversion[5]

Table 2. Representative yields for reactions involving this compound and isothis compound.

Experimental Protocols

Protocol: Synthesis of a Thiol via an Isothiouronium Salt

This procedure is adapted from the synthesis of ethane-1,2-dithiol.[1]

Step 1: Formation of the bis(isothiouronium) Salt

  • Dissolve this compound (2.0 mol) in 250 mL of 95% ethanol (B145695) in a three-necked flask equipped with a reflux condenser and a mechanical stirrer.

  • Heat the mixture to reflux to dissolve the this compound completely.

  • Add 1,2-dibromoethane (1.0 mol) dropwise to the refluxing solution over 30 minutes.

  • Continue refluxing for an additional 2-3 hours. A white precipitate of the bis(isothiouronium) salt will form.

  • Cool the mixture in an ice bath and collect the precipitate by vacuum filtration. Wash the solid with cold ethanol and dry.

Step 2: Hydrolysis to the Dithiol

  • Place the dried bis(isothiouronium) salt in a flask with a reflux condenser.

  • Add a solution of potassium hydroxide (B78521) (2.0 mol) in 200 mL of water.

  • Reflux the mixture for 2-4 hours. The hydrolysis will liberate the thiol.

  • Cool the reaction mixture and acidify carefully with dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude dithiol. Purify further by distillation if necessary.

Protocol: Synthesis of a Guanidine via the Rathke Method

This is a general procedure for the guanylation of an amine using an S-alkylisothiouronium salt.[4]

  • Prepare a solution of the desired primary or secondary amine (1.0 eq.) in a suitable solvent such as ethanol or water.

  • Add the S-alkylisothiouronium salt (e.g., S-methylisothis compound hemisulfate, 1.0 eq.) to the amine solution.

  • If the amine is used as its hydrochloride salt, add a base such as sodium hydroxide (1.0 eq.) to liberate the free amine.

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC or LC-MS. The reaction involves the displacement of the alkylthiol.

  • Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.

  • Alternatively, neutralize the mixture and extract the product with an organic solvent.

  • Purify the crude guanidine by recrystallization or column chromatography.

References

A Comparative Guide to Protein Cross-linking: Bifunctional Thiourea S,S,S-Trioxides vs. Conventional Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent cross-linking of proteins is an indispensable technique in the study of protein-protein interactions, the stabilization of protein complexes, and the development of antibody-drug conjugates. The choice of a cross-linking agent is critical and depends on the specific application, the target functional groups, and the desired properties of the cross-linked product. This guide provides an objective comparison of an emerging class of cross-linkers, bifunctional thiourea S,S,S-trioxides, with commonly used alternatives such as N-hydroxysuccinimide (NHS) esters, glutaraldehyde (B144438), and the "zero-length" cross-linker 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Executive Summary

Bifunctional this compound S,S,S-trioxides are a novel class of cross-linking agents that react with nucleophilic amino acid side chains, primarily primary amines (lysine) and thiols (cysteine), to form stable guanidino and this compound linkages, respectively.[1] This offers a distinct reactivity profile compared to traditional cross-linkers. While extensive quantitative performance data for direct comparison is still emerging for this newer class of reagents, this guide will draw on their known chemical properties to provide a comparative analysis with well-established cross-linkers.

Performance Comparison of Cross-linking Reagents

The selection of a cross-linking reagent is a multi-faceted decision. The following tables provide a summary of the key characteristics of bifunctional this compound S,S,S-trioxides and other commonly used cross-linkers.

FeatureBifunctional this compound S,S,S-TrioxidesNHS Esters (e.g., BS3, DSS)GlutaraldehydeEDC (Zero-Length Cross-linker)
Primary Target(s) Primary amines (Lys), Thiols (Cys)Primary amines (Lys)Primary amines (Lys)Carboxyl groups (Asp, Glu) to Primary amines (Lys)
Bond Formed Guanidinium (B1211019)/Thiourea linkageAmide bondSchiff base and other complex adductsAmide bond
Spacer Arm Variable (depends on synthesis)Variable (e.g., Suberate: 11.4 Å)5-carbon chain (can polymerize)None (direct bond)
Reversibility Generally stableStableGenerally irreversibleStable
Water Solubility Can be synthesized to be water-solubleVariable (Sulfo-NHS esters are water-soluble)SolubleWater-soluble
Reaction pH Neutral to slightly alkaline (predicted)7.2 - 8.5[2]~7.0 - 9.0[3]4.5 - 6.0 for carboxyl activation[4]
Key Advantages Novel reactivity, potentially targeting both Lys and Cys.High selectivity for primary amines, well-characterized.High reactivity, low cost.Forms a direct peptide bond with no spacer.[4][5]
Key Disadvantages Limited commercial availability and performance data.Susceptible to hydrolysis.[2]Can cause protein polymerization and denaturation.[3]Intermediate is unstable in aqueous solution without NHS stabilization.[6][7]

Detailed Reagent Profiles

Bifunctional this compound S,S,S-Trioxides

Bifunctional this compound S,S,S-trioxides are synthesized through the oxidation of the corresponding bifunctional thioureas.[1][8] Their reactivity stems from the electrophilic nature of the central carbon atom, which readily undergoes nucleophilic attack by primary amines and thiols on protein surfaces.

Reaction Mechanism: The proposed mechanism involves the nucleophilic attack of an amino group (from a lysine (B10760008) residue) or a thiol group (from a cysteine residue) on the carbon of the this compound S,S,S-trioxide. This results in the displacement of a sulfonate leaving group and the formation of a stable guanidinium or this compound linkage, respectively.[1]

N-Hydroxysuccinimide (NHS) Esters

NHS esters are one of the most common classes of amine-reactive cross-linkers.[9] They react with primary amines at physiological to slightly alkaline pH to form stable amide bonds.[2]

Reaction Mechanism: The reaction proceeds through the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[9]

Glutaraldehyde

Glutaraldehyde is a highly reactive homobifunctional cross-linker that has been widely used for decades.[3][10] It reacts with primary amines, but its chemistry in aqueous solution is complex, involving monomers, hydrates, and polymers.[11][12]

Reaction Mechanism: The primary reaction involves the formation of a Schiff base between the aldehyde groups of glutaraldehyde and the primary amino groups of lysine residues.[13] However, the stability of the cross-link suggests more complex reactions, including Michael-type additions with α,β-unsaturated aldehydes formed from aldol (B89426) condensation of glutaraldehyde.[11][12]

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

EDC is a "zero-length" cross-linker, meaning it facilitates the formation of a direct amide bond between a carboxyl group and a primary amine without becoming part of the final cross-link.[4][5][14]

Reaction Mechanism: EDC first activates a carboxyl group (from an aspartic or glutamic acid residue) to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with a primary amine (from a lysine residue) to form a stable amide bond, releasing an isourea byproduct.[6][7] To increase the stability of the intermediate and improve reaction efficiency, N-hydroxysuccinimide (NHS) is often added to form a more stable amine-reactive NHS ester.[6]

Experimental Protocols

General Protocol for Protein Cross-linking with a Homobifunctional NHS Ester (e.g., BS3)

This protocol describes a general procedure for protein-to-protein cross-linking using the water-soluble, amine-reactive homobifunctional cross-linker BS3 (bis[sulfosuccinimidyl] suberate).

Materials:

  • Protein solution (1-5 mg/mL in an amine-free buffer, e.g., PBS, HEPES, Borate, pH 7.2-8.5)

  • BS3 cross-linker

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.5)

  • Reaction buffer (amine-free, e.g., PBS, pH 7.2-8.5)

Procedure:

  • Prepare Protein Solution: Dissolve or dialyze the protein(s) of interest into the reaction buffer.

  • Prepare Cross-linker Solution: Immediately before use, dissolve the BS3 in the reaction buffer to a desired stock concentration (e.g., 10 mM).

  • Cross-linking Reaction: Add the cross-linker solution to the protein solution. A common starting point is a 20- to 50-fold molar excess of the cross-linker over the protein.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the cross-linked products by SDS-PAGE, mass spectrometry, or other desired methods.

General Protocol for Protein Cross-linking with Glutaraldehyde

Materials:

  • Protein solution (in a buffer free from primary amines, e.g., phosphate (B84403) or HEPES buffer, pH ~7.5)

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Protein Solution: Prepare the protein solution in an appropriate amine-free buffer.

  • Prepare Glutaraldehyde Working Solution: Prepare a fresh working solution of glutaraldehyde in the reaction buffer to the desired final concentration (e.g., 0.1% - 1%).

  • Cross-linking Reaction: Add the glutaraldehyde working solution to the protein sample.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for a predetermined time (e.g., 15 minutes to 2 hours).

  • Quenching: Terminate the reaction by adding the quenching solution.

  • Analysis: Analyze the cross-linked products.

Two-Step Protein Cross-linking using EDC and NHS

Materials:

  • Protein #1 (containing carboxyl groups) in MES buffer (0.1 M, pH 4.7-6.0)

  • Protein #2 (containing primary amines) in PBS (pH 7.2-8.0)

  • EDC

  • NHS (or Sulfo-NHS)

  • 2-Mercaptoethanol (B42355) (for quenching EDC)

  • Hydroxylamine (B1172632) (for quenching the final reaction)

Procedure:

  • Activate Protein #1: To the solution of Protein #1, add EDC (e.g., final concentration of 2 mM) and NHS (e.g., final concentration of 5 mM). Incubate for 15 minutes at room temperature.

  • Quench EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC.

  • Buffer Exchange (Optional): Remove excess quenching agent and byproducts by passing the activated Protein #1 through a desalting column equilibrated with PBS.

  • Conjugation to Protein #2: Add Protein #2 to the activated Protein #1 solution. A 1:1 molar ratio is a good starting point. Incubate for 2 hours at room temperature.

  • Quench Reaction: Add hydroxylamine to a final concentration of 10 mM to quench the reaction.

  • Purification: Purify the cross-linked conjugate using size-exclusion chromatography or another suitable method.

Visualizing the Cross-linking Chemistries

Crosslinking_Mechanisms cluster_this compound Bifunctional this compound S,S,S-Trioxide cluster_NHS NHS Ester cluster_Glutaraldehyde Glutaraldehyde cluster_EDC EDC (Zero-Length) This compound R'-(C=S(=O)2)-R'' Crosslinked_this compound Protein-Lys-NH-C(=NH)-R'' Protein-Cys-S-C(=NH)-R'' This compound->Crosslinked_this compound Nucleophilic Attack Protein_Lys_Cys Protein-Lys-NH2 Protein-Cys-SH NHS_Ester R'-O-NHS Crosslinked_NHS Protein-Lys-NH-CO-R' NHS_Ester->Crosslinked_NHS Nucleophilic Acyl Substitution Protein_Lys Protein-Lys-NH2 Glutaraldehyde OHC-(CH2)3-CHO Crosslinked_Glut Protein-Lys-N=CH-(CH2)3-CH=N-Lys-Protein Glutaraldehyde->Crosslinked_Glut Schiff Base Formation Protein_Lys2 Protein-Lys-NH2 Protein_Asp_Glu Protein-Asp/Glu-COOH Activated_Carboxyl O-acylisourea intermediate Protein_Asp_Glu->Activated_Carboxyl + EDC EDC EDC Protein_Lys3 Protein-Lys-NH2 Crosslinked_EDC Protein-Asp/Glu-CO-NH-Lys-Protein Activated_Carboxyl->Crosslinked_EDC + Protein-Lys-NH2

Experimental_Workflow start Start: Protein Sample prepare 1. Prepare Protein Solution (Amine-free buffer) start->prepare add_crosslinker 2. Add Cross-linker (e.g., this compound Trioxide) prepare->add_crosslinker incubate 3. Incubate (Time and Temperature Dependent) add_crosslinker->incubate quench 4. Quench Reaction (e.g., Tris or Glycine) incubate->quench analyze 5. Analyze Products quench->analyze sds_page SDS-PAGE analyze->sds_page mass_spec Mass Spectrometry analyze->mass_spec end End: Cross-linked Protein Data sds_page->end mass_spec->end

References

Bioisosteric Replacement of the Thiourea Scaffold in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiourea scaffold, a prominent structural motif in medicinal chemistry, is present in a wide array of biologically active compounds. However, its application in drug design is often hampered by inherent drawbacks, including poor metabolic stability, potential toxicity, and suboptimal pharmacokinetic properties. Bioisosteric replacement, a strategy of substituting one functional group with another that retains similar biological activity, has emerged as a powerful tool to overcome these limitations. This guide provides a comparative analysis of key bioisosteric replacements for the this compound scaffold, focusing on cyanoguanidines and squaramides, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Rationale for Replacing the this compound Moiety

This compound-containing compounds can undergo metabolic desulfuration to form reactive intermediates, leading to toxicity concerns such as agranulocytosis, as observed with early this compound-based drugs.[1] Furthermore, the this compound group's polarity and hydrogen bonding capabilities can result in poor membrane permeability and metabolic instability, limiting oral bioavailability and therapeutic efficacy. These challenges have driven the exploration of bioisosteres that mimic the key pharmacophoric features of this compound while offering improved drug-like properties.

Case Study: Cyanoguanidine as a Superior Bioisostere in Histamine (B1213489) H2 Receptor Antagonists

A landmark example of successful bioisosteric replacement is the development of cimetidine (B194882), a widely used histamine H2 receptor antagonist for treating peptic ulcers. Cimetidine's predecessor, metiamide (B374674), also an H2 receptor antagonist, contained a this compound moiety and was withdrawn from clinical trials due to its association with agranulocytosis.[2] Replacing the this compound group in metiamide with a cyanoguanidine group led to the development of cimetidine, which retained potent H2 receptor antagonistic activity with a significantly improved safety profile.

Quantitative Comparison of Metiamide and Cimetidine

The following table summarizes the in vitro and in vivo activities of metiamide and cimetidine, demonstrating the successful bioisosteric replacement of the this compound with a cyanoguanidine scaffold.

CompoundScaffoldTargetAssayPotency (pA2)IC50 (µM)Relative Potency (Metiamide = 1)
MetiamideThis compoundHistamine H2 ReceptorGuinea Pig Atrium6.00.92[3]1
CimetidineCyanoguanidineHistamine H2 ReceptorGuinea Pig Atrium6.1[4]0.79[4]~1.2

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the production of gastric acid. Cimetidine acts as a competitive antagonist at this receptor, inhibiting this pathway.

H2_Receptor_Signaling cluster_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Phosphorylates & Activates Gastric_Acid Gastric Acid Secretion H_K_ATPase->Gastric_Acid Cimetidine Cimetidine (Antagonist) Cimetidine->H2R Blocks

Caption: Histamine H2 receptor signaling pathway and inhibition by cimetidine.

Squaramides: A Versatile and Potent this compound Bioisostere

Example of a Potent Squaramide-Containing Compound

A series of novel chiral urea, this compound, and squaramide stereoisomers possessing a carbohydrate backbone were synthesized and evaluated for their antiproliferative activities. The squaramide derivatives, in particular, demonstrated significant potency against cancer cell lines.

Compound IDScaffoldTarget Cell LineIC50 (µM)
9 SquaramideHeLa1.10
11 SquaramideHeLa1.02
5-Fluorouracil (Standard)-HeLa2.51
9 SquaramidePC3>25
11 SquaramidePC3>25
12 SquaramidePC3>25
5-Fluorouracil (Standard)-PC3>25

Data extracted from a study by Koyuncu et al. (2020), which did not include a direct this compound analogue for comparison in the same assay.

Experimental Protocols

Synthesis of Metiamide and Cimetidine

A detailed, step-by-step synthesis for metiamide and its bioisosteric replacement cimetidine is crucial for researchers aiming to explore these scaffolds.

Experimental Workflow: Synthesis of Cimetidine

Cimetidine_Synthesis A 5-Methylimidazole B 4-Hydroxymethyl-5-methylimidazole A->B Hydroxymethylation C 4-(Bromomethyl)-5-methylimidazole B->C Bromination E Intermediate Amine C->E + D D S-(2-Aminoethyl)cysteamine G This compound Intermediate E->G + F F Dimethyl N-cyanoimidodithiocarbonate I Cimetidine G->I + H H Methylamine H2_Assay_Workflow A Prepare Reagents: - H2R Membranes - [3H]-Tiotidine - Test Compounds B Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Dilutions A->B C Incubate to Reach Equilibrium B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

References

Cost-benefit analysis of thiourea versus cyanide in mineral processing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cost-benefit analysis of two key lixiviants in the extraction of precious metals.

In the realm of mineral processing, particularly for the extraction of gold and silver, the choice of lixiviant is a critical decision that balances efficiency, cost, and environmental impact. For decades, cyanide has been the industry standard, lauded for its effectiveness and economic viability. However, growing environmental and safety concerns have spurred research into alternatives, with thiourea emerging as a promising contender. This guide provides an objective comparison of this compound and cyanide, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Performance and Efficiency: A Quantitative Comparison

The effectiveness of a lixiviant is primarily measured by its ability to dissolve and recover the target metal from the ore. The following tables summarize quantitative data from various studies, offering a comparative view of gold and silver extraction percentages achieved with this compound and cyanide under different conditions.

Lixiviant Ore Type Concentration Leaching Time (hours) Gold Extraction (%) Silver Extraction (%) Reference
Cyanide (NaCN) Oxidized low-grade gold ore1 kg/t 2496.2-[1]
This compound Oxidized low-grade gold ore20 kg/t 1696.7-[1]
Cyanide (NaCN) Finely disseminated gold ore1.23 kg/t 1295.21-[2]
This compound Finely disseminated gold ore13.32 kg/t 590.48-[2]
Cyanide (NaCN) Refractory gold ore-6--[3]
This compound Refractory gold ore-685.8-[3]
Cyanide (NaCN) Clean oxidized ores (average of 7 samples)2 g/L-Generally higher than this compound at 2 g/LGenerally higher than this compound at 2 g/L[4]
This compound Clean oxidized ores (average of 7 samples)2 g/L-Generally lower than cyanide at 2 g/LGenerally lower than cyanide at 2 g/L[4]
This compound Clean oxidized ores (average of 7 samples)20 g/L-Increased extraction compared to 2 g/L, but still generally less than cyanide at 2 g/L-[4]

Table 1: Comparative Gold and Silver Extraction Efficiencies. This table presents a summary of experimental results comparing the extraction efficiencies of cyanide and this compound for gold and silver from various ore types.

Economic Viability: A Cost-Benefit Analysis

The economic feasibility of a leaching process is a multifaceted issue, extending beyond the initial cost of the reagents. While cyanide is generally less expensive per unit weight, the overall cost-effectiveness depends on consumption rates, processing times, and the need for additional reagents and environmental mitigation measures.

Factor Cyanide This compound References
Reagent Cost Lower per unit weightHigher per unit weight, costs at least four times as much as cyanide.
Consumption Generally lowerHigher, can be at least twice that of cyanide.
Leaching Kinetics SlowerFaster, can be several times faster than cyanide.[5]
Operating pH Alkaline (pH > 10.5)Acidic (pH 1.0-2.0)
Oxidant Requirement Primarily atmospheric oxygenRequires a strong oxidizing agent (e.g., ferric sulfate (B86663), hydrogen peroxide).[2]
Toxicity Highly toxic, potential for HCN gas formation.[5]Significantly less toxic to mammals, but a suspected carcinogen.[5][5]
Environmental Impact Significant, with risks of water and soil contamination from spills.[5]Lower direct toxicity, but acidic effluent requires neutralization.[5]
Performance with Refractory Ores Can be effective after pre-treatment (e.g., roasting, pressure oxidation).[5]Shows potential for treating refractory sulfide (B99878) and carbonaceous ores.[5][5]

Table 2: Cost-Benefit Comparison of Cyanide and this compound. This table outlines the key economic and operational factors to consider when choosing between cyanide and this compound for mineral processing.

Experimental Protocols

To ensure the reproducibility of the cited data, the following are generalized experimental protocols for laboratory-scale leaching tests with cyanide and this compound.

Cyanide Leaching Protocol (Agitated Leaching)
  • Ore Preparation: Crush and grind the ore sample to the desired particle size (e.g., -74 µm).[1]

  • Pulp Preparation: Prepare a slurry by mixing a known weight of the ore (e.g., 1 kg) with a specific volume of water to achieve the desired pulp density (e.g., 35% solids by weight).[1]

  • pH Adjustment: Adjust the pH of the slurry to above 10.5 (typically 11-12) using lime (CaO) or caustic soda (NaOH) to prevent the formation of toxic hydrogen cyanide gas.[1][6]

  • Lixiviant Addition: Add a measured amount of sodium cyanide (NaCN) to the slurry to achieve the target concentration (e.g., 1 kg/t of ore).[1]

  • Leaching: Agitate the slurry in a reactor at a constant speed (e.g., 200 rpm) for the specified leaching duration (e.g., 24 hours).[1] Ensure adequate aeration to provide the necessary oxygen for the dissolution of gold.

  • Sampling and Analysis: Periodically take samples of the pregnant solution, filter them, and analyze for gold and silver content using methods such as Atomic Absorption Spectrophotometry (AAS). The solid residues should be washed, dried, and assayed for remaining precious metals.[1]

This compound Leaching Protocol (Agitated Leaching)
  • Ore Preparation: Crush and grind the ore sample to the desired particle size (e.g., -74 µm).[1]

  • Pulp Preparation: Prepare a slurry by mixing a known weight of the ore (e.g., 1 kg) with a specific volume of an acidic solution (e.g., dilute sulfuric acid).

  • pH Adjustment: Adjust the pH of the slurry to the acidic range of 1.0 to 2.0 using sulfuric acid.[1]

  • Reagent Addition:

    • Add the oxidizing agent, such as ferric sulfate (Fe₂(SO₄)₃), to the slurry at the desired concentration (e.g., 10 kg/t of ore).[1]

    • Add the specified amount of this compound [(NH₂)₂CS] to the slurry (e.g., 20 kg/t of ore).[1]

  • Leaching: Agitate the slurry in a reactor at a constant speed for the designated leaching time (e.g., 16 hours).[1]

  • Sampling and Analysis: Periodically collect and filter samples of the pregnant solution. Analyze the solution for gold and silver content using AAS. The solid residues should be washed, dried, and assayed to determine the remaining metal content.[1]

Chemical Mechanisms and Pathways

The dissolution of gold in both cyanide and this compound solutions is an electrochemical process involving oxidation and complexation. The following diagrams illustrate the key chemical pathways.

CyanideLeaching Au Gold (Au) AuCN2 Aurocyanide Complex [Au(CN)₂]⁻ Au->AuCN2 Oxidation & Complexation CN Cyanide (CN⁻) CN->AuCN2 O2 Oxygen (O₂) OH Hydroxide (OH⁻) O2->OH Reduction H2O Water (H₂O) H2O->OH

Caption: Cyanide Leaching Pathway for Gold.

ThioureaLeaching Au Gold (Au) AuTu2 Gold-Thiourea Complex [Au(Tu)₂]⁺ Au->AuTu2 Oxidation & Complexation This compound This compound (Tu) This compound->AuTu2 Fe3 Ferric Iron (Fe³⁺) (Oxidant) Fe2 Ferrous Iron (Fe²⁺) Fe3->Fe2 Reduction

Caption: this compound Leaching Pathway for Gold.

Conclusion

The choice between this compound and cyanide for mineral processing is not straightforward and depends on a variety of factors including the specific ore mineralogy, economic considerations, and regulatory environments.

Cyanide remains the dominant lixiviant due to its lower cost, lower consumption rates, and well-established, efficient recovery processes.[5] However, its high toxicity and the associated environmental and safety risks are significant drawbacks.

This compound presents a less toxic alternative with the advantage of faster leaching kinetics.[5] It can also be more effective for certain types of refractory ores.[5] The primary obstacles to its widespread adoption are the higher reagent cost and consumption, as well as the need for a strong oxidizing agent and acidic conditions, which can increase operational complexity and costs.

Future research and development will likely focus on optimizing the this compound leaching process to reduce reagent consumption and on developing more cost-effective and environmentally benign lixiviants. For now, a thorough techno-economic evaluation, including comprehensive laboratory and pilot-scale testing, is essential for selecting the most appropriate leaching system for any given mining operation.

References

Safety Operating Guide

Navigating the Safe Handling of Thiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals on the proper use of personal protective equipment (PPE) and procedures for handling thiourea.

This compound is a compound that requires careful handling due to its potential health risks. It is harmful if swallowed, suspected of causing cancer and damaging an unborn child, and is toxic to aquatic life with long-lasting effects.[1][2][3][4][5][6][7][8] Adherence to strict safety protocols is paramount to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the essential personal protective equipment required when handling this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.[9][10][11]Ensure eye protection meets appropriate standards (e.g., NIOSH in the US or EN 166 in the EU).[9]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber).[9][10][11][12]Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[9][11]
Respiratory Protection A NIOSH-approved respirator is necessary when working outside a chemical fume hood, if ventilation is inadequate, or if dust is generated.[9][10][13]The type of respirator will depend on the concentration of airborne contaminants. A dust respirator is suitable for handling the solid form if it is dusty.[2][9]
Protective Clothing A laboratory coat or a full chemical-protective suit.[9][10][11]Remove and wash contaminated clothing before reuse.[3] Do not take contaminated work clothes home.[14]

Operational Plan for Handling this compound

A systematic approach is crucial for safely managing this compound from receipt to disposal.

Pre-Handling Preparations
  • Training: All personnel handling this compound must be trained on its hazards, proper handling, and emergency procedures.[14]

  • Area Designation: Designate a specific area, preferably a certified chemical fume hood, for handling this compound.[9]

  • Emergency Equipment: Ensure an eye wash station and safety shower are readily accessible.[14]

  • Storage: Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated, and locked area away from incompatible materials such as strong acids, hydrogen peroxide, and acrolein.[2][5][9][12][14] Keep the container tightly closed.[9][13][14]

Handling Procedures
  • Work in a Fume Hood: All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Minimize Dust: Use the smallest quantity of the substance necessary and handle it in a way that avoids the formation of dust.[9][11][13]

  • Avoid Contact: Avoid direct contact with skin and eyes.[11]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory where this compound is handled.[2][5][9] Wash hands thoroughly with soap and water after handling.[5][9][11]

Post-Handling and Disposal
  • Decontamination: Clean the work area and any equipment used with appropriate cleaning agents.

  • Waste Disposal: Dispose of all this compound waste, including contaminated PPE and empty containers, as hazardous waste in accordance with local, regional, and national regulations.[2][14][15] Place waste in sealed, labeled containers.[9][14] Incineration in a chemical incinerator by a licensed disposal company is a potential disposal method.[11][13]

Emergency Procedures

  • Spills:

    • Evacuate the immediate area.[9][14]

    • Wear appropriate PPE, including respiratory protection.[9]

    • Gently cover the spill with an absorbent, non-combustible material to avoid raising dust.[9]

    • Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[9][14]

    • Ventilate and wash the spill area after clean-up is complete.[14]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][14]

    • Skin Contact: Immediately wash the affected area with soap and water for at least 20 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3]

    • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]

Workflow for Safe this compound Handling

Thiourea_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_emergency 4. Emergency Response a Training on Hazards & Procedures b Designate Handling Area (Fume Hood) a->b c Verify Emergency Equipment Accessibility b->c d Inspect & Store this compound Securely c->d e Don Appropriate PPE d->e Proceed to Handling f Work Within Fume Hood e->f g Handle to Minimize Dust f->g h Practice Good Lab Hygiene g->h i Decontaminate Work Area & Equipment h->i Complete Experiment j Segregate & Label Hazardous Waste i->j k Dispose of Waste via Approved Channels j->k l Remove PPE & Wash Hands k->l l->a For Next Use m Spill o Follow Spill Cleanup Protocol m->o n Exposure p Administer First Aid & Seek Medical Attention n->p

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.